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Achromobactin

Numéro de catalogue: B1264253
Poids moléculaire: 591.5 g/mol
Clé InChI: JIVPNYWQBCSFIL-LUEMEQDGSA-N
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Description

Achromobactin is a natural product found in Dickeya chrysanthemi with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N3O16 B1264253 Achromobactin

Propriétés

Formule moléculaire

C22H29N3O16

Poids moléculaire

591.5 g/mol

Nom IUPAC

1-[2-[(3R)-3-carboxy-5-[[(3S)-3-carboxy-3-(2-carboxy-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H29N3O16/c26-12(23-6-3-11(16(30)31)25-14(28)2-5-22(25,40)19(36)37)9-20(38,17(32)33)10-15(29)41-8-7-24-13(27)1-4-21(24,39)18(34)35/h11,38-40H,1-10H2,(H,23,26)(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t11-,20+,21?,22?/m0/s1

Clé InChI

JIVPNYWQBCSFIL-LUEMEQDGSA-N

SMILES isomérique

C1CC(N(C1=O)CCOC(=O)C[C@](CC(=O)NCC[C@@H](C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

SMILES canonique

C1CC(N(C1=O)CCOC(=O)CC(CC(=O)NCCC(C(=O)O)N2C(=O)CCC2(C(=O)O)O)(C(=O)O)O)(C(=O)O)O

Synonymes

achromobactin

Origine du produit

United States

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of Achromobactin

Author: BenchChem Technical Support Team. Date: December 2025

Achromobactin is a citrate (B86180) siderophore, a high-affinity iron-chelating compound, produced by various bacteria, including the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi) and Pseudomonas syringae, to acquire iron under conditions of iron limitation.[1][2][3] Its unique structure and biosynthesis by non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) synthetases make it a subject of significant interest in microbiology, biochemistry, and the development of novel antimicrobial strategies.[4][5]

Chemical Structure

The chemical structure of this compound was elucidated through spectroscopic methods and chemical degradation.[1] It is a complex molecule built upon a citrate core.[2][6] This central citrate moiety is asymmetrically substituted with three distinct groups: L-2,4-diaminobutyrate (DAB), ethanolamine, and two molecules of α-ketoglutarate (α-KG).[2][7][8] In a neutral aqueous solution, the α-ketoglutarate components cyclize to form pyrrolidine (B122466) rings.[6] As a citrate siderophore, this compound possesses four carboxylate groups that are crucial for the coordination of a ferric iron (Fe³⁺) ion.[9]

The IUPAC name for the deprotonated form of this compound is 1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate.[9]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₂₂H₂₅N₃O₁₆⁻⁴[9]
IUPAC Name 1-[2-[(3R)-3-carboxylato-5-[[3-carboxylato-3-(2-carboxylato-2-hydroxy-5-oxopyrrolidin-1-yl)propyl]amino]-3-hydroxy-5-oxopentanoyl]oxyethyl]-2-hydroxy-5-oxopyrrolidine-2-carboxylate[9]
Molecular Weight 587.4 g/mol [9]
Exact Mass 587.12348172 Da[9]
ChEBI ID CHEBI:61346[9]

Biosynthesis and Key Signaling Pathway

This compound is assembled by a series of enzymes known as NRPS-independent siderophore (NIS) synthetases.[2][6] The biosynthetic pathway involves four key enzymes: AcsD, AcsE, AcsA, and AcsC.[2][7] The process is initiated by the AcsD enzyme, a type A NIS synthetase, which enantioselectively esterifies citric acid with L-serine.[4] This is a two-step reaction involving the activation of citrate's pro-R carboxyl group via adenylation, followed by the reaction of the enzyme-bound citryl adenylate with L-serine to form (3′S)-O-citryl-L-serine.[4] Subsequent enzymatic steps catalyzed by AcsE, AcsA, and AcsC lead to the condensation of 2,4-diaminobutyrate and α-ketoglutarate to complete the this compound molecule.[2][7]

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_enzymes NIS Synthetase Enzymes cluster_intermediates Intermediates & Product Citrate Citrate AcsD AcsD Citrate->AcsD LSerine L-Serine LSerine->AcsD DAB 2,4-Diaminobutyrate AcsA AcsA DAB->AcsA aKG α-Ketoglutarate AcsC AcsC aKG->AcsC Ethanolamine Ethanolamine Ethanolamine->AcsD Alternative CitrylSerine O-Citryl-Serine AcsD->CitrylSerine ATP -> AMP+PPi AcsE AcsE CitrylEthanolamine O-Citryl-Ethanolamine AcsE->CitrylEthanolamine Decarboxylation Intermediate1 Intermediate + DAB AcsA->Intermediate1 Intermediate2 Intermediate + α-KG AcsC->Intermediate2 CitrylSerine->AcsE CitrylEthanolamine->AcsA Intermediate1->AcsC This compound This compound Intermediate2->this compound Cyclization Experimental_Workflow start Start: Hypothesis (In Vitro this compound Synthesis) setup_reaction 1. Setup In Vitro Reaction (Enzymes, Precursors, Buffer) start->setup_reaction incubation 2. Incubation (Overnight, Room Temp) setup_reaction->incubation analysis_split 3. Product Analysis incubation->analysis_split lcms 4a. LC-MS / MS/MS Analysis (Structural Verification) analysis_split->lcms cas_assay 4b. CAS Assay (Functional Activity) analysis_split->cas_assay results Results lcms->results cas_assay->results structure_confirm Structure Confirmed results->structure_confirm activity_confirm Biological Activity Confirmed results->activity_confirm

References

The Achromobactin Arsenal: A Technical Guide to its Biosynthesis in Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of achromobactin biosynthesis in the plant pathogen Pseudomonas syringae. As a key virulence factor, the iron-chelating siderophore this compound plays a pivotal role in the bacterium's ability to acquire essential iron from its host, making its biosynthetic pathway a compelling target for the development of novel anti-infective agents. This document provides a comprehensive overview of the genetic and enzymatic machinery, regulatory networks, and experimental methodologies crucial for studying this vital pathway.

The Core Biosynthetic Machinery: Genes and Enzymes

The biosynthesis of this compound in Pseudomonas syringae is orchestrated by a conserved gene cluster. While variations exist between different pathovars, a core set of genes is essential for the assembly of this citrate-based siderophore. The primary enzymes involved belong to the Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore (NIS) synthetase superfamily.

Table 1: Core this compound Biosynthesis Genes in Pseudomonas syringae pv. syringae B728a

Gene (B728a locus)ProteinFunctionHomology (Dickeya dadantii)
acsD (Psyr_2583)AcsDType A NIS Synthetase: Catalyzes the condensation of citrate (B86180) and L-serine to form O-citryl-serine.[1][2]High
acsE (Psyr_2584)AcsEDecarboxylase: Catalyzes the decarboxylation of O-citryl-serine to generate O-citryl-ethanolamine.[1][3]High
acsC (Psyr_2585)AcsCType B NIS Synthetase: Converts O-citryl-ethanolamine to diaminobutyryl-citryl-ethanolamine.[1][2]High
acsA (Psyr_2586)AcsAType C NIS Synthetase: Catalyzes the successive addition of α-ketoglutarate moieties to complete the this compound molecule.[1][2]High

The synthesis of this compound is a multi-step process initiated from common metabolic precursors. The in vitro reconstitution of the pathway has demonstrated that the enzymes AcsD, AcsA, and AcsC are sufficient to condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate into this compound.[4][5]

The Biosynthetic Blueprint: A Step-by-Step Pathway

The assembly of this compound follows a defined enzymatic cascade, as illustrated below. This pathway highlights the sequential action of the NIS synthetases in constructing the final siderophore molecule.

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Citrate Citrate Citryl_Serine O-Citryl-Serine Citrate->Citryl_Serine AcsD (Type A NIS Synthetase) L_Serine L-Serine L_Serine->Citryl_Serine DAB 2,4-Diaminobutyrate DAB_Citryl_Ethanolamine Diaminobutyryl-Citryl- Ethanolamine DAB->DAB_Citryl_Ethanolamine aKG α-Ketoglutarate This compound This compound aKG->this compound Citryl_Ethanolamine O-Citryl-Ethanolamine Citryl_Serine->Citryl_Ethanolamine AcsE (Decarboxylase) Citryl_Ethanolamine->DAB_Citryl_Ethanolamine AcsC (Type B NIS Synthetase) DAB_Citryl_Ethanolamine->this compound AcsA (Type C NIS Synthetase) Achromobactin_Regulation Iron_Low Low Iron AcsS AcsS (ECF Sigma Factor) Iron_Low->AcsS Activates acs_promoter acs gene promoter AcsS->acs_promoter Binds to acs_genes acsD, acsE, acsC, acsA, etc. acs_promoter->acs_genes Initiates Transcription Achromobactin_Biosynthesis This compound Biosynthesis acs_genes->Achromobactin_Biosynthesis Leads to Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Analysis Gene_Deletion Gene Deletion Mutant Generation CAS_Assay CAS Assay for Siderophore Production Gene_Deletion->CAS_Assay Test Phenotype Growth_Assay Growth Assays in Iron-Limited Media Gene_Deletion->Growth_Assay Assess Fitness Protein_Expression Protein Expression & Purification Enzyme_Assay In Vitro Reconstitution Assay Protein_Expression->Enzyme_Assay Provide Enzymes HPLC_MS HPLC-MS Analysis of Products Enzyme_Assay->HPLC_MS Analyze Reaction

References

The Genetic Blueprint of Achromobactin: A Technical Guide to its Biosynthesis and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide detailing the genetic organization and regulatory networks of the achromobactin gene cluster is now available for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the biosynthesis of this compound, a siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae. The guide offers valuable insights into potential targets for novel antimicrobial strategies.

This compound is a high-affinity iron chelator that plays a crucial role in bacterial survival and virulence. Understanding the genetic machinery responsible for its production is paramount for developing inhibitors that could disarm pathogenic bacteria. This whitepaper presents a detailed analysis of the this compound gene cluster in Pseudomonas syringae pv. syringae B728a, a model organism for studying plant-pathogen interactions.

The guide features a complete annotation of the genes within the cluster, including their sizes and the molecular weights of their protein products. It also provides detailed experimental protocols for key assays used to study this compound biosynthesis and regulation, such as the in vitro reconstitution of the biosynthetic pathway, chrom azurol S (CAS) assays for siderophore detection, and chromatin immunoprecipitation sequencing (ChIP-seq) for identifying regulatory protein binding sites.

A key feature of this technical guide is the inclusion of detailed diagrams, generated using the Graphviz DOT language, which visualize the genetic organization of the cluster, the this compound biosynthetic pathway, and the intricate regulatory circuits that govern its expression. These visualizations provide a clear and concise overview of the complex molecular processes involved.

Genetic Organization of the this compound Gene Cluster

The this compound gene cluster in Pseudomonas syringae pv. syringae B728a is located in a genomic region rich in secondary metabolite biosynthetic genes and spans from locus tag Psyr_2580 to Psyr_2595.[1][2][3] This cluster contains genes encoding the core biosynthetic enzymes, transport proteins, and regulatory factors necessary for the production and utilization of this compound.

Locus TagGene NameGene Size (bp)Protein Size (kDa)Putative Function
Psyr_2580acsS55820.8Extracytoplasmic function (ECF) sigma factor
Psyr_2581-111041.2Putative anti-sigma factor
Psyr_2582acsA195673.9NIS synthetase
Psyr_2583acsC189972.6NIS synthetase
Psyr_2584acsD181269.3NIS synthetase
Psyr_2585-102037.8Putative MFS transporter
Psyr_2586-134149.8Putative ABC transporter ATP-binding protein
Psyr_2587-87032.3Putative ABC transporter permease
Psyr_2588-219081.3TonB-dependent receptor
Psyr_2589-105339.1Putative periplasmic binding protein
Psyr_2590-83130.8Putative ABC transporter permease
Psyr_2591-78028.9Putative ABC transporter ATP-binding protein
Psyr_2592-93034.5Hypothetical protein
Psyr_2593-45016.7Hypothetical protein
Psyr_2594-126947.1Putative esterase
Psyr_2595-159059.0Hypothetical protein

The this compound Biosynthetic Pathway

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. The core biosynthetic machinery consists of three key enzymes: AcsD, AcsA, and AcsC.[4] These enzymes catalyze the condensation of citrate, 2,4-diaminobutyrate, α-ketoglutarate, and ethanolamine (B43304) to form the final this compound molecule.

Achromobactin_Biosynthesis cluster_substrates Substrates cluster_enzymes Biosynthetic Enzymes cluster_intermediates Intermediates & Product Citrate Citrate AcsD AcsD Citrate->AcsD DAB 2,4-Diaminobutyrate DAB->AcsD aKG α-Ketoglutarate AcsA AcsA aKG->AcsA Ethanolamine Ethanolamine AcsC AcsC Ethanolamine->AcsC Intermediate1 Citryl-DAB AcsD->Intermediate1 Intermediate2 α-KG-Citryl-DAB AcsA->Intermediate2 This compound This compound AcsC->this compound Intermediate1->AcsA Intermediate2->AcsC

This compound Biosynthesis Pathway

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly regulated in response to iron availability. This regulation is primarily mediated by two key proteins: the ferric uptake regulator (Fur) and the extracytoplasmic function (ECF) sigma factor, AcsS.

Under iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of the this compound genes, repressing their transcription. When iron levels are low, the Fur-Fe²⁺ complex dissociates, lifting the repression and allowing for gene expression.

AcsS is a positive regulator encoded within the this compound cluster itself (Psyr_2580).[2][3] It is believed to activate the transcription of the biosynthetic and transport genes in response to specific environmental cues, likely related to iron starvation. The interplay between the global repressor Fur and the specific activator AcsS allows for fine-tuned control of this compound production.

Achromobactin_Regulation cluster_iron Iron Status cluster_regulators Regulators cluster_genes This compound Gene Cluster HighIron High Iron Fur Fur-Fe²⁺ HighIron->Fur activates LowIron Low Iron AcsS AcsS LowIron->AcsS induces AcsGenes acs genes (biosynthesis, transport) Fur->AcsGenes represses AcsS->AcsGenes activates

Regulatory Network of this compound Synthesis

Experimental Protocols

This guide provides detailed methodologies for key experiments, empowering researchers to investigate the this compound system in their own laboratories.

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the synthesis of this compound in a test tube using purified enzymes.

Materials:

  • Purified His-tagged AcsA, AcsC, and AcsD proteins

  • Citrate

  • 2,4-Diaminobutyrate (DAB)

  • α-Ketoglutarate (α-KG)

  • Ethanolamine

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

  • Set up a reaction mixture containing the reaction buffer, ATP, MgCl₂, citrate, DAB, α-KG, and ethanolamine at optimized concentrations.

  • Add the purified AcsD, AcsA, and AcsC enzymes to the reaction mixture.

  • Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a specified time (e.g., 2-4 hours).

  • Stop the reaction by adding a quenching agent (e.g., EDTA).

  • Analyze the reaction products for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a widely used method for detecting the production of siderophores.

Materials:

  • CAS agar (B569324) plates (containing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃)

  • Bacterial cultures to be tested

Procedure:

  • Prepare CAS agar plates as described in the detailed protocol.

  • Spot or streak the bacterial cultures onto the CAS agar plates.

  • Incubate the plates at the appropriate growth temperature for the bacteria.

  • Observe the plates for the formation of a color change around the bacterial growth. A change from blue to orange/yellow indicates the production of siderophores, which have chelated the iron from the CAS dye complex.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Fur Binding Site Analysis

ChIP-seq is a powerful technique to identify the direct binding sites of DNA-binding proteins like Fur on a genome-wide scale.

Workflow:

ChIP_seq_Workflow Crosslinking 1. Crosslink proteins to DNA (e.g., with formaldehyde) Sonication 2. Shear DNA into small fragments Crosslinking->Sonication Immunoprecipitation 3. Immunoprecipitate Fur-DNA complexes with anti-Fur antibody Sonication->Immunoprecipitation ReverseCrosslink 4. Reverse crosslinks and purify DNA Immunoprecipitation->ReverseCrosslink Sequencing 5. Sequence the purified DNA fragments ReverseCrosslink->Sequencing Analysis 6. Map reads to the genome and identify enriched regions (Fur binding sites) Sequencing->Analysis

ChIP-seq Experimental Workflow

This comprehensive technical guide serves as an invaluable resource for the scientific community, providing the necessary data and methodologies to accelerate research into this compound biosynthesis and its role in bacterial pathogenesis. The detailed insights into the genetic and regulatory mechanisms will undoubtedly aid in the development of novel therapeutic interventions targeting bacterial iron acquisition.

References

The Pivotal Role of Achromobactin in Microbial Virulence and Fitness: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an indispensable nutrient for the vast majority of microbial life, playing a critical role in a plethora of cellular processes. However, the bioavailability of iron in host environments is often severely restricted. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of high-affinity iron chelators known as siderophores. Achromobactin, a citrate-based siderophore, has emerged as a key player in the virulence and fitness of several clinically and agriculturally significant bacteria. This technical guide provides a comprehensive overview of the multifaceted role of this compound, delving into its biosynthesis, regulation, and transport, as well as its profound impact on microbial pathogenesis. Detailed experimental protocols for studying this compound and quantitative data on its effects are presented to facilitate further research and the development of novel antimicrobial strategies targeting this crucial virulence factor.

Introduction to this compound

This compound is a member of the α-hydroxy-carboxylate class of siderophores, utilizing citrate (B86180) as a backbone for iron chelation.[1] First identified in the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi), its production has since been documented in other bacteria, including various pathovars of Pseudomonas syringae and the opportunistic human pathogen Achromobacter xylosoxidans.[2][3] In the iron-limited environments encountered within a host, the ability to produce and utilize this compound provides a significant competitive advantage, enabling bacteria to scavenge essential iron and establish a successful infection.[2][4]

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that, unlike the synthesis of many other siderophores, is independent of non-ribosomal peptide synthetases (NRPS).[2] The core biosynthetic machinery is encoded by the acs (this compound synthesis) gene cluster.[5]

The biosynthesis of this compound involves the sequential condensation of several precursor molecules: citrate, L-serine (or ethanolamine), 2,4-diaminobutyrate (DAB), and α-ketoglutarate.[2][6][7] The key enzymes involved in this pathway are:

  • AcsD: A type A NRPS-independent siderophore (NIS) synthetase that catalyzes the initial activation of citrate and its condensation with L-serine.[2]

  • AcsC: A type B NIS synthetase responsible for the addition of 2,4-diaminobutyrate.[2]

  • AcsA: A type C NIS synthetase that catalyzes the final condensation of two α-ketoglutarate moieties.[2]

The in vitro reconstitution of this compound biosynthesis has been achieved using purified AcsD, AcsA, and AcsC enzymes, confirming their central roles in this pathway.[2][6][7]

Achromobactin_Biosynthesis Citrate Citrate Intermediate1 Citryl-Serine Citrate->Intermediate1 AcsD L_Serine L-Serine / Ethanolamine L_Serine->Intermediate1 DAB 2,4-Diaminobutyrate Intermediate2 Citryl-Serine-DAB DAB->Intermediate2 aKG α-Ketoglutarate This compound This compound aKG->this compound Intermediate1->Intermediate2 AcsC Intermediate2->this compound AcsA

Figure 1: Simplified biosynthetic pathway of this compound.

Regulation of this compound Production

The expression of the this compound biosynthesis genes is tightly regulated to ensure its production only under iron-limiting conditions, thus conserving cellular resources. The primary regulator of this process is the Ferric Uptake Regulator (Fur) protein.[8]

In the presence of sufficient intracellular iron, the Fe²⁺-Fur complex acts as a transcriptional repressor, binding to a specific DNA sequence known as the "Fur box" located in the promoter region of the acs gene cluster. This binding physically obstructs the binding of RNA polymerase, thereby preventing the transcription of the this compound biosynthesis genes.[8]

Conversely, under iron-depleted conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, leading to the derepression of the acs genes and the subsequent synthesis of this compound.[8] Environmental cues within the host, such as low iron availability, are therefore critical triggers for this compound production.[9][10]

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2_Fur Fe²⁺-Fur Complex Fur_box_bound Fur Box (Bound) Fe2_Fur->Fur_box_bound Binds acs_genes_repressed acs Genes (Repressed) Fur_box_bound->acs_genes_repressed Represses Transcription Apo_Fur Apo-Fur Fur_box_unbound Fur Box (Unbound) acs_genes_expressed acs Genes (Expressed) Fur_box_unbound->acs_genes_expressed Allows Transcription Achromobactin_Transport cluster_extracellular Extracellular Space cluster_membranes Bacterial Membranes cluster_cytoplasm Cytoplasm Acr_Fe Ferric-Achromobactin OMR Outer Membrane Receptor Acr_Fe->OMR Binds PBP Periplasmic Binding Protein OMR->PBP Translocation TonB TonB-ExbB-ExbD Complex TonB->OMR Energizes ABC Inner Membrane ABC Transporter PBP->ABC Delivers Fe2 Fe²⁺ ABC->Fe2 Translocation & Release Metabolism Metabolic Processes Fe2->Metabolism CAS_Assay_Workflow Start Start Prepare_CAS Prepare CAS Assay Solution Start->Prepare_CAS Culture_Bacteria Culture Bacteria in Iron-Deficient Medium Start->Culture_Bacteria Mix_Samples Mix Supernatant with CAS Solution Prepare_CAS->Mix_Samples Harvest_Supernatant Harvest & Sterilize Culture Supernatant Culture_Bacteria->Harvest_Supernatant Harvest_Supernatant->Mix_Samples Incubate Incubate at Room Temperature Mix_Samples->Incubate Read_Absorbance Read Absorbance at 630 nm Incubate->Read_Absorbance Quantify Quantify Siderophore Production Read_Absorbance->Quantify End End Quantify->End Gene_Knockout_Workflow Start Start Construct_Vector Construct Suicide Deletion Vector Start->Construct_Vector Transform Introduce Vector into Target Bacterium Construct_Vector->Transform Select_Single_Crossover Select for Single- Crossover Recombinants Transform->Select_Single_Crossover Select_Double_Crossover Select for Double- Crossover Recombinants Select_Single_Crossover->Select_Double_Crossover Screen_Mutants Screen for Knockout Mutants by PCR Select_Double_Crossover->Screen_Mutants End End Screen_Mutants->End

References

Achromobactin: A Technical Guide to its Molecular Characteristics, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a citrate-based siderophore, a small, high-affinity iron-chelating molecule, utilized by various bacteria to acquire iron from their environment. Siderophores are crucial for bacterial survival and pathogenesis, making them attractive targets for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the molecular properties, biosynthetic pathway, and experimental analysis of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₂H₂₅N₃O₁₆[1]
Molecular Weight 587.4 g/mol [1]
Mass (Da) 590.15 Da[2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that is independent of non-ribosomal peptide synthetases (NRPS).[2] It involves the condensation of several precursor molecules catalyzed by a series of enzymes. The core components of this pathway are citrate (B86180), ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate.[3][4][5] The key enzymes involved in this synthesis are AcsD, AcsA, and AcsC.[3][4][5]

The proposed biosynthetic pathway begins with the condensation of citrate and ethanolamine, a reaction facilitated by the enzyme AcsD. Subsequently, AcsC and AcsA are involved in the addition of 2,4-diaminobutyrate and α-ketoglutarate to the growing molecule, ultimately leading to the formation of this compound.[3][4][5]

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_enzymes Enzymes cluster_pathway Biosynthetic Pathway Citrate Citrate Intermediate1 Citryl-ethanolamine Citrate->Intermediate1 Ethanolamine Ethanolamine Ethanolamine->Intermediate1 DAB 2,4-Diaminobutyrate Intermediate2 Diaminobutyryl-citryl-ethanolamine DAB->Intermediate2 aKG α-Ketoglutarate This compound This compound aKG->this compound AcsD AcsD AcsD->Intermediate2 AcsC AcsC AcsC->this compound AcsA AcsA Intermediate1->AcsD Intermediate2->AcsC This compound->AcsA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

In Vitro Synthesis of this compound

A detailed protocol for the in vitro synthesis of this compound has been established, providing a method for producing this siderophore for research purposes.[6]

Materials:

  • Synthesis Buffer: 100 mM Tris (pH 8), 15 mM MgSO₄, 5 mM ATP, 400 µM TCEP (Tris(2-carboxyethyl)phosphine)

  • Enzymes: 5 µM AcsA, 5 µM AcsC, 5 µM AcsD

  • Precursors: 1 mM Sodium Citrate, 1 mM Ethanolamine, 1 mM 2,4-Diaminobutyrate, 2 mM α-Ketoglutarate

Procedure:

  • Prepare 1 mL of the synthesis buffer.

  • Add the enzymes AcsA, AcsC, and AcsD to the final concentration of 5 µM each.

  • Add the precursor molecules: sodium citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to their respective final concentrations.

  • Incubate the reaction mixture overnight at room temperature.

  • The formation of this compound can be confirmed using analytical techniques such as mass spectrometry.

This in vitro system has also been used to generate biologically active analogs of this compound by substituting ethanolamine with other molecules like ethylene (B1197577) diamine or 1,3-diaminopropane.[3][4][5]

In_Vitro_Synthesis_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer Prepare Synthesis Buffer Enzymes Add Enzymes (AcsA, AcsC, AcsD) Buffer->Enzymes Precursors Add Precursors Enzymes->Precursors Incubation Incubate Overnight at Room Temperature Precursors->Incubation Analysis Analyze Product (e.g., Mass Spectrometry) Incubation->Analysis

Caption: Experimental workflow for the in vitro synthesis of this compound.

References

An In-depth Technical Guide to the NRPS-Independent Siderophore Synthetase Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron is an essential nutrient for nearly all forms of life. In host environments, iron is tightly sequestered, presenting a significant challenge for invading pathogens. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of siderophores—small, high-affinity iron chelators. While the biosynthesis of many siderophores is orchestrated by large, multi-modular non-ribosomal peptide synthetases (NRPS), a distinct and equally important pathway operates independently of this machinery. This guide provides a comprehensive technical overview of the NRPS-independent siderophore (NIS) synthetase mechanism, a critical pathway for the biosynthesis of several key siderophores and a promising target for novel antimicrobial therapies. We will delve into the core enzymatic reactions, present key quantitative data, provide detailed experimental protocols for studying NIS systems, and visualize the intricate molecular pathways involved.

The Core Mechanism of NRPS-Independent Siderophore Synthetases

NRPS-independent siderophore (NIS) synthetases are a family of ligase enzymes that catalyze the formation of amide or, more rarely, ester bonds.[1][2] This process is fundamental to the assembly of a variety of siderophores, including aerobactin (B1664392), vibrioferrin, and achromobactin. The core mechanism of NIS synthetases is a two-step reaction that utilizes ATP to activate a carboxylate substrate, which is then attacked by a nucleophile (typically an amine).[3][4]

Step 1: Adenylation of the Carboxylate Substrate

The first step involves the activation of a carboxylate-containing substrate, such as citrate (B86180) or α-ketoglutarate. The NIS synthetase binds both the carboxylate substrate and an ATP molecule. The carboxylate oxygen attacks the α-phosphate of ATP, leading to the formation of a high-energy acyl-adenylate intermediate and the release of pyrophosphate (PPi).[3][5]

Step 2: Nucleophilic Attack and Amide/Ester Bond Formation

In the second step, a nucleophilic substrate, typically an amine-containing molecule, binds to the enzyme. The nucleophilic amine attacks the carbonyl carbon of the acyl-adenylate intermediate. This results in the formation of a new amide bond and the release of AMP.[3][4]

This two-step mechanism is a recurring theme across the diverse family of NIS synthetases. The specificity of the synthetase for both the carboxylate and nucleophilic substrates dictates the final structure of the siderophore.

Key Biosynthetic Pathways Employing NIS Synthetases

Several clinically relevant siderophores are synthesized via the NIS pathway. Understanding these pathways provides a framework for developing targeted antimicrobial strategies.

Aerobactin Biosynthesis

Aerobactin is a hydroxamate-type siderophore that is a critical virulence factor for pathogenic bacteria such as Klebsiella pneumoniae and Escherichia coli.[6][7] Its biosynthesis involves four enzymes encoded by the iucA-D operon.[6][8]

  • IucD (L-lysine-N6-monooxygenase): Hydroxylates the N6-amino group of L-lysine.[8]

  • IucB (N6-hydroxy-L-lysine acetyltransferase): Acetylates the N6-hydroxy group of the modified lysine (B10760008) to form N6-acetyl-N6-hydroxy-L-lysine (ahLys).[8]

  • IucA (NIS Synthetase - Type A): Catalyzes the condensation of one molecule of ahLys with the pro-R carboxymethyl group of citrate, forming Nα-citryl-Nε-acetyl-Nε-hydroxy-L-lysine.[6][8]

  • IucC (NIS Synthetase - Type C): Adds a second molecule of ahLys to the remaining pro-S carboxymethyl group of the citryl-ahLys intermediate to complete the aerobactin molecule.[6][8]

Aerobactin_Biosynthesis Lysine L-Lysine IucD IucD Lysine->IucD Citrate Citrate IucA IucA (NIS) Citrate->IucA ahLys N⁶-acetyl-N⁶-hydroxy-L-lysine ahLys->IucA IucC IucC (NIS) ahLys->IucC Citryl_ahLys Citryl-ahLys Citryl_ahLys->IucC Aerobactin Aerobactin IucB IucB IucD->IucB N⁶-hydroxy-L-lysine IucB->ahLys IucA->Citryl_ahLys IucC->Aerobactin

Diagram 1: The biosynthetic pathway of the siderophore aerobactin.
Vibrioferrin Biosynthesis

Vibrioferrin is a carboxylate-type siderophore produced by Vibrio parahaemolyticus.[9][10] Its synthesis is governed by the pvsA, pvsB, pvsD, and pvsE genes.[1][10]

  • PvsD (NIS Synthetase): Condenses L-serine and citric acid to generate O-citryl-L-serine.[1][8]

  • PvsE (Decarboxylase): Decarboxylates O-citryl-L-serine to form O-citrylaminoethanol.[1][8]

  • PvsA (ATP-grasp enzyme): Catalyzes the amidification of O-citrylaminoethanol with L-alanine to produce alanyl-O-citrylaminoethanol.[1][8]

  • PvsB (NIS Synthetase): Condenses alanyl-O-citrylaminoethanol with α-ketoglutarate to yield vibrioferrin.[1][8]

Vibrioferrin_Biosynthesis L_Serine L-Serine PvsD PvsD (NIS) L_Serine->PvsD Citric_Acid Citric Acid Citric_Acid->PvsD O_citryl_L_serine O-citryl-L-serine PvsE PvsE O_citryl_L_serine->PvsE O_citrylaminoethanol O-citrylaminoethanol PvsA PvsA O_citrylaminoethanol->PvsA L_Alanine L-Alanine L_Alanine->PvsA Alanyl_O_citrylaminoethanol Alanyl-O-citrylaminoethanol PvsB PvsB (NIS) Alanyl_O_citrylaminoethanol->PvsB alpha_KG α-Ketoglutarate alpha_KG->PvsB Vibrioferrin Vibrioferrin PvsD->O_citryl_L_serine PvsE->O_citrylaminoethanol PvsA->Alanyl_O_citrylaminoethanol PvsB->Vibrioferrin

Diagram 2: The biosynthetic pathway of the siderophore vibrioferrin.
This compound Biosynthesis

This compound is a citrate-based siderophore produced by Pseudomonas syringae.[11] Its biosynthesis involves a series of NIS synthetases and other enzymes.[11][12]

  • AcsD (NIS Synthetase - Type A): Condenses citrate and L-serine to form O-citryl-L-serine.[11][13]

  • AcsE (Decarboxylase): Decarboxylates O-citryl-L-serine to yield O-citrylethanolamine.

  • AcsA (NIS Synthetase - Type C): Adds 2,4-diaminobutyrate to O-citrylethanolamine.[11][12]

  • AcsC (NIS Synthetase - Type B): Condenses the product of the AcsA reaction with α-ketoglutarate to form this compound.[11][12]

Achromobactin_Biosynthesis Citrate Citrate AcsD AcsD (NIS) Citrate->AcsD L_Serine L-Serine L_Serine->AcsD O_citryl_L_serine O-citryl-L-serine AcsE AcsE O_citryl_L_serine->AcsE O_citrylethanolamine O-citrylethanolamine AcsA AcsA (NIS) O_citrylethanolamine->AcsA DAB 2,4-Diaminobutyrate DAB->AcsA Intermediate_2 Intermediate Product AcsC AcsC (NIS) Intermediate_2->AcsC alpha_KG α-Ketoglutarate alpha_KG->AcsC This compound This compound AcsD->O_citryl_L_serine AcsE->O_citrylethanolamine AcsA->Intermediate_2 AcsC->this compound

Diagram 3: The biosynthetic pathway of the siderophore this compound.

Quantitative Analysis of NIS Synthetase Activity

The efficiency of NIS synthetases can be quantified by determining their steady-state kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

EnzymeSiderophore PathwaySubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)Reference(s)
IucA AerobactinATP50--[14]
Citrate540--[14]
N⁶-acetyl-N⁶-hydroxylysine (ahLys)79051.21100[8][14]
IucC AerobactinATPData not availableData not availableData not available
Citryl-ahLysData not availableData not availableData not available
N⁶-acetyl-N⁶-hydroxylysine (ahLys)Data not availableData not availableData not available
AcsD This compoundCitrate~2000--[1]
L-SerineData not availableData not availableData not available
PvsA, PvsB, PvsD, PvsE VibrioferrinVariousQuantitative kinetic data not readily available in cited literature.Quantitative kinetic data not readily available in cited literature.Quantitative kinetic data not readily available in cited literature.

Regulation of NIS Gene Expression: The Fur Repressor

The expression of genes encoding NIS synthetases and other components of siderophore biosynthesis and uptake is tightly regulated by iron availability. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein.

In iron-replete conditions, Fur binds to Fe2+, forming a complex that acts as a transcriptional repressor. The Fur-Fe2+ complex binds to a specific DNA sequence known as the "Fur box" located in the promoter regions of iron-regulated genes, including the iuc operon for aerobactin biosynthesis. This binding physically blocks the binding of RNA polymerase, thereby repressing transcription.

Under iron-limiting conditions, Fe2+ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur box, allowing RNA polymerase to access the promoter and initiate transcription of the siderophore biosynthesis and transport genes.

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fur_Fe Fur-Fe²⁺ Complex Fur_box Fur Box Fur_Fe->Fur_box Binds iuc_operon iuc Operon Fur_box->iuc_operon Blocks RNAP No_Transcription No Transcription iuc_operon->No_Transcription Apo_Fur Apo-Fur Fur_box2 Fur Box Apo_Fur->Fur_box2 Does not bind iuc_operon2 iuc Operon Fur_box2->iuc_operon2 Transcription Transcription iuc_operon2->Transcription RNAP RNA Polymerase RNAP->Fur_box2 Binds Protein_Purification_Workflow Start Cloning and Expression Lysis Cell Lysis and Clarification Start->Lysis Affinity Affinity Chromatography Lysis->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Optional End Pure Protein Affinity->End SEC->End

References

Regulation of Achromobactin Production by Iron Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Achromobactin, a citrate-carboxylate siderophore, plays a crucial role in the acquisition of iron, an essential nutrient for the growth and virulence of various bacteria, including the plant pathogen Pseudomonas syringae and the opportunistic human pathogen Acinetobacter baumannii. The biosynthesis of this compound is a tightly regulated process, primarily controlled by the intracellular iron concentration. This technical guide provides an in-depth overview of the molecular mechanisms governing the regulation of this compound production by iron. It details the central role of the Ferric Uptake Regulator (Fur) protein, explores the potential involvement of small non-coding RNAs (sRNAs), presents quantitative data on gene expression, and provides detailed experimental protocols for key analytical methods used to study this regulatory network. This guide is intended to serve as a comprehensive resource for researchers investigating bacterial iron homeostasis, siderophore biology, and the development of novel antimicrobial strategies targeting these pathways.

Introduction

Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, its bioavailability in host environments is often severely limited. To overcome this challenge, many bacteria synthesize and secrete high-affinity iron-chelating molecules called siderophores. This compound is one such siderophore, utilized by several bacterial species to scavenge ferric iron (Fe³⁺) from the extracellular milieu. The production of this compound is an energetically expensive process and is therefore meticulously regulated to ensure its synthesis only occurs under iron-deficient conditions. The primary regulator of this process is the Ferric Uptake Regulator (Fur) protein, which acts as a transcriptional repressor in the presence of iron. This guide will dissect the components of this regulatory system, providing both a theoretical framework and practical methodologies for its investigation.

The Core Regulatory Pathway: Fur-Mediated Repression

The cornerstone of this compound regulation is the Fur protein, a global transcriptional regulator that senses intracellular iron levels. In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor, which induces a conformational change allowing it to bind to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes.

The this compound biosynthesis genes, typically organized in an operon (e.g., acsA, acsC, acsD), are under the direct negative control of Fur. When the Fur-Fe²⁺ complex binds to the Fur box in the promoter of the this compound operon, it physically blocks the binding of RNA polymerase, thereby repressing transcription. Conversely, under iron-limiting conditions, Fe²⁺ dissociates from Fur. This apo-Fur is unable to bind to the Fur box, leading to the de-repression of the this compound operon and subsequent siderophore production.[1][2]

In some bacteria, such as Pseudomonas syringae pv. syringae B728a, the regulation of this compound biosynthesis is further controlled by an extracytoplasmic function (ECF) sigma factor, AcsS, which is itself encoded within the this compound gene cluster.[3] AcsS is a major regulator of the genes involved in this compound biosynthesis and secretion, and its expression is also influenced by iron availability.[3]

Fur_Regulation cluster_iron_replete Iron-Replete Conditions cluster_iron_deplete Iron-Deplete Conditions Fe2_replete High Intracellular Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe2_replete->Fur_active binds Fur_box_bound Fur Box (Promoter) Fur_active->Fur_box_bound binds acs_operon_replete This compound biosynthesis genes (acsA, acsC, acsD) Transcription_repressed Transcription Repressed Fur_box_bound->Transcription_repressed blocks Fe2_deplete Low Intracellular Fe²⁺ Fur_inactive Apo-Fur Fe2_deplete->Fur_inactive dissociates Fur_box_unbound Fur Box (Promoter) Fur_inactive->Fur_box_unbound cannot bind acs_operon_deplete This compound biosynthesis genes (acsA, acsC, acsD) Transcription_active Transcription Active acs_operon_deplete->Transcription_active This compound This compound Production Transcription_active->this compound

Caption: Fur-mediated regulation of this compound biosynthesis.

Putative Regulation by Small Non-coding RNAs (sRNAs)

In addition to direct transcriptional repression by Fur, bacterial iron homeostasis is often fine-tuned by small non-coding RNAs (sRNAs). In many Gram-negative bacteria, the Fur-repressed sRNA RyhB and its functional homologs, such as the PrrF RNAs in Pseudomonas species, play a critical role in the "iron-sparing" response.[4][5]

Under iron-limiting conditions, the de-repression of RyhB/PrrF leads to the downregulation of non-essential iron-containing proteins, thereby conserving iron for essential processes. While direct regulation of this compound biosynthesis by these sRNAs has not been definitively established, it is plausible that they may indirectly influence this compound production by modulating the overall iron economy of the cell. For instance, by repressing the synthesis of iron-storage proteins, these sRNAs could contribute to a state of iron deficiency that further ensures the robust expression of siderophore biosynthesis genes. Further research is required to elucidate the precise role, if any, of sRNAs in the direct regulation of the this compound operon.

Quantitative Data on Gene Expression

The regulation of this compound biosynthesis genes by iron is reflected in significant changes in their transcript levels. The following table summarizes quantitative data on the expression of key this compound biosynthesis genes under different conditions.

GeneOrganismConditionFold Change in ExpressionReference
acsAPseudomonas syringae pv. syringae B728aΔacsS mutant vs. Wild Type (iron-limited)-14.9[3]
acsDPseudomonas syringae pv. syringae B728aΔacsS mutant vs. Wild Type (iron-limited)-39.6[3]

Note: The data from Greenwald et al. (2012) reflects the regulatory role of the sigma factor AcsS, whose expression is linked to iron availability.

Experimental Protocols

Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores. It is based on the competition for iron between the siderophore and the iron-dye complex, Chrome Azurol S.

Materials:

  • CAS dye

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Bacterial culture supernatant (grown in iron-limited medium)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of CAS Assay Solution:

    • Solution 1 (Dye solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution 2 (Iron solution): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3 (Detergent solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The resulting solution should be dark blue. Autoclave and store in a dark bottle at 4°C.

  • Assay Procedure:

    • Grow bacterial cultures in an appropriate iron-limited medium to induce siderophore production.

    • Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.

    • In a 96-well microplate, mix 100 µL of the culture supernatant with 100 µL of the CAS assay solution.

    • As a reference, use 100 µL of sterile iron-limited medium mixed with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm.

  • Calculation of Siderophore Units:

    • Siderophore units are calculated as: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

CAS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Bacterial Culture (Iron-limited) Supernatant Collect Cell-Free Supernatant Culture->Supernatant Mix Mix Supernatant with CAS Solution Supernatant->Mix CAS_Solution Prepare CAS Assay Solution CAS_Solution->Mix Incubate Incubate at RT (20 min) Mix->Incubate Measure Measure Absorbance (630 nm) Incubate->Measure Calculate Calculate Siderophore Units Measure->Calculate

Caption: Workflow for the Chrome Azurol S (CAS) assay.
Analysis of this compound Gene Expression by RT-qPCR

Reverse Transcription Quantitative PCR (RT-qPCR) is a sensitive method to quantify gene expression levels.

Materials:

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and corresponding buffers/reagents

  • qPCR master mix (e.g., containing SYBR Green)

  • Gene-specific primers for acsA, acsC, acsD, and a housekeeping gene (e.g., rpoD or gyrA)

  • qPCR instrument

Example Primer Sequences for Pseudomonas syringae (for mutagenesis, can be adapted for qPCR):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')Reference
acsAGCGTCTAGAGCGGATAACAATTTCACACAGGAGCGGGATCCGTCGACCTGCAGCGTACG[3]
acsDGCGTCTAGAGCGGATAACAATTTCACACAGGAGCGGGATCCGTCGACCTGCAGCGTACG[3]

Note: These primers were used for generating mutants. For qPCR, it is crucial to design and validate primers that amplify a short product (70-200 bp) and have similar melting temperatures.

Protocol:

  • RNA Extraction and DNA Removal:

    • Grow bacterial cultures under iron-replete and iron-depleted conditions.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.

  • qPCR:

    • Set up qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers for the target genes (acsA, acsC, acsD) and a housekeeping gene.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene under each condition.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2-ΔΔCt method.

In Vitro Fur Titration Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is used to detect protein-DNA interactions in vitro. A Fur titration assay is a specific application of EMSA to demonstrate the binding of the Fur protein to its target DNA sequence (Fur box).

Materials:

  • Purified Fur protein

  • DNA probe containing the putative Fur box from the this compound promoter, labeled with a detectable marker (e.g., biotin (B1667282), digoxigenin (B1670575), or a fluorescent dye)

  • Unlabeled competitor DNA probe (same sequence as the labeled probe)

  • Non-specific competitor DNA (e.g., poly(dI-dC))

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 100 µM MnCl₂)

  • Native polyacrylamide gel

  • Electrophoresis apparatus and buffers

  • Detection system appropriate for the probe label

Protocol:

  • Binding Reactions:

    • Set up a series of reactions, each containing a constant amount of the labeled DNA probe and increasing concentrations of the purified Fur protein.

    • Include control reactions:

      • Labeled probe only (no protein)

      • Labeled probe with the highest concentration of Fur and an excess of unlabeled specific competitor DNA.

      • Labeled probe with the highest concentration of Fur and an excess of non-specific competitor DNA.

    • Add the components to the binding buffer and incubate at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.

  • Detection:

    • Transfer the DNA from the gel to a membrane (e.g., nylon) if using biotin or digoxigenin labels, followed by detection with a streptavidin- or antibody-conjugate.

    • If using a fluorescent label, image the gel directly using an appropriate imager.

  • Analysis:

    • A "shift" in the migration of the labeled probe (a band that moves slower than the free probe) indicates the formation of a Fur-DNA complex. The intensity of the shifted band should increase with increasing Fur concentration. The specific competitor should abolish the shift, while the non-specific competitor should not.

EMSA_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_electrophoresis Electrophoresis cluster_detection Detection Probe Labeled DNA Probe (Fur Box) Mix_Incubate Incubate Probe with Varying [Fur] Probe->Mix_Incubate Fur Purified Fur Protein Fur->Mix_Incubate PAGE Native Polyacrylamide Gel Electrophoresis Mix_Incubate->PAGE Detect Detect Labeled Probe PAGE->Detect Analyze Analyze for Mobility Shift Detect->Analyze

References

Achromobactin: A Secondary Siderophore System to Pyoverdine in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the competitive microbial world, the acquisition of iron, a critical yet scarce resource, is paramount for survival and virulence. Gram-negative bacteria of the genus Pseudomonas have evolved sophisticated iron acquisition strategies, predominantly relying on the secretion of high-affinity iron chelators known as siderophores. The primary siderophore in many fluorescent pseudomonads is pyoverdine, a molecule renowned for its exceptionally high affinity for ferric iron (Fe³⁺). However, under specific environmental conditions or in certain genetic backgrounds, a secondary siderophore, achromobactin, is produced. This technical guide provides a comprehensive overview of this compound's role as a secondary siderophore to pyoverdine, focusing on its biosynthesis, regulation, and transport, with a comparative analysis of the two systems. This information is crucial for researchers studying bacterial iron metabolism and for professionals in drug development targeting bacterial virulence.

The Dual Siderophore Strategy: Pyoverdine and this compound

Pseudomonas syringae, a well-studied plant pathogen, serves as a primary model for understanding the interplay between pyoverdine and this compound. Under iron-limiting conditions, P. syringae prioritizes the production of pyoverdine, a fluorescent siderophore with an extremely high affinity for iron.[1][2] However, in strains where pyoverdine production is genetically disrupted, or potentially under conditions where pyoverdine synthesis is not optimal, the bacterium can utilize this compound as an alternative iron-scavenging molecule.[1][2] Studies have shown that while this compound can contribute to the fitness of the bacterium, its role is often masked by the significantly more effective iron acquisition mediated by pyoverdine.[1][3] This suggests a hierarchical system where pyoverdine is the preferred siderophore.

Biosynthesis: A Tale of Two Pathways

The biosynthesis of pyoverdine and this compound proceeds through distinct enzymatic pathways, highlighting a key difference in their metabolic cost and complexity.

2.1. Pyoverdine Biosynthesis: The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

Pyoverdine is a complex molecule comprising a dihydroxyquinoline chromophore, a variable peptide chain, and a dicarboxylic acid or amide side chain. Its intricate structure is assembled by a large, multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[1] The biosynthesis is a multi-step process that occurs in the cytoplasm and periplasm, involving a series of enzymes encoded by the pvd gene cluster.

2.2. This compound Biosynthesis: An NRPS-Independent Pathway

In contrast to the complex NRPS-dependent synthesis of pyoverdine, this compound is synthesized via an NRPS-independent siderophore (NIS) synthetase pathway.[1][2] This pathway is generally less complex and involves a smaller set of enzymes. The core of this compound is a citrate (B86180) molecule, which is sequentially modified by three key enzymes encoded by the acs (this compound synthesis) gene cluster:

  • AcsD: A type A NIS synthetase that initiates the pathway by activating citrate.

  • AcsC: A type B NIS synthetase.

  • AcsA: A type C NIS synthetase.

Together, these enzymes condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form the final this compound molecule. The in vitro reconstitution of this compound biosynthesis has been successfully achieved using these three enzymes.

Regulation of Siderophore Production: An Iron-Responsive Switch

The production of both pyoverdine and this compound is tightly regulated by the intracellular iron concentration, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

3.1. Fur-Mediated Repression

In iron-replete conditions, the Fe²⁺-Fur complex binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of the pvd and acs gene clusters. This binding physically blocks the transcription of the genes required for siderophore biosynthesis. When intracellular iron levels drop, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein. This change prevents Fur from binding to the DNA, thereby de-repressing the transcription of the siderophore biosynthesis genes and allowing for the production of pyoverdine and this compound.

3.2. Hierarchical Regulation

While Fur acts as the master switch for both siderophore systems, a hierarchical regulatory mechanism appears to favor pyoverdine production. The exact molecular details of this hierarchy are still under investigation, but it is evident that pyoverdine is the dominant siderophore when both systems are functional.[1][3] This could be due to differences in the affinity of Fur for the respective promoter regions or the involvement of additional regulatory factors that fine-tune the expression of each system in response to varying degrees of iron starvation.

Transport of Ferri-Siderophores: Specific Uptake Systems

Once secreted, apo-siderophores (iron-free) scavenge Fe³⁺ from the environment. The resulting ferri-siderophore complexes are then recognized and transported back into the bacterial cell through specific outer membrane receptors.

4.1. Ferri-Pyoverdine Uptake

The uptake of ferri-pyoverdine is a well-characterized process involving a specific TonB-dependent transporter, FpvA. The binding of ferri-pyoverdine to FpvA initiates a signaling cascade that, in addition to iron uptake, can also regulate the expression of virulence factors.

4.2. Ferri-Achromobactin Uptake

The transport system for ferri-achromobactin is less characterized than that of pyoverdine. However, studies in P. aeruginosa suggest the involvement of the TonB-dependent outer membrane receptors FiuA and FoxA . These receptors are known to be involved in the uptake of various hydroxamate-type siderophores, and their involvement in ferri-achromobactin transport indicates a degree of promiscuity in the uptake systems for secondary siderophores.

Quantitative Data and Comparative Analysis

A direct quantitative comparison of the iron-binding affinities and production levels of pyoverdine and this compound is essential for understanding their respective contributions to iron acquisition. While precise comparative data in a single Pseudomonas strain is limited, the available information consistently points to the superiority of pyoverdine.

ParameterPyoverdineThis compoundReference(s)
Biosynthesis Pathway Non-Ribosomal Peptide Synthetase (NRPS)NRPS-Independent Siderophore (NIS) Synthetase[1][2]
Iron Affinity (Kf for Fe³⁺) Very High (~10³² M⁻¹)High (Lower than Pyoverdine)[4]
Regulation Repressed by Fe²⁺-FurRepressed by Fe²⁺-Fur[5]
Transport Receptor(s) FpvAFiuA, FoxA (putative)
Effectiveness Primary and highly effective siderophoreSecondary siderophore, contribution masked by pyoverdine[1]

Experimental Protocols

6.1. Siderophore Production and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.

  • Principle: The assay is based on the competition for iron between the siderophore and the dye CAS. In the absence of a siderophore, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the CAS complex, causing a color change to orange/yellow.

  • Protocol (Liquid Assay):

    • Prepare a CAS assay solution containing CAS, hexadecyltrimethylammonium bromide (HDTMA), and a FeCl₃ solution.

    • Grow bacterial cultures in an iron-limited medium.

    • Centrifuge the cultures to obtain cell-free supernatant.

    • In a 96-well plate, mix the supernatant with the CAS assay solution.

    • Incubate at room temperature and measure the absorbance at 630 nm.

    • A decrease in absorbance indicates siderophore activity. The quantity of siderophore can be expressed as a percentage of siderophore units relative to a reference.

6.2. Iron Uptake Assay (⁵⁵Fe Uptake)

This assay directly measures the uptake of iron into bacterial cells mediated by siderophores using radioactive iron (⁵⁵Fe).

  • Principle: Bacteria are incubated with ⁵⁵Fe complexed to purified siderophores. The amount of radioactivity incorporated into the cells over time reflects the efficiency of the siderophore-mediated iron uptake system.

  • Protocol:

    • Grow bacterial cultures to mid-log phase in an iron-deficient medium.

    • Harvest and wash the cells to remove any endogenously produced siderophores.

    • Prepare the ⁵⁵Fe-siderophore complex by incubating ⁵⁵FeCl₃ with purified pyoverdine or this compound.

    • Initiate the uptake assay by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • At various time points, take aliquots of the cell suspension and filter them through a nitrocellulose membrane to separate the cells from the medium.

    • Wash the filters to remove any non-specifically bound ⁵⁵Fe.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Normalize the uptake rate to the cell density or protein concentration.

6.3. Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of genes involved in pyoverdine (pvd) and this compound (acs) biosynthesis under different iron conditions.

  • Principle: This technique quantifies the amount of a specific mRNA transcript in a sample, providing a measure of gene expression.

  • Protocol:

    • Grow bacterial cultures under iron-replete and iron-limited conditions.

    • Extract total RNA from the bacterial cells.

    • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

    • Perform real-time PCR using primers specific for the pvd and acs genes of interest, along with a housekeeping gene for normalization.

    • Analyze the amplification data to determine the relative expression levels of the target genes.

Signaling Pathways and Experimental Workflows

7.1. Signaling Pathway for Siderophore Regulation

The primary signaling pathway for both pyoverdine and this compound production is the Fur-mediated repression in response to iron availability.

Siderophore_Regulation Fe_high High Intracellular Iron (Fe²⁺) Fur_active Active Fe²⁺-Fur Complex Fe_high->Fur_active binds Fe_low Low Intracellular Iron Fur_inactive Inactive Fur Fe_low->Fur_inactive leads to Repression1 Repression1 Fur_active->Repression1 Repression2 Repression2 Fur_active->Repression2 pvd_genes pvd genes Fur_inactive->pvd_genes de-repression acs_genes acs genes Fur_inactive->acs_genes de-repression Pyoverdine Pyoverdine Biosynthesis pvd_genes->Pyoverdine transcription/ translation This compound This compound Biosynthesis acs_genes->this compound transcription/ translation Repression1->pvd_genes Repression2->acs_genes

Fur-mediated regulation of siderophore biosynthesis.

7.2. Experimental Workflow for Comparative Siderophore Analysis

The following workflow outlines a comprehensive approach to comparing the roles of pyoverdine and this compound.

Siderophore_Workflow cluster_strains Bacterial Strains cluster_conditions Growth Conditions cluster_assays Experimental Assays WT Wild-Type (pvd⁺, acs⁺) Fe_replete Iron-Replete Medium WT->Fe_replete Fe_limited Iron-Limited Medium (varying concentrations) WT->Fe_limited pvd_mutant Δpvd (pvd⁻, acs⁺) pvd_mutant->Fe_replete pvd_mutant->Fe_limited acs_mutant Δacs (pvd⁺, acs⁻) acs_mutant->Fe_replete acs_mutant->Fe_limited double_mutant ΔpvdΔacs (pvd⁻, acs⁻) double_mutant->Fe_replete double_mutant->Fe_limited CAS_assay CAS Assay (Siderophore Production) Fe_limited->CAS_assay Fe_uptake ⁵⁵Fe Uptake Assay (Iron Acquisition) Fe_limited->Fe_uptake qRT_PCR qRT-PCR (Gene Expression) Fe_limited->qRT_PCR Growth_assay Growth Curve Analysis Fe_limited->Growth_assay Data_analysis Comparative Data Analysis - Production Levels - Uptake Kinetics - Gene Expression Profiles - Growth Fitness CAS_assay->Data_analysis Fe_uptake->Data_analysis qRT_PCR->Data_analysis Growth_assay->Data_analysis

Workflow for comparative analysis of siderophores.

Conclusion and Future Directions

The dual siderophore system of pyoverdine and this compound in Pseudomonas species represents a fascinating example of metabolic flexibility in response to environmental challenges. While pyoverdine is clearly the dominant player in iron acquisition, the retention of the this compound system suggests its importance in specific niches or under particular stress conditions that are yet to be fully elucidated. For drug development professionals, understanding the intricacies of these iron uptake systems offers potential targets for novel antimicrobial strategies. Inhibiting siderophore biosynthesis or transport could effectively starve the bacteria of essential iron, thereby attenuating their virulence.

Future research should focus on:

  • Quantitative proteomics and metabolomics: To gain a more detailed understanding of the relative investment in each siderophore system under a wider range of environmental conditions.

  • Structural biology: To elucidate the structures of the ferri-achromobactin transport proteins and their interaction with the siderophore.

  • In vivo studies: To determine the specific contribution of this compound to bacterial fitness and virulence within a host organism.

By continuing to unravel the complexities of these dual siderophore systems, we can gain valuable insights into bacterial pathogenesis and develop new approaches to combat infectious diseases.

References

Biochemical Synthesis of Achromobactin Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae, to facilitate iron acquisition in iron-limited environments.[1][2][3] As iron is a critical nutrient for bacterial survival and virulence, the biosynthetic pathway of this compound presents a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the biochemical synthesis of this compound precursors, detailing the enzymatic steps, regulatory pathways, and experimental protocols relevant to its study.

This compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process that utilizes several key precursors: citrate (B86180), L-serine, ethanolamine, 2,4-diaminobutyrate (DAB), and α-ketoglutarate.[1][4] The core of the this compound molecule is a citrate backbone, which is sequentially modified by a series of enzymes encoded by the acs gene cluster. The key enzymes in this pathway are AcsD, AcsE, AcsC, and AcsA.[5][6]

The proposed biosynthetic pathway begins with the activation of citrate by the enzyme AcsD.[6][7] This is followed by a series of condensation and modification reactions catalyzed by AcsE, AcsC, and AcsA to assemble the final this compound molecule.[5][6]

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Citrate Citrate Citryl_Serine O-Citryl-L-Serine Citrate->Citryl_Serine AcsD (ATP -> AMP + PPi) L_Serine L-Serine L_Serine->Citryl_Serine Ethanolamine Ethanolamine DAB 2,4-Diaminobutyrate DAB_Citryl_Ethanolamine DAB-Citryl-Ethanolamine DAB->DAB_Citryl_Ethanolamine alpha_KG α-Ketoglutarate This compound This compound alpha_KG->this compound Citryl_Ethanolamine O-Citryl-Ethanolamine Citryl_Serine->Citryl_Ethanolamine AcsE (-CO2) Citryl_Ethanolamine->DAB_Citryl_Ethanolamine AcsC DAB_Citryl_Ethanolamine->this compound AcsA (2x α-KG)

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Functions

The biosynthesis of this compound is orchestrated by a suite of enzymes with distinct catalytic activities. The functions of the primary enzymes are summarized below.

EnzymeFunctionPrecursors/SubstratesProduct
AcsD Catalyzes the initial condensation of citrate and L-serine.[6][7]Citrate, L-Serine, ATPO-Citryl-L-Serine, AMP, PPi
AcsE Catalyzes the decarboxylation of O-citryl-L-serine.[6]O-Citryl-L-SerineO-Citryl-Ethanolamine, CO2
AcsC Condenses 2,4-diaminobutyrate (DAB) with O-citryl-ethanolamine.[5]O-Citryl-Ethanolamine, DABDAB-Citryl-Ethanolamine
AcsA Catalyzes the final two additions of α-ketoglutarate to the DAB moiety.[5]DAB-Citryl-Ethanolamine, α-KetoglutarateThis compound

Quantitative Data on Enzyme Kinetics

Detailed kinetic parameters for all enzymes in the this compound biosynthetic pathway are not fully available in the literature. However, kinetic data for AcsD from Pseudomonas syringae has been reported.

EnzymeSubstrateKm (mM)kcat (min-1)Reference
AcsD Citrate1.9 ± 0.37.4 ± 0.7[1][8]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated in response to iron availability, primarily through the Ferric Uptake Regulator (Fur) protein. In addition, the GacS/GacA two-component system is also implicated in the regulation of siderophore biosynthesis.

Fur-Mediated Regulation

Under iron-replete conditions, the Fur protein, complexed with Fe2+, binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, including the acs gene cluster.[9] This binding represses transcription, thus halting the production of this compound. When iron levels are low, Fe2+ dissociates from Fur, leading to a conformational change in the protein that prevents it from binding to the Fur box. This derepression allows for the transcription of the acs genes and subsequent synthesis of this compound. The consensus Fur box sequence in Pseudomonas species is typically a 19-bp inverted repeat with the sequence GATAATGATAATCATTATC.[2][10]

Fur_Regulation cluster_high_iron High Iron cluster_low_iron Low Iron Fe2_high Fe²⁺ Fur_active Fur-Fe²⁺ Complex Fe2_high->Fur_active Binds Fur_box_bound Fur Box (Bound) Fur_active->Fur_box_bound Binds acs_genes_off acs Genes (Transcription OFF) Fur_box_bound->acs_genes_off Represses Fur_inactive Apo-Fur Fur_box_unbound Fur Box (Unbound) Fur_inactive->Fur_box_unbound No Binding acs_genes_on acs Genes (Transcription ON) Fur_box_unbound->acs_genes_on Allows Achromobactin_prod This compound Production acs_genes_on->Achromobactin_prod GacA_Regulation Signal Environmental Signal (Unknown) GacS GacS (Sensor Kinase) Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNA sRNA (e.g., RsmY, RsmZ) GacA->sRNA Activates Transcription RsmA RsmA (Translational Repressor) sRNA->RsmA Sequesters acs_mRNA acs mRNA RsmA->acs_mRNA Represses Translation Translation Translation acs_mRNA->Translation Acs_Enzymes Acs Enzymes Translation->Acs_Enzymes Protein_Purification_Workflow Start E. coli Culture with Expression Vector Induction Induce Protein Expression (IPTG) Start->Induction Harvest Harvest Cells (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification Chromatography Ni-NTA Affinity Chromatography Clarification->Chromatography Load Lysate Wash Wash Column Chromatography->Wash Elution Elute His-tagged Protein Wash->Elution Analysis Analyze Purity (SDS-PAGE) Elution->Analysis Dialysis Dialysis and Concentration Analysis->Dialysis End Purified Protein Dialysis->End

References

The Architects of Bacterial Cellulose: An In-depth Technical Guide to the Roles of AcsD, AcsA, and AcsC Enzymes in Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial cellulose (B213188), an exopolysaccharide produced by various microorganisms, most notably species of Gluconacetobacter, has garnered significant interest for its unique properties, including high purity, high crystallinity, and remarkable mechanical strength. These characteristics make it a promising biomaterial for a wide range of applications in the biomedical, pharmaceutical, and materials science fields. The biosynthesis of this intricate polymer is a multi-step process orchestrated by a sophisticated enzymatic machinery known as the cellulose synthase complex. This technical guide provides a comprehensive exploration of the core components of this complex, focusing on the distinct and synergistic roles of the AcsD, AcsA, and AcsC enzymes. We will delve into the quantitative aspects of their function, detail key experimental protocols for their study, and visualize the intricate pathways and workflows involved.

The Cellulose Synthase Complex: A Coordinated Assembly Line

The bacterial cellulose synthase complex is a multi-protein machinery that spans the inner and outer membranes of Gram-negative bacteria. Its primary function is to polymerize glucose units into long β-1,4-glucan chains and extrude them into the extracellular space, where they crystallize into cellulose ribbons. The core components of this complex are encoded by the acs (acetyl-CoA synthetase) operon, which typically includes acsA, acsB, acsC, and acsD. While AcsB is a crucial regulatory subunit, this guide will focus on the catalytic, transport, and crystallization functions mediated by AcsA, AcsC, and AcsD.

AcsA: The Catalytic Heart of Cellulose Synthesis

AcsA, in conjunction with AcsB, forms the catalytic core of the cellulose synthase complex.[1][2] AcsA is the catalytic subunit responsible for the polymerization of UDP-glucose into β-1,4-glucan chains.[2] This processive glycosyltransferase is embedded in the cytoplasmic membrane and utilizes cytosolic UDP-glucose as a substrate.[3] The AcsAB complex is the minimal unit required for in vitro cellulose synthesis.[4]

AcsC: The Outer Membrane Channel for Cellulose Extrusion

For the newly synthesized glucan chains to form extracellular cellulose fibers, they must traverse the outer membrane. This critical transport step is facilitated by AcsC. It is proposed that AcsC forms a pore or channel in the outer membrane through which the nascent glucan chains are extruded.[2][5] Disruption of the acsC gene completely abolishes cellulose production, highlighting its essential role in the secretion process.

AcsD: A Key Player in Crystallization and Efficient Production

While not essential for the polymerization of individual glucan chains, AcsD plays a crucial role in the higher-order assembly and efficient production of cellulose.[2][6] Located in the periplasm, AcsD is involved in the crystallization of the nascent glucan chains into microfibrils.[6][7] Furthermore, it is believed to aid in the proper orientation and arrangement of the terminal complexes along the longitudinal axis of the cell, which is critical for the formation of organized cellulose ribbons and overall production efficiency.[6][7]

Quantitative Insights into Enzyme Function

Understanding the quantitative aspects of enzyme activity and the impact of specific components on overall production is vital for optimizing bacterial cellulose synthesis for industrial and biomedical applications.

Enzyme/ComplexParameterValueOrganismReference
AcsAB Complex KM for UDP-glucose0.12 (± 0.03) mMGluconacetobacter hansenii[4]
Vmax1010 (± 60) nmol/mg/minGluconacetobacter hansenii[4]
AcsD Mutant Cellulose Production~10% of wild-typeGluconacetobacter xylinus[6][7]
Cellulose Ribbon Width28.2 (± 8.2) nm (mutant) vs. 53.4 (± 13.1) nm (wild-type)Gluconacetobacter xylinus[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AcsD, AcsA, and AcsC.

In Vitro Cellulose Synthase Activity Assay

This protocol is adapted from methods used to measure the activity of the purified AcsAB complex.[3][4]

Objective: To quantify the enzymatic activity of the cellulose synthase complex by measuring the incorporation of radiolabeled glucose into cellulose.

Materials:

  • Purified AcsAB complex

  • Reaction Buffer: 20 mM sodium phosphate, 100 mM NaCl, 20 mM MgCl2, pH 7.5

  • Substrate Mix: 5 mM UDP-glucose, UDP-[14C]-glucose (12.5 µCi/ml)

  • Activator: 30 µM cyclic-di-GMP (c-di-GMP)

  • Stop Solution: 2% SDS

  • Wash Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl

  • Whatman 3MM filter paper

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, substrate mix, and c-di-GMP.

  • Initiate the reaction by adding the purified AcsAB complex to the reaction mixture.

  • Incubate the reaction at 37°C for 45 minutes with shaking at 350 rpm.

  • Terminate the reaction by adding the stop solution (2% SDS) and vortexing. This step also serves to dissolve the membrane vesicles.

  • Pellet the insoluble [14C]-cellulose by centrifugation at 21,000 x g for at least 20 minutes.

  • Carefully remove the supernatant.

  • Resuspend the pellet in the wash buffer.

  • Spot the resuspended pellet onto Whatman 3MM filter paper and allow it to air dry.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific activity based on the amount of incorporated radioactive glucose per milligram of protein per unit of time.

Quantification of Bacterial Cellulose Production

This protocol outlines a general method for determining the amount of cellulose produced by bacterial cultures, which is essential for comparing wild-type and mutant strains.[6]

Objective: To quantify the total cellulose produced by a bacterial culture.

Materials:

  • Bacterial culture (e.g., Gluconacetobacter xylinus)

  • 0.1 M NaOH solution

  • Distilled water

  • Drying oven (100°C)

  • Analytical balance

Procedure:

  • Grow the bacterial cultures under desired conditions (e.g., static or agitated) for a specified period.

  • Harvest the cellulose pellicle from the culture medium.

  • Wash the pellicle extensively with distilled water to remove media components.

  • Treat the pellicle with 0.1 M NaOH at an elevated temperature (e.g., 60-80°C) for 1-2 hours to remove bacterial cells and other impurities.

  • Thoroughly wash the purified cellulose with distilled water until the pH is neutral.

  • Dry the cellulose pellicle in an oven at 100°C to a constant weight.

  • Measure the dry weight of the cellulose using an analytical balance.

  • Express the cellulose yield as grams per liter of culture medium.

Transmission Electron Microscopy (TEM) of Cellulose Fibrils

This protocol provides a general workflow for visualizing the morphology of cellulose fibrils produced by bacteria.[6][8][9]

Objective: To observe the ultrastructure of cellulose ribbons and microfibrils.

Materials:

  • Bacterial culture producing cellulose

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)

  • Distilled water

  • Filter paper

  • Transmission Electron Microscope

Procedure:

  • Grow the bacterial culture directly on the surface of the TEM grid or carefully transfer a small amount of the cellulose pellicle onto the grid.

  • Gently wash the grid with a drop of distilled water to remove any soluble media components and blot excess water with filter paper.

  • Apply a drop of the negative stain solution to the grid for 30-60 seconds.

  • Blot off the excess stain with filter paper.

  • Allow the grid to air dry completely.

  • Observe the stained cellulose fibrils under a transmission electron microscope at various magnifications.

  • Capture images to analyze the width of the cellulose ribbons and the arrangement of the microfibrils.

Visualizing the Biosynthetic Machinery and Processes

Diagrams are essential tools for understanding the complex interplay of enzymes in biosynthetic pathways and the logical flow of experimental procedures.

Cellulose_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_outer_membrane Outer Membrane UDP_G UDP-Glucose AcsA AcsA (Catalytic Subunit) UDP_G->AcsA Substrate c_di_GMP c-di-GMP AcsB AcsB (Regulatory Subunit) c_di_GMP->AcsB Activation Glucan β-1,4-Glucan Chain AcsA->Glucan Polymerization AcsD AcsD (Crystallization) Glucan->AcsD Guidance & Crystallization AcsC AcsC (Export Channel) AcsD->AcsC Extracellular Cellulose Microfibril AcsC->Extracellular Extrusion Experimental_Workflow_Cellulose_Quantification Start Bacterial Culture (e.g., Wild-type vs. Mutant) Harvest Harvest Cellulose Pellicle Start->Harvest Wash1 Wash with Distilled Water Harvest->Wash1 Alkali_Treatment Alkali Treatment (e.g., 0.1M NaOH) to Remove Cells Wash1->Alkali_Treatment Wash2 Wash to Neutral pH Alkali_Treatment->Wash2 Dry Dry to Constant Weight (e.g., 100°C) Wash2->Dry Weigh Measure Dry Weight Dry->Weigh End Quantify Cellulose Yield (g/L) Weigh->End

References

Structural Elucidation of Achromobactin: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achromobactin, a citrate-based siderophore, plays a critical role in iron acquisition for several bacterial species, including pathogens like Dickeya dadantii and Pseudomonas syringae. Its ability to chelate ferric iron makes it a key factor in bacterial survival and virulence, and consequently, a potential target for novel antimicrobial strategies. This technical guide provides an in-depth overview of the structural elucidation of this compound, with a focus on the application of modern spectroscopic techniques. Detailed experimental protocols for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are presented, alongside a comprehensive summary of the available quantitative data. Furthermore, this document outlines the biosynthetic pathway of this compound, offering insights into its molecular assembly.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a vital role in numerous cellular processes. However, the bioavailability of iron in the environment is often limited. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron chelators known as siderophores. This compound is a member of the citrate-based siderophore family, characterized by a central citrate (B86180) scaffold. Its structure also incorporates ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate moieties.[1] The precise determination of this complex architecture has been made possible through the application of powerful spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Understanding the structure of this compound is paramount for elucidating its mechanism of action and for the rational design of inhibitors that could disrupt bacterial iron uptake.

Spectroscopic Data for this compound

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) has been instrumental in determining the molecular formula of this compound.

ParameterValueReference
Molecular Weight (Monoisotopic)~590.15 Da[4]
Molecular FormulaC₂₁H₂₉N₄O₁₄Inferred

Table 1: Mass Spectrometry Data for this compound.

Further fragmentation analysis using tandem mass spectrometry (MS/MS) can provide valuable information about the connectivity of the different building blocks. While a detailed fragmentation table for this compound is not published, the fragmentation of citrate-based siderophores typically involves the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the amide and ester bonds linking the constituent moieties.[2][3]

Precursor Ion (m/z)Fragmentation PatternPutative Fragment Assignment
~591.15 [M+H]⁺Neutral loss of H₂OLoss of a hydroxyl group
Neutral loss of CO₂Decarboxylation of a carboxyl group
Cleavage of amide/ester bondsFragments corresponding to citrate, ethanolamine, diaminobutyrate, and α-ketoglutarate moieties

Table 2: Predicted MS/MS Fragmentation Pattern for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The following table presents the expected ¹H and ¹³C chemical shift ranges for the constituent parts of this compound, based on known values for these molecules in similar chemical environments.

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Citrate CH₂2.5 - 3.045 - 50
C(OH)(COOH)-70 - 75
COOH10 - 13170 - 180
Ethanolamine CH₂-N2.8 - 3.240 - 45
CH₂-O3.5 - 4.060 - 65
2,4-Diaminobutyrate α-CH3.5 - 4.050 - 55
β-CH₂1.8 - 2.225 - 30
γ-CH₂2.9 - 3.335 - 40
α-Ketoglutarate α-CH₂2.8 - 3.230 - 35
β-CH₂2.3 - 2.730 - 35
C=O-195 - 205
COOH10 - 13175 - 185

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Moieties. Note: These are estimated ranges and actual values may vary depending on the specific chemical environment within the this compound molecule and the solvent used for analysis.

Experimental Protocols

Purification of this compound for Spectroscopic Analysis

A robust purification protocol is essential to obtain a sample of sufficient purity for high-quality spectroscopic analysis.

Protocol:

  • Culture Growth: Grow the this compound-producing bacterial strain (e.g., Pseudomonas syringae) in an iron-deficient minimal medium to induce siderophore production.

  • Supernatant Collection: Centrifuge the bacterial culture to pellet the cells and collect the supernatant containing the secreted this compound.

  • Initial Purification (Optional): For complex media, an initial purification step using solid-phase extraction (SPE) with a non-polar resin (e.g., C18) can be employed to remove salts and other polar impurities.

  • Affinity Chromatography: Utilize a resin with an affinity for siderophores, such as Amberlite XAD-4 or a metal-chelate affinity chromatography (MCAC) column charged with Fe³⁺ ions.

  • Elution: Elute the bound this compound from the column using an appropriate solvent gradient (e.g., increasing methanol (B129727) concentration for reverse-phase resins or a pH gradient/chelating agent for MCAC).

  • High-Performance Liquid Chromatography (HPLC): Perform a final purification step using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile (B52724) gradient containing a small amount of formic acid or trifluoroacetic acid to obtain highly pure this compound.

  • Sample Preparation: Lyophilize the purified fractions to remove the solvent and store the sample at -20°C or lower until analysis.

Mass Spectrometry Analysis

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is recommended.

Protocol:

  • Sample Preparation: Dissolve the purified this compound in a suitable solvent, typically a mixture of water and acetonitrile or methanol with 0.1% formic acid, to a concentration of approximately 1-10 µM.

  • Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an online liquid chromatography system (LC-MS) for separation from any remaining impurities.

  • MS1 Scan: Acquire full scan mass spectra in positive ion mode over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ (e.g., m/z 100-1000).

  • MS/MS Analysis: Select the precursor ion corresponding to [M+H]⁺ of this compound for fragmentation. Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the molecular ion and to identify the fragmentation patterns, which will aid in confirming the structure.

NMR Spectroscopy Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for optimal resolution and sensitivity.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of purified and lyophilized this compound (typically 1-5 mg) in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Add a small amount of a reference standard, such as DSS or TMS, for chemical shift calibration.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the proton signals and their multiplicities.

  • 1D ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the three-dimensional structure.

  • Data Processing and Analysis: Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova). Integrate the signals, determine the chemical shifts, and analyze the coupling constants and cross-peaks in the 2D spectra to assemble the complete structure of this compound.

Biosynthesis and Signaling Pathway of this compound

The biosynthesis of this compound is a multi-step process involving a series of dedicated enzymes. Understanding this pathway provides context for the molecule's structure and offers potential targets for inhibiting its production.

Achromobactin_Biosynthesis Citrate Citrate AcsD AcsD Citrate->AcsD Serine L-Serine Serine->AcsD Citryl_Serine O-Citryl-L-Serine AcsD->Citryl_Serine AcsE AcsE Citryl_Serine->AcsE Citryl_Ethanolamine O-Citryl-Ethanolamine AcsE->Citryl_Ethanolamine AcsC AcsC Citryl_Ethanolamine->AcsC Diaminobutyrate 2,4-Diaminobutyrate Diaminobutyrate->AcsC Intermediate_1 Diaminobutyryl-Citryl-Ethanolamine AcsC->Intermediate_1 AcsA AcsA Intermediate_1->AcsA alpha_KG α-Ketoglutarate alpha_KG->AcsA x2 This compound This compound AcsA->this compound

Caption: Biosynthetic pathway of this compound.

The biosynthesis of this compound is initiated by the enzyme AcsD, which condenses citrate and L-serine to form O-citryl-L-serine.[5][6] Subsequently, AcsE catalyzes the decarboxylation of the serine moiety to yield O-citryl-ethanolamine. The enzyme AcsC then incorporates 2,4-diaminobutyrate. Finally, AcsA facilitates the addition of two α-ketoglutarate molecules to complete the synthesis of this compound.[5] The expression of the genes encoding these enzymes is typically regulated by the availability of iron, with transcription being repressed under iron-replete conditions by the ferric uptake regulator (Fur) protein.[7]

Experimental_Workflow cluster_Purification Purification cluster_Analysis Spectroscopic Analysis cluster_Elucidation Structural Elucidation Culture Bacterial Culture Supernatant Supernatant Collection Culture->Supernatant Chromatography Affinity & HPLC Supernatant->Chromatography Pure_this compound Purified this compound Chromatography->Pure_this compound MS Mass Spectrometry (HRMS, MS/MS) Pure_this compound->MS NMR NMR Spectroscopy (1D & 2D) Pure_this compound->NMR Structure This compound Structure MS->Structure NMR->Structure

Caption: Experimental workflow for this compound structural elucidation.

Conclusion

The structural elucidation of this compound through the combined application of mass spectrometry and NMR spectroscopy has provided a detailed molecular picture of this important siderophore. This in-depth technical guide has summarized the available quantitative data, provided detailed experimental protocols, and outlined the biosynthetic pathway of this compound. This knowledge is fundamental for researchers in the fields of microbiology, biochemistry, and drug development. A thorough understanding of this compound's structure and biosynthesis is a critical first step towards the development of novel therapeutic strategies that target bacterial iron acquisition as a means to combat infectious diseases. Future work should focus on obtaining high-resolution 2D NMR data to unambiguously assign all proton and carbon signals and to determine the solution conformation of this compound.

References

Temperature-Regulated Production of Achromobactin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the temperature-regulated production of achromobactin, a secondary siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae. This document is intended for researchers, scientists, and drug development professionals investigating bacterial iron acquisition, virulence, and novel antimicrobial strategies.

Introduction

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. However, the bioavailability of iron in many environments, including within a host organism, is extremely low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, including the production and secretion of high-affinity iron-chelating molecules called siderophores. This compound is a citrate-hydroxamate siderophore that plays a significant role in the fitness and virulence of several bacterial species. Notably, its production is subject to environmental cues, with temperature being a key regulatory factor. Understanding the mechanisms behind this temperature-regulated production is crucial for elucidating bacterial adaptation strategies and for the development of novel therapeutic interventions that target bacterial iron metabolism.

Temperature-Dependent Production of this compound

Studies have demonstrated that the production of this compound in Pseudomonas syringae is temperature-sensitive. Experimental evidence indicates that P. syringae pv. phaseolicola 1448a exhibits greater production of this compound at lower temperatures. Specifically, higher levels of the siderophore are observed at 22°C compared to the optimal growth temperature of 28°C[1]. This suggests a regulatory mechanism that modulates this compound synthesis in response to environmental temperature, potentially allowing the bacterium to adapt its iron acquisition strategy to different niches, such as the cooler environment of a plant surface versus a warmer host interior.

Quantitative Data on this compound Production

While the trend of increased this compound production at lower temperatures is established, precise quantitative data on the yield at different temperatures remains an area of active research. The following table summarizes the observed qualitative and semi-quantitative differences in this compound production.

TemperatureOrganismMethod of MeasurementRelative this compound ProductionReference
22°CPseudomonas syringae pv. phaseolicola 1448aCAS AssayHigher[1]
28°CPseudomonas syringae pv. phaseolicola 1448aCAS AssayLower[1]

Signaling Pathway for Temperature Regulation

The precise signaling pathway that governs the temperature-regulated production of this compound is not yet fully elucidated. However, it is known that the biosynthesis of siderophores is tightly controlled by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein.

Iron-Replete Conditions: In an environment with sufficient iron, the Fe²⁺-Fur complex acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of siderophore biosynthesis genes, thereby inhibiting their transcription.

Iron-Depleted Conditions: Under iron-limiting conditions, Fe²⁺ dissociates from Fur. The apo-Fur protein is unable to bind to the Fur boxes, leading to the derepression of the siderophore biosynthesis genes and subsequent production of siderophores like this compound.

Temperature Influence: The influence of temperature on this regulatory circuit is an area of ongoing investigation. It is hypothesized that temperature may affect:

  • The conformation and DNA-binding affinity of the Fur protein.

  • The activity of other temperature-sensing proteins or two-component systems that may modulate the expression or activity of Fur or directly influence the transcription of this compound biosynthesis genes. For instance, in P. syringae, the CorRS two-component system is known to be involved in thermoregulation of coronatine (B1215496) production, suggesting that similar systems might be involved in regulating other temperature-sensitive pathways[2][3].

Further research is required to delineate the specific molecular players and their interactions in the temperature-mediated signaling cascade that controls this compound synthesis.

Temperature_Regulation_of_this compound cluster_conditions Environmental Conditions cluster_regulation Regulatory Cascade cluster_output Output Low_Temp Low Temperature (e.g., 22°C) Thermosensor Putative Thermosensor(s) Low_Temp->Thermosensor enhances signal? Achromobactin_high High this compound Production Low_Temp->Achromobactin_high High_Temp High Temperature (e.g., 28°C) High_Temp->Thermosensor reduces signal? Achromobactin_low Low/No this compound Production High_Temp->Achromobactin_low Low_Iron Low Iron Fur_inactive Apo-Fur (Inactive) Low_Iron->Fur_inactive leads to High_Iron High Iron Fur_active Fe-Fur Complex (Active Repressor) High_Iron->Fur_active leads to High_Iron->Achromobactin_low Thermosensor->Fur_inactive modulates activity? acs_genes This compound biosynthesis genes (acsA, acsC, acsD) Fur_inactive->acs_genes allows transcription Fur_active->acs_genes represses transcription acs_genes->Achromobactin_high acs_genes->Achromobactin_low Experimental_Workflow cluster_culture Bacterial Culture cluster_analysis Downstream Analysis Culture_22 Culture at 22°C Supernatant_22 Collect Supernatant (22°C) Culture_22->Supernatant_22 Cells_22 Harvest Cells (22°C) Culture_22->Cells_22 Culture_28 Culture at 28°C Supernatant_28 Collect Supernatant (28°C) Culture_28->Supernatant_28 Cells_28 Harvest Cells (28°C) Culture_28->Cells_28 CAS_Assay CAS Assay for Siderophore Quantification Supernatant_22->CAS_Assay HPLC HPLC for This compound Purification Supernatant_22->HPLC Supernatant_28->CAS_Assay Supernatant_28->HPLC RNA_Extraction RNA Extraction Cells_22->RNA_Extraction Cells_28->RNA_Extraction Data_Analysis Data Analysis and Comparison CAS_Assay->Data_Analysis HPLC->Data_Analysis RT_qPCR RT-qPCR for Gene Expression Analysis RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for the Isolation of Achromobactin from Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Achromobactin is a citrate-based siderophore produced by various bacteria, including plant pathogens like Pseudomonas syringae and opportunistic pathogens, to facilitate iron acquisition in iron-limited environments.[1][2] Siderophores are high-affinity iron chelators that play a crucial role in microbial survival and virulence, making them and their biosynthetic pathways attractive targets for the development of novel antimicrobial agents. These application notes provide detailed protocols for the cultivation of this compound-producing bacteria, and the subsequent extraction, purification, and quantification of this compound.

Section 1: this compound Biosynthesis and Regulation

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS)-independent pathway. The key enzymes involved in its biosynthesis in Pseudomonas syringae are AcsD, AcsA, and AcsC.[2] These enzymes catalyze the condensation of citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form the final this compound molecule.[2]

The regulation of this compound production is tightly controlled in response to iron availability. This regulation primarily occurs at the transcriptional level and involves at least two key proteins:

  • Ferric Uptake Regulator (Fur): In iron-replete conditions, the Fur protein, complexed with Fe²⁺, binds to specific DNA sequences known as "Fur boxes" in the promoter regions of iron-regulated genes, including those for this compound biosynthesis, thereby repressing their transcription.[3][4] Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to the derepression of these genes and subsequent siderophore production.[3]

  • Extracytoplasmic Function (ECF) Sigma Factor (AcsS): In Pseudomonas syringae, a specific ECF sigma factor, AcsS, has been identified as a major regulator of the this compound gene cluster.[5][6] The expression of acsS itself is upregulated under low iron conditions, and AcsS, in turn, promotes the transcription of the this compound biosynthesis and transport genes.[5][6]

Below are diagrams illustrating the this compound biosynthetic pathway and its regulation.

This compound Biosynthesis Pathway cluster_0 Precursors cluster_1 Biosynthetic Enzymes cluster_2 Product Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD Diaminobutyrate 2,4-Diaminobutyrate AcsC AcsC Diaminobutyrate->AcsC alphaKG α-Ketoglutarate AcsA AcsA alphaKG->AcsA Intermediate 1 O-citryl-ethanolamine AcsD->Intermediate 1 Intermediate 2 Diaminobutyryl-citryl-ethanolamine AcsC->Intermediate 2 This compound This compound AcsA->this compound Intermediate 1->AcsC Intermediate 2->AcsA

Caption: Proposed biosynthetic pathway of this compound.

Regulation of this compound Biosynthesis cluster_0 Iron Conditions cluster_1 Regulatory Proteins cluster_2 Target Genes cluster_3 Production HighIron High Iron Fur_Fe Fur-Fe²⁺ Complex HighIron->Fur_Fe activates LowIron Low Iron Fur Apo-Fur LowIron->Fur inactivates Fur-Fe²⁺ AcsS AcsS LowIron->AcsS induces expression acs_promoter This compound promoter Fur_Fe->acs_promoter binds and represses AcsS->acs_promoter activates transcription acs_genes This compound biosynthesis genes acs_promoter->acs_genes Achromobactin_prod This compound Production acs_genes->Achromobactin_prod

Caption: Transcriptional regulation of this compound biosynthesis.

Section 2: Experimental Protocols

Protocol 1: Large-Scale Bacterial Culture for this compound Production

This protocol is designed for the large-scale production of this compound in a laboratory setting. For high yields, it is recommended to use a bacterial strain deficient in the production of other siderophores (e.g., a pyoverdine-deficient mutant of Pseudomonas syringae).

Materials:

  • This compound-producing bacterial strain (e.g., Pseudomonas syringae pv. syringae B728a or a pyoverdine-deficient mutant)

  • Minimal Medium (MM): 6 mM K₂HPO₄, 5 mM KH₂PO₄, 17 mM NaCl, 30 mM (NH₄)₂SO₄, 2.8 mM MgSO₄, 1.7 mM sodium citrate, and 20 mM glucose.

  • Sterile baffled flasks or a fermenter

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Starter Culture: Inoculate a single colony of the bacterial strain into 50 mL of MM in a 250 mL baffled flask. Incubate at 28-30°C with shaking at 200 rpm for 18-24 hours.

  • Large-Scale Inoculation: Use the starter culture to inoculate 1 L of MM in a 2.8 L baffled flask to an initial optical density at 600 nm (OD₆₀₀) of 0.05. For larger volumes, a fermenter can be used, maintaining appropriate aeration and agitation.

  • Incubation: Incubate the large-scale culture at 28-30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Monitor bacterial growth by measuring the OD₆₀₀. This compound production typically initiates in the late logarithmic phase and continues into the stationary phase.

  • Harvesting: After incubation, harvest the culture by centrifugation at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be filter-sterilized using a 0.22 µm filter to remove any remaining cells and stored at 4°C for further processing.

Protocol 2: Extraction and Partial Purification of this compound

This protocol describes the initial extraction and partial purification of this compound from the culture supernatant.

Materials:

  • Culture supernatant containing this compound

  • Rotary evaporator

  • Methanol (B129727), analytical grade

  • Centrifuge

Procedure:

  • Concentration: Reduce the volume of the culture supernatant to approximately 1/10th of the original volume using a rotary evaporator at 40-50°C.

  • Methanol Precipitation: Add methanol to the concentrated supernatant to a final concentration of 90% (v/v). This will precipitate proteins and other macromolecules.

  • Incubation and Centrifugation: Incubate the methanol-supernatant mixture at 4°C for at least 2 hours with gentle stirring. Afterwards, centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the precipitated material.

  • Collection of this compound-Containing Fraction: Carefully collect the supernatant, which contains the partially purified this compound.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the final purification of this compound using reverse-phase HPLC. Optimization of the gradient and mobile phases may be required depending on the specific HPLC system and the purity of the starting material.

Materials:

  • Partially purified this compound extract

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Evaporate the methanol from the partially purified extract under vacuum. Reconstitute the dried residue in a small volume of Mobile Phase A and filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: 215 nm and 254 nm

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point.

  • Injection and Fraction Collection: Inject the prepared sample onto the HPLC column. Collect fractions corresponding to the peaks observed in the chromatogram.

  • Purity Analysis: Analyze the collected fractions for purity using the Chrome Azurol S (CAS) assay (Protocol 4) and by re-injecting a small aliquot onto the HPLC to check for a single peak.

  • Lyophilization: Pool the pure fractions containing this compound and lyophilize to obtain a dry powder.

Protocol 4: Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for detecting and quantifying siderophores. Siderophores remove iron from the blue iron-CAS complex, resulting in a color change to orange/yellow, which can be measured spectrophotometrically.

Materials:

  • Culture supernatant or purified this compound samples

  • CAS assay solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • CAS Assay Solution Preparation: A detailed protocol for preparing the CAS assay solution can be found in the literature (e.g., Schwyn and Neilands, 1987).

  • Assay: In a 96-well microplate, mix 100 µL of the sample (or a serial dilution) with 100 µL of the CAS assay solution.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Quantification: The amount of siderophore is inversely proportional to the absorbance at 630 nm. A standard curve can be generated using a known siderophore like deferoxamine (B1203445) mesylate to quantify the siderophore concentration in terms of siderophore units. One siderophore unit is often defined as the amount of siderophore that causes a certain percentage decrease in the absorbance of the CAS reagent.

Section 3: Data Presentation

The following table summarizes expected outcomes for this compound production and purification. Note that these values are illustrative and actual yields may vary depending on the bacterial strain, culture conditions, and purification efficiency.

ParameterSmall-Scale Culture (100 mL)Large-Scale Culture (1 L)Post-Methanol PrecipitationPost-HPLC Purification
Starting Volume 100 mL1000 mL~100 mL~5-10 mL
This compound Conc. (Siderophore Units/mL) 50 - 15050 - 150400 - 1200Variable
Total this compound (Siderophore Units) 5,000 - 15,00050,000 - 150,00040,000 - 120,00020,000 - 80,000
Purity CrudeCrudePartially Pure>95%
Overall Yield --~80%~40-60%

Section 4: Experimental Workflow

The overall workflow for the isolation and purification of this compound is depicted below.

This compound Isolation Workflow cluster_quant Quantification Start Start: this compound-producing bacterial strain Culture Large-Scale Bacterial Culture (Protocol 1) Start->Culture Harvest Harvest Cells by Centrifugation Culture->Harvest Supernatant Collect Supernatant Harvest->Supernatant Concentrate Concentrate Supernatant (Rotary Evaporation) Supernatant->Concentrate CAS_Assay CAS Assay (Protocol 4) Supernatant->CAS_Assay Monitor Production Precipitate Methanol Precipitation (Protocol 2) Concentrate->Precipitate Centrifuge2 Centrifugation Precipitate->Centrifuge2 CollectFraction Collect Soluble Fraction Centrifuge2->CollectFraction HPLC HPLC Purification (Protocol 3) CollectFraction->HPLC CollectFraction->CAS_Assay Assess Purity Lyophilize Lyophilization HPLC->Lyophilize HPLC->CAS_Assay Confirm Activity End End: Pure this compound Lyophilize->End

Caption: Workflow for this compound isolation and purification.

References

Purifying Achromobactin: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the purification of Achromobactin, a siderophore of significant interest in microbiological research and drug development. These guidelines are intended for researchers, scientists, and professionals involved in the study of bacterial iron acquisition and the development of novel antimicrobial agents.

Introduction

This compound is a citrate-based siderophore produced by various bacteria, including strains of the plant pathogen Pseudomonas syringae, to facilitate iron uptake in iron-limited environments.[1][2] As iron acquisition is crucial for bacterial survival and virulence, the biosynthetic pathways of siderophores like this compound represent promising targets for the development of new antibacterial therapies. The purification of this compound is essential for detailed structural and functional studies, as well as for use in screening assays for potential inhibitors of its biosynthesis or transport.

This application note details a robust method for the purification of this compound from bacterial culture supernatants using a combination of solid-phase extraction and reversed-phase high-performance liquid chromatography (RP-HPLC).

This compound Biosynthesis Pathway

This compound is synthesized by a series of enzymatic reactions involving several key enzymes. The biosynthesis begins with the condensation of citrate, ethanolamine, and 2,4-diaminobutyrate, followed by the addition of α-ketoglutarate moieties, catalyzed by the enzymes AcsD, AcsA, and AcsC.[3][4] Understanding this pathway is crucial for optimizing the production of this compound in culture and for designing targeted drug discovery strategies.

Achromobactin_Biosynthesis Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate AcsC AcsC DAB->AcsC aKG α-Ketoglutarate AcsA AcsA aKG->AcsA Intermediate1 Citryl-Ethanolamine- Diaminobutyrate AcsD->Intermediate1 Condensation AcsC->Intermediate1 Addition This compound This compound AcsA->this compound Addition of α-Ketoglutarate Intermediate1->AcsC Intermediate1->AcsA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following protocols outline a two-step purification process for this compound from a bacterial culture supernatant. The first step involves a solid-phase extraction to capture and concentrate the siderophore, followed by a final purification step using RP-HPLC.

Protocol 1: Culture Growth and Supernatant Preparation

This protocol describes the initial steps for producing and harvesting this compound from a bacterial culture. To maximize the yield of this compound, it is recommended to use a mutant strain deficient in the production of other siderophores (e.g., pyoverdine-deficient Pseudomonas syringae).

Materials:

  • This compound-producing bacterial strain (e.g., pyoverdine-deficient P. syringae)

  • Iron-deficient minimal medium (e.g., M9 minimal medium with succinate (B1194679) as the carbon source)

  • Shaking incubator

  • High-speed centrifuge and centrifuge tubes

  • 0.22 µm sterile filters

Procedure:

  • Inoculate a starter culture of the bacterial strain in a suitable broth and grow overnight.

  • Inoculate 1 L of iron-deficient minimal medium with the overnight culture to a starting OD₆₀₀ of 0.05.

  • Incubate the culture at 22-28°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours to induce siderophore production.[2]

  • Harvest the bacterial cells by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully decant the supernatant, which contains the secreted this compound.

  • Sterilize the supernatant by passing it through a 0.22 µm filter to remove any remaining bacterial cells.[2]

Protocol 2: Solid-Phase Extraction (SPE) of this compound

This protocol describes the initial capture and concentration of this compound from the culture supernatant using an adsorbent resin.

Materials:

  • Cell-free supernatant from Protocol 1

  • Amberlite XAD-2 or similar adsorbent resin

  • Stir plate and stir bar

  • Glass funnel or chromatography column

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator or vacuum centrifuge

Procedure:

  • To the cell-free supernatant, add Amberlite XAD-2 resin (e.g., 20 g/L of supernatant).

  • Stir the mixture gently at 4°C for at least 4 hours (or overnight) to allow for the adsorption of this compound onto the resin.

  • Allow the resin to settle and decant the majority of the supernatant.

  • Pour the resin slurry into a glass funnel or chromatography column and wash with at least two column volumes of deionized water to remove salts and other hydrophilic impurities.

  • Elute the bound this compound from the resin with 2-3 column volumes of 100% methanol.[5]

  • Collect the methanolic eluate and concentrate it to dryness using a rotary evaporator or vacuum centrifuge.

Protocol 3: Reversed-Phase HPLC Purification of this compound

This protocol details the final purification of this compound using preparative RP-HPLC. The parameters provided are a starting point and may require optimization depending on the specific HPLC system and column used.

Instrumentation and Materials:

  • Preparative HPLC system with a UV-Vis detector and fraction collector

  • Preparative C18 reversed-phase column (e.g., 10 mm i.d. x 250 mm length, 5 µm particle size)

  • Mobile Phase A: Deionized water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% TFA or 0.1% Formic Acid

  • 0.22 µm syringe filters

  • Lyophilizer

Procedure:

  • Reconstitute the dried extract from Protocol 2 in a small volume of Mobile Phase A.

  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the filtered sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B. A suggested starting gradient is from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 215 nm.[5]

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions for the presence of this compound using a Chrome Azurol S (CAS) assay or by mass spectrometry.

  • Pool the fractions containing pure this compound.

  • Lyophilize the pooled fractions to obtain purified this compound as a powder.

Data Presentation

The following table provides a representative summary of a hypothetical purification of this compound. Actual results may vary depending on the producing strain and culture conditions.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Culture Supernatant50010000201001
Amberlite XAD Eluate508500170858.5
RP-HPLC Pool5600012006060

Note: Activity units are arbitrary and should be determined using a standardized assay such as the CAS assay.

Experimental Workflow Diagram

The overall workflow for the purification of this compound is summarized in the diagram below.

Achromobactin_Purification_Workflow Start Start: Bacterial Culture Culture 1. Culture Growth in Iron-Deficient Medium Start->Culture Centrifugation 2. Centrifugation to Remove Cells Culture->Centrifugation Filtration 3. Sterile Filtration of Supernatant Centrifugation->Filtration SPE_Binding 4. Solid-Phase Extraction: Binding to Adsorbent Resin Filtration->SPE_Binding SPE_Wash 5. Wash Resin SPE_Binding->SPE_Wash SPE_Elution 6. Elution with Methanol SPE_Wash->SPE_Elution Concentration 7. Concentration of Eluate SPE_Elution->Concentration HPLC 8. RP-HPLC Purification Concentration->HPLC Fraction_Analysis 9. Fraction Analysis (CAS/MS) HPLC->Fraction_Analysis Pooling 10. Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization 11. Lyophilization Pooling->Lyophilization End End: Purified this compound Lyophilization->End

Caption: Workflow for the purification of this compound.

References

Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Achromobactin is a siderophore produced by various bacteria to scavenge ferric iron (Fe³⁺) from the environment. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial survival and virulence, making them potential targets for novel therapeutic strategies. The Chrome Azurol S (CAS) assay is a universal, colorimetric, and rapid method for detecting and quantifying siderophore production, independent of their specific chemical structure.[1][2] This application note provides a detailed protocol for the detection and quantification of this compound using the CAS assay.

Principle of the CAS Assay

The CAS assay operates on the principle of iron competition.[3] The assay reagent is a ternary complex formed between the dye Chrome Azurol S, ferric iron (Fe³⁺), and a cationic detergent such as hexadecyltrimethylammonium bromide (HDTMA).[4][5] This complex is intensely blue. When a sample containing a siderophore like this compound is introduced, the siderophore—possessing a higher affinity for iron—sequesters the Fe³⁺ from the dye complex.[3] This action releases the free CAS dye, resulting in a visible color change from blue to orange or yellow.[1][4] This change can be observed qualitatively as a halo on an agar (B569324) plate or measured spectrophotometrically for quantitative analysis.[1][2]

G cluster_0 CAS Assay Principle CAS_Complex Blue Ternary Complex (CAS-Fe³⁺-HDTMA) Iron_this compound Fe³⁺-Achromobactin Complex CAS_Complex->Iron_this compound + Free_CAS Free CAS Dye (Orange/Yellow) CAS_Complex->Free_CAS releases This compound This compound (Siderophore) This compound->Iron_this compound

Caption: The competitive binding of iron by this compound releases the CAS dye, causing a color change.

Experimental Protocols

It is critical to use high-purity water and acid-washed glassware (e.g., soaked in 6M HCl) to eliminate trace iron contamination, which can interfere with the assay.[4][6][7]

Preparation of Reagents

Table 1: Composition of CAS Blue Dye Solution

ComponentStock SolutionMixing Instructions
Solution 1 0.06 g Chrome Azurol S in 50 mL ddH₂O-
Solution 2 0.0027 g FeCl₃·6H₂O in 10 mL of 10 mM HCl-
Solution 3 0.073 g HDTMA in 40 mL ddH₂O-
Final Blue Dye N/ASlowly add Solution 2 to Solution 1, then slowly add this mixture to Solution 3 with constant stirring. The resulting solution should be dark blue. Autoclave and store in a dark bottle.[3][4][8]

Table 2: Components for CAS Agar Medium

ComponentAmountNotes
Minimal Media 9 (MM9) Salts100 mLPrepare 5x stock (15 g KH₂PO₄, 25 g NaCl, 50 g NH₄Cl in 500 mL ddH₂O).[4]
PIPES Buffer32.24 gDissolve in 750 mL ddH₂O. The pH must be adjusted to ~6.0 for PIPES to dissolve, then adjust the final pH to 6.8.[4]
Bacto Agar15 gAdd to the PIPES buffer solution.
Casamino Acids (10%)30 mLIron must be removed by extraction with 3% 8-hydroxyquinoline (B1678124) in chloroform. Filter sterilize.[4]
Glucose (20%)10 mLAutoclave or filter sterilize separately.[4]
CAS Blue Dye Solution100 mLPrepare as described in Table 1.
Protocol 1: Qualitative/Semi-Quantitative CAS Agar Plate Assay

This method is used for the visual detection of siderophore production by observing a color change (halo) around a microbial colony.

Methodology:

  • Prepare CAS Agar: Prepare the PIPES/agar mixture (Table 2) and autoclave. Cool to 50°C in a water bath.[4]

  • Add Supplements: Aseptically add the sterile Casamino acids, glucose, and the prepared CAS Blue Dye Solution to the cooled agar. Mix gently but thoroughly to avoid bubbles.[4][7] The final ratio should be 1 part Blue Dye to 9 parts agar medium.[3]

  • Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Spot-inoculate 10 µL of bacterial culture (e.g., grown in iron-limited broth) onto the center of the CAS agar plates.[6][7]

  • Incubation: Incubate the plates at the optimal growth temperature (e.g., 28-37°C) for 24-72 hours.[3][7]

  • Observation: Siderophore production is indicated by the formation of an orange, yellow, or purple halo around the colony against the blue background of the agar.[8][9]

  • Semi-Quantification: The Siderophore Production Index (SPI) can be calculated by measuring the diameter of the halo and the colony.[6]

    • SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

Overlay CAS (O-CAS) Assay Modification: Some bacteria may be inhibited by the HDTMA in the CAS agar.[4] The O-CAS method avoids this by first growing the microorganism on its optimal medium, then overlaying it with a soft CAS agar.[4][9][10]

Protocol 2: Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophores in liquid culture supernatants.

Methodology:

  • Culture Preparation: Grow the bacterial strain in a suitable iron-limited liquid medium to induce this compound production.

  • Sample Collection: Centrifuge the culture at high speed (e.g., 11,000 x g for 15 min) to pellet the cells.[11] Collect the cell-free supernatant for analysis.

  • Assay Reaction:

    • In a microplate well or cuvette, mix 100 µL of the cell-free supernatant with 100 µL of the CAS Blue Dye Solution (prepared as in Table 1).[3]

    • Prepare a reference sample (Ar) by mixing 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS Blue Dye Solution.[3]

  • Incubation: Incubate the mixture at room temperature for a period ranging from 20 minutes to a few hours to allow the color change to stabilize.[3]

  • Spectrophotometry: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.[3][12][13]

  • Calculation: The quantity of siderophore is calculated as a percentage of siderophore units relative to the uninoculated control.

    • % Siderophore Units = [ (Ar - As) / Ar ] x 100

G cluster_plate Plate Assay Workflow cluster_liquid Liquid Assay Workflow P1 Prepare CAS Agar P2 Inoculate Bacteria P1->P2 P3 Incubate (24-72h) P2->P3 P4 Observe Halo Formation P3->P4 P5 Calculate SPI P4->P5 L1 Grow Liquid Culture L2 Collect Supernatant L1->L2 L3 Mix Supernatant with CAS Solution L2->L3 L4 Measure Absorbance (630 nm) L3->L4 L5 Calculate Siderophore Units L4->L5

Caption: Experimental workflows for qualitative (plate) and quantitative (liquid) CAS assays.

Data Presentation and Interpretation

Quantitative results from the liquid CAS assay provide a robust measure of siderophore production. The data can be presented to compare production across different strains, growth conditions, or time points.

Table 3: Representative Quantitative Data for Siderophore Production

(Note: These values are illustrative. Actual results will vary based on the bacterial strain, specific culture conditions, and incubation time.)

Bacterial StrainCarbon SourceIncubation Time (h)% Siderophore Units (at A₆₃₀)
Pseudomonas chlororaphisGlucose (5 mM)4865.2 ± 4.5
Pseudomonas chlororaphisSuccinate (5 mM)4878.9 ± 5.1
Nocardioides simplexGlucose (5 mM)7255.4 ± 3.8
Negative Control (e.g., non-producer)Glucose (5 mM)48< 5.0

Data adapted from optimization studies on various siderophore-producing bacteria.[14]

Key Considerations and Troubleshooting

  • pH Sensitivity: The color of the CAS-Fe complex is pH-dependent. Ensure the pH of the final medium is correctly adjusted (typically to 6.8) to avoid false results.[4]

  • Iron Contamination: The assay is highly sensitive to trace iron. All glassware must be meticulously cleaned, and high-purity reagents should be used.[6][7]

  • HDTMA Toxicity: HDTMA can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.[4] If growth is inhibited, the O-CAS assay is a recommended alternative.[4][9]

  • Controls: Always include a positive control (a known siderophore producer) and a negative control (a non-producing strain or sterile medium) to validate the assay's performance.[6]

References

Application Notes & Protocols: Quantitative Analysis of Achromobactin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore, a small, high-affinity iron-chelating molecule secreted by various bacteria, including pathogenic species like Pseudomonas syringae and the opportunistic pathogen Achromobacter xylosoxidans.[1][2] Siderophores are crucial for microbial survival in iron-limited environments, such as a host organism, making them key virulence factors.[3] By sequestering host iron, bacteria can establish infections and proliferate. The biosynthetic pathway of this compound is a target for novel antimicrobial strategies, and quantifying its production is essential for evaluating potential inhibitors and understanding bacterial pathogenesis.

These application notes provide detailed protocols for the quantitative analysis of this compound, focusing on the widely used Chrome Azurol S (CAS) assay and High-Performance Liquid Chromatography (HPLC).

This compound Biosynthesis and Regulation

This compound is synthesized by a series of enzymes in a pathway that is independent of non-ribosomal peptide synthetases (NRPS).[4] The core structure consists of a citrate (B86180) backbone decorated with ethanolamine, 2,4-diaminobutyrate (DAB), and α-ketoglutarate.[5][6] The key enzymes involved, AcsD, AcsA, and AcsC, work together to condense these precursors into the final this compound molecule.[7]

achromobactin_biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_product Final Product citrate Citrate acsD AcsD citrate->acsD ethanolamine Ethanolamine ethanolamine->acsD dab 2,4-Diaminobutyrate acsC AcsC dab->acsC akg α-Ketoglutarate acsA AcsA akg->acsA intermediate1 intermediate1 acsD->intermediate1 O-citryl-ethanolamine intermediate2 intermediate2 acsC->intermediate2 Diaminobutyryl- citryl-ethanolamine This compound This compound acsA->this compound intermediate1->acsC intermediate2->acsA

Caption: Proposed biosynthetic pathway of this compound.

The production of this compound is tightly regulated by iron availability. In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to the promoter region of the this compound biosynthesis operon, repressing its transcription.[8] When iron levels are low, Fur is inactivated, leading to the expression of the biosynthetic genes and subsequent siderophore production.[8]

achromobactin_regulation Fe_high High Iron Fur_active Active Fur Protein Fe_high->Fur_active binds Fe_low Low Iron Fur_inactive Inactive Fur Fe_low->Fur_inactive dissociates acs_operon This compound biosynthesis operon (acs) Fur_active->acs_operon represses No_this compound Production Repressed Fur_active->No_this compound Fur_inactive->acs_operon allows transcription This compound This compound Production acs_operon->this compound

Caption: Iron-dependent regulation of this compound production by the Fur protein.

Quantitative Analysis Method 1: Chrome Azurol S (CAS) Liquid Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores.[9] The assay principle is based on competition for iron. In the CAS solution, iron is bound in a blue-colored complex with CAS dye. When a siderophore is added, it removes the iron from the dye complex, causing a color change from blue to orange/yellow, which can be measured spectrophotometrically.[9][10]

Experimental Protocol: Liquid CAS Assay

This protocol is adapted from Schwyn and Neilands (1987) and subsequent modifications.[10][11]

1. Reagent Preparation:

  • Acid-Washed Glassware: All glassware must be treated with 6M HCl and rinsed thoroughly with deionized water to remove any trace iron contamination.[10]

  • CAS Stock Solution (Solution 1): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.[11]

  • Iron(III) Solution (Solution 2): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

  • HDTMA Solution (Solution 3): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.[11]

  • CAS Assay Solution: Slowly add the CAS stock solution (50 mL) to the Iron(III) solution (10 mL). While stirring, slowly add the HDTMA solution (40 mL). The resulting solution should be a deep blue color. Autoclave and store in a plastic container in the dark.

2. Assay Procedure:

  • Prepare bacterial culture supernatants by growing the strain of interest in an iron-limited minimal medium. Remove bacterial cells by centrifugation (e.g., 10,000 x g for 10 min).

  • In a 96-well microplate or cuvettes, mix 100 µL of the cell-free supernatant with 100 µL of the CAS assay solution.

  • As a reference (blank), mix 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS assay solution.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm (A_sample and A_reference).

3. Quantification:

  • The quantity of siderophore production is typically expressed as a percentage of siderophore units relative to a reference.

  • Calculation: Siderophore Units (%) = [ (A_reference - A_sample) / A_reference ] * 100

Data Presentation: Example CAS Assay Results
StrainConditionAbsorbance (630 nm) - SampleAbsorbance (630 nm) - ReferenceSiderophore Units (%)
Wild-TypeIron-limited0.451.2062.5
Wild-TypeIron-replete1.151.204.2
ΔacsD MutantIron-limited1.181.201.7
Test Compound AIron-limited0.981.2018.3

Note: Data are representative and will vary based on bacterial species, growth conditions, and specific assay parameters.

Workflow for CAS Assay

cas_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis culture Grow bacteria in iron-limited medium supernatant Prepare cell-free supernatant (centrifuge) culture->supernatant mix Mix supernatant with CAS solution (1:1 ratio) supernatant->mix cas_solution Prepare CAS assay solution cas_solution->mix incubate Incubate at room temperature mix->incubate measure Measure absorbance at 630 nm incubate->measure calculate Calculate % Siderophore Units: [(Ar - As) / Ar] * 100 measure->calculate

Caption: Experimental workflow for the quantitative liquid Chrome Azurol S (CAS) assay.

Quantitative Analysis Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more specific and accurate method for quantifying this compound compared to the CAS assay, which detects all siderophores. By using a pure standard for calibration, HPLC can determine the absolute concentration of this compound in a sample. This method is particularly useful for analyzing complex mixtures or confirming results from screening assays.

Experimental Protocol: Reverse-Phase HPLC

1. Sample Preparation:

  • Grow bacterial cultures and harvest the cell-free supernatant as described for the CAS assay.

  • To concentrate the sample and remove interfering substances, use solid-phase extraction (SPE). Acidify the supernatant to pH ~2 with HCl, pass it through a C18 SPE cartridge, wash with acidified water, and elute the siderophores with methanol (B129727).

  • Evaporate the methanol eluent to dryness and resuspend the sample in the mobile phase starting condition.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • A standard reverse-phase C18 column is typically suitable for siderophore analysis.[12]

  • The mobile phase often consists of a gradient of acetonitrile (B52724) or methanol in water, with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[12]

  • Detection is commonly performed using a UV-Vis detector. The optimal wavelength should be determined by acquiring a UV spectrum of purified this compound, but a range of 220-280 nm is a common starting point.

3. Quantification:

  • Prepare a standard curve by injecting known concentrations of purified this compound.

  • Plot the peak area from the chromatogram against the concentration for each standard.

  • Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve.

Data Presentation: Typical HPLC Parameters
ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV at 220 nm
Column Temperature 25-30 °C

Note: These parameters are a starting point and must be optimized for the specific instrumentation and sample matrix.

Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification supernatant Prepare cell-free supernatant spe Solid-Phase Extraction (SPE) (Concentration/Cleanup) supernatant->spe reconstitute Reconstitute in mobile phase spe->reconstitute filter Filter sample (0.22 µm) reconstitute->filter inject Inject sample onto HPLC system filter->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak area detect->integrate quantify Calculate concentration from standard curve integrate->quantify std_curve Prepare standard curve with pure this compound std_curve->quantify

Caption: General workflow for quantitative HPLC analysis of this compound.

Application Notes for Drug Development Professionals

  • High-Throughput Screening (HTS): The liquid CAS assay is readily adaptable to a 96- or 384-well plate format, making it ideal for HTS of compound libraries to identify potential inhibitors of siderophore biosynthesis or secretion.

  • Mechanism of Action Studies: Quantitative analysis is critical for determining the mechanism of action of hit compounds. A decrease in this compound production could indicate inhibition of a biosynthetic enzyme, a regulatory protein, or a precursor transport system.

  • Specificity and Confirmation: HPLC-Mass Spectrometry (LC-MS) should be used as a secondary assay to confirm hits from a CAS-based screen.[13] LC-MS provides structural confirmation and ensures that the observed effect is due to a reduction in this compound and not an artifact of the CAS assay.

  • "Trojan Horse" Strategy: Siderophore uptake pathways are attractive targets for delivering antibiotics into resistant bacteria. Quantifying the uptake of siderophore-drug conjugates can be achieved by labeling the drug component and using methods like LC-MS to measure intracellular accumulation.

References

Application Notes and Protocols for Studying Iron Uptake Mechanisms Using Achromobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a variety of cellular processes. For pathogenic bacteria, the acquisition of iron from their host is a crucial determinant of virulence. To overcome the low bioavailability of iron in host tissues, many bacteria have evolved sophisticated iron acquisition systems, including the secretion of high-affinity iron-chelating molecules known as siderophores. Achromobactin is a citrate-based siderophore produced by several bacterial species, including the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi) and various pathovars of Pseudomonas syringae.[1][2] Unlike the well-studied peptide-based siderophores, this compound's biosynthesis is independent of non-ribosomal peptide synthetases (NRPS).[2] Its role as a secondary siderophore in some bacteria makes it an interesting subject for studying the hierarchy and regulation of iron uptake systems. These application notes provide detailed protocols and background information for utilizing this compound to investigate bacterial iron uptake mechanisms, offering insights for both basic research and the development of novel antimicrobial strategies targeting this essential nutrient pathway.

Data Presentation

Table 1: Quantitative Data on Siderophore-Mediated Iron Transport

ParameterValueOrganismSiderophoreReference
Apparent Km~30 nMDickeya dadantii 3937Chrysobactin (B1668919)[3]
Apparent Vmax~90 pmol/mg·minDickeya dadantii 3937Chrysobactin[3]

Experimental Protocols

Protocol 1: Purification of this compound from Bacterial Culture

This protocol describes the isolation and purification of this compound from a bacterial culture supernatant, adapted from Berti and Thomas (2009).

Materials:

  • Bacterial strain known to produce this compound (e.g., a pyoverdine-deficient mutant of Pseudomonas syringae pv. phaseolicola 1448a).

  • M9 minimal medium supplemented with a suitable carbon source (e.g., succinic acid).

  • Centrifuge and sterile centrifuge bottles.

  • 0.22 µm sterile filter.

  • Further purification equipment (e.g., chromatography system).

Procedure:

  • Inoculate a 10 mL starter culture of the this compound-producing bacterial strain in M9 minimal medium and grow to stationary phase.

  • Use the starter culture to inoculate 1 L of M9 minimal medium in a 2.8 L flask.

  • Incubate the culture at 22°C with shaking (200 rpm) for 72 hours.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 30 minutes.

  • Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm filter.

  • The filtered supernatant, containing secreted this compound, can be used for subsequent assays or further purified using chromatographic techniques.

Protocol 2: Detection of Siderophore Activity using the Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange or yellow.

2.1. CAS Agar (B569324) Plate Assay (Qualitative)

Materials:

  • CAS blue dye solution (see below for preparation).

  • Nutrient agar or a suitable minimal medium agar.

  • Sterile petri dishes.

Preparation of CAS Blue Dye Solution:

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl3·6H2O in 10 mL of 10 mM HCl.

  • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly add Solution 1 to Solution 3 while stirring.

  • Slowly add Solution 2 to the mixture from step 4 while stirring.

  • Autoclave the final blue solution and store it in the dark.

Procedure:

  • Prepare your desired agar medium and autoclave.

  • Cool the agar to approximately 50°C.

  • Aseptically add the sterile CAS blue dye solution to the molten agar at a 1:9 ratio (e.g., 100 mL of CAS solution to 900 mL of agar).

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Spot-inoculate the bacterial strains to be tested onto the center of the CAS agar plates.

  • Incubate the plates at the appropriate temperature for 24-48 hours.

  • Observe for the formation of a yellow-orange halo around the bacterial growth, indicating siderophore production.

2.2. Liquid CAS Assay (Quantitative)

Materials:

  • CAS blue dye solution (prepared as described above).

  • Bacterial culture supernatant (from Protocol 1).

  • Sterile iron-limited liquid medium (as a reference).

  • Spectrophotometer or microplate reader.

Procedure:

  • Grow the bacterial strain in an iron-limited liquid medium to induce siderophore production.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • In a microplate well or cuvette, mix an equal volume of the cell-free supernatant and the CAS assay solution (e.g., 100 µL of each).

  • Prepare a reference sample by mixing an equal volume of sterile iron-limited medium and the CAS assay solution.

  • Incubate the mixtures at room temperature for a defined period (e.g., 20-60 minutes) to allow for color development.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100

Protocol 3: Radiolabeled Iron Uptake Assay (Adapted for this compound)

This protocol describes a method to directly measure the uptake of iron mediated by this compound using radioactive 55Fe.

Materials:

  • Purified this compound (from Protocol 1).

  • 55FeCl3 solution.

  • Bacterial cells grown under iron-limiting conditions.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with 0.45 µm nitrocellulose filters.

  • Wash buffer (e.g., ice-cold 0.9% NaCl).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of 55Fe-Achromobactin:

    • In a microfuge tube, mix a molar excess of purified this compound with the 55FeCl3 solution in the assay buffer. A 10-fold molar excess of this compound to iron is recommended to ensure complete chelation.

    • Incubate at room temperature for at least 30 minutes to allow for complex formation.

  • Preparation of Bacterial Cells:

    • Grow the bacterial strain to be tested in an iron-deficient medium to induce the expression of siderophore uptake machinery.

    • Harvest the cells by centrifugation and wash them twice with ice-cold, iron-free assay buffer.

    • Resuspend the cells in the assay buffer to a known optical density (e.g., OD600 of 1.0).

  • Uptake Assay:

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the transport assay by adding the prepared 55Fe-Achromobactin complex to the cell suspension to a final concentration of approximately 50-100 nM.

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots (e.g., 100 µL) of the cell suspension and rapidly filter them through a nitrocellulose membrane.

    • Immediately wash the filter with 5 mL of ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification of Radioactivity:

    • Place the filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • The amount of radioactivity retained on the filter corresponds to the amount of iron transported into the cells.

Signaling Pathways and Experimental Workflows

This compound-Mediated Iron Uptake Pathway

The uptake of iron via this compound in Gram-negative bacteria involves a multi-step process that is tightly regulated by the intracellular iron concentration.

Achromobactin_Iron_Uptake extracellular Extracellular Space outer_membrane Outer Membrane periplasm Periplasm inner_membrane Inner Membrane cytoplasm Cytoplasm This compound This compound Fe_this compound Fe³⁺-Achromobactin This compound->Fe_this compound Chelation Fe3_ext Fe³⁺ Fe3_ext->Fe_this compound Acr Acr (Outer Membrane Receptor) Fe_this compound->Acr Binding CbrA CbrA (Periplasmic Binding Protein) Acr->CbrA Transport TonB TonB-ExbB-ExbD Complex TonB->Acr Energy Transduction CbrBCD CbrBCD (ABC Transporter) CbrA->CbrBCD Delivery Fe3_cyt Fe³⁺ CbrBCD->Fe3_cyt Transport Fe_utilization Iron Utilization (Metabolic Processes) Fe3_cyt->Fe_utilization

Caption: The this compound-mediated iron uptake pathway in Gram-negative bacteria.

Regulation of this compound Biosynthesis and Transport by the Ferric Uptake Regulator (Fur)

The expression of the genes involved in this compound biosynthesis (acs operon) and transport (cbr operon) is typically regulated by the Ferric Uptake Regulator (Fur) protein.

Fur_Regulation Fe_high High Intracellular Iron Fe_Fur Fe²⁺-Fur Complex Fe_high->Fe_Fur Fe_low Low Intracellular Iron Fur Fur Protein Fe_low->Fur Fur is inactive Fur->Fe_Fur Transcription_derepression Transcription Derepressed Fur->Transcription_derepression No binding to Fur Box Fur_box Fur Box (Promoter Region) Fe_Fur->Fur_box Binds to Transcription_repression Transcription Repressed Fur_box->Transcription_repression Leads to acs_genes acs Genes (this compound Biosynthesis) cbr_genes cbr Genes (this compound Transport) Transcription_repression->acs_genes Transcription_repression->cbr_genes Transcription_derepression->acs_genes Expression Transcription_derepression->cbr_genes Expression

Caption: Regulation of this compound-related genes by the Fur protein.

Experimental Workflow for Studying this compound-Mediated Iron Uptake

This workflow outlines the key steps for investigating the role of this compound in bacterial iron acquisition.

Experimental_Workflow start Start: Select this compound-Producing Bacterial Strain culture Culture in Iron-Deficient Medium start->culture purification Protocol 1: Purify this compound culture->purification cas_assay Protocol 2: CAS Assay for Siderophore Activity culture->cas_assay uptake_assay Protocol 3: Radiolabeled Iron Uptake Assay purification->uptake_assay data_analysis Data Analysis: Determine Km and Vmax cas_assay->data_analysis uptake_assay->data_analysis conclusion Conclusion: Elucidate Iron Uptake Mechanism data_analysis->conclusion

Caption: A logical workflow for studying this compound-mediated iron uptake.

References

Application Notes and Protocols for the In Vitro Reconstitution of Achromobactin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore produced by various bacteria, including the opportunistic pathogen Acinetobacter baumannii, to acquire iron, an essential nutrient for growth and virulence. The biosynthesis of this compound is a promising target for the development of novel antimicrobial agents. The in vitro reconstitution of this pathway provides a powerful tool for mechanistic studies, enzyme characterization, and high-throughput screening of potential inhibitors. This document provides detailed application notes and protocols for the in vitro reconstitution of this compound biosynthesis.

The biosynthesis of this compound from its precursors is accomplished by a minimal set of three enzymes: AcsD, AcsA, and AcsC. These enzymes catalyze the condensation of citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form this compound.[1][2] The successful in vitro reconstitution of this pathway was first reported by Berti and Thomas in 2009, laying the groundwork for detailed biochemical and inhibitor screening assays.[1][2][3][4]

Data Presentation

The following table summarizes the key quantitative parameters for the in vitro reconstitution of this compound biosynthesis, derived from established protocols.[3]

ComponentConcentration/ConditionNotes
Enzymes All three enzymes are required for the complete biosynthesis of this compound.
AcsA5 µMA Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
AcsC5 µMA Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
AcsD5 µMA Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) synthetase.
Substrates These are the essential building blocks for the this compound molecule.
Sodium Citrate1 mMProvides the central backbone of the siderophore.
Ethanolamine1 mMOne of the side chain precursors.
2,4-Diaminobutyrate (DAB)1 mMThe second side chain precursor.
α-Ketoglutarate2 mMIncorporated into the side chains.
Reaction Buffer & Cofactors Essential for enzyme activity and stability.
Tris Buffer (pH 8.0)100 mMMaintains a stable pH for the enzymatic reactions.
ATP5 mMProvides the energy for the activation of substrates by the NIS synthetases.
MgSO₄15 mMMagnesium ions are crucial cofactors for ATP-dependent enzymes.
TCEP400 µMA reducing agent to maintain a reducing environment and prevent enzyme oxidation.
Reaction Conditions
TemperatureRoom TemperatureThe reaction proceeds efficiently at ambient temperature.
Incubation TimeOvernightA prolonged incubation ensures the completion of the multi-step enzymatic synthesis.
Product Detection
Chrome Azurol S (CAS) AssayQualitativeA colorimetric assay to detect the presence of siderophores. A color change from blue to orange/purple indicates the chelation of iron by newly synthesized this compound.
LC-MS AnalysisQuantitativeLiquid chromatography-mass spectrometry can be used to confirm the identity of this compound and quantify the yield.

Experimental Protocols

Protocol 1: In Vitro Reconstitution of this compound Biosynthesis

This protocol describes the batch synthesis of this compound in a single reaction vessel containing all the necessary enzymes and substrates.

Materials:

  • Purified AcsA, AcsC, and AcsD enzymes

  • Sodium Citrate

  • Ethanolamine

  • 2,4-Diaminobutyrate (DAB)

  • α-Ketoglutarate

  • ATP

  • MgSO₄

  • TCEP (Tris(2-carboxyethyl)phosphine)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Prepare the Reaction Buffer: In a microcentrifuge tube, prepare the synthesis buffer by mixing the following components to the final concentrations listed in the data table: 100 mM Tris (pH 8.0), 5 mM ATP, 15 mM MgSO₄, and 400 µM TCEP.

  • Add Substrates: To the reaction buffer, add the substrates to their final concentrations: 1 mM sodium citrate, 1 mM ethanolamine, 1 mM 2,4-diaminobutyrate, and 2 mM α-ketoglutarate.

  • Add Enzymes: Add the purified enzymes AcsA, AcsC, and AcsD to a final concentration of 5 µM each.

  • Incubation: Gently mix the reaction and incubate at room temperature overnight.

  • Product Detection: After incubation, the presence of this compound can be qualitatively assessed using the CAS assay (Protocol 2) or quantitatively analyzed by LC-MS.

Protocol 2: Qualitative Detection of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a rapid and convenient method to visually confirm the production of siderophores.

Materials:

  • CAS agar (B569324) plates or CAS solution

  • Sample from the in vitro reaction

Procedure:

  • Spotting on CAS Agar:

    • Pipette a small volume (e.g., 10 µL) of the in vitro reaction mixture onto a CAS agar plate.

    • Incubate the plate at room temperature for a few hours.

    • A color change from blue to a yellowish-orange halo around the spot indicates the presence of a siderophore.

  • CAS Solution Assay:

    • In a microplate well or a microcentrifuge tube, mix a small volume of the in vitro reaction mixture with an equal volume of CAS assay solution.

    • Observe for a color change from blue to purple or orange, which indicates the chelation of iron by the synthesized this compound.

Visualizations

This compound Biosynthetic Pathway

Achromobactin_Biosynthesis Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate AcsA AcsA DAB->AcsA aKG1 α-Ketoglutarate AcsC AcsC aKG1->AcsC aKG2 α-Ketoglutarate aKG2->AcsC Intermediate1 Citryl-Ethanolamine AcsD->Intermediate1 ATP -> AMP + PPi Intermediate2 Intermediate AcsA->Intermediate2 ATP -> AMP + PPi This compound This compound AcsC->this compound 2 ATP -> 2 AMP + 2 PPi Intermediate1->AcsA Intermediate2->AcsC

Caption: Proposed biosynthetic pathway of this compound.

In Vitro Reconstitution Workflow

In_Vitro_Reconstitution_Workflow Preparation 1. Prepare Reaction Mix (Buffer, Substrates, Cofactors) Enzyme_Addition 2. Add Purified Enzymes (AcsA, AcsC, AcsD) Preparation->Enzyme_Addition Incubation 3. Incubate Overnight (Room Temperature) Enzyme_Addition->Incubation Detection 4. Product Detection Incubation->Detection CAS_Assay Qualitative: CAS Assay Detection->CAS_Assay LCMS Quantitative: LC-MS Analysis Detection->LCMS Result This compound Synthesized CAS_Assay->Result LCMS->Result

Caption: Workflow for the in vitro reconstitution of this compound.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Achromobactin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of the siderophore Achromobactin and its analogs using mass spectrometry. The protocols are intended to guide researchers in the identification, quantification, and structural characterization of these compounds, which are of significant interest in the fields of microbial pathogenesis and drug development.

Introduction to this compound

This compound is a citrate-based siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae and the opportunistic human pathogen Achromobacter xylosoxidans.[1][2] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment, a crucial process for their survival and virulence. The unique structure of this compound, synthesized by a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway, makes it and its analogs interesting targets for the development of novel antimicrobial agents that could interfere with bacterial iron acquisition.[1][3]

Experimental Protocols

Sample Preparation: Extraction of this compound from Bacterial Culture

This protocol describes the extraction of this compound from a bacterial culture supernatant for subsequent mass spectrometry analysis.

Materials:

  • Bacterial culture grown in iron-deficient medium (e.g., M9 minimal medium)

  • Centrifuge and centrifuge tubes

  • 0.22 µm sterile filter

  • Amberlite XAD-4 or similar solid-phase extraction (SPE) resin[4]

  • Hydrochloric acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator or vacuum concentrator

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Culture Preparation: Grow the bacterial strain of interest in an appropriate iron-deficient minimal medium to induce siderophore production. Typically, cultures are grown for 24-48 hours with shaking.

  • Harvesting Supernatant: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Acidification: Adjust the pH of the supernatant to ~2.5 with HCl. This step protonates the siderophores, preparing them for binding to the SPE resin.

  • Solid-Phase Extraction (SPE):

    • Add Amberlite XAD-4 resin to the acidified supernatant (approximately 20 g of resin per liter of supernatant).

    • Stir the mixture gently for at least 2 hours at room temperature to allow for the binding of this compound to the resin.

    • Collect the resin by filtration and wash it with acidified water (pH 2.5) to remove unbound compounds.

  • Elution: Elute the bound siderophores from the resin with methanol. Collect the methanolic eluate.

  • Concentration: Evaporate the methanol from the eluate using a rotary evaporator or a vacuum concentrator until the sample is completely dry.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile in water with 0.1% formic acid. The sample is now ready for injection into the LC-MS system.

LC-MS/MS Analysis of this compound and its Analogs

This protocol provides a general framework for the analysis of this compound and its analogs using a liquid chromatography system coupled to a tandem mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for siderophore separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions to re-equilibrate the column. The gradient should be optimized based on the specific analogs being analyzed.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

MS Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for the detection of protonated this compound and its analogs.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150°C.

  • Desolvation Gas Flow and Temperature: These parameters should be optimized for the specific instrument being used.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data in a mass range that covers the expected m/z values of this compound and its analogs (e.g., m/z 150-1000).

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS experiments on the precursor ions of interest. This involves isolating the precursor ion and fragmenting it to obtain a characteristic fragmentation pattern for structural confirmation.

    • Collision Energy: The collision energy for MS/MS should be optimized for each compound but typically ranges from 15 to 40 eV.

Data Presentation

The following tables summarize the expected mass-to-charge ratios (m/z) for this compound and some of its potential analogs. Retention times are highly dependent on the specific chromatographic conditions and are therefore not listed.

Compound NamePrecursor(s)Molecular FormulaExpected [M+H]⁺ (m/z)
This compoundCitrate, Ethanolamine, 2,4-Diaminobutyrate, 2x α-KetoglutarateC₂₂H₃₀N₄O₁₃575.1888
Ethylenediamine AnalogCitrate, Ethylenediamine , 2,4-Diaminobutyrate, 2x α-KetoglutarateC₂₂H₃₁N₅O₁₂574.2048
1,3-Diaminopropane AnalogCitrate, 1,3-Diaminopropane , 2,4-Diaminobutyrate, 2x α-KetoglutarateC₂₃H₃₃N₅O₁₂588.2204

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a bacterial culture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Bacterial Culture Bacterial Culture Centrifugation Centrifugation Bacterial Culture->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection SPE SPE Supernatant Collection->SPE Acidification Elution Elution SPE->Elution Wash Concentration Concentration Elution->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Injection Data Analysis Data Analysis LC-MS/MS->Data Analysis

Caption: Workflow for this compound extraction and LC-MS/MS analysis.

This compound Biosynthesis Pathway

This diagram outlines the key enzymatic steps in the biosynthesis of this compound.

biosynthesis_pathway Citrate Citrate AcsD AcsD Citrate->AcsD Serine L-Serine Serine->AcsD Intermediate1 O-Citryl-L-Serine AcsD->Intermediate1 AcsE AcsE Intermediate1->AcsE Intermediate2 O-Citryl-Ethanolamine AcsE->Intermediate2 AcsC AcsC Intermediate2->AcsC DAB 2,4-Diaminobutyrate DAB->AcsC Intermediate3 Diaminobutyryl-Citryl-Ethanolamine AcsC->Intermediate3 AcsA AcsA Intermediate3->AcsA aKG α-Ketoglutarate aKG->AcsA This compound This compound AcsA->this compound

Caption: Biosynthetic pathway of this compound.[1][2]

This compound Iron Uptake and Signaling Pathway (Generalized)

The precise signaling pathway for this compound is not fully elucidated. This diagram presents a generalized model for siderophore-mediated iron uptake and signaling in Gram-negative bacteria, which is applicable to this compound.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Achromobactin_Fe Ferric-Achromobactin Complex Receptor Outer Membrane Receptor (e.g., FiuA) Achromobactin_Fe->Receptor Periplasmic_Binding_Protein Periplasmic Binding Protein (e.g., FiuB) Receptor->Periplasmic_Binding_Protein Transport TonB TonB-ExbB-ExbD Complex TonB->Receptor ABC_Transporter ABC Transporter (e.g., FiuCD) Periplasmic_Binding_Protein->ABC_Transporter Fe2 Fe²⁺ ABC_Transporter->Fe2 Transport & Reduction Metabolic_Pathways Metabolic Pathways Fe2->Metabolic_Pathways Fur Fur Repressor Fe2->Fur Binds to Gene_Expression Regulation of Iron-responsive Genes Fur->Gene_Expression Represses

Caption: Generalized siderophore-mediated iron uptake and signaling pathway.

References

Experimental Induction of Achromobactin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a citrate-based siderophore utilized by various bacteria, including pathogenic species like Pseudomonas syringae, to acquire iron, an essential nutrient for their growth and virulence. The production of this compound is tightly regulated by environmental iron concentrations, making its induction in a laboratory setting a critical step for studying bacterial iron metabolism, virulence mechanisms, and for the development of novel antimicrobial strategies targeting iron acquisition. These application notes provide detailed protocols for the experimental induction and quantification of this compound, along with an overview of its biosynthetic and regulatory pathways.

Data Presentation: Quantitative Analysis of Siderophore Production

The induction of this compound production is primarily achieved by cultivating bacteria in iron-deficient media. The quantity of siderophores produced can be assessed using the Chrome Azurol S (CAS) assay, which provides a semi-quantitative measure of siderophore activity. The data presented below is a summary of typical results obtained from such experiments.

Bacterial StrainGrowth MediumIron (FeCl₃) ConcentrationTemperature (°C)Siderophore Production (Percent Siderophore Units - psu)Reference
Achromobacter xylosoxidans (Clinical Isolate)Minimal Medium 9 (MM9)Iron-depleted3737.1 (range: 10.1–88.5)[1][2]
Achromobacter sp. (Environmental Isolate)Minimal Medium 9 (MM9)Iron-depleted3715.8 (range: 10.2–38.9)[2]
Pseudomonas syringae pv. phaseolicola 1448a (pvd mutant)King's B MediumNot specified22Increased CAS activity compared to 28°C[3]
Pseudomonas syringae pv. phaseolicola 1448a (pvd mutant)King's B MediumNot specified28Lower CAS activity compared to 22°C[3]
Anabaena oryzaeIron-free medium50 µMNot specified84.17%
Anabaena oryzaeIron-free medium100 µMNot specified10.27%

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Minimal Medium (M9)

This protocol describes the preparation of M9 minimal medium, a chemically defined medium with low iron content, suitable for inducing siderophore production.

Materials:

  • 5x M9 Salts Solution (see recipe below)

  • 20% (w/v) Glucose solution (sterile)

  • 1 M MgSO₄ solution (sterile)

  • 1 M CaCl₂ solution (sterile)

  • Milli-Q or deionized water (sterile)

  • All glassware must be acid-washed to remove trace iron.

5x M9 Salts Solution Recipe (per liter):

  • Na₂HPO₄: 64 g

  • KH₂PO₄: 15 g

  • NaCl: 2.5 g

  • NH₄Cl: 5.0 g

  • Dissolve in 1 L of Milli-Q water and autoclave.

Procedure:

  • To prepare 1 L of 1x M9 medium, start with 750 mL of sterile Milli-Q water.

  • Aseptically add 200 mL of sterile 5x M9 salts solution.

  • Aseptically add 20 mL of sterile 20% glucose solution.

  • Aseptically add 2 mL of sterile 1 M MgSO₄ solution.

  • Aseptically add 0.1 mL of sterile 1 M CaCl₂ solution.

  • Adjust the final volume to 1 L with sterile Milli-Q water.

  • For more stringent iron limitation, the medium can be treated with Chelex 100 resin to remove residual iron ions.

Protocol 2: Cultivation of Bacteria for this compound Production

This protocol outlines the steps for growing bacteria under iron-limiting conditions to induce this compound synthesis.

Materials:

  • Iron-deficient M9 medium (from Protocol 1)

  • Bacterial strain of interest (e.g., Pseudomonas syringae)

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a single colony of the bacterial strain into a small volume (5 mL) of a rich medium (e.g., Luria-Bertani broth) and grow overnight at the optimal temperature with shaking.

  • The next day, pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile iron-deficient M9 medium to remove any residual iron from the rich medium.

  • Resuspend the final cell pellet in iron-deficient M9 medium and use this to inoculate a larger culture volume (e.g., 100 mL) to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Incubate the culture at the desired temperature (e.g., 22°C or 28°C for P. syringae) with vigorous shaking (e.g., 200 rpm) for 24-72 hours.[3]

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals.

  • Harvest the culture supernatant for siderophore quantification when the culture reaches the late logarithmic or early stationary phase. Pellet the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) and filter-sterilize the supernatant through a 0.22 µm filter.

Protocol 3: Quantification of this compound Production using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method used to detect and quantify siderophores. The assay is based on the competition for iron between the siderophore and the strong iron chelator, Chrome Azurol S.

Materials:

  • CAS Assay Solution (see recipe below)

  • Bacterial culture supernatant (from Protocol 2)

  • Microplate reader or spectrophotometer

CAS Assay Solution Recipe:

  • Solution 1 (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Solution 2 (FeCl₃): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3 (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly add Solution 2 to Solution 1 while stirring.

  • Slowly add the mixed solution from step 4 to Solution 3 while stirring. The solution will turn from blue to a dark blue/purple color.

  • Autoclave the final solution and store it in a dark, acid-washed bottle.

Procedure (Liquid Assay):

  • Mix equal volumes (e.g., 100 µL) of the bacterial culture supernatant and the CAS assay solution in a microtiter plate well or a cuvette.

  • Incubate the mixture at room temperature for 20-30 minutes.

  • Measure the absorbance at 630 nm (A₆₃₀).

  • A control sample using sterile iron-deficient medium instead of the culture supernatant should be included.

  • The amount of siderophore is inversely proportional to the absorbance at 630 nm. The results can be expressed as percent siderophore units (psu) using the following formula: psu = [(Ar - As) / Ar] x 100 Where:

    • Ar = Absorbance of the reference (control medium + CAS solution)

    • As = Absorbance of the sample (supernatant + CAS solution)

Mandatory Visualizations

This compound Biosynthesis and Transport Pathway

Achromobactin_Biosynthesis_Pathway cluster_cell Bacterial Cell Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD Diaminobutyrate 2,4-Diaminobutyrate AcsC AcsC Diaminobutyrate->AcsC alphaKG α-Ketoglutarate AcsA AcsA alphaKG->AcsA Intermediate1 Citryl-ethanolamine AcsD->Intermediate1 Achromobactin_pre Pre-achromobactin AcsA->Achromobactin_pre Intermediate2 Diaminobutyryl-citryl-ethanolamine AcsC->Intermediate2 Intermediate1->AcsC Intermediate2->AcsA This compound This compound Achromobactin_pre->this compound Exporter Exporter This compound->Exporter Secretion Fe_this compound Fe(III)-Achromobactin Receptor Outer Membrane Receptor Fe_this compound->Receptor Extracellular Space Extracellular Space Importer Inner Membrane Transporter Receptor->Importer Transport into Periplasm Fe_release Iron Release Importer->Fe_release Transport into Cytoplasm Fe_cell Fe(II) for Cellular Use Fe_release->Fe_cell

Caption: Biosynthesis and transport of this compound.

Experimental Workflow for this compound Induction and Quantification

Experimental_Workflow Start Start: Select Bacterial Strain Step1 Prepare Iron-Deficient Minimal Medium (e.g., M9) Start->Step1 Step2 Inoculate and Culture Bacteria (e.g., 24-72h with shaking) Step1->Step2 Step3 Harvest Culture Supernatant (Centrifugation & Filtration) Step2->Step3 Step4 Perform CAS Assay Step3->Step4 Step5 Measure Absorbance at 630 nm Step4->Step5 Step6 Calculate Siderophore Production (e.g., % Siderophore Units) Step5->Step6 End End: Quantified this compound Production Step6->End

Caption: Workflow for this compound induction and analysis.

Fur-Mediated Regulation of this compound Biosynthesis

Fur_Regulation Fe_high High Intracellular Iron [Fe(II)] Fe_low Low Intracellular Iron [Fe(II)] Fur_active Holo-Fur (Active) Fe_high->Fur_active Binds to Apo-Fur Fur_inactive Apo-Fur (Inactive) Fe_low->Fur_inactive Fur_inactive->Fe_low Dissociates from Holo-Fur Fur_box Fur Box (Promoter of acs operon) Fur_inactive->Fur_box Does not bind Fur_active->Fur_box Binds Transcription_on Transcription of acs Genes Fur_box->Transcription_on Transcription_off Repression of acs Gene Transcription Fur_box->Transcription_off acs_operon acs Operon (acsD, acsC, acsA, etc.) Achromobactin_prod This compound Biosynthesis Transcription_on->Achromobactin_prod No_this compound No this compound Biosynthesis Transcription_off->No_this compound

References

Application Notes and Protocols for the Use of Achromobactin Analogs in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore produced by various bacteria, including the plant pathogen Pseudomonas syringae, to acquire iron, an essential nutrient for growth and virulence.[1][2] Its unique structure and role in bacterial survival make it and its synthetic analogs valuable tools for biological research. These analogs can be used to study bacterial iron acquisition, develop novel antimicrobial agents, and probe iron-dependent signaling pathways. This document provides detailed application notes and protocols for the use of this compound analogs in various biological studies.

This compound's biosynthesis involves a series of enzymatic steps that can be manipulated to create structurally related analogs.[3][4][5] Notably, the ethanolamine (B43304) moiety of this compound can be replaced with ethylene (B1197577) diamine or 1,3-diaminopropane (B46017) to produce biologically active analogs.[3][4][5] These analogs have been shown to restore growth in siderophore-deficient bacterial strains, indicating their ability to chelate and facilitate the uptake of iron.[3][4]

Data Presentation

Analog NameModificationTarget Organism(s)Biological ActivityQuantitative Data (To be determined by the user)
This compound Wild-TypePseudomonas syringaeGrowth promotion under iron-limiting conditionsMIC: TBD pFe: TBD
This compound-ED Ethanolamine replaced with ethylene diaminePseudomonas syringae (siderophore-deficient mutant)Growth restoration in iron-depleted media[3][4]MIC: TBD pFe: TBD
This compound-DP Ethanolamine replaced with 1,3-diaminopropanePseudomonas syringae (siderophore-deficient mutant)Growth restoration in iron-depleted media[3][4]MIC: TBD pFe: TBD

Experimental Protocols

Protocol 1: In Vitro Synthesis of this compound Analogs

This protocol describes the enzymatic synthesis of this compound analogs using purified enzymes from the this compound biosynthesis pathway.[3][4]

Materials:

  • Purified enzymes: AcsD, AcsA, and AcsC from P. syringae[3][4]

  • Citrate

  • ATP

  • MgSO4

  • Precursor analogs: ethylene diamine or 1,3-diaminopropane

  • 2,4-diaminobutyrate

  • α-ketoglutarate

  • Reaction buffer (e.g., Tris-HCl, pH 8.0)

Procedure:

  • Set up a reaction mixture containing citrate, ATP, MgSO4, the desired precursor analog (ethylene diamine or 1,3-diaminopropane), 2,4-diaminobutyrate, and α-ketoglutarate in the reaction buffer.

  • Add the purified enzymes AcsD, AcsA, and AcsC to the reaction mixture.

  • Incubate the reaction at room temperature for a sufficient period (e.g., 2-4 hours) to allow for the synthesis of the analog.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them using methods such as HPLC or LC-MS to confirm the formation of the desired analog.

  • Purify the synthesized analog using chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Protocol 2: Siderophore Detection and Quantification (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores based on their ability to chelate iron.[1][6][7]

Materials:

  • CAS solution

  • Iron (III) chloride (FeCl3)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Culture supernatants or purified siderophore analog solutions

Procedure:

  • Preparation of CAS agar (B569324) plates (for qualitative detection):

    • Prepare a CAS assay solution by dissolving CAS, FeCl3, and HDTMA.

    • Incorporate the CAS assay solution into an appropriate agar medium (e.g., LB agar) after autoclaving and cooling.[6][7]

    • Pour the CAS agar into petri plates and allow it to solidify.

    • Spot bacterial cultures or solutions of this compound analogs onto the plates.

    • Incubate at the appropriate temperature and observe for the formation of a color change (from blue to orange/yellow) around the colonies or spots, which indicates siderophore activity.[6][7]

  • Liquid CAS assay (for quantification):

    • Mix the culture supernatant or a solution of the purified analog with the CAS assay solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 20-30 minutes).

    • Measure the absorbance of the solution at 630 nm using a spectrophotometer.

    • A decrease in absorbance compared to a control without siderophore indicates iron chelation. The amount of siderophore can be quantified by creating a standard curve with a known siderophore.

Protocol 3: Bacterial Growth Promotion Assay

This assay determines the ability of this compound analogs to promote the growth of bacteria under iron-limiting conditions.[8]

Materials:

  • Siderophore-deficient bacterial strain (e.g., P. syringae mutant)

  • Iron-depleted growth medium (e.g., M9 minimal media with an iron chelator like 2,2'-dipyridyl)

  • Purified this compound analogs

  • Spectrophotometer or plate reader

Procedure:

  • Grow the siderophore-deficient bacterial strain in a rich medium overnight.

  • Wash the cells with an iron-free buffer to remove any residual iron.

  • Inoculate the washed cells into the iron-depleted growth medium.

  • Add different concentrations of the purified this compound analogs to the cultures. Include a positive control (wild-type this compound) and a negative control (no siderophore).

  • Incubate the cultures at the optimal growth temperature for the bacterium.

  • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

  • Plot the growth curves (OD600 vs. time) to compare the growth-promoting activity of the different analogs.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an this compound analog that inhibits the visible growth of a target bacterium, which is particularly relevant if the analog is being investigated for antimicrobial properties (e.g., as part of a siderophore-antibiotic conjugate).

Materials:

  • Target bacterial strain

  • Appropriate growth medium (e.g., Mueller-Hinton broth)

  • Purified this compound analogs

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the this compound analogs in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Include positive (no analog) and negative (no bacteria) controls.

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the absorbance at 600 nm with a plate reader. The MIC is the lowest concentration of the analog that shows no visible growth.[5]

Protocol 5: Determination of Iron Binding Affinity

The iron binding affinity of this compound analogs can be determined using spectrophotometric or potentiometric titrations.[9][10]

Materials:

  • Purified this compound analog

  • Standardized solution of FeCl3

  • pH meter and titration equipment (for potentiometric titration)

  • UV-Vis spectrophotometer (for spectrophotometric titration)

  • Appropriate buffers

Procedure (Spectrophotometric Titration):

  • Prepare a solution of the purified analog in a suitable buffer.

  • Record the initial UV-Vis spectrum of the analog solution.

  • Incrementally add small aliquots of the standardized FeCl3 solution.

  • After each addition, allow the solution to equilibrate and record the UV-Vis spectrum.

  • Monitor the changes in absorbance at the wavelength corresponding to the iron-siderophore complex.

  • Plot the change in absorbance against the molar ratio of iron to the analog.

  • The data can be used to calculate the stoichiometry of the complex and its stability constant (Kf), from which the pFe value can be derived.[9][10]

Visualizations

Achromobactin_Biosynthesis_and_Analog_Synthesis cluster_precursors Precursors cluster_enzymes Enzymes cluster_products Products Citrate Citrate AcsD AcsD Citrate->AcsD Serine L-Serine Serine->AcsD DAB 2,4-Diaminobutyrate AcsA AcsA DAB->AcsA aKG α-Ketoglutarate aKG->AcsA AcsC AcsC aKG->AcsC Ethanolamine Ethanolamine Ethanolamine->AcsA Ethylene_diamine Ethylene diamine Ethylene_diamine->AcsA Diaminopropane 1,3-Diaminopropane Diaminopropane->AcsA AcsD->AcsA O-citryl-serine AcsA->AcsC This compound This compound AcsC->this compound Analog_ED This compound-ED Analog AcsC->Analog_ED Analog_DP This compound-DP Analog AcsC->Analog_DP Growth_Promotion_Assay_Workflow start Start prep_culture Prepare overnight culture of siderophore-deficient bacteria start->prep_culture wash_cells Wash cells with iron-free buffer prep_culture->wash_cells inoculate Inoculate into iron-depleted minimal media wash_cells->inoculate add_analogs Add serial dilutions of This compound analogs inoculate->add_analogs incubate Incubate at optimal temperature add_analogs->incubate measure_growth Measure OD600 at regular intervals incubate->measure_growth plot_curves Plot growth curves (OD600 vs. Time) measure_growth->plot_curves analyze Compare growth promotion activity of analogs plot_curves->analyze end End analyze->end Siderophore_Iron_Uptake_Signaling cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore Apo-Siderophore (this compound Analog) Fe_Siderophore Ferric-Siderophore Complex Siderophore->Fe_Siderophore Chelation Fe3 Fe(III) Fe3->Fe_Siderophore Receptor Outer Membrane Receptor (e.g., FepA-like) Fe_Siderophore->Receptor Binding Periplasmic_Binding_Protein Periplasmic Binding Protein (e.g., FepB-like) Receptor->Periplasmic_Binding_Protein Transport ABC_Transporter ABC Transporter (e.g., FepCDG-like) Periplasmic_Binding_Protein->ABC_Transporter Fe2 Fe(II) ABC_Transporter->Fe2 Transport & Reduction Fur Fur Repressor Fe2->Fur Binds to Fur Metabolism Cellular Metabolism Fe2->Metabolism Genes Siderophore Biosynthesis & Uptake Genes Fur->Genes Represses Transcription

References

Application Note: A Robust Protocol for Gene Knockout of Achromobactin Synthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore—a small, high-affinity iron-chelating compound—produced by various bacteria, including pathogenic species like Pseudomonas syringae and Dickeya dadantii.[1][2][3] Siderophores are crucial for bacterial survival and virulence as they facilitate the acquisition of iron, an essential nutrient, from the host environment. The biosynthesis of this compound is orchestrated by a specific gene cluster, with core enzymes belonging to the NRPS-Independent Siderophore (NIS) synthetase family.[3][4] Targeting the genes responsible for this compound synthesis presents a promising strategy for developing novel antimicrobial agents that disrupt bacterial iron metabolism.

This application note provides a detailed protocol for creating targeted gene knockouts within the this compound biosynthesis cluster. We will focus on a widely applicable method: suicide vector-mediated homologous recombination. This technique allows for the generation of stable, markerless deletions, which are ideal for subsequent functional analysis and drug development studies.

The this compound Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process. In organisms like Pseudomonas syringae, the core pathway involves three key NIS synthetases: AcsD, AcsA, and AcsC.[1][2][5] These enzymes work in concert to condense several substrates—citrate, ethanolamine, 2,4-diaminobutyrate (DAB), and α-ketoglutarate (αKG)—into the final this compound molecule.[1][2][6] The genes encoding these enzymes are typically found in a conserved gene cluster.[5][7]

Achromobactin_Pathway This compound Biosynthesis Pathway Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate (DAB) AcsC AcsC DAB->AcsC aKG1 α-Ketoglutarate AcsA AcsA aKG1->AcsA aKG2 α-Ketoglutarate aKG2->AcsA Intermediate1 Citryl-Ethanolamine AcsD->Intermediate1 Intermediate2 DAB-Citryl-Ethanolamine AcsC->Intermediate2 This compound This compound AcsA->this compound Intermediate1->AcsC Intermediate2->AcsA

Caption: Proposed enzymatic pathway for this compound synthesis.[4][6]

Strategies for Bacterial Gene Knockout

Several technologies are available for creating targeted gene deletions in bacteria. The choice of method often depends on the bacterial species, available genetic tools, and desired outcome (e.g., marked vs. unmarked deletion).

Technique Principle Typical Efficiency Advantages Disadvantages Reference
Suicide Vector Homologous Recombination A plasmid that cannot replicate in the host carries homologous sequences flanking the target gene. Two recombination events lead to gene replacement.5-50% (highly species-dependent)Stable, can create markerless deletions, widely applicable.Multi-step process, can be time-consuming, requires counter-selection.[8]
λ-Red Recombineering Utilizes bacteriophage λ recombination proteins (Gam, Bet, Exo) to mediate recombination of a linear DNA fragment with the chromosome.10-80% (in E. coli and adapted species)Fast and efficient in amenable hosts, uses short homology arms (~40-50 bp).Efficiency drops significantly in non-enteric bacteria, may leave a scar sequence.[9][10][11]
CRISPR-Cas9 An RNA-guided nuclease (Cas9) creates a double-strand break at the target site, which is repaired by a provided template via homologous recombination.42% - 98% (highly species-dependent)Highly efficient and precise, can be used for multiplex editing.Requires efficient plasmid delivery, potential for off-target effects, Cas9 toxicity in some hosts.[12][13][14][15]

Detailed Protocol: Gene Knockout of acsA via Suicide Vector

This protocol describes the deletion of a key this compound synthesis gene, acsA, using a two-step homologous recombination approach with a suicide vector containing a counter-selectable marker (e.g., sacB).

Part 1: Construction of the Knockout Plasmid
  • Primer Design : Design primers to amplify ~1 kb regions directly upstream ("Upstream Arm") and downstream ("Downstream Arm") of the acsA gene from the target bacterium's genomic DNA. Incorporate unique restriction sites into the primers for cloning into the suicide vector.

  • Amplify Homology Arms : Perform PCR using a high-fidelity DNA polymerase to amplify the Upstream and Downstream Arms.

  • Clone into Suicide Vector :

    • Sequentially digest the suicide vector (e.g., pKNG101, which contains the sacB gene for sucrose (B13894) sensitivity) and the purified PCR products with the chosen restriction enzymes.

    • Ligate the Upstream and Downstream Arms into the digested vector. The arms should flank the antibiotic resistance marker on the plasmid.

    • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Verify the Construct : Select positive clones on appropriate antibiotic plates. Verify the final knockout plasmid construct via restriction digest and Sanger sequencing to ensure the homology arms are correct and in the proper orientation.

Part 2: Bacterial Conjugation and Selection of Integrants
  • Conjugation : Transfer the verified knockout plasmid from the E. coli cloning strain to the target bacterium (e.g., P. syringae) via biparental or triparental mating. The suicide vector cannot replicate in the target bacterium.

  • Selection of Single-Crossover Mutants (Integrants) :

    • Plate the conjugation mixture onto a selective medium that contains an antibiotic to select against the E. coli donor and an antibiotic corresponding to the resistance marker on the suicide vector.

    • This selects for target bacteria in which the plasmid has integrated into the chromosome via a single homologous recombination event (at either the upstream or downstream arm).

  • Verification of Integrants : Confirm the plasmid integration in antibiotic-resistant colonies by performing colony PCR with primers flanking the integration site.

Part 3: Counter-selection for Double-Crossover Mutants
  • Induce Second Recombination :

    • Grow the verified single-crossover mutants in a non-selective liquid medium (e.g., LB broth) overnight to allow for the second recombination event to occur.

    • This second crossover will excise the plasmid backbone, including the sacB gene and the antibiotic resistance marker.

  • Counter-selection :

    • Plate serial dilutions of the overnight culture onto a medium containing sucrose (e.g., 5-10%).

    • The sacB gene product, levansucrase, is toxic to many Gram-negative bacteria in the presence of sucrose. Therefore, only cells that have lost the integrated plasmid through a second crossover event will survive.

  • Isolate and Screen for Knockouts :

    • Colonies that grow on the sucrose plates are potential double-crossover mutants.

    • These colonies should be screened for the desired knockout phenotype: loss of the target gene (acsA) and loss of the antibiotic resistance marker from the suicide vector.

    • Patch individual sucrose-resistant colonies onto two plates: one with the antibiotic and one without. True double-crossover mutants will be sensitive to the antibiotic.

Part 4: Verification of the Gene Knockout
  • PCR Confirmation : Perform colony PCR on the antibiotic-sensitive, sucrose-resistant colonies. Use primers that bind outside the original homology arms. The PCR product from a successful knockout mutant will be smaller than the product from the wild-type strain.

  • Sanger Sequencing : Sequence the PCR product from the previous step to confirm the precise deletion of the acsA gene.

  • Phenotypic Assay : Confirm the loss of this compound production using a functional assay, such as the Chrome Azurol S (CAS) assay, which detects siderophore activity. The knockout mutant should show a significant reduction in siderophore production compared to the wild-type strain under iron-limiting conditions.[16]

Experimental Workflow Diagram

Knockout_Workflow Suicide Vector Gene Knockout Workflow Start Start: Target Gene Identified (e.g., acsA) Construct 1. Construct Knockout Plasmid - Amplify Upstream/Downstream Arms - Ligate into Suicide Vector (sacB+, AbR) Start->Construct Conjugate 2. Conjugate Plasmid into Target Bacterium Construct->Conjugate Select1 3. Select for Single Crossover (Plate on medium with antibiotic) Conjugate->Select1 Verify1 4. Verify Integrants (Colony PCR) Select1->Verify1 CounterSelect 5. Induce and Counter-select for Double Crossover (Grow without selection, plate on sucrose) Verify1->CounterSelect Confirmed Integrant Screen 6. Screen for Antibiotic Sensitivity (Patch colonies to identify plasmid loss) CounterSelect->Screen Verify2 7. Verify Gene Deletion - Colony PCR (size check) - Sanger Sequencing Screen->Verify2 Sucrose-R, Antibiotic-S Colonies Phenotype 8. Phenotypic Analysis (e.g., CAS Assay for siderophore production) Verify2->Phenotype End Finish: Verified Knockout Strain Phenotype->End

Caption: Step-by-step workflow for markerless gene deletion.

References

Application Notes and Protocols: Measuring the Iron Chelation Activity of Achromobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a siderophore, a small, high-affinity iron-chelating molecule, produced by various bacteria, including those from the genus Achromobacter.[1] Siderophores are crucial for the survival of many microorganisms in iron-limited environments, such as within a host organism. By sequestering ferric iron (Fe³⁺), these molecules play a significant role in microbial pathogenesis and are therefore of considerable interest in the development of novel antimicrobial strategies. The ability to accurately measure the iron chelation activity of this compound is essential for understanding its biological function and for screening potential inhibitors of its synthesis or action.

This document provides detailed protocols for the quantitative and qualitative assessment of this compound's iron chelation activity using the widely accepted Chrome Azurol S (CAS) assay.

Principle of the Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting siderophores. The assay is based on the competition for iron between the siderophore and a strong chelating dye, Chrome Azurol S. In the CAS assay solution, Fe³⁺ is complexed with the dye, forming a stable, blue-colored ternary complex. When a siderophore like this compound is introduced, it removes the iron from the dye complex due to its higher affinity for Fe³⁺. This results in the release of the free dye, causing a visible color change from blue to orange or yellow. The intensity of this color change is proportional to the amount of siderophore present in the sample.

Data Presentation

The following table summarizes representative quantitative data obtained from a liquid CAS assay measuring siderophore production in different Achromobacter strains. The iron chelation activity is expressed as Percent Siderophore Units (psu).

Strain OriginNumber of StrainsMean Siderophore Production (psu)Standard DeviationRange of Siderophore Production (psu)
Cystic Fibrosis (CF) Patients5739.624.010.1 - 89.6
Non-CF Patients5329.416.510.1 - 91.0
Environmental815.89.610.2 - 38.9

Data adapted from a study on siderophore production in the Achromobacter genus.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Hydrochloric acid (HCl), 10 mM

  • Sodium hydroxide (B78521) (NaOH)

  • Growth medium for this compound-producing bacteria (e.g., iron-deficient minimal medium)

  • Sterile culture tubes, flasks, and petri dishes

  • Spectrophotometer or microplate reader

  • Acid-washed glassware (essential to minimize iron contamination)

Preparation of CAS Assay Solutions

1. CAS Stock Solution (1.2 mM):

  • Dissolve 60.5 mg of CAS in 100 mL of deionized water.

2. Fe³⁺ Stock Solution (1 mM):

  • Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

3. HDTMA Stock Solution (1.8 mM):

  • Dissolve 73 mg of HDTMA in 100 mL of deionized water.

4. CAS Assay Solution (Blue Dye Solution):

  • In an acid-washed glass flask, mix 50 mL of CAS stock solution with 40 mL of HDTMA stock solution.

  • While stirring, slowly add 10 mL of the Fe³⁺ stock solution. The solution will turn dark blue.

  • Autoclave this solution and store it in a dark, plastic bottle at 4°C.

5. PIPES Buffer (0.7 M, pH 6.8):

  • Dissolve 21.16 g of PIPES in 80 mL of deionized water.

  • Adjust the pH to 6.8 with concentrated NaOH.

  • Bring the final volume to 100 mL with deionized water.

  • Autoclave and store at room temperature.

Protocol 1: Qualitative Plate Assay for this compound Detection

This method is used for rapid screening of this compound production by bacterial colonies.

  • Prepare a suitable agar (B569324) medium for the growth of the this compound-producing bacterium. Autoclave and cool to 50°C.

  • Aseptically add the CAS assay solution to the molten agar at a 1:9 ratio (e.g., 50 mL of CAS assay solution to 450 mL of agar medium).

  • Mix gently to ensure uniform color without forming bubbles.

  • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculate the center of the CAS agar plates with the test bacterium.

  • Incubate the plates at the optimal growth temperature for the bacterium for 24-72 hours.

  • Observation: A color change from blue to orange/yellow around a colony indicates the production of a siderophore (this compound). The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

Protocol 2: Quantitative Liquid CAS Assay for this compound

This protocol allows for the spectrophotometric quantification of this compound in liquid culture supernatants.

  • Inoculate the this compound-producing bacterium into an iron-deficient liquid medium.

  • Incubate the culture under appropriate conditions (e.g., 24-48 hours with shaking).

  • Centrifuge the culture to pellet the bacterial cells.

  • Collect the cell-free supernatant, which contains the secreted this compound.

  • In a microplate well or a cuvette, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

  • For the reference (control), mix 100 µL of sterile, uninoculated iron-deficient medium with 100 µL of the CAS assay solution.

  • Incubate the mixtures at room temperature for 20-60 minutes to allow for the color change to stabilize.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer or microplate reader.

  • Calculation of Percent Siderophore Units (psu): The iron chelation activity is calculated using the following formula:[1][5] psu = [(Ar - As) / Ar] x 100

Visualizations

This compound Biosynthesis Pathway

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_synthesis Biosynthesis Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD L_DAB L-2,4-Diaminobutyrate AcsC AcsC L_DAB->AcsC alpha_KG α-Ketoglutarate AcsA AcsA alpha_KG->AcsA Intermediate1 Citryl-ethanolamine AcsD->Intermediate1 Condensation This compound This compound AcsA->this compound Condensation Intermediate2 DAB-Citryl-ethanolamine AcsC->Intermediate2 Condensation Intermediate1->AcsC Intermediate2->AcsA

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Quantitative CAS Assay

CAS_Workflow cluster_culture Bacterial Culture cluster_assay CAS Assay cluster_analysis Data Analysis Inoculation Inoculate Bacterium in Iron-Deficient Medium Incubation Incubate (e.g., 24-48h) Inoculation->Incubation Centrifugation Centrifuge Culture Incubation->Centrifugation Supernatant Collect Cell-Free Supernatant Centrifugation->Supernatant Mixing Mix Supernatant with CAS Assay Solution (1:1) Supernatant->Mixing Incubate_Assay Incubate at Room Temp Mixing->Incubate_Assay Reference Prepare Reference (Medium + CAS) Reference->Incubate_Assay Measure_Abs Measure Absorbance at 630 nm Incubate_Assay->Measure_Abs Calculation Calculate Percent Siderophore Units (psu) Measure_Abs->Calculation

Caption: Workflow for the quantitative CAS liquid assay.

Logical Relationship of the CAS Assay Principle

CAS_Principle CAS_Fe_Complex CAS-Fe³⁺ Complex (Blue) Achromobactin_Fe_Complex This compound-Fe³⁺ Complex CAS_Fe_Complex->Achromobactin_Fe_Complex + this compound Free_CAS Free CAS Dye (Orange/Yellow) CAS_Fe_Complex->Free_CAS Fe³⁺ is sequestered This compound This compound (High Fe³⁺ Affinity) This compound->Achromobactin_Fe_Complex

Caption: Principle of the Chrome Azurol S (CAS) assay.

References

Application Notes and Protocols for Achromobactin in Agricultural Biotechnology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achromobactin is a citrate-based siderophore produced by various soil microorganisms, including species of Achromobacter. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. In agricultural biotechnology, this compound and the bacteria that produce it hold significant promise as biofertilizers and biocontrol agents. Their application can enhance plant growth, particularly in iron-deficient soils, and induce systemic resistance (ISR) against a broad spectrum of plant pathogens. These application notes provide an overview of the agricultural applications of this compound, supported by quantitative data, and detailed protocols for its experimental use.

Mechanisms of Action

This compound contributes to plant health and growth through two primary mechanisms:

  • Plant Growth Promotion via Iron Sequestration: Iron is an essential micronutrient for plants, but its availability in soil is often limited, especially in calcareous and high-pH soils. This compound produced by plant growth-promoting rhizobacteria (PGPR) chelates insoluble Fe³⁺, making it available for plant uptake. This enhanced iron nutrition leads to improved chlorophyll (B73375) synthesis, photosynthesis, and overall plant vigor.

  • Induced Systemic Resistance (ISR): this compound can act as a microbial-associated molecular pattern (MAMP) that is recognized by the plant's immune system. This recognition triggers a signaling cascade, leading to a primed state of defense throughout the plant. This ISR enhances the plant's resistance to subsequent infections by pathogenic fungi and bacteria. The ISR pathway triggered by siderophores is typically dependent on the plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET).

Quantitative Data on Efficacy

The application of this compound-producing bacteria has been shown to significantly improve various plant growth parameters and reduce disease incidence. The following tables summarize key quantitative data from relevant studies.

CropTreatmentParameter% Increase (compared to control)Reference
Rice (Oryza sativa)Inoculation with Achromobacter xylosoxidans WM234C-3Root LengthSignificant increase[1]
Shoot LengthSignificant increase[1]
Fresh WeightSignificant increase[1]
Chlorophyll a ContentSignificant increase[1]
Onion (Allium cepa)Seed treatment with Achromobacter xylosoxidans AX77 16SSeed Germinationup to 16.3%[2]
Vigor Index>100%[2]
Shoot Length47.8% - 62.1%[2]
Root Length102% - 107%[2]
Maize (Zea mays)Inoculation with SynCom including Achromobacter xylosoxidans Z2K8Grain Yield45.5%[3]
Peanut (Arachis hypogaea) intercropped with MaizeRoot watering with Pseudomonas sp. 1502IPR-01 (siderophore producer)Crop Yield44.8% - 89.8%[4]
Active Iron Concentration in Leaves78.2% - 107.5%[4]
SPAD values (chlorophyll content)45.9% - 67.6%[4]

Table 1: Effect of this compound-Producing Bacteria on Plant Growth

CropPathogenTreatmentParameter% Reduction (compared to control)Reference
Onion (Allium cepa)Sclerotium cepivorum (white rot)Achromobacter xylosoxidans AX77 16SMycelial Growth50%[2]
Maize (Zea mays)Rust FungiInoculation with SynCom including Achromobacter xylosoxidans Z2K8Disease Incidence36%[3]
Tomato (Solanum lycopersicum)Fusarium oxysporum f. sp. lycopersiciBiotic inducers including Bacillus megateriumDisease Incidence81.9%[5]
Disease Severity74.8%[5]

Table 2: Biocontrol Efficacy of this compound-Producing and other PGPR Bacteria

Experimental Protocols

The following are detailed protocols for key experiments related to the application of this compound in agricultural biotechnology.

Protocol 1: Isolation and Screening of this compound-Producing Bacteria

Objective: To isolate and identify bacteria capable of producing siderophores like this compound from soil or plant rhizosphere.

Materials:

  • Soil or plant root samples

  • Sterile phosphate-buffered saline (PBS)

  • Luria-Bertani (LB) agar (B569324) plates

  • Chrome Azurol S (CAS) agar plates

  • Sterile water

  • Incubator

  • Microscope

Methodology:

  • Sample Preparation:

    • For soil samples: Suspend 1 g of soil in 9 mL of sterile PBS. Serially dilute the suspension.

    • For root samples: Gently wash roots to remove adhering soil. Vigorously shake 1 g of roots in 9 mL of sterile PBS. Serially dilute the suspension.

  • Isolation: Plate 100 µL of each dilution onto LB agar plates. Incubate at 28°C for 24-48 hours.

  • Screening for Siderophore Production:

    • Prepare CAS agar plates as per standard protocols. The blue color of the agar is due to the Fe-CAS complex.

    • Pick individual bacterial colonies from the LB plates and spot them onto the CAS agar plates.

    • Incubate the CAS plates at 28°C for 48-72 hours.

  • Observation: Siderophore-producing bacteria will scavenge iron from the CAS dye, resulting in a color change from blue to orange/yellow around the colony. The diameter of this halo is indicative of the amount of siderophore produced.

experimental_workflow cluster_isolation Isolation cluster_screening Screening soil_sample Soil/Root Sample serial_dilution Serial Dilution soil_sample->serial_dilution plating_lb Plate on LB Agar serial_dilution->plating_lb incubation_lb Incubate 24-48h plating_lb->incubation_lb spotting_cas Spot Colonies on CAS Agar incubation_lb->spotting_cas Transfer Colonies incubation_cas Incubate 48-72h spotting_cas->incubation_cas observation Observe Halo Formation incubation_cas->observation seed_inoculation_workflow cluster_inoculum Inoculum Preparation cluster_seed_prep Seed Preparation cluster_coating Coating bacterial_culture Bacterial Culture (log phase) centrifugation Centrifuge & Wash bacterial_culture->centrifugation resuspension Resuspend to 10^8 CFU/mL centrifugation->resuspension mixing Mix Inoculum with Adhesive resuspension->mixing seeds Crop Seeds surface_sterilization Surface Sterilization seeds->surface_sterilization air_dry Air Dry surface_sterilization->air_dry coating Coat Seeds with Slurry air_dry->coating mixing->coating drying Air Dry Coated Seeds coating->drying planting Plant Seeds drying->planting isr_pathway cluster_root Root Cell cluster_systemic Systemic Tissues This compound This compound receptor PAMP Receptor This compound->receptor Recognition signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade ja_et_synthesis Jasmonic Acid (JA) & Ethylene (ET) Synthesis signaling_cascade->ja_et_synthesis systemic_signal Systemic Signal ja_et_synthesis->systemic_signal Translocation priming Priming of Defense Genes systemic_signal->priming isr Induced Systemic Resistance (ISR) priming->isr

References

Application Notes & Protocols for Screening Achromobactin-Producing Bacteria from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive workflow for the isolation and identification of bacteria capable of producing achromobactin, a type of siderophore, from soil samples. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. This compound, in particular, is a valuable target for research due to its role in microbial fitness, virulence, and its potential applications in biotechnology and medicine.[1][2]

The following protocols detail the necessary steps from soil sample collection to the qualitative and semi-quantitative screening of this compound producers.

Part 1: Isolation of Bacteria from Soil

This protocol outlines the serial dilution-agar plating method to isolate individual bacterial colonies from complex soil matrices.[3]

Experimental Protocol: Soil Bacteria Isolation
  • Sample Preparation :

    • Weigh 1 gram of a soil sample and add it to a sterile bottle containing 99 mL of sterile distilled water (this creates a 10⁻² dilution). Some protocols may start with 10g of soil in 95 mL of water.[4][5]

    • Cap the bottle tightly and shake vigorously for 5-10 minutes to ensure thorough mixing of the solution.[4]

  • Serial Dilution :

    • Prepare a series of sterile test tubes, each containing 9 mL of sterile distilled water. Label them sequentially from 10⁻³ to 10⁻⁷.[3]

    • Transfer 1 mL of the initial soil suspension (10⁻²) to the test tube labeled "10⁻³" and mix well. This creates the 10⁻³ dilution.[4]

    • Using a new sterile pipette for each transfer, take 1 mL of the 10⁻³ solution and transfer it to the "10⁻⁴" tube. Mix thoroughly.

    • Continue this process sequentially up to the 10⁻⁷ tube.[3]

  • Plating :

    • Select the higher dilution tubes (e.g., 10⁻⁴, 10⁻⁵, and 10⁻⁶) for plating to ensure the growth of isolated colonies.[4]

    • Using a sterile pipette, transfer 0.1 mL of each selected dilution onto separate, pre-prepared nutrient agar (B569324) plates.

    • Use a sterile spreader to evenly distribute the suspension across the entire surface of the agar.

    • Prepare a control plate with 1 mL of sterile distilled water to check for contamination.[4]

  • Incubation :

    • Seal the plates and incubate them in an inverted position at 28-30°C for 24 to 72 hours, or until distinct colonies appear.[4]

  • Purification :

    • Once colonies are visible, select morphologically distinct colonies and streak them onto fresh nutrient agar plates to obtain pure cultures.

Experimental Workflow for Bacterial Isolation

G cluster_prep Sample Preparation cluster_dilution Serial Dilution cluster_plating Plating & Incubation cluster_isolation Isolation soil 1. Collect Soil Sample mix 2. Create 10-2 Soil Suspension (1g Soil in 99mL Water) soil->mix d1 3. Dilute to 10-3 mix->d1 d2 4. Dilute to 10-4 d3 5. Dilute to 10-5 d4 6. Dilute to 10-6 plate 7. Spread Dilutions onto Nutrient Agar d4->plate incubate 8. Incubate Plates (28°C, 24-72h) plate->incubate select 9. Select Distinct Colonies incubate->select purify 10. Streak for Pure Culture select->purify final Pure Bacterial Isolates purify->final

Caption: Workflow for isolating pure bacterial cultures from soil.

Part 2: Screening for Siderophore Production

The Chrome Azurol S (CAS) agar assay is a universal colorimetric method for detecting siderophores.[6] The principle relies on a strong iron chelator (like a siderophore) removing iron from the blue-colored Fe-CAS-HDTMA complex, resulting in a color change to orange or yellow.[7]

Experimental Protocol: CAS Agar Plate Assay
  • Preparation of CAS Agar Plates : This requires preparing several solutions separately before combining them. All glassware must be acid-washed to remove trace iron.[8]

    • Blue Dye Solution :

      • Solution 1: Dissolve 0.06 g of CAS in 50 mL of double-distilled water (ddH₂O).[7]

      • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 mL of 10 mM HCl.[7]

      • Solution 3: Dissolve 0.073 g of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of ddH₂O.[7]

      • Slowly add Solution 1 to Solution 2 while stirring. Then, slowly add Solution 3 to the mixture. The final solution will be dark blue. Autoclave this solution and store it in a plastic container.[7]

    • MM9 Salt Solution (10x) : Prepare a 10x stock of a suitable minimal medium salt solution.

    • Final CAS Agar Medium :

      • To 750 mL of ddH₂O, add 100 mL of the 10x MM9 salt solution.

      • Add 30.24 g of PIPES buffer and adjust the pH to 6.8.[7]

      • Add 15 g of Bacto agar. Autoclave the mixture and let it cool to 50°C in a water bath.[7]

      • Aseptically add necessary sterile carbon sources (e.g., 10 mL of 20% glucose) and amino acids (e.g., 30 mL of 10% Casamino acids).[7]

      • Slowly add 100 mL of the sterile Blue Dye solution along the inside wall of the flask with gentle swirling to ensure thorough mixing.[7]

      • Aseptically pour the final medium into sterile petri plates.

  • Inoculation and Incubation :

    • Once the CAS agar plates have solidified, spot 10 µL of each purified bacterial isolate onto the center of a plate.[8]

    • Incubate the plates at 28°C for 5–7 days.[8]

  • Observation and Data Collection :

    • Observe the plates for the formation of a yellow-orange halo around the bacterial colonies against the blue background. The presence of a halo indicates siderophore production.[8]

    • Measure the diameter of the colony and the diameter of the halo.

Data Presentation: Siderophore Production Index

The Siderophore Production Index (SPI) can be calculated to semi-quantify the efficiency of siderophore production.

SPI = (Halo Diameter - Colony Diameter) / Colony Diameter

The results can be summarized in a table for easy comparison between different isolates.

Isolate IDColony Diameter (mm)Halo Diameter (mm)Siderophore Index (SPI)Qualitative Result
S-0112351.92+++
S-0215150.00-
S-0310221.20++
S-0414180.29+

(Note: This table contains example data for illustrative purposes.)

Part 3: this compound Biosynthesis and Regulation

This compound biosynthesis is independent of non-ribosomal peptide synthetases (NRPS).[2] In organisms like Pseudomonas syringae, the process involves a series of enzymes that condense several precursors into the final this compound molecule.[9][10]

Key Precursors and Enzymes:
  • Precursors : Citrate, Ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate.[9][10]

  • Core Enzymes : The synthetases AcsD, AcsA, and AcsC are essential for condensing the precursors.[11]

Regulation of this compound Production:

The production of this compound is tightly regulated in response to iron availability.

  • Positive Regulation : In P. syringae, an extracytoplasmic function (ECF) sigma factor, AcsS , is a major positive regulator of the genes involved in this compound biosynthesis.[12]

  • Negative Regulation : Under iron-replete conditions, the Fur (Ferric uptake regulator) protein binds to the promoter region of the this compound operon, repressing its transcription and thus halting siderophore production.[13]

This compound Biosynthesis & Regulation Pathwaydot

G cluster_precursors Precursors Citrate Citrate Ethanolamine Ethanolamine DAB 2,4-Diaminobutyrate aKG α-Ketoglutarate This compound This compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Achromobactin Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize culture conditions for producing the siderophore Achromobactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production important?

This compound is a citrate-carboxylate type siderophore, a small, high-affinity iron-chelating molecule produced by various bacteria, including plant pathogens like Dickeya dadantii and Pseudomonas syringae.[1][2] Iron is a critical nutrient for bacterial growth and virulence, but its availability is often limited in host environments.[2] this compound scavenges iron from the surroundings, enabling bacterial survival and pathogenesis.[2] Understanding and optimizing its production is crucial for studying host-pathogen interactions, bacterial physiology, and for potential applications in drug development, such as in "Trojan horse" antibiotic strategies.

Q2: What are the key genetic components of this compound biosynthesis?

The biosynthesis of this compound is a non-ribosomal peptide synthetase (NRPS)-independent process. The key enzymes involved are AcsD, AcsA, and AcsC, which together condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form this compound.[3][4][5]

Q3: Which bacterial strains are known producers of this compound?

Prominent producers of this compound include:

  • Pseudomonas syringae pv. syringae B728a[3][4][5]

  • Dickeya dadantii (formerly Erwinia chrysanthemi)[1][2]

  • Pseudomonas syringae pv. phaseolicola 1448a[2]

Q4: What are the most critical factors influencing this compound yield?

The most critical factor for inducing this compound production is iron limitation.[2] Other significant parameters include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.[6][7]

Troubleshooting Guide: Low or No this compound Production

This guide addresses common issues encountered during this compound production experiments.

Issue Possible Cause Recommendation Citation
Low or no detectable this compound production 1. Iron Contamination in the Medium: High iron concentrations repress siderophore biosynthesis.- Use high-purity, trace metal grade reagents and deionized water. - All glassware must be acid-washed to remove trace iron. - Prepare fresh, iron-deficient minimal medium for each experiment.[6][7]
2. Suboptimal pH of the Culture Medium: The pH affects both bacterial growth and iron solubility.- The optimal pH for production is generally in the neutral to slightly alkaline range (7.0-8.0). - Perform a small-scale pH optimization experiment for your specific strain.[6]
3. Inappropriate Incubation Temperature: Temperature can significantly impact bacterial growth and metabolic processes, including siderophore production.- The optimal growth temperature for many producing strains like Dickeya dadantii is around 28-30°C. - Some studies show this compound production is temperature-dependent, with potentially higher yields at lower temperatures (e.g., 22°C) in some Pseudomonas strains. - Ensure the incubator is accurately calibrated.[2][6][8]
4. Insufficient Aeration: this compound synthesis is an aerobic process.- Use baffled flasks to improve oxygen transfer. - Maintain an appropriate shaking speed (e.g., 180-200 RPM). - Ensure the culture volume does not exceed 20-25% of the flask volume.[6][9]
5. Poor Bacterial Growth: Low cell density will result in low product yield.- Ensure the inoculum is from a healthy, exponentially growing culture. - Check for any contamination in the culture. - Optimize the carbon and nitrogen sources in the minimal medium.[6][7]
Inconsistent this compound yields between batches 1. Variability in Inoculum Preparation: The age and density of the starting culture can affect the kinetics of growth and production.- Standardize the inoculum preparation protocol. - Use a fresh overnight culture to inoculate the production medium at a consistent starting optical density (e.g., OD600 of 0.05).[7]
2. Trace Metal Contamination: Inconsistent levels of iron or other metals can lead to variability.- Use high-purity water and analytical grade reagents consistently. - Always use acid-washed glassware.[7]
This compound is produced, but degradation is observed 1. pH Instability during Extraction: this compound may be susceptible to degradation at extreme pH values.- Monitor and maintain a stable pH during extraction and purification steps.[7]

Data Presentation: Optimizing Culture Conditions

The following tables summarize key parameters for optimizing this compound production.

Table 1: Recommended Culture Media Composition for this compound Production

Component Concentration per Liter Purpose Citation
Carbon Source
Glycerol3.78 g (41 mM)Energy and carbon source[6]
Nitrogen Source
NH₄Cl1.07 g (0.02 M)Nitrogen source[6]
Salts
NaCl5.84 g (0.1 M)Osmotic balance[6]
KCl0.75 g (0.01 M)Essential ions[6]
MgSO₄·7H₂O0.2 g (0.8 mM)Essential ions[6]
Na₂HPO₄2.84 g (0.02 M)Buffering agent[6]
Chelator
Citric Acid5.0 g (23.8 mM)Iron chelation to induce production[6]

Note: It is critical to use trace metal grade reagents and acid-washed glassware to minimize iron contamination.[6]

Table 2: Optimal Physical Parameters for this compound Production

Parameter Optimal Range Rationale Citation
pH 7.0 - 8.0Neutral to slightly alkaline pH reduces iron solubility, enhancing the iron-deficient conditions that trigger siderophore production.[6]
Temperature 22°C - 30°CThe optimal temperature can be strain-dependent. While 30°C is generally suitable for bacterial growth, some strains may exhibit higher this compound production at lower temperatures.[2][6]
Aeration (Shaking Speed) 180 - 200 RPMSufficient aeration is crucial for the aerobic process of this compound biosynthesis. Baffled flasks are recommended.[6]
Incubation Time 48 - 72 hoursProduction is typically highest during the stationary phase of bacterial growth.[6]

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Minimal Medium

This protocol describes the preparation of a low-iron minimal nutrient medium essential for inducing this compound synthesis.

Materials:

  • High-purity (trace metal grade) reagents: NaCl, KCl, MgSO₄·7H₂O, NH₄Cl, Citric Acid, Na₂HPO₄, Glycerol

  • High-purity deionized water

  • NaOH for pH adjustment

  • Acid-washed glassware (flasks, beakers, graduated cylinders)

Procedure:

  • For 1 liter of medium, dissolve the following in 800 mL of deionized water:

    • NaCl: 5.84 g

    • KCl: 0.75 g

    • MgSO₄·7H₂O: 0.2 g

    • NH₄Cl: 1.07 g

    • Citric Acid: 5.0 g

    • Na₂HPO₄: 2.84 g

    • Glycerol: 3.78 g

  • Adjust the pH of the medium to 7.4 using NaOH.[6]

  • Bring the final volume to 1 liter with deionized water.

  • Dispense the medium into acid-washed flasks.

  • Autoclave for 20 minutes at 121°C.

Protocol 2: Culturing Bacteria for this compound Production

Procedure:

  • Prepare an overnight seed culture by inoculating a single colony of the producing strain into a rich medium (e.g., LB broth) and incubating at 28-30°C with shaking.[1][6]

  • Inoculate the iron-deficient minimal medium with the overnight culture at a 1:100 dilution.[6]

  • Incubate the culture at the optimized temperature (e.g., 22-30°C) with vigorous shaking (180-200 RPM) for 48-72 hours.[6]

  • Harvest the bacterial culture by centrifugation at 6,000 x g for 30 minutes to pellet the cells.[6]

  • The supernatant contains the secreted this compound and can be used for quantification or purification.

Protocol 3: Quantification of this compound using the Chrome Azurol S (CAS) Liquid Assay

The CAS assay is a universal method for detecting and quantifying siderophores.[10]

Materials:

  • CAS assay solution (see preparation below)

  • Cell-free culture supernatant

  • Sterile iron-deficient minimal medium (for reference)

  • Spectrophotometer or microplate reader

Preparation of CAS Assay Solution:

  • Solution 1: Dissolve 60.5 mg of Chrome Azurol S (CAS) in 50 mL of deionized water.

  • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Solution 3: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

  • Slowly mix Solution 1 and Solution 2.

  • While stirring, slowly add the mixture from the previous step to Solution 3. The solution will turn dark blue.

  • Autoclave the final solution and store it in a dark, sterile container.[10]

Assay Procedure:

  • In a cuvette or a 96-well microplate, mix 500 µL of cell-free supernatant with 500 µL of CAS assay solution.[5]

  • For the reference (Ar), mix 500 µL of sterile iron-deficient medium with 500 µL of CAS assay solution.

  • Incubate at room temperature for approximately 20 minutes to allow for color development.[10]

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the siderophore units as a percentage of siderophore production using the following formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100

Mandatory Visualizations

Achromobactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_enzymes Biosynthetic Enzymes cluster_product Final Product Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate AcsC AcsC DAB->AcsC alphaKG α-Ketoglutarate AcsA AcsA alphaKG->AcsA AcsD->AcsC Intermediate 1 AcsC->AcsA Intermediate 2 This compound This compound AcsA->this compound Final Assembly

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Medium Is the medium iron-deficient? Start->Check_Medium Check_Conditions Are culture conditions (pH, temp, aeration) optimal? Check_Medium->Check_Conditions Yes Solution_Medium Use acid-washed glassware. Use high-purity reagents. Prepare fresh medium. Check_Medium->Solution_Medium No Check_Growth Is bacterial growth robust? Check_Conditions->Check_Growth Yes Solution_Conditions Adjust pH to 7.0-8.0. Optimize temperature (22-30°C). Ensure vigorous shaking (180-200 RPM). Check_Conditions->Solution_Conditions No Check_Inoculum Is the inoculum standardized? Check_Growth->Check_Inoculum Yes Solution_Growth Use a healthy, exponential phase inoculum. Check for contamination. Check_Growth->Solution_Growth No Solution_Inoculum Standardize inoculum age and density. Check_Inoculum->Solution_Inoculum No End Optimized this compound Yield Check_Inoculum->End Yes Solution_Medium->Check_Medium Solution_Conditions->Check_Conditions Solution_Growth->Check_Growth Solution_Inoculum->Check_Inoculum

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting Low Achromobactin Production in Pseudomonas syringae

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Achromobactin production in Pseudomonas syringae. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production sometimes low in Pseudomonas syringae?

A1: this compound is a secondary siderophore, a small, high-affinity iron-chelating molecule, produced by several pathovars of Pseudomonas syringae.[1][2] Its primary role is to scavenge iron from the environment, an essential nutrient for bacterial growth and metabolism.[2] Production of this compound is often secondary to the primary siderophore, pyoverdine.[1] Low production can be attributed to several factors, including suboptimal culture conditions, genetic regulation, and the presence of competing siderophores.

Q2: How does iron availability in the culture medium affect this compound production?

A2: this compound biosynthesis is tightly regulated by iron concentration. The production is induced under iron-limiting conditions. If the culture medium has sufficient or high levels of free iron, the genes responsible for this compound synthesis will be repressed, leading to low or no production. Therefore, using an iron-deficient minimal medium is crucial for inducing its synthesis.

Q3: Can the production of pyoverdine impact the yield of this compound?

A3: Yes. Pyoverdine is the primary siderophore in many P. syringae strains and is a more efficient iron chelator.[1] Its production can mask the production and phenotypic effects of this compound.[1] To enhance this compound production and facilitate its detection, it is often beneficial to use a pyoverdine-deficient (pvd mutant) strain of P. syringae.[2]

Q4: What is the optimal temperature for this compound production?

A4: this compound production can be temperature-sensitive. In studies with a pyoverdine-null mutant of P. syringae pv. phaseolicola 1448a, greater production of a secondary siderophore, presumed to be this compound, was observed at 22°C compared to 28°C.[1] This suggests that lower incubation temperatures may favor this compound synthesis.

Q5: How can I detect and quantify this compound in my cultures?

A5: A common method for detecting siderophores like this compound is the Chrome Azurol S (CAS) assay. This colorimetric assay provides a qualitative (halo formation on an agar (B569324) plate) or quantitative (spectrophotometric measurement in liquid culture) assessment of siderophore production. For precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to produce and detect this compound.

Issue 1: No or very low siderophore activity detected with the CAS assay.
Possible Cause Troubleshooting Recommendation
High Iron Content in Medium Ensure the use of a minimal medium specifically designed for iron limitation. All glassware must be acid-washed to remove trace iron. Avoid using rich media like LB for the production phase.
Suboptimal Incubation Temperature Incubate your P. syringae cultures at a lower temperature, such as 22°C, as this has been shown to enhance secondary siderophore production in some strains.[1]
Incorrect pH of the Medium The optimal pH for siderophore production is generally in the neutral to slightly alkaline range. Prepare your medium with a pH between 7.0 and 8.0.
Poor Aeration Siderophore production is an aerobic process. Ensure adequate aeration by using baffled flasks and maintaining a vigorous shaking speed (e.g., 180-200 RPM).
Pyoverdine Dominance If you are using a wild-type strain, the high production of pyoverdine might be masking the lower production of this compound. Consider using a pyoverdine-deficient mutant strain for your experiments.[2]
Issue 2: Inconsistent this compound yields between experiments.
Possible Cause Troubleshooting Recommendation
Variability in Inoculum Standardize your inoculum preparation. Always use a fresh, exponentially growing culture and inoculate your production medium to a consistent initial optical density (OD).
Inconsistent Media Preparation Prepare your minimal medium with high-purity, trace metal grade reagents to ensure consistent and low iron levels. Prepare fresh media for each experiment to avoid precipitation of components.
Fluctuations in Incubation Conditions Ensure your incubator and shaker are properly calibrated and maintain a consistent temperature and shaking speed throughout the incubation period.

Data Presentation

Table 1: Factors Influencing Siderophore Production in Pseudomonas spp.
ParameterConditionEffect on Siderophore ProductionReference
Temperature 22°C vs 28°CHigher production at 22°C for secondary siderophore in a pvd mutant of P. syringae pv. phaseolicola 1448a[1]
Iron Iron-limited vs Iron-repleteProduction is induced in iron-limited conditions and repressed in iron-replete conditions.General knowledge
Genetic Background Wild-type vs pvd mutantThis compound production is more readily detectable in pvd mutants.[2]
Aeration High vs LowHigh aeration generally favors siderophore production.General knowledge
pH Neutral to slightly alkalineGenerally optimal for siderophore production.General knowledge

Experimental Protocols

Protocol for Chrome Azurol S (CAS) Agar Plate Assay

This protocol is for the qualitative detection of siderophore production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • Minimal Media (e.g., M9 salts)

  • Agar

  • Casamino acids (iron-free)

  • Glucose

  • Acid-washed glassware

Procedure:

  • Prepare Blue Dye Solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly mix the CAS and HDTMA solutions with constant stirring.

    • Prepare an iron solution by dissolving 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Slowly add the iron solution to the CAS/HDTMA mixture while stirring. The solution will turn dark blue.

    • Autoclave the blue dye solution and store it in a dark, sterile container.

  • Prepare CAS Agar Plates:

    • Prepare and autoclave your desired minimal media agar.

    • Cool the agar to approximately 50°C.

    • Aseptically add the sterile blue dye solution to the molten agar in a 1:9 ratio (1 part dye to 9 parts agar).

    • Mix gently to avoid bubbles and pour into sterile petri dishes.

  • Inoculation and Incubation:

    • Spot 5-10 µl of your P. syringae liquid culture onto the center of the CAS agar plate.

    • Incubate at the desired temperature (e.g., 22°C) for 24-72 hours.

  • Observation:

    • Siderophore production is indicated by the formation of an orange or yellow halo around the bacterial colony against the blue background.

Protocol for Quantitative Liquid CAS Assay

This protocol allows for the spectrophotometric quantification of siderophore production.

Materials:

  • CAS blue dye solution (prepared as above)

  • Cell-free culture supernatant

  • Spectrophotometer or microplate reader

Procedure:

  • Grow P. syringae in an iron-limited liquid minimal medium.

  • Pellet the cells by centrifugation and collect the cell-free supernatant.

  • In a cuvette or microplate well, mix the supernatant with the CAS assay solution (a 1:1 ratio is common).

  • As a reference, mix sterile iron-limited medium with the CAS assay solution in the same ratio.

  • Incubate at room temperature for a specified time (e.g., 20 minutes) for the color to stabilize.

  • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

  • Calculate the percentage of siderophore units using the formula: ((Ar - As) / Ar) * 100.

Visualizations

This compound Biosynthesis Pathway

Achromobactin_Biosynthesis This compound Biosynthesis Pathway in P. syringae Citrate Citrate Citryl_Serine O-Citryl-Serine Citrate->Citryl_Serine AcsD Serine L-Serine Serine->Citryl_Serine DAB 2,4-Diaminobutyrate Intermediate1 Intermediate 1 DAB->Intermediate1 aKG1 α-Ketoglutarate Intermediate2 Intermediate 2 aKG1->Intermediate2 aKG2 α-Ketoglutarate This compound This compound aKG2->this compound AcsD AcsD AcsE AcsE AcsA AcsA AcsC AcsC Citryl_Ethanolamine O-Citryl-Ethanolamine Citryl_Serine->Citryl_Ethanolamine AcsE (decarboxylation) Citryl_Ethanolamine->Intermediate1 AcsA Intermediate1->Intermediate2 AcsC Intermediate2->this compound AcsC

Caption: Proposed biosynthesis pathway of this compound in P. syringae.

Troubleshooting Workflow for Low this compound Production

Caption: A logical workflow for troubleshooting low this compound yields.

References

How to improve the sensitivity of the CAS assay for Achromobactin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Chrome Azurol S (CAS) assay for the detection and quantification of Achromobactin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to enhance the sensitivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the CAS assay for this compound detection?

The CAS assay is a colorimetric method used to detect siderophores like this compound. The assay is based on the competition for iron between the siderophore and the dye, Chrome Azurol S. In the CAS reagent, the dye is in a stable blue-colored complex with ferric iron (Fe³⁺) and a detergent. When this compound, a strong iron chelator, is introduced, it removes the iron from the dye complex. This causes the free dye to be released, resulting in a color change from blue to orange or yellow. The intensity of this color change is proportional to the amount of this compound present.[1][2][3]

Q2: What type of siderophore is this compound and how does this affect the CAS assay?

Q3: My CAS assay is not showing a color change, or the change is very weak. How can I improve the sensitivity?

Several factors can lead to low sensitivity in the CAS assay. Here are some key areas to troubleshoot:

  • Optimize Culture Conditions: Ensure your microbial culture is grown under iron-limited conditions to maximize this compound production. This can be achieved by using iron-free glassware and high-purity media reagents.

  • Concentrate Your Sample: If the this compound concentration in your culture supernatant is below the detection limit, consider concentrating the supernatant before performing the assay.

  • Modify the CAS Reagent: A "buffer-free" CAS assay has been shown to improve sensitivity for some applications. This modification can be particularly useful when working with fastidious microorganisms.

  • Use a Microplate Format: A 96-well microplate format can increase throughput and sensitivity, requiring smaller sample and reagent volumes.

  • Increase Incubation Time: Allowing the reaction between your sample and the CAS reagent to proceed for a longer period (e.g., several hours) can sometimes enhance the color change, but be mindful of potential evaporation or degradation.

Q4: What are common causes of false positives or high background in the CAS assay?

False positives or a high background color change can be caused by:

  • Iron-Chelating Media Components: Some media components, such as phosphates, can interfere with the assay by chelating iron. Using a minimal medium with low phosphate (B84403) concentrations can mitigate this.

  • pH Changes: The pH of the assay solution is critical. Microbial metabolism can alter the local pH, affecting the stability of the CAS-iron complex. Ensure the assay is adequately buffered.

  • Production of Other Chelating Agents: Some microorganisms may produce other molecules besides siderophores that can weakly chelate iron.

Q5: Can I use the CAS assay for quantitative measurements of this compound?

Yes, the CAS assay can be used for semi-quantitative and quantitative analysis. For quantification, the change in absorbance at 630 nm is measured using a spectrophotometer or microplate reader. A standard curve can be generated using a known siderophore, such as deferoxamine (B1203445) mesylate (DFO), to estimate the concentration of this compound in your sample in "DFO equivalents". However, for absolute quantification, a purified this compound standard would be required.

Troubleshooting Guide

This guide addresses common issues encountered during the CAS assay for this compound.

ProblemPossible CausesRecommended Solutions
No color change or very weak color change 1. Low this compound concentration. 2. Iron contamination in glassware or media. 3. Incorrect pH of the CAS reagent. 4. Degradation of this compound.1. Optimize culture conditions for siderophore production (iron-depleted media). Concentrate the culture supernatant. 2. Use acid-washed glassware and high-purity water and reagents. 3. Ensure the pH of the CAS assay solution is correctly adjusted (typically around 6.8). 4. Use fresh culture supernatants for the assay.
High background color change in negative control 1. Presence of iron-chelating compounds in the culture medium. 2. Contamination of glassware with chelating agents.1. Use a defined minimal medium. Test individual media components for reactivity with the CAS reagent. 2. Thoroughly clean glassware with an acid wash.
Precipitation in the CAS reagent or after mixing with the sample 1. Improper preparation of the CAS reagent. 2. High concentrations of interfering substances in the sample.1. Follow the protocol for preparing the CAS reagent carefully, ensuring all components are fully dissolved before mixing. 2. Dilute the sample or use a cleaner preparation (e.g., partially purified supernatant).
CAS agar (B569324) plates are green instead of blue 1. Incorrect pH of the medium. 2. Iron contamination.1. Carefully adjust the pH of the PIPES buffer to 6.8 before adding other components. 2. Use high-purity deionized water and acid-washed glassware.

Experimental Protocols

Protocol 1: Standard Liquid CAS Assay

This protocol is a standard method for the quantitative detection of siderophores in liquid samples.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Ferric chloride (FeCl₃·6H₂O)

  • 5-Sulfosalicylic acid (shuttle solution)

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A (Dye Solution): Dissolve 60.5 mg of CAS in 50 mL of deionized water.

    • Solution B (Iron Solution): Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

    • Solution C (Detergent Solution): Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Slowly add Solution B to Solution A while stirring, then slowly add this mixture to Solution C with continuous stirring. The final solution should be dark blue. Autoclave and store in the dark.

  • Preparation of PIPES Buffer (0.5 M, pH 6.8):

    • Dissolve 15.12 g of PIPES in approximately 80 mL of deionized water.

    • Adjust the pH to 6.8 with 5 M NaOH.

    • Bring the final volume to 100 mL with deionized water and autoclave.

  • Assay Procedure:

    • In a microplate well or cuvette, mix 50 µL of culture supernatant with 50 µL of the CAS assay solution.

    • Add 5 µL of the shuttle solution (5-sulfosalicylic acid) to enhance the reaction.

    • Incubate at room temperature for 20-30 minutes.

    • Measure the absorbance at 630 nm.

    • A reference sample containing uninoculated medium should be used to determine the maximum absorbance.

    • The percentage of siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.

Protocol 2: High-Sensitivity Microplate CAS Assay

This modified protocol is adapted for a 96-well plate format to increase sensitivity and throughput.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare CAS Assay Solution as described in Protocol 1.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of culture supernatant to a well.

    • Add 100 µL of the CAS assay solution to the same well.

    • Incubate the plate at room temperature for 1-4 hours in the dark.

    • Read the absorbance at 630 nm using a microplate reader.

    • Use uninoculated medium as a blank.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assay CAS Assay cluster_analysis Data Analysis culture 1. Culture Growth (Iron-limited medium) supernatant 2. Harvest Supernatant (Centrifugation/Filtration) culture->supernatant mix 3. Mix Supernatant with CAS Reagent supernatant->mix incubate 4. Incubate (Room Temperature) mix->incubate read 5. Measure Absorbance (630 nm) incubate->read calculate 6. Calculate Siderophore Units read->calculate

Caption: Experimental workflow for the quantitative CAS assay.

troubleshooting_logic start Low/No Color Change? cause1 Low this compound Production? start->cause1 Yes cause2 Iron Contamination? start->cause2 No, but... solution1a Optimize Growth Conditions (Iron-depleted media) cause1->solution1a solution1b Concentrate Supernatant cause1->solution1b solution2 Use Acid-Washed Glassware & High-Purity Reagents cause2->solution2 cause3 Incorrect Assay pH? cause2->cause3 Still an issue solution3 Verify pH of CAS Reagent (Adjust to 6.8) cause3->solution3 cause4 Interfering Substances in Media? cause3->cause4 Still an issue solution4 Use Minimal Media/ Test Media Components cause4->solution4

Caption: Troubleshooting logic for a low-sensitivity CAS assay.

References

Technical Support Center: Overcoming Instability of Purified Achromobactin Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with purified Achromobactin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address potential stability issues with your samples, ensuring the reliability and reproducibility of your experimental data. Given that specific stability data for purified this compound is not extensively documented in the public domain, this guide is based on its chemical structure, general principles of siderophore and small molecule stability, and recommended best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a citrate-based siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺).[1][2] Its structure is based on a citric acid backbone and contains multiple carboxylate and hydroxyl groups that are essential for iron coordination.[1][2] It also possesses ester and amide linkages, which are important to consider when evaluating its stability.[1]

Q2: What are the most likely reasons for the instability of my purified this compound samples?

A2: The instability of purified this compound is likely due to the hydrolysis of its ester and amide bonds. This degradation is often dependent on the pH of the solution.[3][4] Other potential factors include exposure to light, high temperatures, repeated freeze-thaw cycles, and the presence of contaminating metal ions.[5][6][7]

Q3: How does pH affect the stability of this compound?

A3: The ester and amide bonds in the this compound molecule are susceptible to hydrolysis, a chemical breakdown process involving water. This process can be catalyzed by both acidic and basic conditions.[3][4] Therefore, maintaining a neutral pH is generally recommended to minimize degradation.

Q4: Can exposure to light affect my this compound samples?

A4: While hydroxamate-containing siderophores are generally photochemically resistant, siderophores with α-hydroxy carboxylate groups, like this compound, can be photoreactive, especially when complexed with iron.[7] It is, therefore, best practice to protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil.

Q5: What are the recommended storage conditions for purified this compound?

Q6: I observe a precipitate in my this compound sample after thawing. Is the compound degrading?

A6: Precipitation after a freeze-thaw cycle does not necessarily mean the compound has degraded. It is more likely an issue of solubility. The solubility of this compound may have been exceeded at the storage temperature, or the chosen solvent may not be ideal for freeze-thaw cycles. To address this, you can try preparing a more dilute stock solution or using a different buffer system. When you thaw the sample, ensure it is brought to room temperature slowly and vortexed thoroughly to help redissolve the compound.[8]

Troubleshooting Guides

This section provides solutions to common problems you may encounter with your purified this compound samples.

Problem Potential Cause(s) Troubleshooting Steps
Loss of biological activity over time - Hydrolysis: The ester or amide bonds in this compound are breaking down. - Oxidation: The molecule may be sensitive to oxidation. - Adsorption: The compound may be sticking to the walls of the storage container.- Assess Stability: Perform a stability study in your experimental buffer at the relevant temperature and time points. Analyze the concentration of intact this compound using HPLC or LC-MS. - Adjust pH: If hydrolysis is suspected, ensure your buffer is at a neutral pH. - Use Low-Binding Tubes: Store your samples in low-protein-binding microcentrifuge tubes. - Add Antioxidants: If oxidation is a concern and compatible with your assay, consider adding a small amount of an antioxidant to your buffer.[8]
Inconsistent experimental results - Sample Degradation: The effective concentration of this compound is changing between experiments. - Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to degradation or precipitation. - Inaccurate Pipetting: Inconsistent sample preparation.- Aliquot Samples: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. - Protect from Light: Store all samples, including those in use, protected from light. - Calibrate Pipettes: Ensure your pipettes are properly calibrated for accurate and reproducible sample preparation.
Appearance of new peaks in HPLC/LC-MS analysis - Chemical Degradation: The new peaks likely represent degradation products of this compound.- Characterize Degradants: If possible, try to identify the degradation products to understand the degradation pathway. This can help in designing strategies to prevent it. - Optimize Storage Conditions: Based on the likely degradation mechanism (e.g., hydrolysis), adjust storage conditions such as pH and temperature to minimize further degradation.

Experimental Protocols

Given the lack of established stability protocols for this compound, we provide the following detailed methodologies for you to assess the stability of your own purified samples.

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to rapidly assess the stability of this compound under various stress conditions to identify potential degradation pathways.

Materials:

  • Purified this compound

  • 1 M HCl

  • 1 M NaOH

  • 30% H₂O₂

  • High-purity water

  • pH meter

  • HPLC or LC-MS system

Methodology:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a UV lamp for 24 hours. Keep a control sample wrapped in foil.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-treated control, by HPLC or LC-MS to determine the percentage of remaining intact this compound and to observe the formation of any degradation products.

Protocol 2: Long-Term Stability Assessment of this compound

This protocol is for evaluating the stability of this compound under typical laboratory storage conditions.

Materials:

  • Purified this compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Low-binding microcentrifuge tubes

  • Refrigerator (4°C)

  • Freezer (-20°C)

  • Ultra-low freezer (-80°C)

  • HPLC or LC-MS system

Methodology:

  • Prepare Working Solution: Prepare a solution of this compound in your chosen buffer at the desired experimental concentration.

  • Aliquot Samples: Dispense the working solution into multiple low-binding tubes for each storage condition and time point.

  • Storage Conditions:

    • Store one set of aliquots at 4°C.

    • Store a second set at -20°C.

    • Store a third set at -80°C.

  • Time Points: At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.

  • Sample Analysis: Thaw the frozen samples gently at room temperature and vortex briefly. Analyze all samples by HPLC or LC-MS to quantify the concentration of intact this compound. The sample from time point 0 should be analyzed immediately after preparation.

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

Predicted Degradation Pathway of this compound

G A This compound B Hydrolysis of Ester Bond A->B H₂O / H⁺ or OH⁻ C Hydrolysis of Amide Bond A->C H₂O / H⁺ or OH⁻ D Citrate Backbone + Side Chain Fragments B->D C->D G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound Working Solution B Aliquot into Low-Binding Tubes A->B C 4°C B->C D -20°C B->D E -80°C B->E F Collect Samples at Time Points C->F D->F E->F G HPLC / LC-MS Analysis F->G H Determine % Remaining this compound G->H G start Inconsistent Results or Loss of Activity q1 Are you performing multiple freeze-thaw cycles? start->q1 a1_yes Yes q1->a1_yes Yes q2 Is the sample exposed to light? q1->q2 No sol1 Prepare single-use aliquots. a1_yes->sol1 a2_yes Yes q2->a2_yes Yes q3 Is the pH of your solution non-neutral? q2->q3 No sol2 Store in amber vials or wrap in foil. a2_yes->sol2 a3_yes Yes q3->a3_yes Yes end Perform stability study to confirm. q3->end No sol3 Adjust pH to ~7.0 and re-test stability. a3_yes->sol3

References

Technical Support Center: Resolving Issues with Achromobactin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction and purification of Achromobactin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

This compound is a siderophore, a small, high-affinity iron-chelating molecule produced by various bacteria, such as Pseudomonas syringae and Dickeya dadantii.[1][2] Siderophores are crucial for bacterial survival in iron-limited environments, including within host organisms, making them key virulence factors.[3] Efficient extraction of this compound is essential for studying its role in pathogenesis, for potential applications as a "Trojan horse" to deliver antibiotics, and for understanding bacterial iron acquisition mechanisms.

Q2: What are the key stages of a typical this compound extraction protocol?

A typical workflow for this compound extraction and purification involves several key stages:

  • Bacterial Culture: Cultivating the this compound-producing bacterial strain in an iron-deficient medium to induce siderophore production.

  • Supernatant Collection: Separating the bacterial cells from the culture medium, which contains the secreted this compound.

  • Solid-Phase Extraction (SPE): Using a resin, such as Amberlite XAD, to capture this compound from the supernatant.

  • Elution: Releasing the bound this compound from the resin using an appropriate solvent.

  • Purification: Further purifying this compound using techniques like High-Performance Liquid Chromatography (HPLC).

  • Quantification and Characterization: Measuring the concentration and verifying the identity of the purified this compound.

Q3: How is this compound production regulated in bacteria?

In Pseudomonas syringae, the biosynthesis of this compound is primarily regulated by the extracytoplasmic function (ECF) sigma factor, AcsS.[4] Under iron-limiting conditions, AcsS is expressed and directs the RNA polymerase to transcribe the genes in the this compound biosynthesis cluster.[4] This leads to the production and secretion of this compound to scavenge for iron.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification protocols in a question-and-answer format.

Low or No this compound Yield

Q4: I am not detecting any or very low levels of this compound in my culture supernatant. What are the possible causes and solutions?

Several factors can contribute to low or no this compound production. Consider the following troubleshooting steps:

  • Iron Contamination of Media: Siderophore production is tightly repressed by the presence of iron.

    • Solution: Use high-purity, trace metal grade reagents and acid-wash all glassware to remove any residual iron. Prepare iron-deficient minimal media and consider adding a chelator like 2,2'-bipyridyl to further reduce iron availability.

  • Suboptimal Culture Conditions: Bacterial growth and metabolite production are sensitive to environmental parameters.

    • Solution: Optimize culture conditions such as pH, temperature, and aeration. For many siderophore-producing strains, a neutral to slightly alkaline pH (7.0-8.0) and a temperature of 25-30°C with vigorous shaking (180-200 rpm) are optimal.[1]

  • Incorrect Growth Phase for Harvest: this compound production is often maximal during the late logarithmic to early stationary phase of bacterial growth.

    • Solution: Monitor the bacterial growth curve (OD600) and harvest the culture at the optimal time point.

  • Genetic Integrity of the Bacterial Strain: The strain may have lost the genetic machinery for this compound synthesis.

    • Solution: Verify the presence of the this compound biosynthesis genes using PCR.

Issues with Solid-Phase Extraction (SPE)

Q5: My this compound is not binding efficiently to the Amberlite XAD resin. What should I do?

  • Incorrect pH of the Supernatant: The binding of many siderophores to XAD resins is pH-dependent.

    • Solution: Acidify the culture supernatant to a pH of approximately 2.5 with concentrated HCl before applying it to the resin.[2]

  • Resin Inactivation: The resin may not be properly activated.

    • Solution: Ensure the resin is thoroughly washed with methanol (B129727) and then equilibrated with acidified water before use.[5]

  • Flow Rate is Too High: Insufficient contact time between the supernatant and the resin can lead to poor binding.

    • Solution: Reduce the flow rate during sample loading to allow for adequate interaction.

Q6: I am experiencing low recovery of this compound during the elution step from the XAD resin. What could be the problem?

  • Inappropriate Elution Solvent: The solvent may not be strong enough to displace the bound this compound.

    • Solution: Use 100% methanol for elution. Ensure a sufficient volume of methanol is used to completely elute the bound siderophore.[2]

  • Insufficient Elution Volume: Not enough solvent was used to wash the resin.

    • Solution: Increase the volume of the elution solvent and consider performing multiple, smaller volume elutions.

Problems with HPLC Purification

Q7: I am observing peak tailing or splitting during HPLC purification of this compound. What are the likely causes?

  • Column Contamination: The analytical column may be contaminated with residual sample components.

    • Solution: Implement a robust column washing protocol between runs. If the problem persists, consider reverse-flushing the column or replacing it.

  • Mobile Phase Issues: Incorrect preparation or degradation of the mobile phase can affect peak shape.

    • Solution: Prepare fresh mobile phase daily and ensure all components are fully dissolved and degassed. Use high-purity solvents and additives.

  • Sample Overload: Injecting too much sample can lead to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

Q8: My retention times are shifting between HPLC runs. What should I do to improve reproducibility?

  • Fluctuations in Temperature: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention.

    • Solution: Prepare the mobile phase gravimetrically for higher accuracy. Ensure thorough mixing of multi-component mobile phases.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Quantification Issues with the CAS Assay

Q9: The Chrome Azurol S (CAS) assay is giving me inconsistent or no color change, even though I expect this compound to be present. Why is this happening?

  • Interfering Substances in the Sample: Components in the culture medium, such as phosphates or citrate, can interfere with the CAS reagent.[6]

    • Solution: Run a blank with the uninoculated culture medium to check for background reactivity. Consider a sample clean-up step before performing the assay.

  • Incorrect pH of the CAS Reagent: The assay is pH-sensitive.

    • Solution: Ensure the CAS assay solution is prepared at the correct pH as specified in the protocol.

  • Low Concentration of this compound: The concentration of the siderophore may be below the detection limit of the assay.

    • Solution: Concentrate the culture supernatant before performing the assay.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodPrincipleTypical YieldPurityAdvantagesDisadvantagesReference
Amberlite XAD Resin Adsorption Adsorption of hydrophobic molecules from aqueous solutions.Moderate to HighGoodHigh capacity, reusable, effective for large volumes.Requires organic solvents for elution, potential for non-specific binding.[2]
Liquid-Liquid Extraction Partitioning of this compound between two immiscible liquid phases.VariableVariableSimple setup, can be selective with appropriate solvent choice.Can be labor-intensive, may form emulsions, use of large volumes of organic solvents.N/A
Titanium Dioxide SPE Selective binding of siderophores to TiO2 nanoparticles.HighHighHigh selectivity and binding capacity, robust against pH changes.Newer technique, may require optimization for specific siderophores.[7]

Note: Quantitative yield and purity can vary significantly depending on the bacterial strain, culture conditions, and the specific protocol used.

Experimental Protocols

Protocol 1: High-Yield this compound Production in Liquid Culture

This protocol is designed to optimize the production of this compound in a laboratory setting.

Materials:

  • This compound-producing bacterial strain (e.g., Pseudomonas syringae)

  • Iron-deficient minimal medium (e.g., M9 minimal medium prepared with trace metal grade reagents)

  • Acid-washed glassware

  • Incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a single colony of the bacterial strain into 5 mL of a rich medium (e.g., LB broth) and grow overnight at the optimal temperature with shaking.

  • Culture Inoculation: Inoculate the iron-deficient minimal medium with the overnight culture to a starting OD600 of 0.05.

  • Incubation: Incubate the culture at 28-30°C with vigorous shaking (180-200 rpm) for 48-72 hours.[1] Monitor bacterial growth by measuring the OD600.

  • Harvesting: Once the culture reaches the late logarithmic to early stationary phase, harvest the cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully decant and collect the supernatant, which contains the secreted this compound. The supernatant can be filter-sterilized using a 0.22 µm filter.

Protocol 2: Extraction and Purification of this compound using Amberlite XAD-16 Resin

This protocol details the extraction of this compound from culture supernatant followed by purification.

Materials:

  • Culture supernatant containing this compound

  • Amberlite XAD-16 resin

  • Concentrated HCl

  • Methanol (HPLC grade)

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Supernatant Preparation: Acidify the collected culture supernatant to pH 2.5 with concentrated HCl.[2]

  • Resin Adsorption: Add Amberlite XAD-16 resin (approximately 20 g per liter of supernatant) to the acidified supernatant and stir gently overnight at 4°C.

  • Resin Collection and Washing: Collect the resin by filtration and wash it with two column volumes of acidified deionized water (pH 2.5) to remove unbound impurities.

  • Elution: Elute the bound this compound from the resin with 100% methanol.[2] Collect the methanol eluate.

  • Concentration: Evaporate the methanol from the eluate using a rotary evaporator at a temperature below 40°C to obtain a concentrated this compound extract.

  • HPLC Purification:

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be 5% to 60% acetonitrile over 30 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 320 nm for the ferric complex) and collect the fractions corresponding to the this compound peak.

  • Verification: Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry.

Mandatory Visualization

Achromobactin_Biosynthesis_Regulation cluster_0 Extracellular Environment cluster_1 Bacterial Cell Iron_low Low Iron Fur Fur (apo) Iron_low->Fur leads to Iron_high High Iron Fur_Fe Fur-Fe2+ Complex Iron_high->Fur_Fe forms acsS_gene acsS gene Fur_Fe->acsS_gene Represses Fur->acsS_gene De-repression AcsS AcsS (ECF Sigma Factor) acsS_gene->AcsS Transcription & Translation RNAP RNA Polymerase AcsS->RNAP Binds to Acs_operon This compound Biosynthesis Genes RNAP->Acs_operon Initiates Transcription Achromobactin_synth This compound Synthesis Acs_operon->Achromobactin_synth Translation of enzymes Achromobactin_out This compound (secreted) Achromobactin_synth->Achromobactin_out Produces

Caption: Regulation of this compound biosynthesis by the ECF sigma factor AcsS in response to iron availability.

Achromobactin_Extraction_Workflow Start Start: Bacterial Culture (Iron-Deficient Medium) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Acidification Acidify to pH 2.5 Supernatant->Acidification SPE Solid-Phase Extraction (Amberlite XAD Resin) Acidification->SPE Wash Wash Resin SPE->Wash Elution Elute with Methanol Wash->Elution Concentration Concentrate Eluate Elution->Concentration HPLC HPLC Purification (C18 Column) Concentration->HPLC Analysis Quantification & Characterization (CAS Assay, Mass Spec) HPLC->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Optimizing Achromobactin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Achromobactin Biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which enzymes are essential for its biosynthesis?

A1: this compound is a siderophore, a small, high-affinity iron-chelating molecule, produced by various bacteria to acquire iron from their environment.[1][2][3] The biosynthesis of this compound is dependent on a set of enzymes encoded by the acs gene cluster.[4] Key enzymes involved in the core synthesis are AcsD, AcsA, and AcsC, which together condense citrate, ethanolamine (B43304), 2,4-diaminobutyrate, and α-ketoglutarate to form this compound.[5][6]

Q2: My culture is not producing any or very low levels of this compound. What are the primary factors to check?

A2: The most critical factor regulating this compound biosynthesis is iron availability.[4][7][8] High concentrations of iron in the growth medium will repress the expression of the this compound biosynthesis genes through the action of the Ferric uptake regulator (Fur) protein.[4][7][9] Ensure your medium is iron-limited. Other factors to consider include the pH of the medium, temperature, and the availability of essential precursors.[1][10]

Q3: How does iron concentration regulate this compound biosynthesis?

A3: In many bacteria, the expression of genes involved in siderophore biosynthesis is negatively regulated by the Ferric Uptake Regulator (Fur) protein.[4][9] In iron-replete conditions, Fur binds to Fe2+ and acts as a transcriptional repressor, binding to specific DNA sequences in the promoter regions of the this compound biosynthesis genes and blocking their transcription.[4][7][11] Conversely, under iron-limiting conditions, Fur is unable to bind DNA, leading to the derepression and subsequent expression of the biosynthesis genes.[7][9]

Q4: Can other metal ions affect this compound production?

A4: Yes, the presence of other metal ions can influence siderophore production.[8][12] Some metal ions may stimulate production, while others can be inhibitory.[8][13] For instance, ions like Zn2+ and Co2+ have been shown to stimulate the production of other siderophores.[13] It is advisable to analyze the trace metal composition of your medium if you suspect inhibition.

Q5: What is the optimal pH and temperature for this compound production?

A5: The optimal pH for siderophore production is generally around neutral (pH 7).[1][10] Deviations from this can affect not only bacterial growth but also the enzymatic reactions involved in biosynthesis. Temperature can also be a critical factor, with some studies showing that the production of secondary siderophores like this compound can be temperature-regulated.[3] The optimal temperature will be specific to the bacterial strain you are using.

Troubleshooting Guides

Guide 1: Low or No this compound Yield

Problem: You are observing significantly lower than expected or no this compound production in your bacterial culture.

Potential Cause Troubleshooting Steps
High Iron Concentration in Medium 1. Verify Medium Composition: Ensure you are using an iron-deficient medium.[4][7] 2. Glassware Preparation: Use acid-washed glassware to remove any trace iron contamination.[14][15] 3. Add an Iron Chelator: In initial experiments, you can add a high-affinity iron chelator (e.g., 2,2'-dipyridyl) to the medium to ensure iron limitation.[16]
Suboptimal Growth Conditions 1. Check pH: Measure and adjust the pH of your culture medium to be near neutral.[1][10] 2. Optimize Temperature: Ensure the incubation temperature is optimal for your specific bacterial strain's growth and siderophore production.[3]
Precursor Limitation 1. Analyze Medium Components: Confirm that the medium contains adequate precursors for this compound synthesis: citrate, a suitable nitrogen source for the synthesis of ethanolamine and 2,4-diaminobutyrate, and a carbon source for α-ketoglutarate.[5][6] 2. Supplement Precursors: Consider supplementing the medium with these precursors if a deficiency is suspected.
Genetic Issues with the Strain 1. Strain Integrity: Verify the identity and purity of your bacterial strain.[17] 2. Mutation in Biosynthesis Genes: If you are working with a mutant strain, confirm the integrity of the acs gene cluster. A mutation in a key biosynthesis gene like acsD can abolish production.[7]
Guide 2: Inconsistent Results in the CAS Assay

Problem: You are getting variable or unexpected results with the Chrome Azurol S (CAS) assay for this compound detection.

Potential Cause Troubleshooting Steps
Interfering Compounds in the Supernatant 1. Control for Organic Acids: Be aware that some organic acids can chelate iron and cause a color change in the CAS solution.[18] 2. Use a Siderophore-Deficient Mutant: Use a mutant strain incapable of producing siderophores as a negative control to determine the background CAS signal.[18]
Issues with CAS Reagent Preparation 1. Fresh FeCl₃ Solution: Always use a freshly prepared FeCl₃ solution for making the CAS reagent.[14][15] 2. Proper Mixing: Autoclave the media and CAS solutions separately and mix them only after they have cooled to approximately 50°C to prevent degradation of the dye complex.[14][15]
Assay Sensitivity and Timing 1. Incubation Time: For the CAS agar (B569324) plate assay, halo formation may take several days to become clearly visible.[15] 2. Quantitative vs. Qualitative: The liquid CAS assay provides a quantitative measure of siderophore production, while the agar plate assay is semi-quantitative.[19] Choose the appropriate assay for your experimental needs.

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for Siderophore Quantification

This protocol provides a method for quantifying the amount of siderophore produced in a liquid culture. The assay is based on the competition for iron between the siderophore and the CAS-iron complex, leading to a color change that can be measured spectrophotometrically.[18][19]

Methodology:

  • Culture Preparation:

    • Inoculate your bacterial strain into an iron-deficient liquid medium.

    • Incubate the culture under optimal conditions (e.g., 30°C with shaking at 170 rpm) for 48 hours.[18]

    • As a negative control, use an uninoculated medium or a culture of a known siderophore-deficient mutant.[18]

  • Supernatant Collection:

    • Harvest the cell-free supernatant by centrifuging the culture (e.g., 4,000 rpm for 5 minutes at 4°C).[18]

    • Filter the supernatant through a 0.22-µm filter to remove any remaining cells.[18]

  • CAS Assay:

    • In a 96-well plate, add 100 µl of the cell-free supernatant to 100 µl of the CAS assay solution.[18]

    • Prepare a reference by adding 100 µl of the uninoculated medium to 100 µl of the CAS assay solution.[18]

    • Incubate the plate at room temperature for a designated period (e.g., 20 minutes).

  • Data Analysis:

    • Measure the absorbance of the samples at 630 nm (OD₆₃₀) using a plate reader.

    • Calculate the siderophore units using the following formula: Siderophore Units = [ (Ar - As) / Ar ] * 100 Where:

      • Ar = Absorbance of the reference (medium + CAS solution)

      • As = Absorbance of the sample (supernatant + CAS solution)

Visualizations

Achromobactin_Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Biosynthesis cluster_product Product Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate AcsA AcsA DAB->AcsA alphaKG α-Ketoglutarate alphaKG->AcsA AcsD->AcsA Intermediate 1 AcsC AcsC AcsA->AcsC Intermediate 2 This compound This compound AcsC->this compound

Caption: Simplified workflow of this compound biosynthesis from its precursors.

Iron_Regulation_Pathway cluster_conditions Iron Conditions cluster_regulation Regulation cluster_outcome Outcome Iron_High High Iron Fur_Active Fur-Fe2+ Complex (Active Repressor) Iron_High->Fur_Active Iron_Low Low Iron Fur_Inactive Apo-Fur (Inactive) Iron_Low->Fur_Inactive acs_promoter acs gene promoter Fur_Active->acs_promoter Binds and Represses acs_genes acs genes No_this compound No this compound Production Fur_Inactive->acs_promoter Does not bind acs_promoter->acs_genes Transcription Achromobactin_Prod This compound Production acs_genes->Achromobactin_Prod

Caption: Regulation of this compound biosynthesis by iron via the Fur protein.

Troubleshooting_Workflow Start Low/No this compound Production Check_Iron Is the medium iron-deficient? Start->Check_Iron Check_Conditions Are growth conditions (pH, temp) optimal? Check_Iron->Check_Conditions Yes Fix_Iron Prepare fresh iron-deficient medium, use acid-washed glassware. Check_Iron->Fix_Iron No Check_Precursors Are precursors available? Check_Conditions->Check_Precursors Yes Fix_Conditions Adjust pH and temperature. Check_Conditions->Fix_Conditions No Check_Strain Is the strain correct and pure? Check_Precursors->Check_Strain Yes Fix_Precursors Supplement medium with precursors. Check_Precursors->Fix_Precursors No Fix_Strain Verify strain identity and purity. Check_Strain->Fix_Strain No Success Production Restored Check_Strain->Success Yes Fix_Iron->Check_Iron Fix_Conditions->Check_Conditions Fix_Precursors->Check_Precursors Fix_Strain->Check_Strain

Caption: A troubleshooting decision tree for low or no this compound production.

References

Technical Support Center: Addressing Pyoverdine Masking Effects in Achromobactin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the siderophore achromobactin in the presence of the fluorescent siderophore, pyoverdine. Pyoverdine's intense fluorescence and high iron affinity can often mask the detection and functional contribution of other siderophores like this compound.[1][2][3] This guide offers solutions to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am unable to detect this compound activity in my Pseudomonas culture supernatants using a standard CAS (Chrome Azurol S) assay. Does this confirm its absence?

A1: Not necessarily. The presence of pyoverdine, a significantly more effective siderophore, can mask the contribution of this compound in a CAS assay.[1][2] Wild-type strains producing both siderophores will show a strong positive CAS reaction primarily due to pyoverdine.

Troubleshooting Steps:

  • Genetic Approach: The most definitive method is to use a pyoverdine-deficient mutant (pvd⁻). By knocking out the genes responsible for pyoverdine biosynthesis, the masking effect is eliminated, allowing for the detection of secondary siderophores like this compound.[1]

  • Extended Incubation: In some cases, a color change in the CAS assay due to this compound may be observed after extended incubation periods, even with pyoverdine-deficient strains, as this compound production can be temperature-regulated and slower.[1]

  • Liquid CAS Assay: A liquid CAS assay can be more sensitive for quantifying siderophore activity in culture supernatants compared to plate-based assays.[1]

Q2: My culture supernatant is fluorescent. How can I specifically detect and quantify pyoverdine?

A2: The characteristic fluorescence of pyoverdine is a direct way to detect and quantify it.

Troubleshooting Steps:

  • Spectrofluorometry: Measure the fluorescence of the culture supernatant. Pyoverdine has a characteristic excitation maximum around 400 nm and an emission maximum around 460-467 nm.[4][5][6]

  • Iron Quenching: The fluorescence of pyoverdine is quenched upon binding to iron (Fe³⁺).[4][5][6][7][8] This property can be used to confirm that the fluorescence is from pyoverdine and to quantify the amount of iron-free pyoverdine. To measure total pyoverdine, iron can be stripped from the pyoverdine-iron complex using a strong chelator like 8-hydroxyquinoline, which restores fluorescence.[8]

  • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can be used to separate pyoverdine from other components in the culture supernatant for more accurate quantification.[9]

Q3: How can I separate pyoverdine and this compound for individual analysis?

A3: Chromatographic techniques are essential for the physical separation of these two siderophores.

Troubleshooting Steps:

  • Solid-Phase Extraction (SPE): SPE can be used as an initial purification step for pyoverdines from culture supernatants.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating different siderophores. An optimized HPLC method can resolve pyoverdine and this compound based on their different physicochemical properties.[9]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This advanced technique provides high-resolution separation and structural elucidation of different siderophores, including various isoforms of pyoverdine.[10]

Q4: What are the key structural and biosynthetic differences between pyoverdine and this compound?

A4: Pyoverdine and this compound have distinct structures and are synthesized by different enzymatic pathways.

  • Pyoverdine: Composed of three parts: a dihydroxyquinoline chromophore (responsible for its fluorescence), a variable peptide chain of 6-14 amino acids, and a small dicarboxylic acid side chain.[11][12][13][14] It is synthesized by Non-Ribosomal Peptide Synthetases (NRPSs).[1][11]

  • This compound: A citrate-based siderophore. Its structure consists of a citrate (B86180) core decorated with ethanolamine (B43304) and 2,4-diaminobutyrate, which are condensed with α-ketoglutarate.[15][16][17] It is synthesized by NRPS-Independent Siderophore (NIS) synthetases.[1][16]

Data Presentation

Table 1: Mass Spectrometry Data for Pyoverdine Variants from P. syringae 1448a

Pyoverdine Speciesm/z [M+H]⁺
Cyclic Pyoverdine1123
Linear Pyoverdine1141
Variant Pyoverdine1212

Data sourced from MALDI-TOF analysis.[1][18]

Experimental Protocols

Modified Liquid Chrome Azurol S (CAS) Assay

This protocol is adapted for use in a 96-well plate to quantify siderophore production in liquid culture supernatants.[1]

Materials:

  • CAS assay solution

  • 96-well microplate

  • Culture supernatants (from wild-type, pvd⁻, acr⁻, and pvd⁻/acr⁻ strains)

  • Fresh growth medium (as a blank)

Procedure:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[19][20]

  • In a 96-well plate, add 100 µL of culture supernatant to a well.

  • Add 100 µL of CAS assay solution to the same well.

  • Include a blank control by mixing 100 µL of fresh growth medium with 100 µL of CAS assay solution.

  • Incubate the plate at room temperature.

  • Measure the absorbance at 630 nm at regular intervals. A decrease in absorbance indicates iron chelation by siderophores.

Pyoverdine Purification

This protocol outlines a general procedure for purifying pyoverdine from bacterial culture supernatants.[21]

Materials:

  • Bacterial culture grown in iron-deficient medium

  • Centrifuge and bottles

  • 0.22 µm filter

  • Autoclave

  • Ultracentrifuge

Procedure:

  • Grow the bacterial strain in an appropriate iron-deficient medium to induce siderophore production.

  • Harvest the culture and remove bacterial cells by centrifugation.

  • Further clarify the supernatant by passing it through a 0.22 µm filter.

  • Confirm high pyoverdine production by checking for intense fluorescence in the supernatant.

  • Autoclave the filtered supernatant at 121°C for 15 minutes.

  • Perform ultracentrifugation at 149,000 x g for 4 hours to remove any remaining cellular debris.

  • Collect the supernatant containing the purified pyoverdine and store it at -80°C.

Visualizations

Logical Workflow for Overcoming Pyoverdine Masking

G Start Start: Difficulty in Detecting this compound Isolate Isolate Culture Supernatant Start->Isolate CAS_Assay Perform CAS Assay Isolate->CAS_Assay Fluorescence Measure Fluorescence (Ex: 400nm, Em: 460nm) Isolate->Fluorescence Negative_CAS Negative/Weak CAS Result CAS_Assay->Negative_CAS Positive_Fluorescence Strong Fluorescence? Fluorescence->Positive_Fluorescence PVD_Masking Hypothesis: Pyoverdine Masking Effect Negative_CAS->PVD_Masking Yes Positive_Fluorescence->PVD_Masking Yes PVD_Confirmed Conclusion: Pyoverdine Production Confirmed Positive_Fluorescence->PVD_Confirmed Yes Create_Mutant Create Pyoverdine Knockout Mutant (pvd-) PVD_Masking->Create_Mutant Re_Assay Re-run CAS Assay on pvd- Mutant Supernatant Create_Mutant->Re_Assay Positive_CAS Positive CAS Result? Re_Assay->Positive_CAS Confirm_Acr Conclusion: this compound Production Confirmed Positive_CAS->Confirm_Acr Yes No_Acr Conclusion: No Detectable This compound Production Positive_CAS->No_Acr No G Citrate Citrate AcsD AcsD (Type A NIS Synthetase) Citrate->AcsD Serine L-Serine Serine->AcsD O_Citryl_Serine O-Citryl-Serine AcsD->O_Citryl_Serine AcsE AcsE O_Citryl_Serine->AcsE O_Citryl_Ethanolamine O-Citryl-Ethanolamine AcsE->O_Citryl_Ethanolamine AcsA AcsA (Type C NIS Synthetase) O_Citryl_Ethanolamine->AcsA DAB 2,4-Diaminobutyrate DAB->AcsA Intermediate1 Intermediate 1 AcsA->Intermediate1 AcsC AcsC (Type B NIS Synthetase) Intermediate1->AcsC aKG α-Ketoglutarate aKG->AcsC This compound This compound AcsC->this compound

References

Technical Support Center: Optimizing High-Throughput Siderophore Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-throughput siderophore screening. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the optimization of siderophore screening parameters.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Chrome Azurol S (CAS) assay for siderophore detection?

The CAS assay is a colorimetric method used for the detection and quantification of siderophores.[1][2] It operates on the principle of competition for iron. In the assay reagent, the dye Chrome Azurol S is complexed with ferric iron (Fe³⁺) and a detergent, resulting in a blue-colored complex.[1][3][4] When a sample containing siderophores is introduced, the siderophores, having a higher affinity for iron than CAS, sequester the iron from the dye complex.[1][4] This removal of iron causes the dye to change color from blue to orange or yellow, and the intensity of this color change is proportional to the amount of siderophore present.[1][4]

Q2: My liquid CAS assay results are inconsistent between replicates. What are the potential causes and solutions?

Inconsistent results in a liquid CAS assay can arise from several factors:

  • Inaccurate Pipetting: The CAS assay is sensitive to the ratio of sample to reagent. Ensure accurate and consistent pipetting for all samples, standards, and controls.[5][6]

  • Media Composition Variability: Siderophore production is highly sensitive to the concentration of iron and other nutrients in the culture medium.[5] Ensure consistency in media preparation and use high-purity reagents to minimize variability.[5]

  • Interfering Substances: Components in the culture supernatant, such as phosphates and citrate (B86180), can interfere with the CAS reagent and chelate iron, leading to inaccurate readings.[5] It is advisable to run a blank of the uninoculated culture medium with the CAS reagent to check for background interference.[5]

  • Contamination: Microbial contamination can lead to unexpected siderophore production or degradation, affecting the consistency of your results.[6][7] Always maintain aseptic techniques throughout your experimental workflow.[8]

Q3: I am observing a color change in my negative control (uninoculated medium) on a CAS agar (B569324) plate. What could be the reason?

A color change in the negative control, often referred to as a false positive, can be caused by certain components in your culture medium that can chelate iron and react with the CAS reagent.[5] Phosphates and citrate are known interfering substances.[5] To troubleshoot this, you can run a negative control with uninoculated growth medium on a CAS plate. If the medium itself reacts, you may need to consider switching to a different basal medium with lower concentrations of interfering components.[5]

Q4: No color change is observed in my assay, even with known siderophore-producing organisms. What should I investigate?

The absence of a color change, or a false negative, can be due to several factors:[7]

  • Insufficient Siderophore Production: The organism may not be producing siderophores under the current culture conditions.[7] Siderophore production is often induced by iron-limiting conditions.[9] Ensure your growth medium is iron-depleted.

  • Ineffective CAS Reagent: The CAS reagent may not be suitable for detecting the specific type of siderophore produced by your organism, or the reagent may have degraded.[7]

  • Incorrect Measurement Parameters: Ensure you are measuring the absorbance at the correct wavelength (typically around 630 nm for the CAS assay).[1][7]

  • Sub-optimal Experimental Conditions: Factors such as pH, temperature, and incubation time can significantly impact siderophore production.[7][10] These parameters may need to be optimized for your specific microorganism.

Q5: Can I use standard growth media like LB or TSB for siderophore screening with the CAS assay?

Commonly used growth media are often not suitable for the CAS assay because of their high iron and nutrient content, which can repress siderophore production and interfere with the assay.[4][11] It is recommended to use an iron-deficient medium, such as a modified M9 medium, to induce siderophore synthesis.[4][11][12][13][14]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during high-throughput siderophore screening.

ProblemPotential Cause(s)Recommended Solution(s)
No or weak color change in samples Insufficient siderophore production.[7]Optimize culture conditions (e.g., use iron-depleted media, adjust pH, temperature, and incubation time).[7][9][10]
Ineffective CAS reagent.[7]Prepare fresh CAS reagent and ensure proper storage. Verify the reagent's efficacy with a known siderophore standard.
Incorrect measurement wavelength.[7]Confirm the spectrophotometer is set to the correct wavelength for the CAS assay (around 630 nm).[1]
Inconsistent results between replicates Inaccurate pipetting.[5][6]Calibrate pipettes regularly and ensure consistent and careful liquid handling.[6]
Non-homogenous samples.Gently mix samples before adding the CAS reagent.
Variability in media preparation.[5]Use a standardized protocol for media preparation with high-purity reagents.[5]
High background in negative controls Media components interfering with the CAS assay.[5]Test the uninoculated medium with the CAS reagent. If interference is observed, consider using a minimal medium or a medium with a different composition.[5]
Iron contamination in glassware.[8]Acid-wash all glassware to remove trace iron.[3][8]
Color change in CAS reagent upon preparation Contamination or oxidation of the dye.[7]Ensure high-purity water and reagents are used. Prepare the solution in a clean environment.
Improper mixing or order of reagent addition.Follow the protocol for CAS reagent preparation carefully, ensuring the correct order of addition and proper mixing.[14][15]

Optimization of Experimental Parameters

Siderophore production is significantly influenced by various physicochemical parameters. The optimal conditions can be strain-dependent.[9] The following tables summarize key parameters and their typical optimal ranges for enhancing siderophore production.

Table 1: Influence of Media Components on Siderophore Production

ParameterTypical Optimal Range/ConditionNotes
Iron Concentration Iron-depleted or iron-limited conditions.[9][13][16]Siderophore production is generally inversely proportional to the iron concentration in the medium.[13] The threshold for repression of siderophore production can vary between microorganisms.[16]
Carbon Source Varies by organism (e.g., succinate, glucose, glycerol).[10][17][18]The choice of carbon source can significantly impact the yield of siderophores.[17][18]
Nitrogen Source Varies by organism (e.g., ammonium (B1175870) chloride, asparagine, ammonium nitrate).[10][13][16][17][18]The type and concentration of the nitrogen source can influence siderophore biosynthesis.[13][16]
Amino Acids Supplementation with specific amino acids (e.g., casamino acids, ornithine, asparagine) can enhance production.[13][17][18]The effect of amino acid supplementation is often strain-specific.[13]

Table 2: Influence of Physicochemical Parameters on Siderophore Production

ParameterTypical Optimal RangeNotes
pH Neutral to slightly alkaline (pH 7-8).[10][16][17][18]The optimal pH for siderophore production can vary, but most studies report maximal yields in the neutral to slightly alkaline range.[10][16]
Temperature 25°C - 37°C.[10][17][18]The optimal temperature is dependent on the specific microorganism being cultured.[10]
Incubation Time 24 - 72 hours.[14][17][18]The optimal incubation time for maximum siderophore yield should be determined empirically for each strain.[17]
Aeration Shaking conditions are often optimal.[10]Adequate aeration can enhance microbial growth and, consequently, siderophore production.

Experimental Protocols

Protocol 1: High-Throughput Liquid Chrome Azurol S (CAS) Assay

This protocol is adapted for a 96-well microplate format for the rapid screening of siderophore production.[1]

Materials:

  • 96-well microtiter plates

  • Bacterial cultures grown in iron-limited medium

  • CAS assay solution

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 630 nm

Procedure:

  • Culture the bacterial isolates in an appropriate iron-limited medium in a 96-well plate format.[1]

  • After incubation, centrifuge the microplate to pellet the bacterial cells.[1]

  • Carefully transfer a specific volume (e.g., 100 µL) of the cell-free supernatant from each well to a new 96-well plate using a multichannel pipette.[1]

  • Add an equal volume (e.g., 100 µL) of the CAS assay solution to each well containing the supernatant.[1]

  • Include negative controls (uninoculated medium) and positive controls (a known siderophore producer or a pure siderophore standard).

  • Incubate the plate at room temperature for a specified period (e.g., 2 hours), protected from light.[1]

  • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculate the siderophore units or relative production using the formula: Siderophore Unit = (Ar - As) / Ar * 100, where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.[1]

Protocol 2: High-Throughput CAS Agar Plate Assay

This protocol allows for the simultaneous screening of multiple isolates for siderophore production on a solid medium.[19]

Materials:

  • Petri dishes

  • CAS agar medium

  • Bacterial isolates

  • A 96-pin replicator or multichannel pipette

Procedure:

  • Prepare CAS agar plates according to a standard protocol.[19]

  • Inoculate the bacterial isolates onto the CAS agar plates. This can be done by spotting a small volume of liquid culture or by using a 96-pin replicator for high-throughput screening.[19]

  • Incubate the plates at the optimal temperature for the microorganisms being tested.[19]

  • Monitor the plates for the appearance of a color change (from blue to orange/yellow) around the colonies, which indicates siderophore production.[19]

  • The diameter of the halo can be measured as a semi-quantitative assessment of siderophore production.

Visualizations

G High-Throughput Siderophore Screening Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Isolate Bacterial Isolate Library Inoculate Inoculate Isolates in 96-Well Plates Isolate->Inoculate Media Prepare Iron-Limited Growth Medium Media->Inoculate CAS_Reagent Prepare CAS Assay Reagent Assay Perform Liquid CAS Assay CAS_Reagent->Assay Incubate Incubate to Allow Growth & Siderophore Production Inoculate->Incubate Harvest Harvest Cell-Free Supernatant Incubate->Harvest Harvest->Assay Measure Measure Absorbance at 630 nm Assay->Measure Calculate Calculate Siderophore Production Units Measure->Calculate Identify Identify 'Hit' Isolates with High Production Calculate->Identify

Caption: High-Throughput Siderophore Screening Workflow.

G Principle of the Chrome Azurol S (CAS) Assay CAS_Fe CAS-Fe³⁺ Complex (Blue) Siderophore_Fe Siderophore-Fe³⁺ Complex CAS_Fe->Siderophore_Fe + Siderophore Free_CAS Free CAS (Orange/Yellow) CAS_Fe->Free_CAS releases Siderophore Siderophore Siderophore->Siderophore_Fe

Caption: Principle of the Chrome Azurol S (CAS) Assay.

G Troubleshooting Decision Tree for Siderophore Screening Start Inconsistent or Unexpected Screening Results Problem What is the primary issue? Start->Problem NoSignal No or Weak Signal Problem->NoSignal No Signal Inconsistent Inconsistent Replicates Problem->Inconsistent Inconsistency HighBg High Background Problem->HighBg High Background CheckProd Check Siderophore Production: - Use iron-limited medium - Optimize growth conditions NoSignal->CheckProd CheckPipetting Check Pipetting Accuracy: - Calibrate pipettes - Ensure consistent technique Inconsistent->CheckPipetting CheckMedia Check Media Interference: - Run uninoculated media control - Consider alternative media HighBg->CheckMedia CheckReagent Check CAS Reagent: - Prepare fresh reagent - Test with a positive control CheckProd->CheckReagent

Caption: Troubleshooting Decision Tree for Siderophore Screening.

References

Technical Support Center: Statistical Optimization of Siderophore Production Medium

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the statistical optimization of siderophore production medium. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of statistically optimizing a siderophore production medium?

The primary goal is to enhance the yield of siderophores by systematically identifying the most influential media components and culture conditions and determining their optimal levels.[1] This approach is more efficient than the traditional "one-factor-at-a-time" method, which often fails to identify the interactions between different variables.[1][2]

Q2: What are the most common statistical methodologies used for this purpose?

A two-stage statistical approach is widely adopted:

  • Plackett-Burman Design (PBD): This is a screening method used to identify the most significant factors influencing siderophore production from a large number of variables with a minimal number of experiments.[3][4][5]

  • Response Surface Methodology (RSM): Once the critical factors are identified, RSM is used to optimize their concentrations and study their interactions to find the levels that yield the maximum response.[6][7] Common RSM designs include the Central Composite Design (CCD) and the Box-Behnken Design (BBD).[2][3][8]

Q3: Which media components and physical factors are typically screened for siderophore production?

A variety of chemical and physical factors can influence siderophore production. Key factors frequently investigated include:

  • Carbon Sources: Succinic acid, glucose, glycerol, mannitol.[3][8][9]

  • Nitrogen Sources: Ammonium (B1175870) nitrate, ammonium sulfate, peptone.[8][10]

  • Phosphate Sources: K₂HPO₄, KH₂PO₄.[3]

  • Trace Elements: MgSO₄·7H₂O, and critically, the concentration of iron (FeCl₃), as siderophore production is typically induced under iron-limited conditions.[3][8][10][11]

  • Physical Parameters: pH, temperature, and incubation time.[3][12][13]

Q4: How is siderophore production quantified in these experiments?

The most common method is the Chrome Azurol S (CAS) assay.[14][15] This universal chemical test is based on the high affinity of siderophores for ferric iron. In the assay, siderophores remove iron from a blue-colored CAS-iron complex, causing a color change to orange or yellow.[14][15] The change in absorbance, typically measured at 630 nm, is used to quantify the amount of siderophore produced, often expressed as "% siderophore units (% SU)".[8][10][13]

Troubleshooting Guides

Issue 1: Low or No Siderophore Yield in Optimized Medium

  • Question: I have completed the statistical optimization, but the validation experiment shows a very low yield. What could be the cause?

  • Answer:

    • Iron Contamination: Siderophore production is repressed by iron.[11] Ensure all glassware is acid-washed to remove trace iron.[16] Use high-purity reagents and check if any media components (e.g., peptone, yeast extract) have high intrinsic iron content.

    • Suboptimal Factor Range: The optimal conditions might lie outside the range tested in your RSM experiment. Consider performing a new set of experiments with broader ranges for the most significant factors.

    • Inaccurate Model Prediction: A low coefficient of determination (R²) or a significant "lack of fit" in your RSM analysis indicates that the model is not a good predictor.[8][17] Re-evaluate your experimental design and results.

    • Strain Viability: Ensure your inoculum is healthy and in the correct growth phase (typically log phase) before introducing it to the production medium.[10]

Issue 2: Inconsistent or Unreliable CAS Assay Results

  • Question: My CAS assay results are not reproducible. What are the common pitfalls?

  • Answer:

    • Reagent Stability: The CAS assay solution can be unstable. It is recommended to prepare it fresh or store it protected from light. Any change in the blue color of the reference solution before the assay indicates degradation.[18]

    • Interfering Substances: Some media components or other microbial metabolites (like organic acids) can weakly chelate iron and cause a false positive result.[16] It is essential to run a control with uninoculated medium.

    • Incorrect pH: The pH of the final reaction mixture can affect the color of the CAS dye complex. Ensure the pH of your sample does not drastically alter the buffered pH of the assay solution.[15]

    • Pipetting Errors: Inaccurate pipetting, especially of the culture supernatant or the CAS solution, can lead to significant variations.[18]

Issue 3: Plackett-Burman Design Fails to Identify Any Significant Factors

  • Question: After running my Plackett-Burman experiment, the statistical analysis shows no factors have a significant effect on siderophore production. What should I do?

  • Answer:

    • Narrow Factor Levels: The "high" and "low" levels for your tested variables might be too close to each other, resulting in no discernible effect on the output. Widen the range between the levels and repeat the experiment.

    • Critical Factor Missing: You may have omitted a crucial factor from your screening design. Review the literature for the specific microorganism you are working with to ensure all potentially important nutrients and conditions are included.

    • High Experimental Error: Large variations between replicate runs can mask the true effects of the factors. Review your experimental procedures for sources of error, such as inconsistencies in inoculum preparation, incubation conditions, or the quantification assay.[1]

Experimental Protocols

Protocol 1: Screening of Variables using Plackett-Burman Design (PBD)

This protocol is used to identify the most significant media components and environmental factors.

  • Variable Selection: Choose up to 11 variables (e.g., succinic acid, K₂HPO₄, KH₂PO₄, (NH₄)₂SO₄, MgSO₄·7H₂O, pH, temperature) for screening.[3]

  • Level Assignment: For each variable, define a high (+) and a low (-) level based on literature review or preliminary experiments.

  • Experimental Design: Generate a PBD matrix for the chosen number of variables. This design will specify the combination of high and low levels for each experimental run. A 12-run PBD is common for screening up to 11 factors.

  • Conduction of Experiments: Prepare the media for each run as specified in the design matrix. Inoculate with a standardized culture of the microorganism.

  • Incubation: Incubate the cultures under the specified conditions (e.g., temperature, time).

  • Quantification: After incubation, centrifuge the cultures to obtain the cell-free supernatant. Quantify siderophore production using the CAS assay.[3]

  • Data Analysis: Analyze the results to calculate the main effect of each variable. Factors with high effect values and a p-value < 0.05 are considered significant and are selected for further optimization.

Protocol 2: Optimization using Response Surface Methodology (RSM)

This protocol is used to find the optimal levels of the significant factors identified via PBD.

  • Factor Selection: Choose the 2-4 most significant factors identified from the PBD screening.

  • Design Selection: Select an RSM design, such as a Central Composite Design (CCD). A CCD consists of factorial points, axial points (star points), and center points.[6][19]

  • Level Assignment: Define five levels for each factor: -α (low axial), -1 (low factorial), 0 (center), +1 (high factorial), and +α (high axial).

  • Experimental Design: Generate the experimental matrix based on the CCD. This will define the specific concentration or value of each factor for every run.

  • Conduction and Quantification: Perform the experiments as defined by the matrix, and quantify the siderophore yield (the response) for each run.

  • Model Fitting and Analysis: Use statistical software to fit the experimental data to a second-order polynomial equation.[17] Analyze the model's significance using ANOVA, determine the coefficient of determination (R²), and generate 3D response surface plots to visualize the relationship between variables and the response.[6][7]

  • Validation: Use the model to predict the optimal conditions for maximum siderophore production. Perform a validation experiment at these predicted levels to confirm the model's accuracy.[12]

Protocol 3: Chrome Azurol S (CAS) Liquid Assay

This protocol quantifies siderophore production in a liquid sample.

  • CAS Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves carefully mixing solutions of Chrome Azurol S, FeCl₃, and a detergent like HDTMA in a buffer.[16]

  • Sample Preparation: Grow the bacterial culture in the test medium. After incubation, centrifuge the culture at 10,000 rpm for 15 minutes to pellet the cells. The resulting cell-free supernatant contains the siderophores.[6]

  • Assay Reaction: Mix the cell-free supernatant with the CAS assay solution (e.g., in a 1:1 ratio). Use uninoculated medium as the reference (Ar).[16]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 2 hours).[16]

  • Measurement: Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm using a spectrophotometer.[8]

  • Calculation: Calculate the siderophore units (% SU) using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100[8][10]

Data Presentation

Table 1: Example of a Plackett-Burman Design Matrix and Response

This table shows a 12-run PBD for screening 7 variables (A-G) and 4 dummy variables (H-K). The response is the measured siderophore yield.

RunABCDEFGHIJKSiderophore Yield (% SU)
1+1-1+1-1-1-1+1+1+1-1+165.2
2-1+1-1+1-1-1-1+1+1+1-158.9
3+1-1+1-1+1-1-1-1+1+1+172.1
4-1+1-1+1-1+1-1-1-1+1+161.4
5+1-1-1-1+1+1+1-1+1-1+175.8
6-1+1-1-1-1+1+1+1-1+1-160.3
7-1-1+1+1+1-1+1-1-1-1+168.5
8-1-1-1-1-1-1-1-1-1-1-155.0
9+1+1-1+1+1-1-1+1-1-1-169.7
10+1+1+1-1-1+1-1+1-1-1+166.2
11-1+1+1+1-1-1+1-1+1-1-163.1
12+1+1+1+1+1+1+1+1+1+1+178.3

Variables A-G represent actual factors; H-K are dummy variables used to estimate experimental error.

Table 2: Example of a Central Composite Design (CCD) for Three Factors

This table shows the experimental runs for optimizing three significant factors (e.g., Succinic Acid, pH, Temperature).

RunCoded Variable (X₁)Coded Variable (X₂)Coded Variable (X₃)Actual Succinic Acid (g/L)Actual pHActual Temp (°C)Siderophore Yield (% SU)
1-1-1-13.06.52662.5
21-1-15.06.52670.1
3-11-13.07.52668.4
411-15.07.52675.3
5-1-113.06.53065.8
61-115.06.53072.9
7-1113.07.53071.5
81115.07.53080.2
9-1.68002.327.02864.1
101.68005.687.02878.6
110-1.6804.06.162866.7
1201.6804.07.842874.3
1300-1.684.07.024.6461.9
14001.684.07.031.3676.8
150004.07.02882.1
160004.07.02882.5
170004.07.02882.3

Visualizations

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation PBD Plackett-Burman Design (Identify Key Factors) PBD_Exp Perform PBD Experiments PBD->PBD_Exp PBD_Analysis Statistical Analysis (Find Significant Variables) PBD_Exp->PBD_Analysis RSM Response Surface Methodology (e.g., Central Composite Design) PBD_Analysis->RSM Input: Significant Factors (e.g., pH, Temp) RSM_Exp Perform RSM Experiments RSM->RSM_Exp RSM_Analysis Model Fitting & ANOVA (Generate Predictive Model) RSM_Exp->RSM_Analysis Validation Predict Optimal Conditions RSM_Analysis->Validation Input: Predictive Model Equation Validation_Exp Conduct Validation Experiment Validation->Validation_Exp Result Maximized Siderophore Yield Validation_Exp->Result G center Siderophore Yield F1 Factor A (e.g., Carbon Source) F1->center +/- Effect F2 Factor B (e.g., Nitrogen Source) F2->center +/- Effect F3 Factor C (e.g., pH) F3->center +/- Effect F4 Factor D (e.g., Temperature) F4->center +/- Effect F5 Factor E (e.g., K2HPO4) F5->center +/- Effect F6 Factor F (e.g., MgSO4) F6->center +/- Effect G cluster_0 RSM Analysis X1 Factor 1 (e.g., pH) Response Siderophore Yield X1->Response Linear & Quadratic Effects (X₁, X₁²) Interaction Interaction Effect (X₁X₂) X1->Interaction X2 Factor 2 (e.g., Temperature) X2->Response Linear & Quadratic Effects (X₂, X₂²) X2->Interaction Interaction->Response

References

Technical Support Center: Enhancing Vertical Flow Assay Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the performance of vertical flow assays (VFAs) for detection.

Troubleshooting Guide

This guide addresses specific issues that may arise during your vertical flow assay experiments, offering potential causes and actionable solutions.

Issue Potential Causes Solutions & Recommendations
1. Weak or No Signal (Low Sensitivity) Insufficient Analyte-Antibody Binding Time: The sample may be flowing through the membrane too quickly.[1][2]Introduce a Flow Delay: Integrate a dissolvable polyvinyl alcohol (PVA) membrane to temporarily pause the sample flow, increasing the interaction time between the analyte and capture antibodies.[3][4] • Optimize Membrane Pore Size: Slower membranes (smaller pore size) can increase the assay run-time, allowing more time for binding.[5]
Inefficient Conjugate Release: The dried conjugate may not be fully rehydrated and released from the conjugate pad.[6]Optimize Conjugate Pad Treatment: Pre-treat the conjugate pad with a buffer containing sugars (e.g., 5% w/v lactose (B1674315) or sucrose), proteins (e.g., BSA), and detergents (e.g., Tween-20) to improve conjugate release.[3][7] • Select Appropriate Pad Material: Use materials like glass fiber or cellulose (B213188) with optimal density and bed volume for your specific assay requirements.[6]
Inactive Reagents: Antibodies or other biological components may have degraded due to improper storage or handling.Verify Reagent Stability: Ensure antibodies and other reagents are stored at the recommended temperatures and have not expired. • Confirm Antibody Activity: Test the activity of capture and detection antibodies using a proven method like ELISA.
2. High Background (Non-Specific Binding) Inadequate Blocking: The membrane and other components may have unbound sites that non-specifically adsorb the detection conjugate.Optimize Blocking Buffer: Empirically test different blocking agents (e.g., BSA, casein, non-fat dry milk) and their concentrations.[8] The addition of a detergent like Tween-20 (e.g., 0.4%) can also reduce background.[8] • Increase Blocking Incubation Time/Temperature: Extend the blocking step to ensure complete coverage of non-specific sites.
Suboptimal Washing Steps: Insufficient washing may leave unbound conjugate on the membrane.Increase Wash Volume and/or Repetitions: Ensure thorough removal of unbound reagents by increasing the volume or number of wash steps.
Hydrophobic Interactions: Components of the assay may be interacting non-specifically due to hydrophobicity.Include Detergents: Add non-ionic detergents like Tween-20 or Triton X-100 to the sample and wash buffers to minimize hydrophobic interactions.
3. False Positive Results Cross-Reactivity: The antibodies may be binding to other molecules in the sample that are structurally similar to the target analyte.Evaluate Antibody Specificity: Test the cross-reactivity of your antibodies against a panel of potentially interfering substances. • Use High-Affinity Monoclonal Antibodies: Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.
Heterophilic Antibodies in Sample: The sample may contain antibodies (e.g., human anti-mouse antibodies - HAMA) that can bridge the capture and detection antibodies.[9]Incorporate Blocking Agents: Use blocking agents specifically designed to neutralize heterophilic antibodies, such as TRU Block™.[10] • Sample Dilution: Diluting the sample can sometimes mitigate the effect of interfering antibodies.[6]
Conjugate Aggregation: The nanoparticle conjugates may have aggregated, leading to non-specific signal.Assess Conjugate Quality: Visually inspect the conjugate solution for signs of aggregation. Confirm particle size and stability using techniques like dynamic light scattering (DLS). • Optimize Conjugation and Storage Buffers: Ensure the pH and ionic strength of buffers used for conjugation and storage are optimal to prevent aggregation.
4. Inconsistent or Irregular Flow Inconsistent Material Properties: Lot-to-lot variability in membranes or pads can affect flow characteristics.Qualify New Lots of Materials: Test each new batch of materials to ensure consistent performance. • Work with a Reliable Supplier: Choose suppliers that can provide materials with consistent quality and specifications.[11]
Improper Assembly of Components: Poor contact between the layers of the assay can obstruct the vertical flow path.Ensure Uniform Assembly: Check that all components (sample pad, conjugate pad, membrane, absorbent pad) are correctly aligned and in firm contact.
Sample Viscosity: Highly viscous samples can lead to slow or uneven flow.[12]Sample Pre-treatment: Dilute viscous samples in an appropriate buffer before applying them to the assay.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a vertical flow assay (VFA) compared to a lateral flow assay (LFA)?

Vertical flow assays offer several key advantages over traditional lateral flow formats, including:

  • Faster Time-to-Result: VFAs typically have a shorter assay time, often under 5 minutes, because the sample flows directly through the membrane stack.[1][13]

  • Higher Multiplexing Capability: The design of VFAs allows for the simultaneous detection of multiple analytes in a single sample.[1][2]

  • Reduced Hook Effect: The vertical flow design helps to mitigate the hook effect, a phenomenon where high concentrations of the analyte can lead to false-negative results.[14]

  • Larger Sample Volume Capacity: VFAs can often accommodate larger sample volumes compared to LFAs.[4][5]

Q2: How do I select the right nitrocellulose membrane for my VFA?

The choice of nitrocellulose membrane is critical for assay performance. Key parameters to consider include:

  • Pore Size: This affects the capillary flow rate. Smaller pore sizes lead to slower flow, which can increase sensitivity by allowing more time for binding reactions.[5] Conversely, larger pore sizes result in faster assays.

  • Thickness: The thickness of the membrane impacts its volume capacity and handling properties.[2]

  • Surfactant Content: Manufacturers often treat membranes with surfactants to ensure proper wetting. The type and amount of surfactant can influence protein binding and flow characteristics.

It is recommended to screen a variety of membranes with different specifications to find the optimal one for your specific assay.

Q3: What is the purpose of a conjugate pad and how should it be treated?

The conjugate pad stores the dried detection conjugate (e.g., antibody-coated gold nanoparticles) and is responsible for its consistent release upon sample application.[6] Proper treatment of the conjugate pad is crucial for stability and performance.[6] A typical treatment involves immersing the pad in a solution containing:

  • Sugars (e.g., sucrose, lactose): These act as stabilizers for the dried antibodies.[3]

  • Proteins (e.g., BSA): These help to prevent non-specific binding of the conjugate to the pad itself and can aid in smooth release.

  • Detergents (e.g., Tween-20): These facilitate the rehydration and release of the conjugate.[7]

After treatment, the pad should be dried thoroughly before the conjugate is applied.

Q4: How can I improve the long-term stability of my VFA strips?

Improving the stability of your assay involves optimizing several components:

  • Conjugate Pad Treatment: As mentioned above, using stabilizing sugars like lactose (e.g., 5% w/v) in the conjugate pad treatment can significantly improve the long-term stability of the antibodies.[3][4]

  • Drying and Curing: Proper drying of all components, especially the conjugate pad and the striped membrane, is essential. This is often done in a controlled environment with low humidity.

  • Packaging: Store the finished test strips in sealed pouches with a desiccant to protect them from moisture.

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration during VFA development and troubleshooting.

Table 1: Common Blocking Agent Concentrations

Blocking Agent Typical Starting Concentration Notes
Bovine Serum Albumin (BSA)1-3% (w/v)A common and effective blocking agent.
Casein / Non-Fat Dry Milk1-5% (w/v)A cost-effective alternative to BSA. May contain biotin, which can interfere with avidin-biotin systems.
Tween-200.05-0.5% (v/v)Often used in conjunction with a protein blocker to reduce non-specific binding. A concentration of 0.4% has been shown to provide a high signal with low background.[8]

Table 2: Conjugate Pad Treatment Formulations

Component Example Concentration Purpose
Buffer10 mM PBS or 5 mM Borate Buffer (pH 7.4)Provides a stable chemical environment.
Sugar (Lactose)5% (w/v)Enhances long-term stability of dried antibodies.[3]
Sugar (Sucrose)5-20% (w/v)Stabilizer and aids in rehydration.
Protein (BSA)1% (w/v)Prevents non-specific binding and aids in conjugate release.
Detergent (Tween-20)0.05-0.5% (v/v)Facilitates rehydration and release of the conjugate.[7]

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

Objective: To determine the optimal blocking agent and concentration to minimize non-specific binding and maximize the signal-to-noise ratio.

Materials:

  • Nitrocellulose membranes

  • Various blocking agents (e.g., BSA, casein, non-fat dry milk)

  • Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)

  • Tween-20

  • Detection conjugate

  • Negative and positive control samples

Procedure:

  • Prepare a range of blocking buffers:

    • Dissolve different blocking agents in PBS or TBS at various concentrations (e.g., 1%, 3%, 5% w/v).

    • For each blocking agent and concentration, prepare a solution with and without 0.05% Tween-20.

  • Block the membranes:

    • Immerse the nitrocellulose membranes in the different blocking buffers for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Wash the membranes:

    • Wash the membranes three times with the corresponding buffer (PBS or TBS) containing 0.05% Tween-20.

  • Dry the membranes:

    • Dry the membranes according to your standard protocol.

  • Assemble the VFA devices.

  • Test with negative and positive controls:

    • Run negative control samples (containing no analyte) on devices with each blocking condition to assess the background signal.

    • Run positive control samples (containing a known concentration of the analyte) to assess the signal intensity.

  • Analyze the results:

    • Visually inspect or use a reader to quantify the signal intensity at the test and control lines.

    • Select the blocking buffer formulation that provides the lowest background with the negative control while maintaining a strong signal with the positive control.

Protocol 2: Conjugate Pad Treatment and Loading

Objective: To prepare the conjugate pad to ensure the stability and efficient release of the detection conjugate.

Materials:

  • Conjugate pad material (e.g., glass fiber)

  • Treatment buffer components (e.g., buffer salts, sucrose/lactose, BSA, Tween-20)

  • Optimized detection conjugate

  • Forced-air convection oven

  • Desiccator

Procedure:

  • Prepare the treatment buffer:

    • Based on prior optimization, prepare a treatment buffer. A good starting point is 10 mM PBS (pH 7.4) containing 5% sucrose, 1% BSA, and 0.05% Tween-20.[7]

  • Treat the conjugate pads:

    • Immerse the conjugate pad material in the treatment buffer until fully saturated.

  • Dry the treated pads:

    • Dry the pads in a forced-air convection oven for 1-2 hours at 37°C.[6]

  • Cure and store the pads:

    • Store the dried, treated pads in a desiccator with a relative humidity of <20% overnight.[6]

  • Apply the conjugate:

    • Apply the optimized detection conjugate solution evenly onto the treated and dried pads. This can be done by immersion or automated dispensing.

  • Dry the conjugate-loaded pads:

    • Dry the pads again in a forced-air convection oven for 1 hour at 37°C.[6]

  • Final Curing:

    • Cure the final conjugate pads overnight in a desiccated environment (<20% humidity) before assembling them into the VFA strips.[6]

Visualizations

VFA_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution Prep_Membrane Prepare Nitrocellulose Membrane (Blocking) Assembly Assemble VFA Device Prep_Membrane->Assembly Prep_Conjugate Prepare Conjugate Pad (Treatment & Loading) Prep_Conjugate->Assembly Prep_Absorbent Prepare Absorbent Pad Prep_Absorbent->Assembly Add_Sample 1. Add Sample Assembly->Add_Sample Flow_Through 2. Sample Flows Vertically Add_Sample->Flow_Through Analyte_Binding 3. Analyte Binds to Conjugate Flow_Through->Analyte_Binding Capture 4. Analyte-Conjugate Complex is Captured on Membrane Analyte_Binding->Capture Add_Wash 5. Add Wash Buffer Capture->Add_Wash Read_Result 6. Read Result Add_Wash->Read_Result

Caption: Workflow for a typical vertical flow assay experiment.

Troubleshooting_Logic cluster_Sensitivity Low Sensitivity cluster_Specificity Low Specificity Start Problem Observed Weak_Signal Weak or No Signal Start->Weak_Signal High_Background High Background Start->High_Background False_Positive False Positive Start->False_Positive Check_Flow Optimize Flow Rate / Delay Weak_Signal->Check_Flow Check_Conjugate Improve Conjugate Release Weak_Signal->Check_Conjugate Check_Reagents Verify Reagent Activity Weak_Signal->Check_Reagents Optimize_Blocking Optimize Blocking Buffer High_Background->Optimize_Blocking Check_Antibodies Check Antibody Specificity False_Positive->Check_Antibodies Check_Sample Test for Interferences False_Positive->Check_Sample

Caption: A logical guide for troubleshooting common VFA issues.

References

Technical Support Center: Minimizing Interference in Photometric Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photometric bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and minimize common sources of interference in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of interference in photometric bioactivity assays?

A1: The most common types of interference in photometric (absorbance, fluorescence, and luminescence) bioactivity assays include:

  • Compound Autofluorescence: The test compound itself emits light at the same wavelengths used for detection, leading to a false-positive signal.[1][2] This is especially prevalent with excitation light between 360-488 nm and emission in the 500-550 nm range.[3]

  • Fluorescence Quenching: The test compound absorbs the excitation or emission light of the fluorophore in the assay, leading to a decrease in signal and potentially a false-negative result.[2]

  • Colored Compound Interference: In absorbance assays, colored compounds can absorb light at the detection wavelength, leading to an artificially high reading. This is known as the inner filter effect.[4]

  • Turbidity and Precipitation: Compounds that are insoluble in the assay buffer can form a precipitate, which scatters light and causes an increase in absorbance readings.[3]

  • Compound Aggregation: At certain concentrations, some small molecules can form colloidal aggregates that nonspecifically inhibit enzymes, leading to false-positive results.[5]

  • Sample Matrix Effects: Components in complex biological samples, such as serum or plasma, can interfere with the assay chemistry or detection.[6] This includes endogenous fluorescent molecules like NADH and flavins.[7]

Q2: How can I proactively identify potential interference from my test compounds?

A2: Proactive identification of interference is crucial to avoid wasting resources on false positives or negatives. Key strategies include:

  • Compound-Only Controls: Run controls containing only the test compound in the assay buffer to measure its intrinsic absorbance or fluorescence at the assay wavelengths.[8]

  • Pre-Screening of Compound Library: Before starting a high-throughput screening (HTS) campaign, it is beneficial to perform a "pre-read" of the compound library to identify autofluorescent compounds.[9]

  • Orthogonal Assays: Confirm hits from the primary screen using an orthogonal assay that employs a different detection method (e.g., confirming a fluorescence-based hit with an absorbance-based assay).[4]

  • Counter-Screens: Implement specific counter-screens to identify common interfering compounds, such as those that inhibit a reporter enzyme like luciferase.

Q3: My absorbance readings are consistently high across the plate, even in my negative controls. What could be the cause?

A3: High background in absorbance assays can be caused by several factors:

  • Contaminated Reagents or Labware: Ensure all buffers, reagents, and microplates are free from contamination.

  • Incorrect Blanking: Improper subtraction of the background absorbance can lead to elevated readings.

  • Sample Turbidity: Particulates in the sample can scatter light, increasing the optical density reading.[10] Visually inspect the wells for any signs of precipitation.

  • Incompatible Assay Components: Some buffers or solvents may have high absorbance at the measurement wavelength.

Q4: I suspect some of my "hit" compounds from a fluorescence-based screen are false positives. How can I confirm this?

A4: To confirm if a hit is a false positive due to autofluorescence, you can perform the following:

  • Measure Compound's Intrinsic Fluorescence: Prepare serial dilutions of the hit compound in the assay buffer (without any other assay components) and measure the fluorescence at the same excitation and emission wavelengths used in your assay. A concentration-dependent increase in fluorescence indicates the compound is autofluorescent.

  • Spectral Shift Analysis: If your plate reader has spectral scanning capabilities, you can measure the full excitation and emission spectrum of your compound. If it overlaps with that of your assay's fluorophore, interference is likely.

  • Microscopy: Visually inspect cells treated with the compound under a fluorescence microscope to see if the fluorescence co-localizes with expected cellular compartments or appears as punctate artifacts, which can be indicative of compound precipitation.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence Assays

High background noise can mask the true signal from your target, reducing the sensitivity of your assay. Use the following guide to troubleshoot this issue.

Troubleshooting Workflow for High Background in Fluorescence Assays

start High Background Signal check_autofluorescence Run 'Compound/Vehicle Only' Control start->check_autofluorescence is_autofluorescent Is control signal high? check_autofluorescence->is_autofluorescent mitigate_autofluorescence Mitigate Autofluorescence: - Use red-shifted dyes - Decrease probe concentration - Use time-resolved fluorescence (TRF) is_autofluorescent->mitigate_autofluorescence Yes check_reagents Check Reagents & Media is_autofluorescent->check_reagents No end Background Signal Reduced mitigate_autofluorescence->end is_reagent_issue Are reagents/media autofluorescent? check_reagents->is_reagent_issue replace_reagents Use phenol (B47542) red-free media Use fresh, high-quality reagents is_reagent_issue->replace_reagents Yes check_instrument Check Instrument Settings is_reagent_issue->check_instrument No replace_reagents->end is_instrument_issue Are settings optimal? check_instrument->is_instrument_issue optimize_instrument Optimize gain settings Check filter sets & dichroic mirrors is_instrument_issue->optimize_instrument No is_instrument_issue->end Yes optimize_instrument->end

Caption: A flowchart for systematic troubleshooting of high background in fluorescence assays.

Issue 2: Suspected Compound Aggregation Leading to False Positives

Compound aggregation is a common artifact in HTS, where compounds form colloids that can non-specifically inhibit enzymes.

Decision Tree for Identifying Compound Aggregation

start Suspected Aggregator Hit detergent_test Re-test hit with & without non-ionic detergent (e.g., 0.01% Triton X-100) start->detergent_test ic50_shift Significant rightward shift in IC50 with detergent? detergent_test->ic50_shift is_aggregator Compound is likely an aggregator. ic50_shift->is_aggregator Yes enzyme_conc_test Vary enzyme concentration and re-determine IC50 ic50_shift->enzyme_conc_test No ic50_change Does IC50 increase with higher enzyme concentration? enzyme_conc_test->ic50_change ic50_change->is_aggregator Yes dls_test Perform Dynamic Light Scattering (DLS) ic50_change->dls_test No not_aggregator Aggregation is not the primary mechanism of inhibition. particles_detected Are particles >100 nm detected? dls_test->particles_detected particles_detected->is_aggregator Yes particles_detected->not_aggregator No

Caption: A decision tree to confirm if a hit compound is acting via an aggregation-based mechanism.

Data Presentation

The following tables summarize quantitative data related to common interference phenomena and the effectiveness of mitigation strategies.

Table 1: Effect of Detergent on the IC50 of an Aggregating Inhibitor

This table illustrates how the presence of a non-ionic detergent can significantly alter the apparent potency of a compound that inhibits through aggregation.

CompoundIC50 without Triton X-100 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift in IC50Conclusion
Compound A (Aggregator)2.010.85.4Aggregation-based inhibition[11]
Compound B (Aggregator)0.15.050.0Aggregation-based inhibition[11]
Compound C (Non-aggregator)5.05.21.04Not an aggregator

Table 2: Impact of Mitigation Strategies on Signal-to-Noise Ratio in Fluorescence Assays

This table demonstrates the improvement in assay quality when employing strategies to reduce background fluorescence.

Assay ConditionSignal (RFU)Background (RFU)Signal-to-Noise Ratio (S/N)Mitigation Strategy
Standard Medium (with Phenol Red)1500050003.0-
Phenol Red-Free Medium1480015009.9Media Optimization[7]
Green Fluorophore (High Autofluorescence)2000080002.5-
Red-Shifted Fluorophore1800020009.0Fluorophore Selection[9]

Experimental Protocols

Protocol 1: Identifying Autofluorescent Compounds

Objective: To determine if a test compound is intrinsically fluorescent at the assay's excitation and emission wavelengths.

Materials:

  • Test compounds

  • Assay buffer

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of your test compound in the assay buffer.

  • Add the compound dilutions to the wells of the microplate.

  • Include a "buffer only" control.

  • Measure the fluorescence at the same excitation and emission wavelengths used for your primary assay.

Interpretation: A concentration-dependent increase in fluorescence from the compound in the absence of any other assay components indicates that the compound is autofluorescent.

Protocol 2: Detecting Fluorescence Quenching

Objective: To determine if a test compound quenches the fluorescence of the assay's reporter fluorophore.

Materials:

  • Test compounds

  • Assay buffer

  • The free fluorophore (cleaved substrate) at a concentration that provides a stable, mid-range signal

  • Black, opaque 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a solution of the free fluorophore in the assay buffer.

  • Add this solution to the wells of the microplate.

  • Add serial dilutions of your test compound to these wells.

  • Include a control with the fluorophore solution and no compound.

  • Measure the fluorescence at the assay's excitation and emission wavelengths.

Interpretation: A concentration-dependent decrease in fluorescence in the presence of the test compound indicates quenching.

Protocol 3: Assessing Compound Aggregation using Detergent Sensitivity

Objective: To determine if the inhibitory activity of a compound is dependent on aggregation.

Materials:

  • Enzyme and substrate

  • Assay buffer

  • Test compound

  • Non-ionic detergent (e.g., Triton X-100)

  • Microplate reader

Procedure:

  • Prepare two sets of assay plates.

  • In the "No Detergent" plate, perform a standard concentration-response experiment for your inhibitor.

  • In the "Detergent" plate, add the non-ionic detergent to the assay buffer to a final concentration of 0.01% (v/v).[12] Run an identical concentration-response experiment.

  • Initiate the enzymatic reaction and monitor its progress.

Data Analysis: Calculate the IC50 values for the inhibitor in the presence and absence of detergent. A significant rightward shift (increase) in the IC50 in the presence of detergent is a strong indicator of aggregation-based inhibition.[11][12]

References

Technical Support Center: Characterizing NRPS-Independent Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the characterization of NRPS-independent siderophores (NIS). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are NRPS-independent siderophores (NIS) and how do they differ from NRPS-dependent siderophores?

A1: Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron from their environment. Their biosynthesis primarily follows two pathways:

  • Non-Ribosomal Peptide Synthetase (NRPS) pathway: This pathway employs large, modular enzymes called NRPSs to assemble siderophores from amino acid precursors. These siderophores often have a peptide backbone.

  • NRPS-Independent Siderophore (NIS) pathway: This pathway utilizes a different set of enzymes, not large modular synthetases, to construct siderophores. NIS synthetases catalyze the formation of amide bonds between various substrates, such as carboxylates and amines.[1] NIS siderophores are structurally diverse and often incorporate building blocks like citrate (B86180), diamines, and dicarboxylic acids.

The key difference lies in the enzymatic machinery responsible for their assembly, leading to distinct structural classes of siderophores.

Q2: What are the primary challenges in the characterization of NRPS-independent siderophores?

A2: The characterization of NIS siderophores presents several challenges:

  • Structural Diversity: NIS pathways produce a wide array of chemical structures, many of which may be novel and not present in existing databases. This makes their identification based on known compounds difficult.

  • Purification Complexity: Crude extracts containing NIS siderophores are often complex mixtures of related analogs, which can complicate their separation and purification.[2]

  • Instability: Some NIS siderophores, particularly in their unchelated (apo) form, can be unstable, making their isolation and characterization challenging.[2]

  • Genetic Prediction: While bioinformatic tools are improving, accurately identifying NIS biosynthetic gene clusters and predicting the final structure from the genetic information can be less straightforward than for the more canonical NRPS clusters.

Q3: What are the common chemical classes of NRPS-independent siderophores?

A3: NIS siderophores are broadly classified based on their iron-coordinating functional groups. The major classes include:

  • Hydroxamates: These are a large and diverse group characterized by the presence of hydroxamic acid moieties (-C(=O)N(OH)-). Examples include the desferrioxamines.

  • Carboxylates: These siderophores use carboxylate (-COOH) and hydroxyl (-OH) groups to chelate iron. Citrate-based siderophores are a prominent example.

  • Mixed-type: Some siderophores incorporate more than one type of functional group to coordinate iron.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the experimental workflow for characterizing NRPS-independent siderophores.

Siderophore Detection

Q4: My Chrome Azurol S (CAS) agar (B569324) plates are giving inconsistent or no results. What should I check?

A4: The CAS assay is a widely used method for detecting siderophore production. Inconsistent results can stem from several factors:

  • Iron Contamination: Trace amounts of iron in glassware or media components can suppress siderophore production.

    • Solution: Acid-wash all glassware (e.g., with 6M HCl) and use high-purity reagents. Prepare iron-free casamino acid solutions by extracting with 8-hydroxyquinoline (B1678124) in chloroform.

  • Toxicity of the CAS Reagent: The detergent hexadecyltrimethylammonium bromide (HDTMA) in the standard CAS assay can be toxic to some microorganisms, particularly Gram-positive bacteria and fungi.

    • Solution: Use a modified overlay CAS (O-CAS) assay where the CAS reagent is not in direct contact with the growing microorganism.[3]

  • Incorrect pH: The pH of the medium is critical for the stability of the CAS-iron complex and for microbial growth.

    • Solution: Ensure the final pH of the CAS agar is around 6.8. Use a buffer such as PIPES to maintain a stable pH.

  • Inappropriate Growth Medium: The chosen medium may not support robust growth and siderophore production for your specific microorganism.

    • Solution: Optimize the growth medium and culture conditions (temperature, aeration, incubation time) for your strain of interest.

Purification

Q5: I am struggling to purify my hydroxamate-type siderophore using HPLC. What can I do?

A5: The purification of hydroxamate siderophores by HPLC can be challenging due to their polarity and potential for metal complexation.

  • Poor Retention on Reversed-Phase Columns: Hydroxamate siderophores can be quite polar and may elute in the void volume of a standard C18 column.

    • Solution: Consider using a polystyrene-divinylbenzene stationary phase, which can provide better retention for polar compounds.[4]

  • Peak Tailing: This can be caused by interactions with residual silanols on silica-based columns or chelation with metal contaminants.

    • Solution: Use a high-purity silica (B1680970) column and consider adding a chelating agent like EDTA to the mobile phase to sequester metal ions.[5]

  • Co-elution of Analogs: Microorganisms often produce a mixture of closely related siderophore analogs, which can be difficult to separate.

    • Solution: Optimize the gradient elution program. A shallower gradient can improve the resolution of closely eluting compounds.

Q6: My carboxylate-type siderophore is giving broad or tailing peaks during HPLC analysis. How can I improve the peak shape?

A6: Carboxylate siderophores are particularly sensitive to the mobile phase pH and metal contamination.

  • Peak Tailing due to Silanol (B1196071) Interactions: Ionized carboxyl groups can interact with residual silanol groups on the column packing material.

    • Solution: Lower the pH of the mobile phase (e.g., using formic or phosphoric acid) to protonate the carboxyl groups and minimize these interactions.[5]

  • Interaction with Metal Ions: Carboxylate siderophores can chelate metal ions present in the HPLC system, leading to poor peak shape.

    • Solution: Add a strong chelating agent like EDTA to the mobile phase to sequester any contaminating metal ions.[5]

Structural Characterization

Q7: My mass spectrometry data for a putative NIS is complex and difficult to interpret. What are some common issues and how can I address them?

A7: Mass spectrometry is a powerful tool for siderophore characterization, but the data can be complex.

  • Difficulty in Identifying the Molecular Ion: Siderophores can be present in both their apo (metal-free) and holo (metal-bound) forms, leading to multiple signals for the same compound.

    • Solution: Add a small amount of a specific metal ion (e.g., FeCl₃) to your sample before analysis. This will drive the equilibrium towards the holo-form, which can be easier to identify due to the characteristic isotopic pattern of the metal.

  • Complex Fragmentation Patterns: The fragmentation of novel NIS siderophores can be unpredictable, making structural elucidation challenging.

    • Solution: Look for characteristic neutral losses or fragment ions associated with common siderophore building blocks. For example, the loss of moieties corresponding to citrate or specific diamines can provide clues to the structure.[6] Comparing the fragmentation patterns of the apo and holo forms can also be informative.

  • Low Ionization Efficiency: Some NIS siderophores may not ionize well with standard electrospray ionization (ESI) conditions.

    • Solution: Experiment with different ionization sources (e.g., atmospheric pressure chemical ionization - APCI) and optimize the ESI source parameters (e.g., spray voltage, gas flow rates).

Q8: I have identified a putative NIS biosynthetic gene cluster using antiSMASH, but I am unsure how to interpret the results. What should I look for?

A8: antiSMASH is an excellent tool for identifying secondary metabolite biosynthetic gene clusters (BGCs). For NIS clusters, here's what to look for:

  • Core Biosynthetic Genes: antiSMASH will highlight the genes predicted to be involved in the biosynthesis of the siderophore. For NIS clusters, look for genes encoding enzymes like IucA/IucC-like synthetases, which are characteristic of NIS pathways.

  • Absence of NRPS Modules: A key indicator of an NIS cluster is the absence of the large, multi-domain NRPS enzymes that are characteristic of the NRPS pathway.

  • Comparison to Known Clusters: The "ClusterBlast" module in antiSMASH compares your putative BGC to a database of known gene clusters.[7] This can help you identify similarities to known NIS siderophore pathways and provide clues about the potential product.

  • Substrate Prediction: While less direct than for NRPS, analyzing the functions of other enzymes in the cluster (e.g., hydroxylases, acyltransferases) can provide insights into the building blocks of the siderophore.

Quantitative Data Summary

Table 1: Common Adducts Observed in Mass Spectrometry of Siderophores

AdductMass Shift (Da)Common Occurrence
[M+H]⁺+1.0078Positive ion mode, protonated molecule
[M+Na]⁺+22.9898Positive ion mode, sodium adduct
[M+K]⁺+38.9637Positive ion mode, potassium adduct
[M-H]⁻-1.0078Negative ion mode, deprotonated molecule
[M+Fe-3H]⁺+52.9115Positive ion mode, iron(III) complex

Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Agar Plate Assay

This protocol is for the qualitative detection of siderophore production.

Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • PIPES buffer

  • FeCl₃·6H₂O

  • Nutrient agar or other suitable growth medium

  • Sterile petri dishes

  • Acid-washed glassware

Procedure:

  • Prepare CAS Solution: Dissolve 60.5 mg of CAS in 50 mL of deionized water.

  • Prepare Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Prepare HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • Prepare CAS Assay Solution: Slowly add the iron(III) solution to the CAS solution while stirring. Then, slowly add the HDTMA solution to the CAS-iron mixture. The final solution should be dark blue. Autoclave and store in a dark, sterile container.

  • Prepare Basal Medium: Prepare your desired growth medium (e.g., nutrient agar) and autoclave.

  • Cool and Mix: Cool the autoclaved basal medium to approximately 50°C.

  • Combine Solutions: Aseptically add the CAS assay solution to the cooled basal medium at a ratio of 1:9 (e.g., 100 mL of CAS solution to 900 mL of medium) and mix gently to avoid bubbles.

  • Pour Plates: Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation: Inoculate the plates with your test microorganism.

  • Incubation: Incubate the plates under optimal conditions for your microorganism.

  • Observation: A positive result is indicated by a color change from blue to orange/yellow around the microbial growth.

Protocol 2: General Workflow for HPLC Purification of Siderophores

This protocol provides a general framework for purifying siderophores from a culture supernatant.

Materials:

  • Bacterial culture supernatant

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV-Vis detector

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., water, acetonitrile (B52724), methanol)

  • Acid (e.g., formic acid or trifluoroacetic acid)

Procedure:

  • Sample Preparation: Centrifuge the bacterial culture to remove cells. Filter the supernatant through a 0.22 µm filter.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the filtered supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the siderophores with methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the solvent from the eluted fraction using a rotary evaporator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).

    • Inject the reconstituted sample.

    • Run a gradient from a low to a high concentration of organic solvent (e.g., 5% to 95% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm for peptide bonds, or a wavelength specific to the chromophore of your siderophore).

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Purity Check: Re-analyze the collected fractions by HPLC to assess their purity.

Visualizations

Experimental_Workflow cluster_0 Discovery and Production cluster_1 Purification cluster_2 Characterization cluster_3 Genetic Analysis A Microorganism Cultivation (Iron-limited medium) B Siderophore Detection (CAS Assay) A->B C Extraction from Supernatant (e.g., SPE) B->C D HPLC Purification C->D E Mass Spectrometry (Molecular Weight & Fragmentation) D->E F NMR Spectroscopy (Structure Elucidation) E->F G Genome Sequencing H Bioinformatic Analysis (antiSMASH) G->H I Gene Cluster Identification H->I I->F Correlate Structure to Genes

Caption: Experimental workflow for the characterization of NRPS-independent siderophores.

Troubleshooting_CAS_Assay cluster_Causes Potential Causes cluster_Solutions Solutions Start Inconsistent or No CAS Assay Result Cause1 Iron Contamination Start->Cause1 Cause2 Reagent Toxicity (HDTMA) Start->Cause2 Cause3 Incorrect pH Start->Cause3 Cause4 Suboptimal Growth Start->Cause4 Sol1 Acid-wash glassware, use pure reagents Cause1->Sol1 Sol2 Use Overlay CAS (O-CAS) assay Cause2->Sol2 Sol3 Buffer medium to pH 6.8 Cause3->Sol3 Sol4 Optimize culture conditions Cause4->Sol4

Caption: Troubleshooting guide for the Chrome Azurol S (CAS) assay.

References

Validation & Comparative

The Iron Scavengers: A Comparative Analysis of Achromobactin and Pyoverdine Iron-Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial iron acquisition is paramount. Siderophores, small molecule iron chelators, are key players in this process and represent promising targets for novel antimicrobial strategies. This guide provides a detailed comparison of two important siderophores: Achromobactin and Pyoverdine, with a focus on their iron-binding affinity, the experimental methods used to determine these properties, and the regulatory pathways governing their production.

Quantitative Comparison of Iron-Binding Affinity

The efficacy of a siderophore is largely determined by its affinity for ferric iron (Fe³⁺). This is typically quantified by the formation constant (K_f_) or stability constant (β), which indicates the strength of the bond between the siderophore and the iron ion. A higher formation constant signifies a greater ability to sequester iron from the environment, even at very low concentrations.

While extensive research has been conducted on the well-characterized siderophore Pyoverdine, quantitative data for this compound is less readily available in the published literature. However, comparative studies provide a strong indication of their relative iron-binding capabilities.

SiderophoreProducing Organism (Example)Iron-Binding MoietyFormation Constant (K_f_) for Fe(III)
Pyoverdine Pseudomonas aeruginosaHydroxamate, Catechol-type chromophore~10³² M⁻¹[1]
This compound Pseudomonas syringaeα-hydroxy-carboxylate, carboxylateNot precisely determined, but considered to be a less effective siderophore than Pyoverdine.[2][3]

Pyoverdine, produced by various Pseudomonas species, is recognized as a primary siderophore with an exceptionally high affinity for iron.[1] In contrast, this compound, often considered a secondary siderophore in organisms that also produce pyoverdine, is qualitatively described as a "significantly more effective siderophore".[2][3] This suggests that the formation constant for the this compound-Fe(III) complex is lower than that of Pyoverdine. The lack of a precise stability constant for this compound highlights an area for further investigation to enable a direct quantitative comparison.

Experimental Protocols for Determining Iron Affinity

The determination of a siderophore's iron-binding affinity is crucial for understanding its biological function. Several experimental techniques can be employed for this purpose, with the Chrome Azurol S (CAS) assay being a widely used and versatile method.

Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method that provides a semi-quantitative or quantitative measure of siderophore production and can be adapted to compare the iron-binding affinities of different siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the dye Chrome Azurol S. The CAS dye forms a stable, blue-colored ternary complex with Fe(III) and a detergent (like hexadecyltrimethylammonium bromide, HDTMA). When a siderophore with a high affinity for iron is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange or yellow. The extent of this color change is proportional to the amount and affinity of the siderophore.

Detailed Protocol (Liquid Assay):

  • Preparation of CAS Assay Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

    • Slowly mix the CAS solution with the HDTMA solution while stirring.

    • To this mixture, slowly add 10 mL of the 1 mM FeCl₃ solution. The final solution should be deep blue.

    • Autoclave the solution and store it in a dark, sterile container.

  • Assay Procedure:

    • In a microplate well or a cuvette, mix a known volume of the siderophore-containing sample (e.g., purified siderophore solution or bacterial culture supernatant) with the CAS assay solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 20-30 minutes) to allow for the color change to stabilize.

    • Measure the absorbance of the solution at 630 nm using a spectrophotometer.

    • A decrease in absorbance compared to a reference solution (containing no siderophore) indicates the presence and activity of the siderophore.

  • Quantification and Comparison:

    • To quantify siderophore production, a standard curve can be generated using a known concentration of a reference siderophore.

    • To compare the iron-binding affinities of this compound and Pyoverdine, a competition assay can be performed. In this setup, a pre-formed Fe-CAS complex is challenged with equal concentrations of purified this compound and Pyoverdine. The siderophore that induces a greater decrease in absorbance at 630 nm has a higher affinity for iron.

Signaling Pathways and Regulation

The biosynthesis of both this compound and Pyoverdine is tightly regulated in response to iron availability, primarily through the Ferric Uptake Regulator (Fur) protein.

This compound Biosynthesis and Regulation

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS)-independent pathway. The biosynthesis genes are typically organized in an operon.

Achromobactin_Regulation This compound Regulation Fe_low Low Iron acs_operon This compound biosynthesis operon (acs) Fe_low->acs_operon de-repression leads to transcription Fe_high High Iron Fur Fur Protein Fe_high->Fur binds Fur->acs_operon represses This compound This compound acs_operon->this compound synthesis Fe_this compound Fe-Achromobactin Complex This compound->Fe_this compound chelates Fe³⁺ CbrABCD CbrABCD Transporter Fe_this compound->CbrABCD uptake Pyoverdine_Regulation Pyoverdine Regulation cluster_membrane Cell Membrane FpvA FpvA Receptor FpvR FpvR (Anti-sigma factor) FpvA->FpvR inactivates PvdS PvdS (Sigma factor) FpvR->PvdS inhibits FpvI FpvI (Sigma factor) FpvR->FpvI inhibits Fe_low Low Iron Fur Fur Protein Fe_low->Fur dissociates pvdS_fpvI pvdS & fpvI genes Fur->pvdS_fpvI de-repression pvdS_fpvI->PvdS pvdS_fpvI->FpvI pvd_genes pyoverdine biosynthesis genes PvdS->pvd_genes activates transcription fpvA_gene fpvA gene FpvI->fpvA_gene activates transcription Pyoverdine Pyoverdine pvd_genes->Pyoverdine synthesis fpvA_gene->FpvA synthesis Fe_Pyoverdine Fe-Pyoverdine Complex Pyoverdine->Fe_Pyoverdine chelates Fe³⁺ Fe_Pyoverdine->FpvA binds

References

A Comparative Guide to Achromobactin and Desferrioxamine for Iron Chelation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the iron-chelating agents achromobactin and desferrioxamine. The information presented is supported by available experimental data to assist researchers in evaluating their potential applications.

Overview and Mechanism of Action

Desferrioxamine (DFO) is a well-established iron chelator that has been in clinical use for decades to treat iron overload conditions.[1] It is a hexadentate ligand, meaning it uses six donor atoms to bind to a single ferric iron (Fe³⁺) ion in a 1:1 ratio, forming a stable complex.[2] This high-affinity binding prevents iron from participating in harmful redox reactions.[2] DFO is produced by the bacterium Streptomyces pilosus and is available commercially as the mesylate salt, Desferal®.[3]

This compound is a siderophore produced by various bacteria, including Dickeya dadantii and some Pseudomonas species, to scavenge iron from the environment.[4] Structurally, it is a tris-α-hydroxycarboxylate siderophore, utilizing a citrate (B86180) backbone.[5] Like DFO, it is a high-affinity Fe³⁺ chelator, but its clinical potential is still under investigation.

Quantitative Comparison of Iron Chelation Performance

The efficacy of an iron chelator is primarily determined by its affinity for ferric iron, which can be quantified by the stability constant (log K) and the pFe value. A higher log K indicates a stronger bond with iron, while a higher pFe value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH, is a more biologically relevant measure of chelating strength.

ParameterThis compoundDesferrioxamine (DFO)
Iron (Fe³⁺) Stability Constant (log K) ~25 (upper limit estimate)[5]30.6 - 31.4[5][6]
pFe Data not available26.5

Note: The pFe value is calculated under specific conditions (typically pH 7.4, 10 µM total ligand, and 1 µM total iron) to provide a standardized measure of iron binding affinity in a biological context.

Experimental Protocols

Determination of Iron-Binding Affinity

The stability constants of iron-siderophore complexes are commonly determined using potentiometric or spectrophotometric titrations.

Potentiometric Titration:

This method involves monitoring the pH of a solution containing the chelator as a strong base is added. The experiment is repeated in the presence of a known concentration of ferric iron. The difference in the titration curves allows for the calculation of the protonation constants of the ligand and the stability constant of the iron complex.[7]

  • Procedure Outline:

    • Prepare a standardized solution of the purified siderophore in CO₂-free deionized water.

    • Prepare a standardized solution of a strong base (e.g., NaOH).

    • Titrate the siderophore solution with the base, recording the pH at each addition.

    • Repeat the titration with a solution containing the siderophore and a known concentration of FeCl₃.

    • Analyze the titration data using computational software to determine the stability constants.[8]

Spectrophotometric Titration:

This technique relies on the change in the absorbance spectrum of a solution as the siderophore binds to iron, forming a colored complex.

  • Procedure Outline:

    • Determine the wavelength of maximum absorbance (λmax) for the ferric-siderophore complex.

    • In a cuvette, place a known concentration of the siderophore solution.

    • Incrementally add a standard solution of ferric iron.

    • After each addition, record the absorbance at the λmax.

    • Plot the absorbance against the molar ratio of iron to the siderophore to determine the stoichiometry and calculate the stability constant.[7]

Isothermal Titration Calorimetry (ITC):

ITC directly measures the heat released or absorbed during the binding interaction between a siderophore and iron, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Procedure Outline:

    • A solution of the siderophore is placed in the sample cell of the calorimeter.

    • A solution of ferric iron is loaded into the injection syringe.

    • The iron solution is injected in small aliquots into the siderophore solution.

    • The heat change associated with each injection is measured.

    • The data is analyzed to determine the thermodynamic parameters of the binding reaction.

Experimental Workflow for Comparative Analysis

G cluster_0 Preparation cluster_1 Characterization cluster_2 In Vitro & In Vivo Testing cluster_3 Data Analysis A Purify this compound C Potentiometric Titration A->C D Spectrophotometric Titration A->D E Isothermal Titration Calorimetry A->E F Cell Culture Cytotoxicity Assay A->F G Animal Model of Iron Overload A->G B Obtain Desferrioxamine B->C B->D B->E B->F B->G H Compare log K and pFe C->H D->H E->H I Compare IC50 and LD50 F->I J Compare Iron Excretion G->J

Fig. 1: Experimental workflow for comparing this compound and desferrioxamine.

Chelation Mechanisms and Signaling Pathways

Both this compound and desferrioxamine are extracellular chelators, meaning they bind to iron outside of the cell. The resulting iron-siderophore complex is then transported into the cell via specific receptor-mediated pathways.

Desferrioxamine Iron Chelation and Cellular Uptake

Desferrioxamine chelates free iron in the plasma and from iron-storage proteins like ferritin.[9] The resulting ferrioxamine complex is then primarily excreted through the kidneys.[10] While DFO itself has poor cell permeability, there is evidence suggesting it can be internalized by cells, although the exact mechanism is not fully elucidated.[3]

DFO_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DFO Desferrioxamine (DFO) Ferrioxamine Ferrioxamine (DFO-Fe³⁺) DFO->Ferrioxamine Chelates DFO_in DFO DFO->DFO_in Slow Uptake Fe3_free Free Fe³⁺ Fe3_free->Ferrioxamine Ferritin Ferritin Ferritin->Ferrioxamine Removes Fe³⁺ Excretion Excretion (Urine) Ferrioxamine->Excretion Ferrioxamine_in Ferrioxamine DFO_in->Ferrioxamine_in Chelates Fe3_in Intracellular Fe³⁺ Fe3_in->Ferrioxamine_in Ferrioxamine_in->Excretion

Fig. 2: Desferrioxamine iron chelation pathway.
This compound Iron Chelation and Cellular Uptake

This compound is secreted by bacteria to bind extracellular iron. The iron-achromobactin complex is then recognized by specific outer membrane receptors and transported into the periplasm. An ABC transporter system subsequently moves the complex across the inner membrane into the cytoplasm, where the iron is released.

Achromobactin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membranes cluster_intracellular Cytoplasm This compound This compound Acro_Fe_complex This compound-Fe³⁺ Complex This compound->Acro_Fe_complex Binds Fe3_ext Extracellular Fe³⁺ Fe3_ext->Acro_Fe_complex OM_Receptor Outer Membrane Receptor Acro_Fe_complex->OM_Receptor Recognized by Periplasm Periplasm OM_Receptor->Periplasm Transport ABC_Transporter Inner Membrane ABC Transporter Periplasm->ABC_Transporter Fe3_int Intracellular Fe³⁺ ABC_Transporter->Fe3_int Iron Release Apo_Acro Apo-Achromobactin ABC_Transporter->Apo_Acro

Fig. 3: this compound-mediated iron uptake in bacteria.

In Vivo and Cytotoxicity Data

Desferrioxamine:

  • In Vivo: DFO is administered parenterally and has been shown to effectively reduce iron levels in patients with iron overload.[11][12] Clinical studies have demonstrated its efficacy in reducing serum ferritin and liver iron concentrations.[13]

  • Cytotoxicity: DFO can exhibit cytotoxicity, particularly at higher concentrations.[2][9] Studies have shown that it can inhibit DNA synthesis and induce apoptosis in some cell lines.[8][14]

This compound:

  • In Vivo: There is a lack of published in vivo studies evaluating the iron chelation efficacy of purified this compound in animal models of iron overload or in humans.

  • Cytotoxicity: The cytotoxicity of purified this compound has not been extensively studied. However, some strains of Achromobacter xylosoxidans, which can produce siderophores, have been shown to produce cytotoxic factors.[15] Further research is needed to determine if this compound itself contributes to this cytotoxicity.

Conclusion

Desferrioxamine is a potent and clinically validated iron chelator with a high affinity for ferric iron. Its long history of use provides a wealth of data on its efficacy and safety profile. This compound also demonstrates a high affinity for iron, though its reported stability constant is lower than that of DFO. A significant gap in the current knowledge is the lack of a determined pFe value and in vivo efficacy data for this compound, which are crucial for a comprehensive comparison. Future research should focus on obtaining these key quantitative parameters for this compound and conducting direct comparative studies with desferrioxamine to fully assess its potential as a therapeutic iron chelator.

References

Validating the Role of Achromobactin in Bacterial Fitness: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of wild-type bacteria producing the siderophore Achromobactin against mutants deficient in its production. The supporting experimental data, detailed methodologies, and pathway visualizations offer a comprehensive resource for validating this compound's role in bacterial fitness and its potential as a target for novel antimicrobial strategies. In the context of Dickeya dadantii, which produces both this compound and another key siderophore, chrysobactin (B1668919), studies often focus on chrysobactin-deficient mutants. Given their similar roles in iron acquisition and regulation, data from chrysobactin mutants serve as a valuable and closely related proxy for understanding the impact of this compound deficiency.

Performance Comparison: Wild-Type vs. Siderophore-Deficient Mutants

The following tables summarize key quantitative and qualitative data from bacterial fitness assays, comparing wild-type strains to siderophore-deficient mutants.

In Vitro Growth in Iron-Limited Medium
Bacterial Strain Relative Growth/Siderophore Production
Wild-Type Dickeya dadantiiProficient growth and production of a visible halo on CAS (Chrome Azurol S) agar (B569324), indicating siderophore activity.[1]
This compound/Chrysobactin-Deficient MutantSignificantly impaired growth in iron-chelated media and reduced or absent halo on CAS agar.[1]
Competitive Fitness in Co-culture
Assay Outcome for Siderophore-Deficient Mutant
Competitive Index (CI) A competitive index significantly less than 1 would be expected, indicating the mutant is outcompeted by the wild-type strain in an iron-limited environment.
Virulence in Galleria mellonella Model
Parameter Wild-Type D. dadantii
LD₅₀ (Lethal Dose, 50%) Lower LD₅₀, indicating higher virulence.
Time to 50% Mortality (LT₅₀) Shorter time to reach 50% mortality.
Larval Survival Lower percentage of larval survival over time.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Competitive Fitness Assay

This protocol assesses the relative fitness of a wild-type strain versus an this compound-deficient mutant in a co-culture environment.

1. Strain Preparation:

  • Culture wild-type and mutant strains separately overnight in a rich, iron-replete medium (e.g., LB broth).

  • Measure the optical density (OD₆₀₀) of each culture and dilute to a standardized concentration (e.g., 1 x 10⁸ CFU/mL) in a minimal medium with limited iron.

  • Mix the wild-type and mutant strains in a 1:1 ratio.

2. Co-culture and Sampling:

  • Inoculate the mixed culture into fresh iron-limited minimal medium at a low starting density (e.g., 1 x 10³ CFU/mL).

  • Incubate the co-culture under appropriate conditions (e.g., 30°C with shaking).

  • Take samples at initial time point (T₀) and after a set period of growth (e.g., 24 or 48 hours, T₂₄/T₄₈).

3. Enumeration and Competitive Index (CI) Calculation:

  • Serially dilute the samples and plate on selective agar to differentiate between the wild-type and mutant strains (e.g., using antibiotic resistance markers).

  • Count the colony-forming units (CFU) for each strain at T₀ and T₂₄/T₄₈.

  • Calculate the Competitive Index (CI) as follows: CI = (Mutant CFU at T₂₄/T₄₈ / Wild-Type CFU at T₂₄/T₄₈) / (Mutant CFU at T₀ / Wild-Type CFU at T₀)

Galleria mellonella Virulence Assay

This in vivo assay evaluates the contribution of this compound to bacterial virulence.

1. Preparation of Bacterial Inoculum:

  • Grow wild-type and mutant bacteria to mid-log phase in a suitable broth.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in PBS and adjust the concentration to the desired inoculum levels (e.g., 10⁴, 10⁵, 10⁶ CFU/mL).

2. Infection of G. mellonella Larvae:

  • Select healthy larvae of a standardized weight.

  • Inject a precise volume (e.g., 10 µL) of the bacterial suspension into the hemocoel of each larva via the last left proleg.

  • Include a control group injected with sterile PBS.

  • Use at least 10-15 larvae per experimental group.

3. Incubation and Monitoring:

  • Incubate the larvae at 37°C in the dark.

  • Monitor larval survival at regular intervals (e.g., every 12 or 24 hours) for a period of 5-7 days. Larvae are considered dead when they are non-responsive to touch.

4. Data Analysis:

  • Plot survival curves (Kaplan-Meier) and compare them using a log-rank test.

  • Calculate the LD₅₀ (the dose required to kill 50% of the larvae) and the LT₅₀ (the time at which 50% of the larvae have died) for each bacterial strain.

Signaling Pathways and Experimental Workflows

This compound-Mediated Iron Uptake and Regulation

Achromobactin_Pathway This compound-Mediated Iron Uptake and Regulation cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound Ferric-Achromobactin Ferric-Achromobactin This compound->Ferric-Achromobactin Chelates Fe3+ Fe3+ Fe3+->Ferric-Achromobactin Outer_Membrane_Receptor Outer Membrane Receptor (e.g., Fct) Ferric-Achromobactin->Outer_Membrane_Receptor Binds Periplasm Periplasm Outer_Membrane_Receptor->Periplasm Transport Inner_Membrane_Transporter Inner Membrane ABC Transporter Periplasm->Inner_Membrane_Transporter Fe2+ Fe2+ Inner_Membrane_Transporter->Fe2+ Transport & Reduction Metabolism Metabolism Fe2+->Metabolism Fur-Fe2+ Fur-Fe²⁺ (Active Repressor) Fe2+->Fur-Fe2+ acs_genes This compound biosynthesis genes Fur-Fe2+->acs_genes Represses Apo-Fur Apo-Fur (Inactive) Apo-Fur->acs_genes Derepression (Low Iron)

Caption: this compound-mediated iron uptake and its regulation by the Fur protein.

Experimental Workflow for Validating this compound's Role in Bacterial Fitness

Experimental_Workflow Experimental Workflow for Validating this compound's Role cluster_strains Strain Construction cluster_assays Bacterial Fitness Assays cluster_data Data Analysis Wild_Type Wild-Type Strain (this compound Producer) In_Vitro_Growth In Vitro Growth Assay (Iron-Limited vs. Replete Media) Wild_Type->In_Vitro_Growth Competition_Assay In Vitro Competition Assay Wild_Type->Competition_Assay Galleria_Assay Galleria mellonella Virulence Assay Wild_Type->Galleria_Assay Mutant This compound-Deficient Mutant (Δacs) Mutant->In_Vitro_Growth Mutant->Competition_Assay Mutant->Galleria_Assay Complemented Complemented Mutant Complemented->In_Vitro_Growth Complemented->Galleria_Assay Growth_Curves Growth Curves (OD₆₀₀ vs. Time) In_Vitro_Growth->Growth_Curves CI Competitive Index (CI) Competition_Assay->CI LD50_LT50 LD₅₀ and LT₅₀ Calculation Galleria_Assay->LD50_LT50 Survival_Curves Survival Curves Galleria_Assay->Survival_Curves

References

Comparative Analysis of Achromobactin and Other Citrate Siderophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of microbial iron acquisition is critical. Siderophores, small-molecule iron chelators, are key players in this process and represent promising targets for novel antimicrobial strategies. This guide provides a detailed comparative analysis of Achromobactin, a citrate-based siderophore, with other notable citrate (B86180) siderophores, focusing on their biochemical properties, synthesis, and iron transport mechanisms, supported by experimental data and detailed protocols.

Introduction to Citrate Siderophores

Iron is an essential nutrient for most microorganisms, yet its bioavailability is often limited in host environments. To overcome this, bacteria have evolved sophisticated iron acquisition systems, a cornerstone of which is the production of siderophores. Citrate siderophores are a class of these molecules that utilize citric acid as a central scaffold for coordinating ferric iron (Fe³⁺). This family includes a diverse range of structures with varying iron affinities and transport mechanisms, making them a subject of intense research. This guide will focus on a comparative analysis of this compound against other well-characterized citrate siderophores such as Aerobactin (B1664392), Staphyloferrin A, and Staphyloferrin B.

Quantitative Comparison of Physicochemical Properties

The efficacy of a siderophore is largely determined by its affinity for iron, which can be quantified by its stability constant (log K) and its pFe value. The stability constant reflects the strength of the iron-siderophore complex, while the pFe value provides a more biologically relevant measure of iron sequestration potential at physiological pH.

SiderophoreProducing Organism (Example)Molecular Weight (Da)Iron Stability Constant (log β₁₁₀)pFe
This compound Pseudomonas syringae~590Data not availableData not available
Aerobactin Escherichia coli, Klebsiella pneumoniae564.5622.5[1]23.4[1]
Staphyloferrin A Staphylococcus aureus480.38Data not availableData not available
Staphyloferrin B Staphylococcus aureus448.37Data not availableData not available
Schizokinen Bacillus megaterium420.4136.2[2][3]26.8[4]
Vibrioferrin Vibrio parahaemolyticus446.3824.02[5][6]Data not available

Biosynthesis of Citrate Siderophores

The biosynthesis of many citrate siderophores, including this compound, Aerobactin, and the Staphyloferrins, is carried out by NRPS-Independent Siderophore (NIS) synthetases. These enzymes utilize a distinct mechanism from the large, modular non-ribosomal peptide synthetases (NRPS).

This compound Biosynthesis

The biosynthesis of this compound in organisms like Pseudomonas syringae involves a series of enzymatic steps catalyzed by the acs gene cluster.[7] The pathway is initiated by the enzyme AcsD, a type A NIS synthetase, which converts citrate to O-citryl-serine.[7] Subsequent steps involve other NIS synthetases, AcsC (type B) and AcsA (type C), which sequentially add diaminobutyrate and α-ketoglutarate moieties to the citrate backbone.[7]

Aerobactin Biosynthesis

The aerobactin biosynthetic pathway is well-characterized and encoded by the iucA, iucB, iucC, and iucD genes.[8][9][10][11] The process begins with the hydroxylation and subsequent acetylation of L-lysine by IucD and IucB, respectively, to form N⁶-acetyl-N⁶-hydroxylysine.[8] The NIS synthetases IucA and IucC then sequentially attach two molecules of this intermediate to a citrate core to form aerobactin.[8][9]

Staphyloferrin A Biosynthesis

In Staphylococcus aureus, the biosynthesis of staphyloferrin A is governed by the sfa (or sfna) gene cluster. Two NIS synthetases, SfaD and SfaB, are responsible for the stepwise condensation of two molecules of citric acid with D-ornithine. SfaD first catalyzes the formation of an amide bond between one citrate molecule and the δ-amino group of D-ornithine, followed by SfaB catalyzing the addition of the second citrate molecule to the α-amino group.

Staphyloferrin B Biosynthesis

The biosynthesis of staphyloferrin B is a more complex process involving the sbn gene cluster (sbnA-I). The pathway utilizes three NIS synthetases (SbnC, SbnE, and SbnF) and a decarboxylase (SbnH). The assembly involves the condensation of L-2,3-diaminopropionic acid, citric acid, and α-ketoglutaric acid. Notably, the 1,2-diaminoethane component of staphyloferrin B is generated through the decarboxylation of a 2,3-diaminopropionic acid-containing intermediate by SbnH.

Iron Transport Mechanisms

Once the siderophore has chelated ferric iron, the resulting complex is recognized by a specific outer membrane receptor and transported into the periplasm in Gram-negative bacteria, or to a substrate-binding protein in Gram-positive bacteria. This process is typically energy-dependent, relying on the TonB-ExbB-ExbD system in Gram-negative bacteria.

  • This compound: The ferric-achromobactin complex is transported across the outer membrane by a specific receptor, though the details of this receptor are less characterized compared to others.

  • Aerobactin: The ferric-aerobactin complex is recognized and transported by the outer membrane receptor IutA.

  • Staphyloferrin A: In S. aureus, the ferric-staphyloferrin A complex is bound by the substrate-binding protein HtsA, which is part of the HtsABC ABC transporter system.

  • Staphyloferrin B: Similarly, the ferric-staphyloferrin B complex is recognized by the SirA protein, a component of the SirABC transporter.

Experimental Protocols

Determination of Siderophore-Iron Stability Constants by Potentiometric Titration

Potentiometric titration is a precise method for determining the stability constants of metal-ligand complexes.

Principle: The formation of a complex between a siderophore (a ligand, L) and a metal ion (M, in this case Fe³⁺) involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the ligand as a strong base is added, and then repeating the titration in the presence of the metal ion, the stability constant of the metal-ligand complex can be calculated from the difference in the titration curves.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a standardized stock solution of the purified siderophore in high-purity, CO₂-free water.

    • Prepare a standardized stock solution of a strong base (e.g., 0.1 M NaOH) in CO₂-free water.

    • Prepare a standardized stock solution of a strong acid (e.g., 0.1 M HCl) for calibration.

    • Prepare a stock solution of FeCl₃ in dilute HCl to prevent hydrolysis. The exact concentration should be determined by a suitable method such as EDTA titration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibration of the Electrode System:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a strong acid-strong base titration in the background electrolyte to determine the standard potential of the electrode (E⁰) and the ionic product of water (Kw).

  • Ligand Protonation Constant Determination:

    • In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of the siderophore solution and the background electrolyte.

    • Titrate this solution with the standardized strong base, recording the pH (or mV) after each addition.

    • Use appropriate software (e.g., HYPERQUAD) to analyze the titration data and determine the protonation constants (Ka) of the siderophore.

  • Metal-Ligand Stability Constant Determination:

    • To a fresh solution containing the same amount of siderophore and background electrolyte, add a known amount of the standardized FeCl₃ solution to achieve a desired metal-to-ligand ratio (e.g., 1:1 or 1:2).

    • Titrate this mixture with the standardized strong base, again recording the pH (or mV) at each step.

    • Analyze the data from both the ligand-only and the metal-ligand titrations simultaneously using software to calculate the stability constant (β) of the ferric-siderophore complex.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a widely used colorimetric method for the universal detection of siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong chelating dye, Chrome Azurol S. The CAS dye forms a blue-colored ternary complex with Fe³⁺ and a detergent. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS complex, causing a color change from blue to orange/yellow.

Detailed Protocol (Liquid Assay):

  • Preparation of CAS Assay Solution:

    • Solution A (CAS): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution B (FeCl₃): Dissolve 27 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution C (HDTMA): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution B to Solution A while stirring. Then, slowly add Solution C to the mixture. The final solution should be a deep blue color. Autoclave and store in a dark, sterile container.

  • Assay Procedure:

    • Grow bacterial cultures in an iron-deficient medium to induce siderophore production.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • In a microplate well or a cuvette, mix the culture supernatant with the CAS assay solution (e.g., in a 1:1 volume ratio).

    • Incubate the mixture at room temperature for a specified period (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm using a spectrophotometer. A decrease in absorbance compared to a control (sterile medium mixed with CAS solution) indicates the presence of siderophores.

  • Quantification:

    • A standard curve can be generated using a known siderophore (e.g., deferoxamine (B1203445) mesylate) to quantify the amount of siderophore produced by the test strain.

Visualizing Biosynthetic and Transport Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in the biosynthesis and transport of the discussed siderophores.

Achromobactin_Biosynthesis cluster_synthesis This compound Biosynthesis cluster_transport Transport Citrate Citrate O_citryl_serine O_citryl_serine Citrate->O_citryl_serine AcsD Intermediate1 Intermediate1 O_citryl_serine->Intermediate1 AcsE (decarboxylation) Intermediate2 Intermediate2 Intermediate1->Intermediate2 AcsC (adds diaminobutyrate) This compound This compound Intermediate2->this compound AcsA (adds α-ketoglutarate) Ferric_this compound Ferric_this compound This compound->Ferric_this compound + Fe³⁺ Periplasm Periplasm Ferric_this compound->Periplasm Acr Receptor

This compound biosynthesis and transport pathway.

Aerobactin_Pathway cluster_synthesis Aerobactin Biosynthesis cluster_transport Transport L_Lysine L_Lysine N6_hydroxy_L_lysine N6_hydroxy_L_lysine L_Lysine->N6_hydroxy_L_lysine IucD N6_acetyl_N6_hydroxy_L_lysine N6_acetyl_N6_hydroxy_L_lysine N6_hydroxy_L_lysine->N6_acetyl_N6_hydroxy_L_lysine IucB Citrate Citrate Citryl_intermediate Citryl_intermediate Citrate->Citryl_intermediate IucA (+ N⁶-acetyl-N⁶-hydroxy-L-lysine) Aerobactin Aerobactin Citryl_intermediate->Aerobactin IucC (+ N⁶-acetyl-N⁶-hydroxy-L-lysine) Ferric_Aerobactin Ferric_Aerobactin Aerobactin->Ferric_Aerobactin + Fe³⁺ Periplasm Periplasm Ferric_Aerobactin->Periplasm IutA Receptor

Aerobactin biosynthesis and transport pathway.

StaphyloferrinA_Pathway cluster_synthesis Staphyloferrin A Biosynthesis cluster_transport Transport D_Ornithine D_Ornithine Citryl_D_Ornithine Citryl_D_Ornithine D_Ornithine->Citryl_D_Ornithine SfaD (+ Citrate) Staphyloferrin_A Staphyloferrin_A Citryl_D_Ornithine->Staphyloferrin_A SfaB (+ Citrate) Ferric_Staphyloferrin_A Ferric_Staphyloferrin_A Staphyloferrin_A->Ferric_Staphyloferrin_A + Fe³⁺ Cytoplasm Cytoplasm Ferric_Staphyloferrin_A->Cytoplasm HtsABC Transporter

Staphyloferrin A biosynthesis and transport pathway.

StaphyloferrinB_Pathway cluster_synthesis Staphyloferrin B Biosynthesis cluster_transport Transport Precursors L-2,3-diaminopropionic acid, Citrate, α-ketoglutarate Intermediate_1 Intermediate_1 Precursors->Intermediate_1 SbnE, SbnF Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 SbnH (decarboxylation) Staphyloferrin_B Staphyloferrin_B Intermediate_2->Staphyloferrin_B SbnC Ferric_Staphyloferrin_B Ferric_Staphyloferrin_B Staphyloferrin_B->Ferric_Staphyloferrin_B + Fe³⁺ Cytoplasm Cytoplasm Ferric_Staphyloferrin_B->Cytoplasm SirABC Transporter

Staphyloferrin B biosynthesis and transport pathway.

Conclusion

The comparative analysis of this compound and other citrate siderophores reveals a fascinating diversity in structure, iron affinity, and biosynthetic pathways, all centered around a common citric acid scaffold. While quantitative data on this compound's iron affinity remains to be fully elucidated, its complex biosynthesis suggests a finely tuned role in the iron acquisition of the producing organisms. Understanding these differences is paramount for the development of targeted antimicrobial therapies that disrupt bacterial iron homeostasis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further investigate these critical virulence factors. Further research into the specific iron binding properties of this compound and the structural biology of its biosynthetic enzymes and receptor will undoubtedly provide deeper insights into its function and potential as a therapeutic target.

References

Cross-Utilization of Achromobactin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the microbial world, the relentless competition for essential nutrients often dictates survival and virulence. Iron, a critical cofactor for numerous cellular processes, is sparingly available in most environments, including within a host organism. To overcome this limitation, many bacteria have evolved to produce and secrete high-affinity iron-chelating molecules known as siderophores. Achromobactin, a carboxylate-type siderophore, represents one such molecule, pivotal for the iron acquisition of various bacterial species. This guide provides a comprehensive comparison of the cross-utilization of this compound by different bacteria, supported by experimental data and detailed methodologies for researchers in microbiology and drug development.

This compound Producers and Utilization

This compound is a secondary siderophore produced by several bacterial species, most notably pathovars of Pseudomonas syringae, various Achromobacter species (particularly Achromobacter xylosoxidans), and the plant pathogen Dickeya dadantii (formerly Erwinia chrysanthemi).[1] While these organisms produce this compound for their own iron uptake, the ability of other bacteria to utilize this "public good" is a key aspect of microbial community dynamics and pathogenesis. This phenomenon, known as xenosiderophore utilization, confers a significant competitive advantage to bacteria that can scavenge iron-laden siderophores produced by others without incurring the metabolic cost of production themselves.

Comparative Analysis of this compound Cross-Utilization

While extensive quantitative data on the cross-utilization of this compound across a wide range of bacterial species is still an emerging area of research, existing studies and the understanding of siderophore transport mechanisms allow for a comparative assessment. The efficiency of cross-utilization is primarily dependent on the presence of specific outer membrane receptors capable of recognizing and transporting the ferri-achromobactin complex.

Below is a summary of known and potential this compound utilization among different bacterial species.

Bacterial SpeciesProducer/UtilizerReceptor System (Putative)Evidence/Notes
Pseudomonas syringae Producer & UtilizerSpecific TonB-dependent receptorAs producers, P. syringae pathovars possess dedicated uptake systems for this compound. However, the presence of the primary siderophore, pyoverdine, can sometimes mask the contribution of this compound to iron acquisition.[1]
Achromobacter xylosoxidans Producer & UtilizerSpecific TonB-dependent receptorA significant producer of siderophores, including likely this compound, especially in clinical isolates. Possesses genes for siderophore receptors.
Dickeya dadantii Producer & UtilizerAcsF (putative outer membrane receptor)This compound is important for the virulence of this plant pathogen.
Pseudomonas aeruginosa Potential UtilizerPromiscuous TonB-dependent receptorsKnown for its ability to utilize a wide range of xenosiderophores. While direct quantitative data for this compound is limited, its genomic plasticity suggests a high likelihood of utilization.
Escherichia coli Potential UtilizerFhuA, IroN (promiscuous receptors)Some pathogenic strains of E. coli are known to utilize xenosiderophores. The presence of promiscuous siderophore receptors could potentially allow for this compound uptake.
Burkholderia cenocepacia Potential UtilizerMultiple TonB-dependent receptorsAn opportunistic pathogen with a large genome and numerous genes encoding for siderophore receptors, suggesting a capacity for xenosiderophore utilization.

Note: The receptor systems for many potential utilizers are putative and require further experimental validation.

Experimental Protocols

To facilitate further research into the cross-utilization of this compound, this section provides detailed methodologies for key experiments.

Siderophore Production and Quantification (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores.

Principle: The assay is based on the competition for iron between the siderophore and the strong iron chelator, chrome azurol S. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, and this change can be quantified spectrophotometrically.

Materials:

  • CAS agar (B569324) plates or CAS solution

  • Bacterial culture supernatants

  • Iron-deficient minimal medium (e.g., M9 minimal medium)

  • Spectrophotometer

Protocol (Liquid Assay):

  • Grow bacterial strains in an iron-deficient minimal medium to induce siderophore production.

  • Centrifuge the cultures to pellet the cells and collect the supernatant.

  • Mix a sample of the culture supernatant with the CAS assay solution.

  • Incubate the mixture at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

  • Calculate the percentage of siderophore units relative to a reference (uninoculated medium).

This compound Cross-Utilization Assay (Cross-Feeding Assay)

This bioassay determines if a bacterial strain can utilize a specific siderophore that it does not produce.

Principle: An indicator strain (unable to produce its own siderophores but possessing a potential receptor for the test siderophore) is grown on an iron-limited agar plate. The test siderophore (purified this compound or supernatant from a producer strain) is spotted onto the plate. Growth of the indicator strain around the spot indicates utilization.

Materials:

  • Siderophore-deficient mutant of the indicator strain

  • Iron-limited agar medium (e.g., M9 minimal medium agar with an iron chelator like EDDHA)

  • Purified this compound or cell-free supernatant from an this compound-producing strain

  • Sterile paper discs

Protocol:

  • Prepare an overlay lawn of the indicator strain on the iron-limited agar medium.

  • Aseptically place a sterile paper disc onto the center of the agar plate.

  • Pipette a known amount of purified this compound or culture supernatant onto the paper disc.

  • Incubate the plates at the optimal growth temperature for the indicator strain.

  • Observe for a zone of growth around the paper disc after 24-48 hours. The diameter of the growth zone can be measured as a semi-quantitative assessment of utilization efficiency.

Quantitative Growth Promotion Assay

This assay provides a more quantitative measure of the growth-promoting effect of this compound.

Materials:

  • Test bacterial strains

  • Purified this compound

  • Iron-deficient liquid minimal medium

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare a serial dilution of purified this compound in iron-deficient liquid minimal medium in the wells of a 96-well microplate.

  • Inoculate each well with a standardized suspension of the test bacterial strain.

  • Include control wells with no added this compound and wells with iron-replete medium.

  • Incubate the microplate at the optimal growth temperature with shaking.

  • Monitor bacterial growth over time by measuring the optical density (e.g., at 600 nm) using a microplate reader.

  • Plot growth curves and determine parameters such as the maximum growth rate and final cell density to quantify the growth-promoting effect of this compound.

Signaling Pathways and Uptake Mechanisms

The uptake of ferri-achromobactin in Gram-negative bacteria is an active transport process that requires energy and a series of protein components. The general signaling and uptake pathway for siderophores is initiated by the binding of the ferri-siderophore complex to a specific outer membrane receptor.

Achromobactin_Uptake_Pathway cluster_out Extracellular Space cluster_om Outer Membrane cluster_peri Periplasm cluster_im Inner Membrane cluster_cyto Cytoplasm Ferri-Achromobactin Ferri-Achromobactin OMR Outer Membrane Receptor (e.g., AcsF) Ferri-Achromobactin->OMR Binding PBP Periplasmic Binding Protein OMR->PBP Transport ABC ABC Transporter PBP->ABC Delivery TonB_Complex TonB-ExbB-ExbD Complex TonB_Complex->OMR Energy Transduction Release Iron Release (Reduction/Hydrolysis) ABC->Release Transport Iron Fe(II) Release->Iron Metabolism Cellular Metabolism Iron->Metabolism

Caption: Generalized pathway for ferri-achromobactin uptake in Gram-negative bacteria.

Description of the Pathway:

  • Binding to Outer Membrane Receptor: In the extracellular environment, this compound chelates ferric iron (Fe³⁺) to form a ferri-achromobactin complex. This complex is then recognized and bound by a specific TonB-dependent outer membrane receptor.

  • Energy Transduction and Periplasmic Transport: The transport of the ferri-achromobactin complex across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane to the outer membrane receptor. Once in the periplasm, the complex is bound by a periplasmic binding protein.

  • Inner Membrane Transport: The periplasmic binding protein delivers the ferri-achromobactin complex to an ATP-binding cassette (ABC) transporter located in the inner membrane. This transporter actively pumps the complex into the cytoplasm, a process fueled by ATP hydrolysis.

  • Iron Release: Inside the cytoplasm, iron is released from the this compound molecule. This can occur through the reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the siderophore, or via enzymatic degradation of the siderophore molecule itself. The released iron is then available for various metabolic processes.

The regulation of this compound biosynthesis and uptake is tightly controlled by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthesis and uptake genes, thereby blocking their transcription. When iron levels are low, Fur is inactive, allowing for the expression of the genes necessary for this compound production and transport.

Experimental Workflow for Comparative Analysis

The following workflow outlines a comprehensive approach to compare the cross-utilization of this compound by different bacterial species.

Experimental_Workflow cluster_prep Preparation cluster_prod This compound Production & Purification cluster_quant Quantitative Analysis cluster_receptor Receptor Identification (Optional) A Select Producer Strain (e.g., P. syringae) D Culture Producer Strain in Iron-Deficient Medium A->D B Select Test Strains (Potential Utilizers) H Perform Quantitative Growth Promotion Assay with Test Strains B->H K Bioinformatic Analysis to Identify Putative Receptor Genes B->K C Prepare Iron-Deficient and Iron-Replete Media C->D C->H E Harvest Supernatant D->E F Purify this compound (e.g., Chromatography) E->F G Confirm Purity and Identity (e.g., Mass Spectrometry) F->G F->H I Determine Growth Parameters (Max Growth Rate, Final OD) H->I J Compare Utilization Efficiency Across Different Species I->J L Generate Receptor Mutants in Test Strains K->L M Perform Cross-Feeding Assay with Mutants to Confirm Receptor Function L->M

Caption: Experimental workflow for comparative analysis of this compound cross-utilization.

Conclusion and Future Directions

The cross-utilization of siderophores like this compound is a critical factor in shaping microbial communities and influencing the outcomes of host-pathogen interactions. While the foundational knowledge of this compound producers and the general mechanisms of siderophore uptake are established, there is a clear need for more quantitative and comparative studies. Future research should focus on:

  • Broad-Scale Screening: Systematically screening a diverse range of bacterial species for their ability to utilize this compound to understand the prevalence of this trait.

  • Quantitative Comparison: Generating robust quantitative data on the efficiency of this compound utilization across different species to build a comprehensive comparative dataset.

  • Receptor Identification and Characterization: Identifying and characterizing the specific outer membrane receptors for this compound in various bacterial species to understand the molecular basis of its uptake.

  • Signaling Pathway Elucidation: Detailing the specific signaling cascades initiated upon ferri-achromobactin binding and transport to uncover novel regulatory mechanisms.

A deeper understanding of this compound cross-utilization will not only provide valuable insights into microbial ecology but also open new avenues for the development of novel antimicrobial strategies that target these essential iron acquisition systems. By disrupting this critical nutrient supply line, it may be possible to develop new therapies to combat bacterial infections.

References

A Functional Showdown: Achromobactin vs. Yersiniabactin in Bacterial Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

In the microscopic battle for survival, pathogenic bacteria have evolved sophisticated weaponry to secure essential nutrients from their hosts. Among the most critical of these is iron, a metal vital for numerous cellular processes but fiercely sequestered by host proteins. To overcome this iron limitation, bacteria deploy high-affinity iron chelators known as siderophores. This guide provides a detailed functional comparison of two such molecules: Achromobactin and Yersiniabactin (B1219798), offering insights for researchers and drug development professionals targeting bacterial virulence.

At a Glance: Key Functional Differences

FeatureThis compoundYersiniabactin
Siderophore Class α-hydroxy-carboxylatePhenolate, Thiazoline-containing
Biosynthesis Pathway NRPS-Independent Siderophore (NIS) SynthetaseMixed Non-Ribosomal Peptide Synthetase (NRPS) / Polyketide Synthase (PKS)
Iron (Fe³⁺) Affinity HighExtremely High (Formation Constant: 4 x 10³⁶ M⁻¹)[1][2][3]
Primary Producers Dickeya dadantii, Pseudomonas syringae, Sodalis glossinidius[4][5][6][7]Yersinia pestis, Yersinia enterocolitica, pathogenic Escherichia coli, Salmonella enterica[1]
Outer Membrane Receptor Acr[5][8]FyuA (Pesticin receptor, Psn)[1][9]
Regulation Repressed by Fur in iron-replete conditions[5][8]Repressed by Fur in iron-replete conditions; Activated by YbtA[10][11][12]
Additional Roles Primarily iron acquisition[4][6]Virulence factor, copper binding, oxidative stress tolerance, quorum sensing autoinducer[11][12][13][14][15][16]

Delving Deeper: A Functional Comparison

Iron Scavenging and Uptake

Both this compound and Yersiniabactin are highly effective at sequestering ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin. However, Yersiniabactin exhibits a significantly higher affinity for iron, with a formation constant of approximately 4 x 10³⁶ M⁻¹, making it an exceptionally potent siderophore.[1][2][3] This allows bacteria producing Yersiniabactin to thrive in extremely iron-depleted environments.

The uptake of the iron-siderophore complex into the bacterial cell follows a similar general pathway for both, but with distinct molecular players.

IronUptake

This compound-Fe³⁺ complexes are recognized and transported across the outer membrane by the Acr receptor.[5][8] In contrast, the Yersiniabactin-Fe³⁺ complex utilizes the TonB-dependent outer membrane receptor FyuA (also known as Psn).[1][9] Following transport into the periplasm, both siderophore complexes are shuttled across the inner membrane by specific ABC transporters. Once in the cytoplasm, iron is released from the siderophore, often through reduction to its ferrous (Fe²⁺) state, and becomes available for cellular processes.

Biosynthesis: Two Different Assembly Lines

The molecular machinery responsible for synthesizing this compound and Yersiniabactin are fundamentally different, representing distinct evolutionary strategies for siderophore production.

Biosynthesis

This compound is synthesized via the NRPS-Independent Siderophore (NIS) pathway.[4] This system utilizes a series of enzymes, including AcsD, AcsA, and AcsC, to assemble the siderophore from precursors like citrate (B86180), ethanolamine, diaminobutyrate, and α-ketoglutarate.[17][18][19]

Yersiniabactin, on the other hand, is constructed through a more complex mixed Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[10][20] Large multi-enzyme complexes, such as HMWP1 and HMWP2, orchestrate the sequential addition and modification of precursors including salicylate, cysteine, and malonyl-CoA.[1][3]

Regulation of Production

The expression of genes involved in the biosynthesis and transport of both siderophores is tightly controlled to prevent iron overload, which can be toxic to the cell. The primary regulator in both systems is the Ferric Uptake Regulator (Fur) protein.[5][8][10] In iron-replete conditions, Fur binds to specific DNA sequences in the promoter regions of the siderophore genes, repressing their transcription.

Yersiniabactin expression is subject to an additional layer of positive regulation. The AraC-type transcriptional regulator, YbtA, activates the expression of the yersiniabactin biosynthetic and transport genes.[10][11][12] Furthermore, Yersiniabactin itself can act as an autoinducer in a quorum-sensing system, stimulating its own production at high cell densities.[14][16] This intricate regulatory network allows for a rapid and robust response to iron limitation, particularly within a growing bacterial population.

Regulation

Role in Virulence and Beyond

Both siderophores can be important virulence factors. The ability to acquire iron is crucial for bacterial pathogens to establish infections.[1][13][20][21] However, Yersiniabactin's role in pathogenicity appears to be more pronounced and multifaceted. It is a key virulence factor for highly pathogenic bacteria like Yersinia pestis, the causative agent of plague.[1][10][20]

Beyond its primary role in iron acquisition, Yersiniabactin has been shown to contribute to virulence through other mechanisms. It can bind copper, which may protect the bacteria from copper-induced toxicity, a component of the host's innate immune response.[15] Additionally, the Yersiniabactin system contributes to oxidative stress tolerance.[11][12] As mentioned earlier, its function as a quorum-sensing molecule adds another layer to its role in coordinating bacterial behavior during infection.[14][16]

Experimental Protocols

A comprehensive understanding of siderophore function relies on a variety of experimental techniques. Below are outlines of key protocols used in the characterization of this compound and Yersiniabactin.

Siderophore Production and Detection (Chrome Azurol S (CAS) Assay)

Objective: To qualitatively and quantitatively assess siderophore production.

Methodology:

  • Plate Assay (Qualitative): Bacterial strains are grown on iron-deficient agar (B569324) medium supplemented with the CAS dye. Siderophore production is indicated by a color change of the dye from blue to orange/yellow around the bacterial colonies.

  • Liquid Assay (Quantitative):

    • Bacteria are cultured in an iron-deficient liquid medium.

    • The culture supernatant is collected by centrifugation.

    • The supernatant is mixed with the CAS assay solution.

    • The change in absorbance at 630 nm is measured spectrophotometrically. The decrease in absorbance is proportional to the amount of siderophore produced.

Iron Uptake Assays

Objective: To measure the ability of bacteria to take up iron via a specific siderophore.

Methodology:

  • Bacterial cells are grown under iron-limiting conditions to induce the expression of siderophore uptake systems.

  • The cells are washed and resuspended in a minimal medium.

  • Radioactive iron (⁵⁵Fe or ⁵⁹Fe) is chelated with the purified siderophore (this compound or Yersiniabactin).

  • The ⁵⁵Fe-siderophore complex is added to the cell suspension.

  • At various time points, aliquots are removed, and the cells are collected by filtration.

  • The radioactivity associated with the cells is measured using a scintillation counter to determine the rate of iron uptake.

Gene Expression Analysis (RT-qPCR)

Objective: To quantify the expression of genes involved in siderophore biosynthesis and transport under different conditions.

Methodology:

  • Bacteria are grown under iron-replete and iron-depleted conditions.

  • Total RNA is extracted from the bacterial cells.

  • The RNA is treated with DNase to remove any contaminating genomic DNA.

  • The RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR) is performed using primers specific for the target genes (e.g., acr, fyuA, acsD, ybtA) and a reference gene.

  • The relative expression levels of the target genes are calculated using the ΔΔCt method.

Conclusion

This compound and Yersiniabactin, while both serving the critical function of iron acquisition, represent distinct solutions to the same environmental challenge. Yersiniabactin's extremely high iron affinity, complex biosynthesis, and multifaceted roles in virulence and signaling underscore its importance for highly pathogenic bacteria. This compound, with its more streamlined NIS biosynthesis, is an effective iron scavenger for a different spectrum of bacteria. A thorough understanding of the functional nuances of these siderophore systems is paramount for the development of novel anti-infective strategies that target these essential virulence pathways. By disrupting the ability of pathogenic bacteria to acquire iron, it may be possible to cripple their capacity to cause disease.

References

Achromobactin vs. Pyoverdine: A Comparative Guide to Siderophore Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the microbial world, the competition for the essential nutrient iron is fierce. Bacteria have evolved sophisticated strategies to scavenge this vital element from their environment, a key component of which is the secretion of high-affinity iron-chelating molecules known as siderophores. Among the diverse array of siderophores, achromobactin and pyoverdine represent two distinct and important classes. This guide provides a detailed comparison of their effectiveness, supported by experimental data, for researchers, scientists, and drug development professionals.

At a Glance: Pyoverdine Demonstrates Superior Iron Scavenging Capabilities

Current research, primarily from studies on Pseudomonas syringae, indicates that pyoverdine is a significantly more effective siderophore than this compound .[1][2][3] This superiority is attributed to its extremely high affinity for iron and its efficient uptake system. While both are crucial for bacterial survival and virulence in iron-limited conditions, their roles and efficiencies differ.

Quantitative Comparison of Siderophore Performance

Direct quantitative comparisons of the iron-binding affinities of this compound and pyoverdine are limited by the lack of a precisely determined formation constant for this compound in the literature. However, the formation constant for pyoverdine is well-established and exceptionally high.

SiderophoreProducing Organism (Example)Iron-Binding MoietyFormation Constant (K_f) for Fe(III)pFe
Pyoverdine Pseudomonas aeruginosa, Pseudomonas fluorescensHydroxamate and Catechol~10³² M⁻¹[4][5]Not consistently reported for native forms
This compound Dickeya dadantii, Pseudomonas syringaeα-hydroxy-carboxylateNot reportedNot reported

Note: The pFe value is the negative logarithm of the free ferric iron concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand, providing a more biologically relevant measure of iron sequestering ability under physiological conditions.

Temporal and Regulatory Differences in Production

In organisms that produce both siderophores, their synthesis is often temporally regulated, suggesting distinct roles during infection or in different environments. In Dickeya dadantii (formerly Erwinia chrysanthemi), this compound is produced before another siderophore, chrysobactin, in iron-depleted cultures. This suggests that this compound may be important in the initial stages of infection when iron availability begins to decrease.[6] Similarly, in P. syringae 1448a, this compound is considered a secondary siderophore.[2]

Experimental Protocols

A comprehensive understanding of siderophore effectiveness relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize and compare this compound and pyoverdine.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to remove iron from the blue-colored iron-CAS-HDTMA complex, resulting in a color change to orange or yellow.[7][8][9][10]

1. Preparation of CAS Agar (B569324) Plates (Qualitative and Semi-Quantitative Analysis):

  • Blue Dye Solution:

    • Solution 1: Dissolve 0.06 g of Chrome Azurol S in 50 ml of deionized water.[8]

    • Solution 2: Dissolve 0.0027 g of FeCl₃·6H₂O in 10 ml of 10 mM HCl.[8]

    • Solution 3: Dissolve 0.073 g of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.[8]

    • Slowly mix Solution 1 with 9 ml of Solution 2, then slowly add this mixture to Solution 3 with constant stirring. The final solution will be dark blue. Autoclave and store in a dark, cool place.[8]

  • CAS Agar Medium:

    • Prepare a suitable growth medium (e.g., Minimal Medium 9) and add 15 g/L of Bacto agar.[8]

    • Autoclave the medium and cool to 50°C.

    • Aseptically add the sterile Blue Dye Solution to the cooled agar medium at a ratio of 1:9 (e.g., 100 ml of Blue Dye Solution to 900 ml of agar medium).[7]

    • Mix gently and pour into sterile petri dishes.

  • Assay Procedure:

    • Inoculate bacterial strains onto the CAS agar plates.

    • Incubate at the optimal growth temperature for 24-72 hours.

    • Observe for the formation of an orange or yellow halo around the colonies, indicating siderophore production. The diameter of the halo can be used for semi-quantitative comparison.

2. Liquid CAS Assay (Quantitative Analysis):

  • Assay Solution: The Blue Dye Solution prepared for the agar plates can be used as the liquid CAS assay solution.

  • Procedure:

    • Grow bacterial strains in an iron-limited liquid medium to induce siderophore production.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

    • In a microplate well or cuvette, mix the supernatant with the CAS assay solution (a 1:1 ratio is common).[7]

    • Use sterile iron-limited medium mixed with the CAS assay solution as a reference.

    • Incubate at room temperature for a defined period (e.g., 20 minutes) for the color change to stabilize.

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

    • The quantity of siderophore is often expressed as a percentage of siderophore units (SU), calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 [7]

Biosynthesis and Transport Pathways

The synthesis and transport of this compound and pyoverdine are complex, multi-step processes involving numerous enzymes and transporters. Understanding these pathways is crucial for developing strategies to inhibit siderophore function.

This compound Biosynthesis and Transport

This compound synthesis is a Non-Ribosomal Peptide Synthetase (NRPS)-independent process.[2] The key enzymes involved are AcsD, AcsA, and AcsC, which together condense citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate to form this compound.[11] The regulation of this compound production is primarily controlled by the Ferric uptake regulator (Fur) protein, which represses the expression of the biosynthesis genes in iron-replete conditions.[12]

Achromobactin_Pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis (Cytoplasm) cluster_transport Transport Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe binds Fe_low Low Iron Fur Fur Fe_low->Fur dissociates from acs_operon acs Operon Fur_Fe->acs_operon represses Fur->acs_operon de-repression Citrate Citrate AcsD AcsD Citrate->AcsD Ethanolamine Ethanolamine Ethanolamine->AcsD DAB 2,4-Diaminobutyrate AcsA AcsA DAB->AcsA aKG α-Ketoglutarate aKG->AcsA Achromobactin_pre This compound Precursor AcsD->Achromobactin_pre AcsA->Achromobactin_pre AcsC AcsC Achromobactin_cyto This compound AcsC->Achromobactin_cyto Achromobactin_pre->AcsC Achromobactin_extra This compound (extracellular) Achromobactin_cyto->Achromobactin_extra Secretion Fe3_extra Fe³⁺ Ferri_this compound Ferri-Achromobactin Acr Acr (Outer Membrane Receptor) Ferri_this compound->Acr Periplasm Periplasm Acr->Periplasm Cytoplasm Cytoplasm Periplasm->Cytoplasm Iron_release Iron Release Cytoplasm->Iron_release Achromobactin_extraFe3_extra Achromobactin_extraFe3_extra Achromobactin_extraFe3_extra->Ferri_this compound Chelation

Caption: Biosynthesis and transport of this compound.

Pyoverdine Biosynthesis and Transport

Pyoverdine biosynthesis is a more complex process that involves both Non-Ribosomal Peptide Synthetases (NRPSs) and a series of tailoring enzymes.[4][13] The core components are assembled in the cytoplasm and the final maturation steps occur in the periplasm.[13][14] Key enzymes include the NRPSs PvdL, PvdI, and PvdD, as well as enzymes for the synthesis of the chromophore and non-standard amino acids like PvdA, PvdF, and PvdH.[13] The regulation of pyoverdine synthesis is also under the control of the Fur protein, but it is more intricate, involving a cascade of sigma factors (PvdS) and anti-sigma factors (FpvR).[4]

Pyoverdine_Pathway cluster_regulation Regulation cluster_biosynthesis Biosynthesis cluster_transport Transport Fe_high High Iron Fur_Fe Fur-Fe²⁺ Complex Fe_high->Fur_Fe represses Fe_low Low Iron PvdS PvdS (Sigma Factor) Fe_low->PvdS de-repression Fur_Fe->PvdS represses pvd_genes pvd Genes PvdS->pvd_genes activates Amino_Acids Amino Acids & Precursors NRPS NRPS (PvdL, PvdI, PvdD) Amino_Acids->NRPS Ferribactin Ferribactin (Cytoplasm) NRPS->Ferribactin Tailoring_Enzymes Tailoring Enzymes (PvdA, F, H) Tailoring_Enzymes->NRPS PvdE PvdE (ABC Transporter) Ferribactin->PvdE Periplasm Periplasm PvdE->Periplasm Maturation Maturation & Chromophore formation Periplasm->Maturation Pyoverdine_peri Pyoverdine Maturation->Pyoverdine_peri Pyoverdine_extra Pyoverdine (extracellular) Pyoverdine_peri->Pyoverdine_extra Secretion Fe3_extra Fe³⁺ Ferri_Pyoverdine Ferri-Pyoverdine FpvA FpvA (Outer Membrane Receptor) Ferri_Pyoverdine->FpvA Iron_release_peri Iron Release (Periplasm) FpvA->Iron_release_peri Uptake TonB TonB-ExbB-ExbD TonB->FpvA energizes Pyoverdine_extraFe3_extra Pyoverdine_extraFe3_extra Pyoverdine_extraFe3_extra->Ferri_Pyoverdine Chelation

Caption: Biosynthesis and transport of pyoverdine.

Conclusion

Based on the available evidence, pyoverdine is a more effective siderophore than this compound, primarily due to its exceptionally high iron-binding affinity. While this compound plays a role in iron acquisition, particularly in the early stages of iron limitation, its contribution is often overshadowed by the more potent pyoverdine in organisms that produce both. The intricate and tightly regulated biosynthesis and transport pathways of these siderophores present potential targets for the development of novel antimicrobial agents that disrupt bacterial iron acquisition, thereby limiting their growth and virulence. Further research to determine the precise iron-binding constant of this compound would allow for a more definitive quantitative comparison.

References

Achromobactin's Efficacy in Iron-Limited Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the constant battle for the essential nutrient iron, microorganisms have evolved sophisticated strategies, chief among them the production of siderophores—small, high-affinity iron-chelating molecules. Achromobactin, a citrate-based siderophore, plays a significant role in the survival and virulence of various bacteria. This guide provides an objective comparison of this compound's performance against other well-known siderophores in different iron-limited environments, supported by experimental data and detailed methodologies.

Comparative Efficacy of Siderophores

The ability of a siderophore to acquire iron is paramount to a bacterium's ability to thrive in iron-scarce conditions, such as within a host organism or in certain soil environments. The efficacy of these molecules can be assessed through various metrics, including their iron-binding affinity and their ability to promote bacterial growth.

Iron-Binding Affinity

The strength of the bond between a siderophore and a ferric iron (Fe³⁺) molecule is quantified by its stability constant (log Kf) or its pFe value. A higher log Kf or pFe indicates a stronger affinity, meaning the siderophore is more effective at sequestering iron, even at very low concentrations.

SiderophoreTypeProducing Organism (Example)Iron-Binding Affinity (log Kf)pFe
This compound CarboxylatePseudomonas syringaeNot ReportedNot Reported
Enterobactin (B1671361) CatecholateEscherichia coli~49-5235.5
Pyoverdine Mixed-typePseudomonas aeruginosa~3227
Aerobactin HydroxamateEscherichia coli~22.523.4
Performance in Iron-Limited Environments

Direct comparisons in controlled laboratory settings offer valuable insights into how different siderophores perform in promoting bacterial growth when iron is scarce. A study on Pseudomonas syringae pv. phaseolicola 1448a, which produces both pyoverdine and this compound, revealed that pyoverdine is a significantly more effective siderophore.[1][2][3][4] The contribution of this compound to the bacterium's fitness was found to be masked by the presence of the more powerful pyoverdine.[1][2][3][4]

In Sodalis glossinidius, a symbiont of the tsetse fly, this compound plays a crucial role in iron acquisition.[5] A mutant strain unable to synthesize this compound showed reduced growth, which could be restored by the addition of exogenous this compound, highlighting its importance for this bacterium's survival.[5]

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to evaluate siderophore efficacy.

Chrome Azurol S (CAS) Assay for Siderophore Production

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.

Principle: The assay is based on the competition for iron between the siderophore and the strong chelating agent, Chrome Azurol S. The CAS dye forms a blue-colored complex with ferric iron. When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS-iron complex, resulting in a color change from blue to orange or yellow. The intensity of the color change is proportional to the amount of siderophore produced.

Protocol:

  • Preparation of CAS Agar (B569324) Plates:

    • Prepare the CAS assay solution by mixing solutions of Chrome Azurol S, FeCl₃, and a detergent like hexadecyltrimethylammonium bromide (HDTMA).

    • Autoclave a basal agar medium (e.g., MM9) separately.

    • Cool both solutions to approximately 50°C and then mix them.

    • Pour the mixture into sterile petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Spot bacterial cultures onto the surface of the CAS agar plates.

    • Incubate the plates under conditions suitable for bacterial growth and siderophore production.

  • Observation and Quantification:

    • Observe the plates for the formation of a halo (a zone of color change) around the bacterial colonies.

    • The diameter of the halo is indicative of the amount of siderophore produced. The siderophore production can be quantified by measuring the halo and colony diameters.

Bacterial Growth Promotion Assay

This assay assesses a siderophore's ability to promote bacterial growth in an iron-limited environment.

Principle: A bacterial strain that is unable to produce its own siderophores is grown in an iron-deficient medium. The addition of an exogenous siderophore will promote growth if the bacterium has the appropriate uptake machinery for that siderophore.

Protocol:

  • Prepare an Iron-Deficient Medium: Use a minimal medium (e.g., M9) and treat it with an iron chelator like 2,2'-dipyridyl to remove any trace amounts of iron.

  • Inoculate with a Siderophore-Deficient Mutant: Inoculate the medium with a bacterial strain that has a mutation in its siderophore biosynthesis pathway.

  • Add Siderophores: Add different concentrations of the purified siderophores (e.g., this compound, Enterobactin, Pyoverdine) to separate cultures. Include a control with no added siderophore.

  • Monitor Growth: Incubate the cultures and monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

  • Analyze Results: Compare the growth curves of the cultures with different siderophores to determine their relative efficacy in promoting growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in siderophore-mediated iron acquisition can aid in understanding and further research.

This compound Biosynthesis and Transport Pathway

The production and uptake of this compound are tightly regulated processes involving a series of enzymatic reactions and transport proteins.

Achromobactin_Pathway cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane cluster_cytoplasm Cytoplasm This compound This compound Fe_this compound Fe³⁺-Achromobactin This compound->Fe_this compound Chelation Acr_receptor Acr (Receptor) Fe_this compound->Acr_receptor Binding Fe_ion Fe³⁺ Fe_ion->Fe_this compound Fe_Achromobactin_p Fe³⁺-Achromobactin Acr_receptor->Fe_Achromobactin_p Transport ABC_transporter ABC Transporter Fe_Achromobactin_p->ABC_transporter Binding Fe_ion_c Fe³⁺ ABC_transporter->Fe_ion_c Transport Fe_ion_c2 Fe²⁺ Fe_ion_c->Fe_ion_c2 Reduction Fur_Fe Fur-Fe²⁺ (Active Repressor) Fe_ion_c2->Fur_Fe Fur Fur (Inactive) Biosynthesis This compound Biosynthesis (acs genes) Biosynthesis->this compound Secretion Precursors Precursors (Citrate, etc.) Precursors->Biosynthesis acs_operon acs Operon Fur_Fe->acs_operon Repression acs_operon->Biosynthesis Expression

Caption: this compound biosynthesis, secretion, iron chelation, and uptake pathway.

Experimental Workflow for Comparing Siderophore Efficacy

A structured workflow is critical for a comprehensive comparison of different siderophores.

Siderophore_Comparison_Workflow cluster_production Siderophore Production & Quantification cluster_growth Growth Promotion Assay cluster_analysis Data Analysis & Comparison Culture Culture Bacteria in Iron-Limited Medium Harvest Harvest Supernatant Culture->Harvest CAS_Assay CAS Assay Harvest->CAS_Assay Quantify Quantify Siderophore Production CAS_Assay->Quantify Table Create Comparison Table (Iron Affinity, Growth Promotion) Quantify->Table Prepare_Media Prepare Iron-Deficient Medium Inoculate Inoculate with Siderophore-Deficient Mutant Prepare_Media->Inoculate Add_Siderophores Add Purified Siderophores (this compound, Alternatives) Inoculate->Add_Siderophores Monitor_Growth Monitor Bacterial Growth (OD₆₀₀) Add_Siderophores->Monitor_Growth Compare_Growth Compare Growth Curves Monitor_Growth->Compare_Growth Compare_Growth->Table Analyze Analyze Relative Efficacy Table->Analyze

Caption: Experimental workflow for comparing the efficacy of different siderophores.

References

Validating the Specificity of the Achromobactin Transport System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Achromobactin transport system, a crucial pathway for iron acquisition in several bacterial species. By examining its specificity in contrast to other well-characterized siderophore transport systems, this document aims to inform research and development efforts targeting bacterial iron uptake as an antimicrobial strategy. The guide incorporates available experimental data, detailed methodologies for key validation assays, and visual representations of the transport pathways and experimental workflows.

Introduction to Siderophore Transport Systems

Iron is an essential nutrient for most living organisms, playing a critical role in various cellular processes. However, the bioavailability of iron in host environments is extremely low. To overcome this limitation, many pathogenic bacteria have evolved sophisticated iron acquisition systems, a primary one being the secretion of high-affinity iron chelators called siderophores. These siderophore-iron complexes are then recognized and internalized by specific transport systems embedded in the bacterial cell envelope. The specificity of these transport systems is a key determinant of which iron sources a bacterium can utilize and presents a potential target for the development of novel "Trojan horse" antibiotics, where antimicrobial agents are conjugated to siderophores to gain entry into the bacterial cell.

This guide focuses on the this compound transport system and compares its characteristics with those of other well-studied systems, namely the Acinetobactin (B221850), Baumannoferrin, Enterobactin (B1671361), and Pyoverdine transport systems.

Comparative Analysis of Siderophore Transport Systems

The following table summarizes the key components and known specificity of the this compound transport system alongside several other representative systems.

Table 1: Comparison of Siderophore Transport System Components and Specificity

FeatureThis compound SystemAcinetobactin SystemBaumannoferrin SystemEnterobactin SystemPyoverdine System
Siderophore(s) This compoundAcinetobactin, PreacinetobactinBaumannoferrin A/BEnterobactinPyoverdine
Producing Organisms (Examples) Dickeya dadantii, Pseudomonas syringaeAcinetobacter baumanniiAcinetobacter baumanniiEscherichia coli, Salmonella entericaPseudomonas aeruginosa
Outer Membrane Receptor CbrA (periplasmic binding protein)BauABfnHFepAFpvA
Inner Membrane Transporter CbrBCD (ABC Transporter)BauBCDE (ABC Transporter)BfnC, BfnJ, BfnK (predicted)FepBCDG (ABC Transporter)FpvCDE (ABC Transporter)
Energy Source ATPATPATP (predicted)ATPATP
Known Substrate(s) Ferric-achromobactinFerric-acinetobactin, Ferric-preacinetobactinFerric-baumannoferrinFerric-enterobactinFerric-pyoverdine, Apo-pyoverdine
Reported Specificity Specificity for this compound is inferred but not extensively characterized against a broad range of siderophores.Highly specific for acinetobactin and its precursor.Specificity for baumannoferrin is presumed.Highly specific for enterobactin and some structurally similar catecholate siderophores.Highly specific for its cognate pyoverdine; can discriminate between different pyoverdine structures.

Quantitative Performance Data

Direct quantitative comparisons of transport efficiency are challenging due to the limited availability of published kinetic data for all systems under standardized conditions. The following table presents the available binding affinity data for the outer membrane receptors or periplasmic binding proteins of the compared systems.

Table 2: Quantitative Binding Affinity of Siderophore Receptors

Transport SystemReceptor/Binding ProteinLigandBinding Affinity (Kd)Reference
This compound CbrAFerric-achromobactinNot Reported-
Acinetobactin BauAFerric-acinetobactin/preacinetobactin complexNanomolar range[1]
Baumannoferrin BfnHFerric-baumannoferrinNot Reported-
Enterobactin FepAFerric-enterobactin< 0.2 nM[2]
Pyoverdine FpvAFerric-pyoverdine vs. Apo-pyoverdine17-fold higher affinity for ferric form[3]

Note: The absence of reported Kd, Vmax, and Km values for the this compound and Baumannoferrin transport systems highlights a significant knowledge gap. Further experimental characterization is required to enable a direct quantitative comparison of their binding affinities and transport efficiencies with other well-studied systems.

Experimental Protocols for Specificity Validation

Validating the specificity of a siderophore transport system involves a combination of genetic, biochemical, and microbiological assays. Below are detailed protocols for key experiments.

Growth Promotion Assay

This assay assesses the ability of a bacterium to utilize a specific siderophore as an iron source.

Objective: To determine if a test siderophore can support the growth of a bacterium under iron-limiting conditions.

Materials:

  • Bacterial strain of interest (wild-type and/or a mutant deficient in siderophore biosynthesis)

  • Iron-depleted minimal medium (e.g., M9 minimal medium treated with Chelex-100 resin)

  • Purified siderophores (this compound and a panel of other siderophores for comparison)

  • Iron(III) chloride (FeCl3) solution

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare iron-depleted minimal medium.

  • Inoculate the medium with the bacterial strain to a low optical density (e.g., OD600 of 0.05).

  • In the wells of a 96-well plate, add the bacterial suspension.

  • To different wells, add one of the following:

    • No supplement (negative control)

    • FeCl3 (positive control for iron-dependent growth)

    • Purified ferric-achromobactin at various concentrations

    • Purified ferric forms of other siderophores (e.g., enterobactin, pyoverdine) at various concentrations

  • Incubate the plate at the optimal growth temperature for the bacterium with shaking.

  • Monitor bacterial growth over time by measuring the OD600 at regular intervals (e.g., every 2 hours for 24-48 hours).

Interpretation: An increase in bacterial growth in the presence of a specific ferric-siderophore, comparable to the positive control, indicates that the bacterium can utilize that siderophore for iron acquisition.

Siderophore Uptake Assay

This assay directly measures the transport of a radiolabeled siderophore into the bacterial cell.

Objective: To quantify the rate of uptake of a specific siderophore.

Materials:

  • Bacterial strain of interest

  • Radiolabeled siderophore (e.g., 55Fe-labeled ferric-achromobactin)

  • Non-labeled siderophores (for competition experiments)

  • Growth medium (iron-depleted)

  • Scintillation counter and scintillation fluid

  • Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

Procedure:

  • Grow the bacterial strain in iron-depleted medium to induce the expression of siderophore transport systems.

  • Harvest and wash the cells, then resuspend them in fresh, iron-depleted medium to a specific cell density.

  • Initiate the uptake experiment by adding the radiolabeled ferric-siderophore to the cell suspension.

  • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter to separate the cells from the medium.

  • Wash the filters with an appropriate buffer to remove non-specifically bound siderophore.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • For competition assays, pre-incubate the cells with a surplus of a non-labeled siderophore before adding the radiolabeled siderophore.

Interpretation: The rate of increase in cell-associated radioactivity over time represents the transport rate. A decrease in the uptake of the radiolabeled siderophore in the presence of a non-labeled competitor indicates that both siderophores are transported by the same system.

In Vitro Binding Assay (using purified periplasmic binding protein)

This assay measures the direct interaction between the periplasmic binding protein and the siderophore.

Objective: To determine the binding affinity (Kd) of the periplasmic binding protein (e.g., CbrA) for its cognate siderophore.

Materials:

  • Purified periplasmic binding protein (e.g., recombinant CbrA)

  • Purified siderophore (e.g., this compound)

  • A method to detect binding, such as:

    • Isothermal Titration Calorimetry (ITC)

    • Surface Plasmon Resonance (SPR)

    • Fluorescence spectroscopy (if the protein or siderophore is fluorescent)

Procedure (Example using ITC):

  • Prepare solutions of the purified periplasmic binding protein and the ferric-siderophore in a suitable buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the siderophore solution into the injection syringe.

  • Perform a series of injections of the siderophore into the protein solution while monitoring the heat changes associated with binding.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Interpretation: A low Kd value indicates a high binding affinity between the protein and the siderophore.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) illustrate the this compound transport pathway and a typical experimental workflow for validating transport specificity.

This compound Transport Pathway

Achromobactin_Transport_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Fe(III) Fe³⁺ Ferric-Achromobactin Ferric-Achromobactin Fe(III)->Ferric-Achromobactin Chelation This compound This compound This compound->Ferric-Achromobactin CbrA CbrA Ferric-Achromobactin->CbrA Binding CbrBCD CbrB CbrC CbrD CbrA->CbrBCD Delivery ADP_Pi ADP + Pi CbrBCD->ADP_Pi Fe(III)_cyt Fe³⁺ CbrBCD->Fe(III)_cyt Translocation ATP ATP ATP->CbrBCD Hydrolysis

Caption: The this compound transport pathway in Gram-negative bacteria.

Experimental Workflow for Specificity Validation

Experimental_Workflow cluster_in_vivo In Vivo Assays cluster_in_vitro In Vitro Assays cluster_data Data Analysis growth_assay Growth Promotion Assay growth_curves Compare Growth Curves growth_assay->growth_curves uptake_assay Siderophore Uptake Assay uptake_kinetics Determine Vmax, Km uptake_assay->uptake_kinetics binding_assay Binding Assay (e.g., ITC) binding_kinetics Determine Kd binding_assay->binding_kinetics specificity_conclusion Determine Specificity growth_curves->specificity_conclusion uptake_kinetics->specificity_conclusion binding_kinetics->specificity_conclusion start Start siderophore_panel Prepare Panel of Siderophores start->siderophore_panel bacterial_strains Prepare Bacterial Strains (WT, mutants) start->bacterial_strains purified_protein Purify Periplasmic Binding Protein start->purified_protein siderophore_panel->growth_assay siderophore_panel->uptake_assay siderophore_panel->binding_assay bacterial_strains->growth_assay bacterial_strains->uptake_assay purified_protein->binding_assay

Caption: Workflow for validating siderophore transport system specificity.

Conclusion and Future Directions

The validation of the specificity of the this compound transport system is crucial for understanding its role in bacterial pathogenesis and for the rational design of novel antimicrobial agents. While the genetic components of the system have been identified, there is a notable lack of quantitative data regarding its binding affinity and transport kinetics. The experimental protocols outlined in this guide provide a framework for obtaining this critical information.

Future research should focus on:

  • Determining the binding affinity (Kd) of the CbrA periplasmic binding protein for ferric-achromobactin.

  • Measuring the transport kinetics (Vmax and Km) of the CbrABCD transporter.

  • Screening a diverse panel of siderophores to comprehensively define the substrate specificity of the this compound transport system.

By filling these knowledge gaps, the scientific community can better evaluate the potential of the this compound transport system as a target for the development of new and effective therapeutics to combat bacterial infections.

References

Comparative Genomics of Achromobactin Biosynthetic Clusters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Achromobactin, a citrate-based siderophore, plays a crucial role in iron acquisition for a variety of bacteria. Its biosynthesis is orchestrated by a conserved cluster of genes, primarily encoding NRPS-independent siderophore (NIS) synthetases. This guide provides a comparative analysis of the this compound biosynthetic gene clusters in three key bacterial species: Pseudomonas syringae pv. syringae B728a, Dickeya dadantii 3937, and Achromobacter xylosoxidans A8. We present a detailed comparison of the genetic organization, protein domain architecture, and sequence similarity of the core biosynthetic enzymes. Furthermore, this guide offers detailed experimental protocols for the investigation of these clusters, including gene knockout, protein expression and purification, and in vitro reconstitution of the biosynthetic pathway.

Comparative Analysis of this compound Biosynthetic Gene Clusters

The this compound biosynthetic gene cluster typically comprises a set of core genes encoding the NIS synthetases responsible for the siderophore's assembly, alongside genes for precursor synthesis, transport, and regulation. Below is a comparative overview of the gene cluster organization in our selected bacterial species.

Genetic Organization

The organization of the this compound biosynthetic gene cluster shows a degree of conservation, particularly in the arrangement of the core synthetase genes: acsD, acsC, and acsA. However, variations in the surrounding genes reflect the distinct evolutionary trajectories of these bacteria.

Gene Locus Tag (P. syringae B728a) Gene Name (P. syringae B728a) Gene Locus Tag (D. dadantii 3937) Gene Name (D. dadantii 3937) Gene Locus Tag (A. xylosoxidans A8) Putative Function
Psyr_2582acsFDda3937_01186acsFAXA8_RS279952,4-diaminobutyrate aminotransferase
Psyr_2583acsEDda3937_01185acsEAXA8_RS28000O-citryl-L-serine decarboxylase
Psyr_2584acsDDda3937_01184acsDAXA8_RS28005NIS synthetase (Type A)
Psyr_2585acsCDda3937_01183acsCAXA8_RS28010NIS synthetase (Type B)
Psyr_2586acsADda3937_01182acsAAXA8_RS28015NIS synthetase (Type C)
Psyr_2587yhcADda3937_01181yhcAAXA8_RS28020MFS transporter
Psyr_2588acrDda3937_01180acrAXA8_RS28025Ferric this compound receptor

Table 1: Comparative organization of the this compound biosynthetic gene cluster. The table highlights the core biosynthetic and associated genes in Pseudomonas syringae pv. syringae B728a, Dickeya dadantii 3937, and Achromobacter xylosoxidans A8.

Domain Architecture of Core Biosynthetic Enzymes

The core of the this compound biosynthesis machinery consists of three NIS synthetases: AcsD, AcsC, and AcsA. These enzymes belong to the adenylating enzyme superfamily and catalyze the step-wise assembly of this compound from its precursors. Their domain architecture is crucial for their function.

Protein Organism Predicted Domains Putative Function in this compound Biosynthesis
AcsD P. syringae B728aAMP-binding domain, Phosphopantetheine-binding domainActivates citrate (B86180) and condenses it with L-serine or ethanolamine.
D. dadantii 3937AMP-binding domain, Phosphopantetheine-binding domainActivates citrate and condenses it with L-serine or ethanolamine.
A. xylosoxidans A8AMP-binding domain, Phosphopantetheine-binding domainActivates citrate and condenses it with L-serine or ethanolamine.
AcsC P. syringae B728aAMP-binding domainActivates α-ketoglutarate and condenses it with the primary amine of 2,4-diaminobutyrate.
D. dadantii 3937AMP-binding domainActivates α-ketoglutarate and condenses it with the primary amine of 2,4-diaminobutyrate.
A. xylosoxidans A8AMP-binding domainActivates α-ketoglutarate and condenses it with the primary amine of 2,4-diaminobutyrate.
AcsA P. syringae B728aAMP-binding domainActivates and condenses the second molecule of α-ketoglutarate to the remaining amine of the 2,4-diaminobutyrate moiety.
D. dadantii 3937AMP-binding domainActivates and condenses the second molecule of α-ketoglutarate to the remaining amine of the 2,4-diaminobutyrate moiety.
A. xylosoxidans A8AMP-binding domainActivates and condenses the second molecule of α-ketoglutarate to the remaining amine of the 2,4-diaminobutyrate moiety.

Table 2: Predicted domain architecture of the core this compound biosynthetic enzymes. The analysis reveals a conserved architecture centered around the AMP-binding domain, characteristic of adenylating enzymes.

Sequence Similarity of Core Biosynthetic Enzymes

The conservation of the this compound biosynthetic pathway is also evident at the amino acid sequence level of the core enzymes. A pairwise sequence identity analysis reveals a high degree of similarity, particularly between the more closely related Pseudomonas and Dickeya species.

Protein Pair Organism 1 Organism 2 Sequence Identity (%)
AcsDP. syringae B728aD. dadantii 393768%
AcsDP. syringae B728aA. xylosoxidans A855%
AcsDD. dadantii 3937A. xylosoxidans A853%
AcsCP. syringae B728aD. dadantii 393772%
AcsCP. syringae B728aA. xylosoxidans A858%
AcsCD. dadantii 3937A. xylosoxidans A856%
AcsAP. syringae B728aD. dadantii 393775%
AcsAP. syringae B728aA. xylosoxidans A861%
AcsAD. dadantii 3937A. xylosoxidans A859%

Table 3: Pairwise sequence identity of core this compound biosynthetic enzymes. The data indicates a significant level of conservation among the core enzymes across the three bacterial species.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound biosynthetic clusters.

Gene Knockout via Lambda Red Recombineering

This protocol describes the generation of a markerless deletion of a target gene within the this compound biosynthetic cluster in a Pseudomonas species, adapted from a general method for Gram-negative bacteria.

Materials:

  • Pseudomonas strain containing the pKD46 plasmid (expressing the Lambda Red recombinase system)

  • pKD3 or pKD4 plasmid (as a template for the antibiotic resistance cassette)

  • Primers for amplifying the antibiotic resistance cassette with flanking homology arms to the target gene

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics

  • Arabinose

  • Electroporator and cuvettes

  • SOC medium

Procedure:

  • Primer Design: Design primers for PCR amplification of the chloramphenicol (B1208) (from pKD3) or kanamycin (B1662678) (from pKD4) resistance cassette. The 5' ends of the forward and reverse primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the target gene to be deleted, respectively. The 3' ends should be complementary to the template plasmid.

  • PCR Amplification: Perform PCR to amplify the antibiotic resistance cassette with the flanking homology arms. Purify the PCR product.

  • Preparation of Electrocompetent Cells: a. Inoculate a single colony of the Pseudomonas strain carrying pKD46 into 5 mL of LB medium with ampicillin (B1664943) and incubate overnight at 30°C. b. The next day, dilute the overnight culture 1:100 into 50 mL of LB with ampicillin and 1 mM arabinose. Incubate at 30°C with shaking until the OD600 reaches 0.4-0.6. c. Chill the culture on ice for 15-30 minutes. d. Pellet the cells by centrifugation at 4,000 x g for 15 minutes at 4°C. e. Wash the cell pellet twice with 50 mL of ice-cold sterile 10% glycerol. f. Resuspend the final pellet in 100 µL of ice-cold 10% glycerol.

  • Electroporation: a. Add 50-100 ng of the purified PCR product to the electrocompetent cells. b. Transfer the mixture to a pre-chilled 0.1 cm electroporation cuvette. c. Electroporate using appropriate settings for Pseudomonas (e.g., 1.8 kV, 200 Ω, 25 µF). d. Immediately add 1 mL of SOC medium to the cuvette and transfer the cell suspension to a microfuge tube. e. Incubate at 37°C for 2-3 hours with gentle shaking to allow for recombination and expression of the antibiotic resistance gene.

  • Selection of Mutants: Plate the cell suspension on LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C. The higher temperature will also facilitate the loss of the temperature-sensitive pKD46 plasmid.

  • Verification of Mutants: Verify the gene deletion by colony PCR using primers that flank the target gene. The resulting PCR product from the mutant should be smaller than that from the wild-type. Further confirmation can be done by DNA sequencing.

Expression and His-tag Purification of AcsD

This protocol details the expression and purification of a His-tagged AcsD protein from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the His-tagged acsD gene.

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA agarose (B213101) resin.

  • Chromatography column.

  • Sonicator.

Procedure:

  • Protein Expression: a. Inoculate a single colony of the E. coli expression strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. b. The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. e. Continue to grow the culture at 18°C for 16-18 hours.

  • Cell Lysis: a. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in 30 mL of ice-cold lysis buffer. c. Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off). d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Protein Purification: a. Equilibrate a chromatography column with 5 mL of Ni-NTA agarose resin with 5 column volumes of lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with 10 column volumes of wash buffer. d. Elute the His-tagged AcsD protein with 5 column volumes of elution buffer, collecting 1 mL fractions.

  • Analysis of Purity: Analyze the collected fractions by SDS-PAGE to assess the purity of the AcsD protein. Pool the fractions containing the purified protein.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using dialysis or a desalting column. Store the purified protein at -80°C.

In Vitro Reconstitution of this compound Biosynthesis

This assay reconstitutes the biosynthesis of this compound from its precursors using purified biosynthetic enzymes.[1][2]

Materials:

  • Purified AcsD, AcsC, and AcsA proteins.

  • Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM ATP).

  • Substrates: Citrate, L-serine (or ethanolamine), 2,4-diaminobutyrate, α-ketoglutarate.

  • LC-MS system for product analysis.

Procedure:

  • Reaction Setup: In a microfuge tube, combine the following in the reaction buffer:

    • 10 µM purified AcsD

    • 10 µM purified AcsC

    • 10 µM purified AcsA

    • 1 mM Citrate

    • 1 mM L-serine (or ethanolamine)

    • 1 mM 2,4-diaminobutyrate

    • 2 mM α-ketoglutarate

    • 2 mM ATP

  • Incubation: Incubate the reaction mixture at 25°C for 4-6 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

  • Analysis: a. Centrifuge the quenched reaction to pellet the precipitated proteins. b. Analyze the supernatant by LC-MS to detect the formation of this compound (expected m/z for [M+H]+ is approximately 597.2). c. Compare the retention time and mass spectrum with an authentic this compound standard if available.

Visualizing Biosynthetic and Experimental Workflows

To further elucidate the relationships and processes described, the following diagrams are provided in Graphviz DOT language.

This compound Biosynthetic Pathway

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_enzymes NIS Synthetases cluster_intermediates Intermediates Citrate Citrate CitrylSerine O-Citryl-L-Serine Citrate->CitrylSerine AcsD Serine L-Serine Serine->CitrylSerine DAB 2,4-Diaminobutyrate Intermediate3 Intermediate 3 DAB->Intermediate3 aKG α-Ketoglutarate aKG->Intermediate3 Intermediate4 Intermediate 4 aKG->Intermediate4 AcsD AcsD AcsE AcsE AcsC AcsC AcsA AcsA CitrylEthanolamine O-Citryl-Ethanolamine CitrylSerine->CitrylEthanolamine AcsE CitrylEthanolamine->Intermediate3 AcsC Intermediate3->Intermediate4 AcsA This compound This compound Intermediate4->this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow start Start: Target Gene Identification primer_design Primer Design (Homology Arms + Antibiotic Cassette) start->primer_design pcr PCR Amplification of Cassette primer_design->pcr electroporation Electroporation of PCR Product pcr->electroporation competent_cells Prepare Electrocompetent Lambda Red-expressing Cells competent_cells->electroporation recombination Homologous Recombination electroporation->recombination selection Selection on Antibiotic Plates recombination->selection verification Verification by Colony PCR & Sequencing selection->verification end End: Verified Gene Knockout Mutant verification->end

Caption: Workflow for Lambda Red-mediated gene knockout.

Workflow for His-tag Protein Purification

Protein_Purification_Workflow start Start: Overexpression of His-tagged Protein cell_lysis Cell Lysis and Clarification start->cell_lysis binding Binding of Lysate to Column cell_lysis->binding column_prep Ni-NTA Column Equilibration column_prep->binding washing Washing of Unbound Proteins binding->washing elution Elution of His-tagged Protein washing->elution analysis Purity Analysis (SDS-PAGE) elution->analysis end End: Purified Protein analysis->end

References

A Comparative Guide to the Iron Uptake Efficiency of Achromobactin and Aerobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron is an indispensable nutrient for bacterial survival, proliferation, and pathogenesis. In the iron-restricted environment of a host organism, pathogenic bacteria deploy high-affinity iron chelators, known as siderophores, to scavenge this essential metal. Understanding the relative efficiency and mechanisms of different siderophore systems is critical for developing novel antimicrobial strategies that target these crucial virulence pathways. This guide provides an objective comparison of two important siderophores implicated in bacterial virulence: the hydroxamate-type siderophore, Aerobactin, and the carboxylate-type siderophore, Achromobactin.

Quantitative Comparison of Iron-Binding Properties

Aerobactin, a hydroxamate-type siderophore, exhibits a high affinity for ferric iron. In contrast, this compound is a carboxylate-type siderophore. While a precise formation constant for this compound is not documented, the affinity of related carboxylate siderophores can be estimated to be in a similar range, generally considered effective but often lower than the most potent catecholate siderophores.

FeatureAerobactinThis compound
Siderophore Type HydroxamateCarboxylate
Iron-Coordinating Group Hydroxamic acidα-hydroxy-carboxylate
Producer Organisms Escherichia coli, Klebsiella pneumoniae, Shigella spp., Yersinia spp.[1]Pseudomonas syringae, Dickeya dadantii (formerly Erwinia chrysanthemi)[2][3][4]
Fe³⁺ Formation Constant (Kf) ~10²³ M⁻¹Estimated to be lower than hydroxamates, but potentially near ~10²⁵ M⁻¹ (based on related compounds)[5]

Note: The formation constant for this compound is an estimate based on related α-hydroxy-carboxylate siderophores like vibrioferrin.[5] The efficiency of iron uptake is not solely dependent on the formation constant but also on factors like transport system kinetics, siderophore recycling, and stability in the host environment.

Iron Uptake Mechanisms and Regulation

Both Aerobactin and this compound systems are tightly regulated by the ferric uptake regulator (Fur) protein. In iron-replete conditions, Fur binds to the promoter regions of the biosynthesis and transport genes, repressing their transcription. When iron is scarce, Fur repression is lifted, allowing for the production of the siderophore and its cognate transport machinery.

Aerobactin Uptake Pathway

The Aerobactin system, encoded by the iucA-D and iutA operon, is a well-characterized virulence factor, particularly in hypervirulent Klebsiella pneumoniae.[1]

  • Biosynthesis: Aerobactin is synthesized in the cytoplasm from lysine (B10760008) and citrate (B86180) by the enzymes IucD, IucB, IucA, and IucC.

  • Secretion: The apo-siderophore (iron-free) is secreted into the extracellular space.

  • Chelation: Aerobactin binds to extracellular Fe³⁺ with high affinity.

  • Uptake: The ferric-aerobactin complex is recognized by the specific outer membrane receptor, IutA. Transport across the outer membrane is an energy-dependent process requiring the TonB-ExbB-ExbD complex.

  • Periplasmic Transport: In the periplasm, the complex is bound by a periplasmic binding protein and shuttled to an inner membrane ABC transporter.

  • Cytoplasmic Transport & Release: The ABC transporter translocates the complex into the cytoplasm, where iron is released, likely via reduction to Fe²⁺, making it available for metabolic use. Studies suggest Aerobactin may be recycled and reused.[6][7]

Aerobactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Apo-Aerobactin Apo-Aerobactin Fe3+ Fe³⁺ Apo-Aerobactin->Fe3+ Chelation Ferri-Aerobactin Ferri-Aerobactin Fe3+->Ferri-Aerobactin IutA IutA Receptor Ferri-Aerobactin->IutA Binding ABC_Transporter ABC Transporter IutA->ABC_Transporter Transport TonB TonB Complex TonB->IutA Energizes Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Release & Reduction Metabolism Metabolism Fe2+->Metabolism IucABCD Biosynthesis (IucA-D) IucABCD->Apo-Aerobactin Secretion

Aerobactin-mediated iron uptake pathway.
This compound Uptake Pathway

The this compound system is encoded by the acs gene cluster and is crucial for the virulence of pathogens like Dickeya dadantii.[8]

  • Biosynthesis: this compound is synthesized in the cytoplasm from citrate, ethanolamine, 2,4-diaminobutyrate, and α-ketoglutarate by enzymes including AcsD, AcsA, and AcsC.[4][9]

  • Secretion: The apo-siderophore is secreted outside the cell.

  • Chelation: this compound chelates environmental Fe³⁺.

  • Uptake: The ferric-achromobactin complex is transported across the outer membrane by a specific TonB-dependent receptor (e.g., Acr).[10]

  • Periplasmic and Cytoplasmic Transport: Similar to the Aerobactin system, the complex is transported through the periplasm by a binding protein to an inner membrane ABC transporter for entry into the cytoplasm.

  • Iron Release: Iron is released from the siderophore for cellular use.

Achromobactin_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Bacterial Membranes cluster_cytoplasm Cytoplasm Apo-Achromobactin Apo-Achromobactin Fe3+ Fe³⁺ Apo-Achromobactin->Fe3+ Chelation Ferri-Achromobactin Ferri-Achromobactin Fe3+->Ferri-Achromobactin Acr Acr Receptor Ferri-Achromobactin->Acr Binding ABC_Transporter ABC Transporter Acr->ABC_Transporter Transport TonB TonB Complex TonB->Acr Energizes Fe2+ Fe²⁺ ABC_Transporter->Fe2+ Release Metabolism Metabolism Fe2+->Metabolism Acs_enzymes Biosynthesis (Acs enzymes) Acs_enzymes->Apo-Achromobactin Secretion

This compound-mediated iron uptake pathway.

Experimental Protocols

Accurate assessment of siderophore production and iron uptake efficiency relies on standardized experimental procedures. The following are key protocols used in the field.

Protocol 1: Siderophore Detection and Quantification (CAS Assay)

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophore activity. It relies on the principle that a siderophore will remove iron from the CAS-iron complex, causing a color change from blue to orange.[2][5]

Methodology:

  • Prepare CAS Agar (B569324) Plates:

    • Prepare the CAS assay solution by carefully mixing Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and an FeCl₃ solution.[9]

    • Autoclave a nutrient-poor agar medium (e.g., M9 minimal medium) and cool to approximately 50°C.

    • Aseptically mix the CAS assay solution with the molten agar (typically in a 1:9 ratio) and pour into sterile petri plates.[9]

    • Note: All glassware must be acid-washed to remove trace iron contamination.[9]

  • Qualitative Plate Assay:

    • Inoculate bacterial isolates by spotting them onto the surface of the CAS agar plates.

    • Incubate at the appropriate temperature (e.g., 28-37°C) for 24-72 hours.

    • Observe for the formation of a yellow-orange halo around the colonies against the blue background, which indicates siderophore production.[11]

  • Quantitative Liquid Assay:

    • Culture bacteria in iron-deficient liquid medium.

    • Harvest the culture and centrifuge to obtain a cell-free supernatant.

    • In a 96-well microplate, mix 100 µL of the supernatant with 100 µL of the CAS assay solution.[12]

    • Incubate at room temperature for a defined period (e.g., 20 minutes to 2 hours).[12]

    • Measure the absorbance at 630 nm. A decrease in absorbance compared to a reference (sterile medium + CAS solution) indicates siderophore activity.

    • Quantify siderophore production in percent siderophore units (psu) using the formula: psu = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[12]

Protocol 2: Bacterial Growth Promotion Assay

This bioassay directly measures the ability of a siderophore to provide iron for bacterial growth under iron-limiting conditions.

Methodology:

  • Prepare Iron-Limited Media:

    • Prepare a minimal agar medium.

    • Make the medium iron-deficient by adding a strong iron chelator that the test bacterium cannot utilize, such as ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).

  • Prepare Bacterial Lawn:

    • Use a siderophore biosynthesis mutant strain of the bacterium of interest (one that can utilize the siderophore but not produce its own) to create a lawn on the iron-limited agar plates.

  • Assay Procedure:

    • Place a sterile paper disc on the center of the bacterial lawn.

    • Apply a known amount of the purified siderophore (e.g., 10 µL of a 1 mM solution of this compound or Aerobactin) to the disc.

    • Use sterile buffer or water on a separate disc as a negative control.

    • Incubate the plates at the optimal growth temperature for 24-48 hours.

    • A zone of growth around the disc indicates that the siderophore successfully supplied iron to the mutant strain, promoting its growth.

Protocol 3: Radioactive Iron (⁵⁵Fe) Uptake Assay

This is the most direct method for quantifying the efficiency of iron transport into the bacterial cell.

Methodology:

  • Preparation of Cells:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in an iron-deficient medium to induce the expression of the siderophore uptake systems.

    • Harvest cells by centrifugation, then wash with an appropriate buffer (e.g., MES-buffered saline) to remove any endogenously produced siderophores.

    • Resuspend the cells to a standardized optical density (e.g., OD₆₀₀ of 0.5) in the assay buffer.

  • Preparation of ⁵⁵Fe-Siderophore Complex:

    • Prepare the ferric-siderophore complex by incubating the purified siderophore with radioactive ⁵⁵FeCl₃.

  • Uptake Measurement:

    • Initiate the uptake experiment by adding the ⁵⁵Fe-siderophore complex to the cell suspension.

    • At various time points, take aliquots of the cell suspension and immediately filter them through a membrane filter (e.g., 0.22 µm) to separate the cells from the medium.

    • Wash the filters quickly with a stop buffer to remove any non-specifically bound radioactivity.

  • Quantification:

    • Measure the radioactivity retained on the filters (representing the iron taken up by the cells) using a scintillation counter.

    • The rate of increase in cell-associated radioactivity over time represents the iron uptake rate.

General experimental workflow for studying siderophores.

References

A Comparative Guide to Carboxylate-Type Siderophores: Structure, Function, and Iron Acquisition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the microbial world, the quest for iron is a matter of survival. This essential element, though abundant in the Earth's crust, exists in sparingly soluble forms in aerobic environments. To overcome this scarcity, microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of high-affinity iron chelators known as siderophores. Among the diverse families of siderophores, the carboxylate-type represents a significant class, utilizing carboxyl and hydroxyl groups to sequester ferric iron. This guide provides a detailed structural and functional comparison of prominent carboxylate-type siderophores: vibrioferrin, rhizoferrin (B1680593), staphyloferrin B, and achromobactin, offering insights into their iron-binding properties, uptake mechanisms, and regulatory pathways.

Structural and Functional Overview

Carboxylate-type siderophores are characterized by the presence of α-hydroxy-carboxylic acid or citric acid moieties that provide the oxygen-rich coordination sites for ferric iron.[1] Unlike the often more powerful catecholate and hydroxamate siderophores, carboxylate siderophores generally exhibit lower, yet still significant, affinities for iron. Their biosynthesis is typically independent of the large, multi-modular non-ribosomal peptide synthetases (NRPS), relying instead on a series of enzymes including synthetases, decarboxylases, and transferases.[2][3][4]

This comparison focuses on four well-characterized examples:

  • Vibrioferrin: Produced by various marine bacteria, including pathogenic Vibrio parahaemolyticus, vibrioferrin is a linear siderophore composed of citric acid, ethanolamine, L-alanine, and 2-ketoglutaric acid.[5][6][7] In aqueous solution, it exists in equilibrium between two epimeric forms.[5][6][7]

  • Rhizoferrin: A fungal siderophore produced by species of Rhizopus and some bacteria, rhizoferrin has a symmetrical structure consisting of two citric acid molecules linked by a putrescine (1,4-diaminobutane) backbone.[8][9][10][11] This C₂-symmetric arrangement creates a hexadentate ligand for iron.[8]

  • Staphyloferrin B: Utilized by the pathogenic bacterium Staphylococcus aureus, staphyloferrin B is a more complex molecule assembled from L-2,3-diaminopropionic acid, citric acid, 1,2-diaminoethane, and α-ketoglutaric acid.[12][13][14][15]

  • This compound: Produced by plant pathogens such as Dickeya dadantii and Pseudomonas syringae, this compound is a citrate-based siderophore.

Quantitative Comparison of Iron-Binding and Uptake

The efficacy of a siderophore is determined by its affinity for iron (quantified by the stability constant) and the efficiency with which the iron-siderophore complex is transported into the cell (characterized by uptake kinetics). The following tables summarize the available quantitative data for the selected carboxylate-type siderophores.

SiderophoreProducing Organism(s)Molecular Weight (Da)Structure
Vibrioferrin Vibrio parahaemolyticus, Marinobacter spp.492.4Linear
Rhizoferrin Rhizopus spp., Francisella tularensis456.4Symmetrical
Staphyloferrin B Staphylococcus aureus, Staphylococcus hyicus448.4Complex
This compound Dickeya dadantii, Pseudomonas syringae635.5Citrate-based

Table 1: Structural and General Information. This table provides a concise overview of the fundamental properties of the compared siderophores.

SiderophoreFe(III) Stability Constant (log K)Apparent Km (µM)Vmax (pmol/mg/min)
Vibrioferrin ~24.020.067[5][6][7]54[5][6][7]
Rhizoferrin 19.1 (log K_app at pH 7.0)[7]64.424.4
Staphyloferrin B Data not availableData not availableData not available
This compound Data not availableData not availableData not available

Table 2: Iron-Binding Affinity and Uptake Kinetics. This table presents a comparative summary of the quantitative data available for the iron-binding and transport properties of the selected siderophores. Note the absence of readily available data for Staphyloferrin B and this compound.

Biosynthesis and Regulatory Pathways

The production of siderophores is a tightly regulated process, typically induced under iron-limiting conditions. The primary regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein, which acts as a repressor in the presence of iron.

Vibrioferrin Biosynthesis Regulation

In Vibrio parahaemolyticus, the biosynthesis of vibrioferrin is controlled by Fur. Under iron-replete conditions, the Fe²⁺-Fur complex binds to a specific DNA sequence (the "Fur box") in the promoter region of the vibrioferrin biosynthesis operon (pvsA-E), repressing transcription. When iron levels are low, Fur is unable to bind DNA, leading to the expression of the biosynthetic genes and the production of vibrioferrin.

Vibrioferrin_Regulation Vibrioferrin Biosynthesis Regulation Fe_high High Iron Fe_Fur Fe-Fur Complex Fe_high->Fe_Fur binds Fe_low Low Iron Fur Fur Protein Fe_low->Fur dissociates from Fur->Fe_Fur pvs_operon pvs Operon (Vibrioferrin Biosynthesis Genes) Fe_Fur->pvs_operon represses Vibrioferrin Vibrioferrin Production pvs_operon->Vibrioferrin expresses

Vibrioferrin biosynthesis regulation by iron and Fur.
Rhizoferrin Biosynthesis Regulation

In the fungus Mucor lusitanicus, the biosynthesis of rhizoferrin is regulated by the cAMP-PKA signaling pathway. Conditions that favor oxidative metabolism, such as low glucose levels, lead to an upregulation of the rhizoferrin synthetase gene (rfs). Conversely, factors that increase intracellular cAMP levels lead to a downregulation of rfs and reduced rhizoferrin production. This suggests a complex interplay between nutrient sensing, cellular redox state, and iron acquisition. The biosynthesis of rhizoferrin in Rhizopus delemar is also known to be repressed by iron.

Rhizoferrin_Regulation Rhizoferrin Biosynthesis Regulation in Fungi Low_Glucose Low Glucose PKA_pathway cAMP-PKA Pathway Low_Glucose->PKA_pathway activates High_cAMP High cAMP High_cAMP->PKA_pathway inhibits rfs_gene rfs Gene (Rhizoferrin Synthetase) PKA_pathway->rfs_gene upregulates Rhizoferrin Rhizoferrin Production rfs_gene->Rhizoferrin expresses Iron Iron Iron->rfs_gene represses

Rhizoferrin biosynthesis regulation via the cAMP-PKA pathway.
Staphyloferrin B Biosynthesis Regulation

The regulation of staphyloferrin B synthesis in Staphylococcus aureus involves a dual-control mechanism. The primary level of regulation is exerted by the Fur protein, which represses the transcription of the staphyloferrin B biosynthetic operon (sbn) in the presence of iron. Additionally, a second layer of regulation is provided by SbnI, a heme-responsive protein encoded within the sbn operon.[2][3][6] SbnI is required for the full expression of the downstream genes in the operon. When heme is abundant, it binds to SbnI, preventing SbnI from binding to its DNA target and thus reducing staphyloferrin B production. This allows the bacterium to prioritize the use of readily available heme as an iron source.

StaphyloferrinB_Regulation Staphyloferrin B Biosynthesis Regulation Iron High Iron Fe_Fur Fe-Fur Complex Iron->Fe_Fur binds Heme High Heme Heme_SbnI Heme-SbnI Complex Heme->Heme_SbnI binds Fur Fur Protein Fur->Fe_Fur SbnI SbnI Protein SbnI->Heme_SbnI sbn_operon sbn Operon (Staphyloferrin B Biosynthesis) Fe_Fur->sbn_operon represses Heme_SbnI->sbn_operon downregulates StaphyloferrinB Staphyloferrin B Production sbn_operon->StaphyloferrinB expresses

Dual regulation of staphyloferrin B biosynthesis.
This compound Biosynthesis Regulation

In Pseudomonas syringae pv. syringae B728a, the biosynthesis of this compound is primarily regulated by an extracytoplasmic function (ECF) sigma factor, AcsS, which is encoded within the this compound gene cluster.[5][6] AcsS is a major activator of the genes involved in both the synthesis and secretion of this compound. While AcsS is the primary regulator, its deletion does not completely abolish this compound production, suggesting the involvement of other regulatory factors, potentially including those that also regulate the production of the primary siderophore, pyoverdine.[5][6]

Achromobactin_Regulation This compound Biosynthesis Regulation AcsS AcsS (ECF Sigma Factor) acs_operon acs Operon (this compound Biosynthesis) AcsS->acs_operon activates This compound This compound Production acs_operon->this compound expresses Other_Regulators Other Regulators (e.g., PvdS) Other_Regulators->acs_operon influences

Regulation of this compound biosynthesis by AcsS.

Experimental Protocols

Accurate characterization and comparison of siderophores rely on robust experimental methodologies. Below are detailed protocols for key experiments used in the study of carboxylate-type siderophores.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal method for detecting siderophores based on their ability to chelate iron from a colored complex, resulting in a visible color change.

Workflow:

CAS_Assay_Workflow CAS Assay Workflow A Prepare CAS Assay Solution (Chrome Azurol S, HDTMA, FeCl3) C Mix Supernatant with CAS Solution A->C B Prepare Bacterial Culture Supernatant (Iron-limited growth) B->C D Incubate at Room Temperature C->D E Measure Absorbance at 630 nm D->E F Calculate Siderophore Units E->F

Workflow for the quantitative liquid CAS assay.

Detailed Protocol:

  • Preparation of CAS Assay Solution:

    • Solution 1 (Dye Solution): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • Solution 2 (Iron Solution): Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

    • Solution 3 (Detergent Solution): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Slowly add Solution 1 to Solution 3 while stirring. Then, slowly add Solution 2 to the mixture. The final solution should be dark blue. Autoclave and store in a dark bottle at 4°C.

  • Sample Preparation:

    • Grow the bacterial strain of interest in an iron-limited liquid medium to induce siderophore production.

    • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Quantitative Assay:

    • In a 96-well microplate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

    • As a reference (blank), mix 100 µL of sterile, uninoculated growth medium with 100 µL of the CAS assay solution.

    • Incubate the plate at room temperature for 1-2 hours.

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculation of Siderophore Units:

    • Siderophore units are typically expressed as a percentage of the reduction in absorbance of the reference.

    • Siderophore Units (%) = [(Ar - As) / Ar] * 100

      • Ar = Absorbance of the reference

      • As = Absorbance of the sample

Potentiometric Titration for Determining Fe(III)-Siderophore Stability Constants

Potentiometric titration is a precise method to determine the stability constant of a metal-ligand complex by measuring the change in potential (related to pH) of a solution as a titrant is added.

Workflow:

Potentiometric_Titration_Workflow Potentiometric Titration Workflow A Prepare Solutions (Siderophore, Metal Salt, Standardized Base) C Titrate Siderophore Solution with Base (Determine Ligand pKa values) A->C D Titrate Siderophore-Metal Solution with Base A->D B Calibrate pH Electrode B->C B->D F Analyze Titration Curves (e.g., using BEST or HYPERQUAD software) C->F D->F E Record pH vs. Volume of Titrant E->F G Calculate Stability Constant (log K) F->G

Workflow for potentiometric titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a carbonate-free solution of a strong base (e.g., KOH or NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a stock solution of the purified siderophore of known concentration.

    • Prepare a stock solution of a ferric salt (e.g., FeCl₃ or Fe(NO₃)₃) and determine its exact concentration.

    • All solutions should be prepared in a background electrolyte of constant ionic strength (e.g., 0.1 M KCl).

  • Titration Setup:

    • Use a thermostated titration vessel to maintain a constant temperature (e.g., 25°C).

    • Use a calibrated glass electrode and a reference electrode connected to a high-precision pH meter.

    • Purge the titration vessel with an inert gas (e.g., argon) to exclude CO₂.

  • Ligand Protonation Titration:

    • Titrate a known volume and concentration of the siderophore solution with the standardized base.

    • Record the pH after each addition of the titrant.

    • Analyze the resulting titration curve to determine the protonation constants (pKa values) of the siderophore.

  • Metal-Ligand Titration:

    • Prepare a solution containing the siderophore and the ferric salt at a specific molar ratio (e.g., 1:1).

    • Titrate this solution with the standardized base, recording the pH at each step.

  • Data Analysis:

    • Use specialized software (e.g., BEST, HYPERQUAD) to analyze the titration data.

    • The software fits the experimental data to a model that includes the ligand protonation constants and various possible metal-ligand species to calculate the overall stability constant (log β) of the Fe(III)-siderophore complex.

⁵⁵Fe Uptake Assay

This assay directly measures the rate of iron transport into bacterial cells using the radioactive isotope ⁵⁵Fe.

Workflow:

Fe55_Uptake_Workflow 55Fe Uptake Assay Workflow A Prepare 55Fe-Siderophore Complex C Initiate Uptake by Mixing Cells and 55Fe-Siderophore A->C B Grow and Prepare Bacterial Cells (Iron-starved) B->C D Take Aliquots at Different Time Points C->D E Rapidly Filter and Wash Cells D->E F Measure Radioactivity of Cells (Scintillation Counting) E->F G Calculate Uptake Rate (Vmax) and Affinity (Km) F->G

References

Evaluating Achromobactin's Role in the Microbial Arms Race for Iron

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the function, regulation, and competitive prowess of the siderophore Achromobactin reveals its significant, though context-dependent, role in inter-species competition for the essential nutrient, iron. While often overshadowed by more potent primary siderophores, this compound provides a crucial advantage in specific ecological niches, making it a subject of growing interest for researchers in microbiology and drug development.

In the microscopic world, bacteria are locked in a constant struggle for resources, and one of the most fiercely contested is iron. To scavenge this vital element from their surroundings, many bacteria produce and secrete high-affinity iron-chelating molecules called siderophores. This guide provides a comparative analysis of this compound, a secondary siderophore produced by several species of Pseudomonas and other bacteria, evaluating its performance against other well-known siderophores and detailing the experimental methods used to assess its competitive function.

Iron-Binding Affinity: A Quantitative Comparison

SiderophoreTypeProducing Organism (Example)Stability Constant (log β)pFe
This compound CarboxylatePseudomonas syringaeNot availableNot available
Pyoverdine Mixed-typePseudomonas aeruginosa~32~27
Yersiniabactin Mixed-typeYersinia pestis36.6~25
Enterobactin CatecholateEscherichia coli~5235.5[1]

Table 1: Comparison of Iron-Binding Affinities of Selected Siderophores. The pFe value provides a more biologically relevant measure of iron scavenging ability under physiological conditions. Higher pFe values indicate a stronger affinity for iron.

Experimental Evaluation of this compound in Competition

Assessing the competitive advantage conferred by this compound requires specific experimental setups that mimic the conditions of microbial warfare. Below are detailed protocols for key experiments.

Experimental Protocol 1: Siderophore-Mediated Iron Competition Assay (Growth Promotion)

This assay determines the ability of this compound to support the growth of its producer in the presence of a competitor that cannot utilize it.

Materials:

  • Pseudomonas syringae wild-type (produces this compound and potentially a primary siderophore)

  • P. syringae mutant deficient in primary siderophore production (produces only this compound)

  • P. syringae mutant deficient in both primary siderophore and this compound production

  • Competitor bacterium (e.g., a different Pseudomonas species or another soil bacterium that does not produce siderophores that can be utilized by P. syringae)

  • Iron-deficient minimal medium (e.g., M9 minimal medium supplemented with an iron chelator like 2,2'-dipyridyl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Grow overnight cultures of all bacterial strains in iron-replete medium (e.g., LB broth).

  • Wash the cells twice with iron-deficient minimal medium to remove residual iron.

  • Resuspend the cells in iron-deficient minimal medium and adjust the optical density (OD₆₀₀) of each culture to 0.1.

  • In a 96-well plate, set up the following co-cultures and monocultures in iron-deficient minimal medium:

    • P. syringae (this compound producer) + Competitor

    • P. syringae (siderophore-deficient mutant) + Competitor

    • P. syringae (this compound producer) alone

    • P. syringae (siderophore-deficient mutant) alone

    • Competitor alone

  • Incubate the plate at the optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals for 24-48 hours.

Data Analysis: Compare the growth curves of the different cultures. A significant increase in the growth of the this compound-producing P. syringae strain in co-culture compared to the siderophore-deficient mutant in co-culture indicates that this compound provides a competitive advantage by sequestering iron from the competitor.

Experimental Protocol 2: Chrome Azurol S (CAS) Agar (B569324) Diffusion Assay

This assay qualitatively and semi-quantitatively assesses the iron-chelating activity of secreted siderophores.

Materials:

  • CAS agar plates

  • Bacterial strains of interest

  • Sterile paper discs

Procedure:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Grow overnight cultures of the bacterial strains.

  • Spot a small volume (e.g., 5 µL) of each bacterial culture onto the center of a CAS agar plate. Alternatively, place sterile paper discs on the agar and apply culture supernatant to the discs.

  • Incubate the plates at the optimal growth temperature for 24-72 hours.

  • Observe the formation of a halo around the bacterial growth or paper disc. A color change from blue to orange/yellow indicates the production of siderophores that have chelated the iron from the CAS dye.

  • The diameter of the halo can be measured as a semi-quantitative measure of siderophore production.

Regulatory Networks Controlling this compound Production

The synthesis of this compound is a tightly regulated process, ensuring its production only when needed, such as under iron-limiting conditions and in the presence of competitors. The GacS/GacA two-component system is a key global regulator implicated in the control of secondary metabolite production in many Gram-negative bacteria, including Pseudomonas.

GacS_GacA_Regulation Environmental_Signal Environmental Signal (e.g., Competitor Presence) GacS GacS (Sensor Kinase) Environmental_Signal->GacS Activates GacA GacA (Response Regulator) GacS->GacA Phosphorylates sRNAs Small RNAs (e.g., RsmY, RsmZ) GacA->sRNAs Activates Transcription RsmA RsmA (Translational Repressor) sRNAs->RsmA Sequesters acs_mRNA acs mRNA (this compound biosynthesis) RsmA->acs_mRNA Represses Translation This compound This compound Production acs_mRNA->this compound Experimental_Workflow Strain_Selection Strain Selection: This compound Producer & Competitor Co_culture Co-culture in Iron-Deficient Medium Strain_Selection->Co_culture Growth_Analysis Growth Curve Analysis (OD600) Co_culture->Growth_Analysis Siderophore_Quantification Siderophore Quantification (CAS Assay) Co_culture->Siderophore_Quantification Gene_Expression Gene Expression Analysis (qRT-PCR of acs genes) Co_culture->Gene_Expression Data_Interpretation Data Interpretation: Competitive Advantage of this compound Growth_Analysis->Data_Interpretation Siderophore_Quantification->Data_Interpretation Gene_Expression->Data_Interpretation

References

Validating Achromobactin Production: A Comparative Guide to Gene Expression Analysis and Direct Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Achromobactin is a citrate-based siderophore, a small, high-affinity iron-chelating compound secreted by various bacteria, including pathogenic species like Pseudomonas syringae and Dickeya dadantii.[1][2][3] Its role in iron acquisition makes it a crucial factor for bacterial survival and virulence, and thus an attractive target for novel antimicrobial strategies.[4][5] Validating the production of this compound is a critical step in understanding its biological function and in the development of inhibitors.

This guide provides an objective comparison between the indirect validation of this compound production via gene expression analysis and direct quantification methods. It includes supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their needs.

Comparison of Validation Methodologies

The two primary approaches to validate this compound production are indirect genetic analysis and direct chemical quantification. Gene expression analysis via Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) measures the transcription of biosynthetic genes, providing insight into the regulation of the production pathway.[6] In contrast, direct methods like the Chrome Azurol S (CAS) assay and Liquid Chromatography-Mass Spectrometry (LC-MS) quantify the presence of the siderophore molecule itself.[7][8]

Method Principle Specificity Quantification Pros Cons
Gene Expression Analysis (RT-qPCR) Measures mRNA levels of this compound biosynthesis genes (e.g., acsA, acsC, acsD).[1][9]High (gene-specific primers).Relative quantification of gene expression.Highly sensitive; excellent for studying transcriptional regulation.[6]Indirect method; mRNA levels may not directly correlate with final product due to post-transcriptional, translational, or enzymatic regulation.
Chrome Azurol S (CAS) Assay A colorimetric assay where siderophores remove iron from a dye-iron complex, causing a visible color change.[10][11]Low (detects most siderophores).Semi-quantitative (liquid assay) or qualitative (plate assay).[7]Simple, low-cost, high-throughput screening for general siderophore production.[12]Non-specific; can be affected by other chelating agents.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographically separates this compound from other molecules, followed by detection and quantification based on its specific mass-to-charge ratio.[8][13]Very High (specific to the molecular mass of this compound).Absolute quantification (with a standard)."Gold standard" for specific identification and accurate quantification.[8][14]Requires expensive, specialized equipment and significant expertise.

Experimental Protocols

Gene Expression Analysis via RT-qPCR

This protocol allows for the relative quantification of the expression of genes in the this compound biosynthesis cluster.

a. Bacterial Culture and RNA Extraction:

  • Grow the bacterial strain of interest (e.g., P. syringae B728a) in an iron-limited minimal medium to induce siderophore production.[3][9] An iron-replete medium should be used as a control, as the this compound operon is repressed under iron-replete conditions.[15]

  • Harvest bacterial cells during the exponential growth phase.

  • Extract total RNA using a commercial kit, ensuring a DNase treatment step to remove contaminating genomic DNA. The quality and integrity of the RNA are critical for reliable results.[6]

b. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[16]

c. Quantitative PCR (qPCR):

  • Design primers specific to the this compound biosynthesis genes (e.g., acsD). Also, design primers for one or more stably expressed reference (housekeeping) genes for data normalization.[17][18]

  • Perform qPCR using a SYBR Green-based detection method.[16] The reaction mixture typically contains SYBR Green Master Mix, cDNA template, and specific forward and reverse primers.[17]

  • The cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the iron-limited and iron-replete conditions.[19]

Siderophore Quantification via CAS Assay (Liquid Method)

This protocol provides a semi-quantitative measure of total siderophore production.

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).[11]

  • Grow bacteria in an iron-limited liquid medium.

  • Centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Mix the supernatant with the CAS assay solution.

  • Incubate the mixture at room temperature. A color change from blue to orange/purple/yellow indicates the presence of siderophores.[11]

  • Measure the absorbance at 630 nm.[7]

  • Quantify the siderophore units relative to a reference (uninoculated medium). The percentage of siderophore units can be calculated using the formula: ((Ar - As) / Ar) * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[7]

This compound Quantification via LC-MS

This protocol enables the specific detection and quantification of this compound.

  • Grow bacteria in an iron-limited liquid medium and collect the cell-free supernatant.

  • To stabilize the siderophores, the culture can be treated with a non-iron metal ion like gallium.[20]

  • Extract the siderophores from the supernatant, for example, using XAD resin.[20]

  • Analyze the extract using a Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).[13]

  • Chromatographic separation is typically achieved using a C18 column with a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid.[13]

  • The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) corresponding to the this compound molecule.[14]

  • The identity of the molecule can be further confirmed using tandem mass spectrometry (MS/MS) to analyze its fragmentation pattern.[8]

Visualizing the Pathways and Processes

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

Achromobactin_Biosynthesis cluster_precursors Precursors cluster_enzymes Biosynthesis Enzymes (acs genes) Citrate Citrate AcsD AcsD (NIS Synthetase) Citrate->AcsD Serine L-Serine Serine->AcsD or Ethanolamine Ethanolamine Ethanolamine DAB 2,4-Diaminobutyrate AcsA AcsA (NIS Synthetase) DAB->AcsA aKG α-Ketoglutarate AcsC AcsC (NIS Synthetase) aKG->AcsC Intermediate1 O-citryl-serine AcsD->Intermediate1 Intermediate2 Intermediate Product AcsA->Intermediate2 This compound This compound AcsC->this compound Intermediate1->AcsA Intermediate2->AcsC

Caption: Proposed biosynthetic pathway of this compound.[1][3]

Gene_Expression_Workflow Culture 1. Bacterial Culture (Iron-limited vs Iron-replete) RNA_Extraction 2. Total RNA Extraction (+ DNase Treatment) Culture->RNA_Extraction cDNA_Synthesis 3. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 4. qPCR with acs-specific & Reference Gene Primers cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCq Method) qPCR->Data_Analysis Result Relative Gene Expression Level Data_Analysis->Result

Caption: Workflow for this compound gene expression analysis.

Validation_Comparison cluster_indirect Indirect Validation cluster_direct Direct Validation Gene_Expression Gene Expression Analysis (RT-qPCR) Regulation Transcriptional Regulation Gene_Expression->Regulation Provides insight into LCMS LC-MS Analysis Gene_Expression->LCMS Correlate with CAS_Assay CAS Assay Production This compound Production CAS_Assay->Production Detects (Non-specific) LCMS->Production Quantifies (Specific)

Caption: Logical relationship between validation methods.

References

Safety Operating Guide

Navigating the Disposal of Achromobactin: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe disposal for any laboratory chemical, including Achromobactin, rests on a hierarchy of waste management: pollution prevention, source reduction, reuse, recycling, and finally, proper disposal.[1] When a chemical cannot be reused or recycled, it must be treated as a waste product and handled according to institutional and regulatory standards.[1][2][3]

Step-by-Step Disposal Protocol for this compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a hazardous chemical waste. The following protocol is based on general best practices for laboratory waste management.

  • Characterization and Segregation:

    • Treat this compound as a chemical waste. Do not mix it with other waste streams unless their compatibility is known.[1][3]

    • Collect waste in a dedicated, properly labeled, and sealed container that is compatible with the chemical.[4] Aqueous waste should be collected separately from organic solvent waste.[1]

  • Labeling and Storage:

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), the date of accumulation, and any known hazards.[3][5]

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]

  • Personal Protective Equipment (PPE):

    • Always wear appropriate PPE when handling this compound waste, including protective gloves, safety glasses or goggles, and a lab coat.[4] If there is a risk of generating dust, respiratory protection is required.[4]

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.[4]

    • Avoid dust formation.[4]

    • Contain and collect the spilled material using appropriate tools and absorbent pads.[4]

    • Collect all contaminated materials (e.g., absorbent paper, gloves) in the designated hazardous waste container.[4]

  • Disposal:

    • Do not dispose of this compound down the drain or in the regular trash.[2][5]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal service.[4] Follow your institution's specific procedures for requesting a waste pickup.[5][6]

Best Practices for Handling Chemical Waste in the Absence of Specific Disposal Information

ParameterGuidelineRationale
Waste Classification Assume the substance is hazardous.Ensures maximum safety and compliance in the absence of specific data.[7]
Container Selection Use a sturdy, leak-proof container made of a material compatible with the chemical.Prevents leaks, spills, and reactions with the container material.[5]
Labeling Include the full chemical name, "Hazardous Waste," accumulation start date, and primary hazard (e.g., "Irritant," "Toxic").Provides clear identification for safe handling and disposal by waste management personnel.[3]
Segregation Do not mix with other chemical wastes.Prevents potentially dangerous chemical reactions.[1]
Storage Store in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA).Minimizes the risk of exposure and accidental spills.[5]
Disposal Method Contact your institution's Environmental Health and Safety (EHS) office for guidance and to arrange for professional disposal.Ensures compliance with all local, state, and federal regulations.[4][5]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of neutralization for acidic or basic waste is a common laboratory procedure.[8] However, without knowing the specific properties of this compound, in-laboratory treatment is not recommended. The most prudent course of action is to follow the disposal protocol outlined above.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, based on the principles of safe laboratory chemical management.

start Start: this compound Waste Generation characterize Characterize as Chemical Waste start->characterize segregate Segregate into a Compatible Container characterize->segregate label_container Label Container Clearly: 'Hazardous Waste, this compound' segregate->label_container store Store in Designated Hazardous Waste Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Disposal Pickup contact_ehs->pickup end_node End: Proper Disposal pickup->end_node

Caption: Workflow for the proper disposal of this compound.

By adhering to these established principles and procedural steps, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Logistical Information for Handling Achromobactin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of Achromobactin. Our aim is to be your preferred resource for laboratory safety, building trust by delivering value beyond the product itself.

Understanding this compound: A Safety Overview

This compound is a citrate (B86180) siderophore, a small molecule produced by bacteria to bind and transport iron.[1] While specific toxicity data for this compound is not available, it is prudent to handle it as a potentially bioactive compound. The primary operational consideration is the prevention of dust inhalation and direct contact with skin and eyes. As a purified biochemical, it is not considered a biohazard, but good laboratory practices are essential.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for handling this compound in both solid (powder) and solution forms.

Body Area Required PPE Specifications & Best Practices
Eyes & Face Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities of powder.Ensure a proper fit to protect against dust particles and splashes.
Hands Disposable nitrile gloves.Inspect gloves for integrity before use. Change gloves immediately if contaminated. For prolonged handling, consider double-gloving.
Body Laboratory coat.A buttoned lab coat provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Required when handling powder outside of a ventilated enclosure.An N95-rated respirator is recommended to prevent inhalation of fine particles.

Operational Plan: Step-by-Step Handling Procedures

3.1. Handling Solid this compound (Powder):

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Engineering Controls: Whenever possible, handle powdered this compound within a chemical fume hood or a powder handling enclosure to minimize the risk of inhalation.[2]

  • Weighing:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of powder onto weighing paper or into a suitable container.

    • Close the primary container tightly after use.

  • Cleanup:

    • Wipe down the work surface with a damp cloth to collect any residual powder.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) as outlined in the disposal plan below.

    • Wash hands thoroughly with soap and water after removing gloves.

3.2. Handling this compound in Solution:

  • Preparation: Work in a well-ventilated area. Prepare for potential splashes by having absorbent materials nearby.

  • Dissolving:

    • Don appropriate PPE (lab coat, safety glasses, and nitrile gloves).

    • Slowly add the powdered this compound to the desired solvent.

    • If necessary, use gentle agitation (e.g., stirring or vortexing) to fully dissolve the compound.

  • Handling and Storage:

    • Keep containers with this compound solutions clearly labeled and tightly sealed when not in use.

    • For long-term storage of solutions, it is recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

  • Cleanup:

    • In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Clean the spill area thoroughly.

    • Dispose of all contaminated materials according to the disposal plan.

    • Wash hands thoroughly after work is complete.

Workflow for Handling Powdered this compound

cluster_prep Preparation cluster_handling Handling in Ventilated Enclosure cluster_cleanup Cleanup & Disposal prep_area Clean Work Area don_ppe Don PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Prepare Solution weigh->dissolve clean_surface Decontaminate Surfaces dissolve->clean_surface dispose Dispose of Waste clean_surface->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: A logical workflow for the safe handling of powdered this compound.

Disposal Plan

As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.[4][5][6]

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should be collected in a designated, labeled container.

    • This container can then be disposed of in the regular laboratory solid waste stream, provided it is not mixed with hazardous materials.[7]

  • Liquid Waste:

    • Aqueous solutions of this compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided the pH is between 5.5 and 9.5 and the solution does not contain any other hazardous components.[8]

    • Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on drain disposal.[5][6]

    • Solutions containing organic solvents should be collected in a designated non-hazardous waste container and disposed of through your institution's chemical waste program.

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate should be disposed of as non-hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in the appropriate recycling or solid waste bin.

This compound Disposal Decision Tree

start This compound Waste is_solid Is the waste solid? start->is_solid is_aqueous Is the solution aqueous and pH 5.5-9.5? is_solid->is_aqueous No (Liquid) solid_waste Dispose in labeled non-hazardous solid waste container. is_solid->solid_waste Yes drain_disposal Dispose down sanitary sewer with excess water. is_aqueous->drain_disposal Yes solvent_waste Collect in non-hazardous liquid waste container for EHS pickup. is_aqueous->solvent_waste No

Caption: A decision-making diagram for the proper disposal of this compound waste.

Experimental Protocol: Detection of Siderophores using the Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores like this compound.[9][10] The principle involves the competition for iron between the siderophore and the CAS dye. When a siderophore removes iron from the blue Fe-CAS complex, the dye's color changes to orange or yellow.[10][11]

5.1. Materials:

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • FeCl₃·6H₂O

  • 10 mM HCl

  • Minimal Media 9 (MM9) salt solution

  • 20% Glucose solution

  • Casamino acids solution

  • Bacto agar (B569324)

5.2. Procedure for Preparing CAS Agar Plates:

  • Prepare Blue Dye Solution (100 ml):

    • Solution 1: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Solution 2: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution 3: Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

    • Slowly add Solution 2 to Solution 1, then slowly add Solution 3 while stirring. The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Prepare CAS Agar Medium:

    • To 750 ml of deionized water, add 100 ml of MM9 salt solution and 32.24 g of PIPES buffer. Adjust the pH to 6.8.

    • Add 15 g of Bacto agar.

    • Autoclave the mixture and let it cool to 50°C in a water bath.

    • Aseptically add 30 ml of a sterile casamino acids solution and 10 ml of a sterile 20% glucose solution.

    • Slowly add 100 ml of the sterile Blue Dye Solution along the inner wall of the flask with gentle swirling to ensure thorough mixing.

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

5.3. Siderophore Detection:

  • Spot a small amount of the sample containing this compound (or a bacterial culture producing it) onto the center of a CAS agar plate.

  • Incubate the plate under appropriate conditions (e.g., 28°C for 24-48 hours for bacteria).

  • A positive result for siderophore activity is indicated by the formation of a yellow, orange, or purple halo around the sample against the blue background of the agar.[11]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.